molecular formula C9H7BrN2O B592067 8-Bromo-2-methoxy-1,5-naphthyridine CAS No. 881658-92-0

8-Bromo-2-methoxy-1,5-naphthyridine

Cat. No.: B592067
CAS No.: 881658-92-0
M. Wt: 239.072
InChI Key: HPQMRRPAOIGXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-methoxy-1,5-naphthyridine is a versatile chemical intermediate in organic synthesis and drug discovery. The 1,5-naphthyridine scaffold is of significant importance in medicinal chemistry, with derivatives demonstrating a wide range of biological activities such as antiproliferative, antibacterial, antiviral, and anti-inflammatory properties . The bromine substituent at the 8-position makes this compound a particularly valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecules for biological evaluation . Beyond pharmaceutical applications, 1,5-naphthyridine derivatives find use in materials science, serving as ligands for metal complexes, and in the development of organic light-emitting diodes (OLEDs), sensors, and semiconductors . This compound is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-2-methoxy-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-8-3-2-7-9(12-8)6(10)4-5-11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQMRRPAOIGXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697846
Record name 8-Bromo-2-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881658-92-0
Record name 8-Bromo-2-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-2-methoxy-1,5-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Bromo-2-methoxy-1,5-naphthyridine (CAS 881658-92-0)

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine ring system, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3] This scaffold is a key component in compounds targeting a range of diseases, including cancer and bacterial infections.[4][5] this compound (CAS No. 881658-92-0) has emerged as a particularly valuable and versatile building block. Its strategic substitution pattern—a methoxy group at the 2-position and a bromine atom at the 8-position—provides two distinct points for synthetic diversification. The bromine atom serves as a prime handle for modern cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds, which is fundamental to building molecular complexity in drug discovery programs.[6] This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, offering field-proven insights and detailed protocols for its effective utilization.

Physicochemical Properties and Handling

A thorough understanding of a compound's physical properties is the foundation of its successful application in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 881658-92-0[7]
Molecular Formula C₉H₇BrN₂O[7]
Molecular Weight 239.07 g/mol [7]
Appearance Not specified, typically a solidN/A
Purity Typically ≥97%[7]
Density ~1.6 g/cm³[8]
Boiling Point Not specified, likely high[7]
Storage Store at room temperature[7]

Safety & Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] Standard laboratory precautions should be strictly followed. Always handle the compound in a well-ventilated area or chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8] Avoid formation of dust and aerosols.[8] In case of exposure, follow the precautionary statements outlined in the Safety Data Sheet (SDS).[8]

Caption: Chemical structure of this compound.

Core Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily defined by the reactivity of its C8-bromo substituent. This position is amenable to palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry for their reliability, functional group tolerance, and broad substrate scope.[9]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[10] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl groups at the 8-position, a key step in building the core of many kinase inhibitors.[6]

Causality of Experimental Choices:

  • Catalyst: Palladium complexes such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and a phosphine ligand are commonly used.[11] The choice of catalyst and ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often improve reaction rates and yields for challenging substrates by facilitating the rate-determining oxidative addition step and subsequent reductive elimination.[11]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[12][13] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common, with the choice often depending on the specific substrates and the need to avoid side reactions with base-labile functional groups.[11]

  • Solvent: The reaction is typically run in a mixture of an organic solvent (e.g., dioxane, DME, toluene) and water.[11] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.

Suzuki_Cycle Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_reactants pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂(Br) pd0->pdiil Oxidative Addition pdiil_base [Ar-Pd(II)L₂(OR)] pdiil->pdiil_base Metathesis pdiil_boron Ar-Pd(II)L₂(R') pdiil_base->pdiil_boron Transmetalation pdiil_boron->pd0 Reductive Elimination Product 8-R'-2-methoxy- 1,5-naphthyridine pdiil_boron->Product ArBr 8-Bromo-2-methoxy- 1,5-naphthyridine ArBr->pdiil Boronic R'-B(OH)₂ Boronic->pdiil_base Base Base (e.g., K₂CO₃) Base->pdiil

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][13]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative starting point and may require optimization for specific boronic acids.

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[11]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the active Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[11]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 8-aryl-2-methoxy-1,5-naphthyridine product.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[14][15] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines, including anilines, alkylamines, and various nitrogen-containing heterocycles.[9] The resulting 8-amino-1,5-naphthyridine derivatives are key scaffolds in many biologically active molecules, including potent and selective kinase inhibitors.[16][17]

Causality of Experimental Choices:

  • Catalyst/Ligand System: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or specialized Buchwald ligands like RuPhos) are essential.[14] They promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and prevent ligand-related side reactions like β-hydride elimination.[14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center.[9] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).[9] The choice of base must be compatible with the functional groups present on both coupling partners.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Hartwig_Cycle Figure 3: Catalytic Cycle of the Buchwald-Hartwig Amination cluster_reactants pd0 Pd(0)L pdiil Ar-Pd(II)L(Br) pd0->pdiil Oxidative Addition pdiil_amide Ar-Pd(II)L(NR¹R²) pdiil->pdiil_amide Amine Coordination & Deprotonation pdiil_amide->pd0 Reductive Elimination Product 8-(R¹R²N)-2-methoxy- 1,5-naphthyridine pdiil_amide->Product ArBr 8-Bromo-2-methoxy- 1,5-naphthyridine ArBr->pdiil Amine HNR¹R² Amine->pdiil Base Base (e.g., NaOtBu) Base->pdiil

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[9][14][18]

Generalized Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative starting point and requires optimization based on the specific amine used.

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., sodium t-butoxide, 1.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Inert Atmosphere: Seal the tube and remove it from the glovebox. If not using a glovebox, ensure the entire setup is performed under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Validation: Purify the crude product by silica gel column chromatography and validate the structure and purity by NMR and HRMS.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 1,5-naphthyridine core is a well-established scaffold in the design of protein kinase inhibitors.[1][16] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[19] The ability to readily functionalize the 8-position of the 2-methoxy-1,5-naphthyridine core via Suzuki and Buchwald-Hartwig couplings allows for the systematic exploration of the chemical space around the scaffold. This is essential for developing potent and selective inhibitors by optimizing interactions within the kinase's ATP-binding pocket. For example, derivatives of naphthyridines have shown inhibitory activity against c-Kit, VEGFR-2, and PDK-1, among others.[16][19]

Workflow Figure 4: Synthetic Workflow in Kinase Inhibitor Development A 8-Bromo-2-methoxy- 1,5-naphthyridine (Starting Material) B Palladium-Catalyzed Cross-Coupling A->B C Diversified Intermediates (Library Generation) B->C Suzuki (C-C) Buchwald (C-N) D Further Synthetic Modifications C->D E Final Kinase Inhibitor Candidates D->E F Biological Screening (Potency & Selectivity) E->F G Lead Compound F->G

Caption: Use of this compound in a typical drug discovery workflow.

The synthesis of canthin-6-ones, for instance, showcases this utility, where 8-bromo-2-methoxynaphthyridine is coupled with a phenylboronic acid via a Suzuki reaction to form a key 8-aryl intermediate, which is then cyclized to form the final bioactive core.[6] This strategy highlights how the subject compound serves as a robust platform for constructing complex, polycyclic systems with therapeutic potential.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists and drug development professionals. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and versatile route to a vast library of novel compounds. A comprehensive understanding of its properties, handling, and reaction protocols, as outlined in this guide, is essential for leveraging its full potential in the rational design and synthesis of next-generation therapeutics, particularly in the competitive field of kinase inhibitor development.

References

  • Alonso, D., Nicasio, M. C., & Pérez, J. M. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3237. [Link][1]
  • Alonso, D., Nicasio, M. C., & Pérez, J. M. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Alonso, D., Nicasio, M. C., & Pérez, J. M. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link][3]
  • Alonso, D., Nicasio, M. C., & Pérez, J. M. (2020).
  • Moldb. (n.d.). This compound CAS No.: 881658-92-0. Moldb. [Link][7]
  • PubChem. (n.d.). 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine.
  • Wikipedia. (n.d.).
  • Bentham Science. (n.d.). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science Publisher. [Link][5]
  • Chemistry LibreTexts. (2023).
  • ACS Publications. (1975). Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides. The Journal of Organic Chemistry. [Link][26]
  • PubMed. (2010). The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][2][8]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1). European Journal of Medicinal Chemistry. [Link][21]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link][14]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][17]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][15]
  • PubMed Central. (n.d.). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link][12]
  • PubMed Central. (n.d.). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis.
  • PubMed Central. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

Sources

An In-depth Technical Guide to the Physical Properties of 8-Bromo-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-methoxy-1,5-naphthyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, nitrogen-containing scaffold, combined with the reactive handles of a bromine atom and a methoxy group, makes it a versatile intermediate for the synthesis of complex molecular architectures.[1] The bromine atom is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse substituents at the 8-position.[1] This strategic functionalization is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's pharmacological profile. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, intended to support its application in a research and development setting.

Molecular Structure and Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. While extensive experimental data for this compound is not widely published, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its use.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 881658-92-0[2][3][4]
Molecular Formula C₉H₇BrN₂O[2][3]
Molecular Weight 239.07 g/mol [3]
Exact Mass 237.974167 u[2]
Density 1.6 ± 0.1 g/cm³ (Predicted)[2]
Flash Point 150.3 ± 26.5 °C (Predicted)[2]
Refractive Index 1.648 (Predicted)[2]
XLogP3 2.2 (Predicted)[2]
Melting Point Not available
Boiling Point Not available
Solubility Not available
Appearance Not specified; related naphthyridines are often white to off-white solids.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of a compound. While a publicly available, peer-reviewed full data set for this compound is scarce, data for structurally similar compounds allows for a reliable prediction of its spectral characteristics.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and the methoxy group. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the bromine atom and the nitrogen atoms in the rings, as well as the electron-donating effect of the methoxy group.

¹³C NMR: The carbon spectrum will provide information on the carbon framework. The carbon attached to the bromine will be significantly shifted, and the carbons in the vicinity of the nitrogen atoms and the methoxy group will also show characteristic chemical shifts.

Table 2: Predicted NMR Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~8.2-8.4Aromatic CH
~7.8-8.0Aromatic CH
~7.2-7.4Aromatic CH
~4.0-4.2-OCH₃

Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For this compound, a characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 3: Predicted Mass Spectrometry Adducts [8]

Ion/AdductCalculated m/z
[M+H]⁺238.98146
[M+Na]⁺260.96340
[M-H]⁻236.96690
Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present. The spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H, C=C, C=N, and C-O bonds.

Table 4: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch (-OCH₃)
1600-1450C=C and C=N stretching (aromatic rings)
1250-1000C-O stretch (aryl ether)
700-550C-Br stretch

Synthetic and Analytical Protocols

The following sections provide a plausible, though hypothetical, synthetic route and general protocols for the analysis of this compound, based on established methodologies for this class of compounds.[5][9]

G

Hypothetical Synthesis Protocol
  • Ring Formation: Construction of the 1,5-naphthyridine core can be achieved through established methods like the Skraup or Conrad-Limpach reactions, starting from appropriately substituted aminopyridines.[9]

  • Functionalization: Introduction of the bromo and methoxy groups can be accomplished through a series of steps involving halogenation of a hydroxy-naphthyridine intermediate, followed by methoxylation.[9]

  • Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the final product.[5]

Analytical Characterization Workflow

G

Handling and Safety

Based on the GHS information provided by suppliers, this compound should be handled with care.[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H332: Harmful if inhaled.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P317: IF SWALLOWED: Get medical help.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

References

  • Wiley-VCH. (2007). Supporting Information.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Moldb. (n.d.). This compound CAS No.: 881658-92-0.
  • MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • MDPI. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
  • PubChem. (n.d.). 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine.
  • Reagentia. (n.d.). 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine (1 x 100 mg).
  • PubChemLite. (n.d.). This compound.
  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • PMC. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.

Sources

An In-depth Technical Guide to 8-Bromo-2-methoxy-1,5-naphthyridine: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-methoxy-1,5-naphthyridine is a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its rigid, nitrogen-containing scaffold, combined with strategically placed functional groups—a nucleophilic methoxy group and a synthetically versatile bromine atom—makes it a valuable intermediate for the construction of complex molecular architectures. The 1,5-naphthyridine core is a recognized privileged structure, appearing in numerous biologically active compounds, and the specific substitution pattern of this molecule offers multiple avenues for chemical modification, particularly through modern cross-coupling reactions.[1] This guide provides a comprehensive overview of its chemical properties, outlines a plausible synthetic strategy, and details its application as a key intermediate in drug discovery, with a focus on the widely employed Suzuki-Miyaura coupling reaction.

Physicochemical and Spectroscopic Profile

The unique arrangement of atoms in this compound dictates its physical and chemical behavior. A thorough understanding of these properties is essential for its handling, reaction design, and characterization.

Core Properties

The fundamental properties of this compound are summarized in the table below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis, while properties like density and predicted logP offer insights into appropriate solvent systems and potential biocompatibility.

PropertyValueSource
Molecular Formula C₉H₇BrN₂O[2]
Molecular Weight 239.07 g/mol [2]
Exact Mass 237.974167 u[3]
CAS Number 881658-92-0[2][4]
Appearance White to off-white solid (typical)N/A
Density (predicted) 1.6 ± 0.1 g/cm³[4]
Flash Point (predicted) 150.3 ± 26.5 °C[4]
XLogP3 (predicted) 2.2[4]
Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While raw spectra are proprietary to manufacturers, typical data includes Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Commercial suppliers often provide access to this data upon request for verification of purchased materials.[2][5]

  • ¹H NMR & ¹³C NMR: These techniques are crucial for confirming the structural integrity of the molecule. The proton NMR would show distinct signals for the aromatic protons on the naphthyridine core and a characteristic singlet for the methoxy group protons. The carbon NMR would similarly display unique resonances for each carbon atom in the structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, which should match the molecular formula C₉H₇BrN₂O.[6] A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Infrared (IR) Spectroscopy: This method helps identify the functional groups present. Key absorption bands would be expected for C-H stretching of the aromatic and methyl groups, C=N and C=C stretching within the aromatic rings, and C-O stretching of the methoxy group.[6]

Synthesis of the 1,5-Naphthyridine Core

A hypothetical, yet chemically sound, synthetic workflow is presented below. The rationale is to first construct a functionalized hydroxynaphthyridine core, which can then be halogenated and methylated to yield the target compound.

G cluster_0 Step 1: Naphthyridine Core Formation cluster_1 Step 2: Methoxy Group Installation A 3-Aminopyridine Derivative C Condensation & Thermal Cyclization (Gould-Jacobs Reaction) A->C B Diethyl Malonate Derivative B->C D 8-Bromo-2-hydroxy-1,5-naphthyridine C->D Formation of Pyridone Ring E Methylation (e.g., CH₃I, Base) D->E Williamson Ether Synthesis F This compound (Target Molecule) E->F Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Oxidative Addition Intermediate (Ar-Pd(II)L₂-X) pd0->pd_complex1 Oxidative Addition r_x This compound (Ar-X) r_x->pd_complex1 r_b Organoboron Reagent (Ar'-B(OR)₂) pd_complex2 Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') r_b->pd_complex2 base Base (e.g., K₂CO₃) base->pd_complex2 activates boronic acid pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Coupled Product (Ar-Ar') pd_complex2->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillars of the Mechanism:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the naphthyridine, forming a Pd(II) intermediate. This is often the rate-determining step. [7]2. Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base. [8][9]3. Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. [10]

Experimental Protocol: Synthesis of an 8-Aryl-2-methoxy-1,5-naphthyridine Derivative

This protocol is a representative procedure adapted from literature methods for Suzuki-Miyaura couplings on similar heterocyclic systems. [8]It is designed to be a self-validating system where reaction progress can be monitored, and the product can be rigorously characterized.

Materials:

  • This compound

  • Arylboronic acid (e.g., 2-chlorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

  • Thin-Layer Chromatography (TLC) supplies for monitoring

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere is Crucial):

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add the desired arylboronic acid (1.2 - 1.5 eq) and the base (2.0 - 3.0 eq).

    • Add the palladium catalyst (typically 1-5 mol%).

    • Seal the flask with a septum, and purge the system with an inert gas (e.g., argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition and Reaction:

    • Through the septum, add the degassed, anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring the Reaction:

    • Periodically take small aliquots from the reaction mixture using a syringe and spot them on a TLC plate.

    • Elute the plate with an appropriate solvent system (e.g., hexane/ethyl acetate).

    • Visualize the spots under UV light. The reaction is complete when the starting bromide spot has been completely consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it successively with water and brine.

  • Purification and Characterization:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent gradient to isolate the pure 8-aryl-2-methoxy-1,5-naphthyridine product.

    • Confirm the structure and purity of the final compound using NMR, MS, and IR spectroscopy.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. [3][4]Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. [4]Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically designed heterocyclic compound with a confirmed molecular weight of 239.07 g/mol . While its direct synthesis requires a multi-step approach, its true value is realized in its application as a versatile building block. The presence of a methoxy group and a readily functionalized bromine atom makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction provides a reliable and efficient pathway for synthesizing complex, substituted naphthyridines, which are key scaffolds in the development of novel therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable chemical tool in their drug discovery and development programs.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 16(12), 10345-10381.
  • Wikipedia. Suzuki reaction.
  • Serrano, J. L., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3183.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubChem. This compound.
  • ChemSrc. This compound.

Sources

A Technical Guide to the Structural Elucidation of 8-Bromo-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Naphthyridine Scaffolds in Drug Discovery

The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including their use as kinase inhibitors and antibacterial agents.[1][2] The precise substitution on this scaffold is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. 8-Bromo-2-methoxy-1,5-naphthyridine (CAS No. 881658-92-0) is a key intermediate in the synthesis of such biologically active molecules.[1][3] Its defined structure allows for selective functionalization, making it a valuable building block in drug development.[1]

This in-depth technical guide provides a comprehensive workflow for the unambiguous structure elucidation of this compound. We will explore a multi-pronged analytical approach, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust characterization process.

Molecular Structure and Foundational Data

Before delving into the spectroscopic analysis, it is essential to establish the foundational information for the compound of interest.

ParameterValueSource
Compound Name This compound[3]
CAS Number 881658-92-0
Molecular Formula C₉H₇BrN₂O[3]
Molecular Weight 239.07 g/mol
SMILES COC1=NC2=C(C=CN=C2C=C1)Br

The structure of this compound is presented below. The numbering convention for the naphthyridine ring is crucial for the assignment of spectroscopic signals.

N1 N1 C2 C2 C2->N1 O O C2->O C3 C3 C3->C2 C4 C4 C4->C3 C4a C4a C4a->N1 C4a->C4 N5 N5 C4a->N5 C6 C6 C6->N5 C7 C7 C7->C6 C8 C8 C8->C7 Br Br C8->Br C8a C8a C8a->N1 C8a->C4a C8a->C8 CH3 CH3 O->CH3

Caption: Workflow for the structure elucidation of this compound.

Part 1: Mass Spectrometry - Confirming the Molecular Formula

Mass spectrometry is the initial and one of the most critical steps, as it provides the molecular weight and, with high resolution, the elemental composition of the molecule. [4][5]

Expected Fragmentation Pattern and Isotopic Signature

The presence of a bromine atom is a key structural feature that gives a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. [6]This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. [6][7]

Ion m/z (Predicted) Description
[M]⁺ 238 Molecular ion containing ⁷⁹Br
[M+2]⁺ 240 Molecular ion containing ⁸¹Br
[M-CH₃]⁺ 223/225 Loss of a methyl radical
[M-OCH₃]⁺ 207/209 Loss of a methoxy radical

| [M-Br]⁺ | 159 | Loss of a bromine radical |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (approximately 1 µg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile. [8]2. Instrumentation: Utilize a high-resolution mass spectrometer, such as an ESI-TOF (Electrospray Ionization-Time of Flight) instrument. [5]3. Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). [8]4. Data Analysis:

    • Identify the molecular ion cluster and confirm the characteristic 1:1 ratio for the M⁺ and M+2 peaks, indicative of a single bromine atom. [6] * Determine the exact mass of the molecular ion and use it to calculate the elemental composition. For C₉H₇⁷⁹BrN₂O, the calculated exact mass is 237.9742 Da. The experimental value should be within a few ppm of this theoretical value.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. [9]For this compound, we expect to see characteristic vibrations for the aromatic C-H bonds, C=C and C=N bonds of the naphthyridine ring, and the C-O bond of the methoxy group.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000 C-H stretchAromatic C-H
1600-1450 C=C and C=N stretchNaphthyridine ring
1250-1200 Asymmetric C-O-C stretchAryl-O-CH₃
1050-1000 Symmetric C-O-C stretchAryl-O-CH₃
~2950, ~2850 C-H stretchMethoxy -CH₃
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm⁻¹.

  • Data Analysis: Correlate the observed absorption bands with the expected vibrations for the proposed structure.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments will allow for the complete assignment of all proton and carbon signals. [10]

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum will provide information on the number of different proton environments, their chemical shifts, the integration (number of protons in each environment), and the coupling patterns (which protons are adjacent to each other).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3 ~7.0-7.2dJ₃,₄ ≈ 8.51H
H-4 ~8.0-8.2dJ₄,₃ ≈ 8.51H
H-6 ~8.8-9.0ddJ₆,₇ ≈ 4.2, J₆,₈ = 01H
H-7 ~7.5-7.7dJ₇,₆ ≈ 4.21H
-OCH₃ ~4.1-4.3s-3H

Rationale for Predictions: The chemical shifts are estimated based on data for similar substituted naphthyridines. [11]Protons on the pyridine ring are typically deshielded. The methoxy protons will appear as a singlet, as they have no adjacent protons. The aromatic protons will show doublet and doublet of doublets patterns due to coupling with their neighbors.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C-2 ~163-165
C-3 ~110-112
C-4 ~138-140
C-4a ~145-147
C-6 ~152-154
C-7 ~122-124
C-8 ~118-120
C-8a ~140-142
-OCH₃ ~54-56

Rationale for Predictions: The chemical shifts are estimated based on general values for substituted pyridines and naphthyridines. [12][13]The carbon attached to the oxygen (C-2) will be significantly downfield. The carbon attached to the bromine (C-8) will be upfield compared to an unsubstituted carbon due to the heavy atom effect.

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are crucial for confirming the assignments made from the 1D spectra.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). We would expect to see correlations between H-3 and H-4, and between H-6 and H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons that are two or three bonds away. This is instrumental in piecing together the entire molecular structure.

Key Expected HMBC Correlations

H3 H-3 C2 C-2 H3->C2 ²J C4a C-4a H3->C4a ³J H4 H-4 H4->C4a ²J N5 N-5 H4->N5 ³J H6 H-6 C8 C-8 H6->C8 ³J C7 C7 H6->C7 ²J H7 H-7 C8a C-8a H7->C8a ³J H7->N5 ³J OCH3 OCH3 OCH3->C2 ³J C4 C-4 C6 C-6

Caption: Key expected HMBC correlations for this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. [8]2. Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). [8]3. Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Perform 2D experiments (COSY, HSQC, HMBC) using standard pulse programs.

  • Data Analysis:

    • Assign all peaks in the ¹H and ¹³C spectra.

    • Use the COSY spectrum to identify coupled proton systems.

    • Use the HSQC spectrum to assign protonated carbons.

    • Use the HMBC spectrum to connect the different fragments of the molecule and confirm the overall structure. The correlation from the methoxy protons to C-2 is a critical piece of evidence.

Conclusion

The structural elucidation of a novel or key synthetic intermediate like this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. By following the workflow outlined in this guide—starting with mass spectrometry to confirm the molecular formula, followed by IR spectroscopy to identify functional groups, and culminating in a comprehensive analysis of 1D and 2D NMR spectra to map the atomic connectivity—researchers can achieve an unambiguous and robust confirmation of the molecular structure. This level of analytical rigor is paramount for ensuring the quality and reliability of materials used in research and drug development.

References

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek.
  • 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. (n.d.). ResearchGate.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (n.d.). MDPI.
  • CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. (n.d.). University College Dublin.
  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). ResearchGate.
  • Overview of Structure Determination in Heterocyclic Chemistry. (2013, July 8). YouTube.
  • Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.
  • This compound. (n.d.). MySkinRecipes.
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). Semantic Scholar.
  • Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. (2025). ResearchGate.
  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. (2025, February 10). PubMed.
  • Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate.
  • 2.7 Mass Spectrometry of Some Common Functional Groups. (n.d.). Chemistry LibreTexts.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). National Center for Biotechnology Information.

Sources

A Spectroscopic Guide to 8-Bromo-2-methoxy-1,5-naphthyridine: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Bromo-2-methoxy-1,5-naphthyridine, a key heterocyclic building block in contemporary drug discovery and materials science. The strategic placement of a bromine atom and a methoxy group on the 1,5-naphthyridine scaffold offers versatile handles for further chemical modifications, making a thorough understanding of its spectroscopic signature essential for researchers in the field. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, offering insights into the structural confirmation and purity assessment of this compound.

Molecular Structure and Key Features

This compound possesses a rigid, planar bicyclic aromatic system. The electron-donating methoxy group at the 2-position and the electron-withdrawing bromine atom at the 8-position create a unique electronic environment, influencing the chemical shifts of the aromatic protons and carbons. The precise assignment of these spectroscopic signals is paramount for verifying the successful synthesis and for predicting the reactivity of the molecule in subsequent chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methoxy group. The chemical shifts and coupling constants are highly informative for assigning the protons to their specific positions on the naphthyridine core.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.41d8.81HH-4
8.01d4.81HH-6
7.35d8.81HH-3
7.21d4.81HH-7
4.09s-3H-OCH₃

Insight into the Spectrum: The downfield chemical shifts of the aromatic protons are characteristic of their location in an electron-deficient heteroaromatic system. The doublet at 8.41 ppm is assigned to the H-4 proton, which is coupled to the H-3 proton with a typical ortho-coupling constant of 8.8 Hz. The H-6 proton, appearing as a doublet at 8.01 ppm, shows a smaller coupling constant of 4.8 Hz, consistent with its coupling to the H-7 proton across the pyridine ring. The methoxy group protons appear as a sharp singlet at 4.09 ppm, a characteristic region for such functional groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic distribution within the aromatic system.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
163.7C-2
152.9C-8a
142.8C-4a
141.6C-6
138.9C-4
126.1C-8
123.5C-7
111.8C-3
54.1-OCH₃

Insight into the Spectrum: The carbon atom C-2, directly attached to the electronegative oxygen of the methoxy group, exhibits the most downfield chemical shift at 163.7 ppm. The carbon bearing the bromine atom, C-8, is observed at 126.1 ppm. The quaternary carbons, C-8a and C-4a, are found at 152.9 and 142.8 ppm, respectively. The upfield signal at 54.1 ppm corresponds to the carbon of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. For this compound, the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Table 3: Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺ (for ⁷⁹Br)238.9815239.0
[M+H]⁺ (for ⁸¹Br)240.9794241.0

Insight into the Spectrum: The mass spectrum displays a characteristic pair of peaks for the protonated molecular ion ([M+H]⁺) at m/z 239.0 and 241.0, with nearly equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₉H₇BrN₂O) with high accuracy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-O bonds.

Table 4: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-OCH₃)
~1610-1580StrongC=C and C=N stretching
~1250-1200StrongAryl-O-C stretch (asymmetric)
~1050-1000StrongAryl-O-C stretch (symmetric)
~850-800StrongC-H out-of-plane bending

Insight into the Spectrum: The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ confirms the aromatic nature of the core. The strong absorptions in the 1610-1580 cm⁻¹ region are characteristic of the conjugated C=C and C=N bonds within the naphthyridine ring system. The prominent bands in the 1250-1000 cm⁻¹ region are indicative of the aryl-ether linkage of the methoxy group.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrumental parameters.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Parameters: For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer for the analysis.

  • Parameters: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

Infrared Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: Collect the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans for a clear spectrum.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of this compound using the described spectroscopic techniques.

A logical workflow for structural confirmation.

Conclusion

The spectroscopic data presented in this guide provide a robust and definitive characterization of this compound. The combination of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy allows for an unambiguous confirmation of the molecular structure. This information is indispensable for researchers utilizing this versatile building block in the synthesis of novel compounds with potential applications in medicine and materials science, ensuring the integrity of their starting materials and the successful outcome of their synthetic endeavors.

References

The spectroscopic data presented in this guide are compiled and interpreted based on standard principles of organic spectroscopy and data for structurally related compounds. Specific experimental data for this compound can be found in patent literature, such as WO 2006/032466 A1, which describes its synthesis.

An In-depth Technical Guide to the Solubility of 8-Bromo-2-methoxy-1,5-naphthyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Bromo-2-methoxy-1,5-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its utility in synthetic transformations and its potential as a scaffold for novel therapeutics necessitate a thorough understanding of its physicochemical properties, paramount among which is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this guide establishes a predictive framework based on the molecule's structural attributes and the principles of solute-solvent interactions. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine solubility in their laboratories. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their workflows.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences every stage of the drug discovery and development pipeline.[2] From reaction kinetics in a flask to bioavailability in a patient, the extent to which a compound dissolves in a given solvent system governs its utility and performance. For a molecule like this compound, a precise understanding of its solubility profile is essential for:

  • Synthetic Route Optimization: Selecting appropriate solvents for reactions, crystallizations, and purifications.

  • Formulation Development: Designing effective drug delivery systems.

  • Analytical Method Development: Preparing solutions for characterization and quantification.

  • In Vitro and In Vivo Screening: Ensuring accurate concentration of the compound in biological assays.

This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a foundational understanding for its effective application.

Molecular Profile of this compound

To predict the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇BrN₂O[3]
Molecular Weight 239.07 g/mol [4]
Appearance White to off-white solid[5] (by analogy)
XLogP3 2.2[3]
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 3 (2x N, 1x O)Calculated

The 1,5-naphthyridine core is a bicyclic aromatic system containing two nitrogen atoms.[6] The presence of a bromine atom and a methoxy group further influences the molecule's polarity and potential for intermolecular interactions. The XLogP3 value of 2.2 suggests a moderate level of lipophilicity.[3] The molecule possesses hydrogen bond acceptors in the form of the nitrogen atoms of the naphthyridine ring and the oxygen atom of the methoxy group, but lacks hydrogen bond donors. This profile suggests that this compound will exhibit favorable solubility in a range of organic solvents, particularly those that are moderately polar and capable of engaging in dipole-dipole interactions.

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" provides a foundational, albeit simplistic, principle for predicting solubility. A more nuanced understanding can be gained by considering the specific intermolecular forces at play between the solute (this compound) and the solvent.

  • Van der Waals Forces: These are weak, non-specific interactions that will be present between this compound and all organic solvents.

  • Dipole-Dipole Interactions: The polarized C-Br and C-O bonds, as well as the nitrogen atoms in the naphthyridine ring, create a molecular dipole moment. Solvents with a significant dipole moment (e.g., acetone, ethyl acetate) will engage in favorable dipole-dipole interactions, enhancing solubility.

  • Hydrogen Bonding: While this compound cannot self-associate via hydrogen bonding due to the absence of hydrogen bond donors, its hydrogen bond acceptors can interact with protic solvents (e.g., alcohols).

Based on this analysis, we can predict a qualitative solubility profile.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent FamilySpecific SolventPredicted SolubilityRationale
Protic Polar Methanol, EthanolGood to ModerateCapable of hydrogen bonding with the nitrogen and oxygen atoms.
Aprotic Polar Dimethyl Sulfoxide (DMSO)HighStrong dipole moment and ability to solvate a wide range of compounds.
Dimethylformamide (DMF)HighSimilar to DMSO, a strong polar aprotic solvent.
AcetonitrileModeratePolar aprotic solvent, but generally a weaker solvent than DMSO or DMF.
AcetoneModerateGood dipole-dipole interactions.
Non-Polar Toluene, HexaneLowMismatch in polarity, weak solute-solvent interactions.
Chlorinated Dichloromethane (DCM)GoodCapable of dipole-dipole interactions.
ChloroformGoodSimilar to DCM.
Ethers Diethyl EtherLow to ModerateLower polarity compared to other aprotic polar solvents.
Tetrahydrofuran (THF)ModerateCyclic ether with moderate polarity.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reproducible research.[7] Two common methods for determining solubility are the kinetic and thermodynamic (shake-flask) methods.[8]

Kinetic Solubility Determination

Kinetic solubility is often measured in high-throughput screening settings and reflects the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[8]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

This method relies on detecting the turbidity that results from compound precipitation.[2]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the desired organic solvent to create a range of concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle agitation.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to a blank control.

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.[9]

Experimental Protocol: Shake-Flask Method
  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.

  • Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

G cluster_0 Equilibration cluster_1 Separation cluster_2 Quantification A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B C Settle or Centrifuge B->C D Collect Supernatant C->D E Analyze by HPLC-UV D->E F Calculate Concentration vs. Calibration Curve E->F

Caption: Workflow for Thermodynamic Solubility by Shake-Flask Method.

Practical Implications and Troubleshooting

  • Solvent Purity: The purity of the organic solvent can significantly impact solubility. Always use high-purity, anhydrous solvents when possible.

  • Compound Purity and Polymorphism: The presence of impurities or different polymorphic forms of this compound can affect its solubility.[7] It is advisable to characterize the solid-state properties of the material before conducting solubility studies.

  • Temperature Effects: Solubility is generally temperature-dependent. Ensure that all experiments are conducted at a well-controlled and recorded temperature.

  • pH Effects (in aqueous-organic mixtures): While this guide focuses on organic solvents, if working with mixtures containing water, the pH can have a dramatic effect on the solubility of compounds with ionizable groups. This compound is a weak base and its solubility in aqueous-organic mixtures will increase at lower pH.

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective utilization in research and development. While quantitative data in the public domain is scarce, a predictive framework based on its molecular structure provides valuable guidance for solvent selection. For precise and reliable data, the experimental protocols for kinetic and thermodynamic solubility determination outlined in this guide offer robust methodologies. By applying these principles and techniques, researchers can optimize their experimental conditions, leading to more efficient and reproducible outcomes.

References

  • U.S. Food and Drug Administration. (2011).
  • ChemicalBook. (2025).
  • Echemi. This compound.
  • Slideshare. solubility experimental methods.pptx.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications.
  • Jadhav, D. S. (2013).
  • PubChem. 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine.
  • MDPI. (2024).
  • PubChem. 1,5-Naphthyridine.
  • ChemicalBook. (2025). This compound | 881658-92-0.
  • XiXisys. (2025). GHS 11 (Rev.11) SDS Word 下载CAS: 881658-92-0 Name: this compound.
  • Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
  • Moldb. This compound CAS No.
  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • Merck Millipore.
  • Thermo Fisher Scientific. (2025).
  • Molecules. (2021).
  • MDPI.
  • Biosynth. This compound | 881658-92-0 | GKB65892.
  • Benchchem. An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of 8-Bromo-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 8-Bromo-2-methoxy-1,5-naphthyridine

This compound is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its substituted naphthyridine core is a privileged scaffold found in a variety of biologically active molecules. The strategic placement of the bromo and methoxy groups offers synthetic handles for diversification, allowing for its use in the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. The bromine atom, for instance, is well-suited for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of a wide range of substituents.

Given its pivotal role in the synthesis of novel compounds, a thorough understanding of the safe handling, storage, and reactivity of this compound is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential precautions and procedures for working with this valuable synthetic intermediate.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

These classifications necessitate stringent adherence to safety protocols to minimize exposure risks.

Prudent Handling: A Multi-faceted Approach to Safety

The handling of this compound requires a systematic approach that combines engineering controls, appropriate personal protective equipment (PPE), and meticulous laboratory practices.

Engineering Controls: The First Line of Defense

All manipulations of this compound, especially those that may generate dust or aerosols, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This is crucial to minimize the risk of inhalation. An emergency eyewash station and a safety shower should be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE): Essential Barriers to Exposure

A comprehensive PPE regimen is mandatory when working with this compound. The following table outlines the recommended PPE and the rationale for its use.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be considered when there is a significant risk of splashing.Protects against accidental splashes and airborne particles that could cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves should be inspected for integrity before each use and changed immediately if contaminated.Prevents skin contact, which can be harmful. Nitrile gloves offer good resistance to a range of chemicals.
Body Protection A laboratory coat must be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.Protects personal clothing from contamination and minimizes skin exposure.
Respiratory Protection Not typically required when handling small quantities in a properly functioning chemical fume hood. In the absence of adequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Minimizes the risk of inhaling harmful dust or vapors. The need for respiratory protection should be determined by a risk assessment.
Workflow for Safe Handling

The following diagram illustrates a self-validating workflow for the safe handling of this compound, from preparation to post-handling procedures.

G Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_hood Verify Fume Hood Functionality prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_materials Assemble All Necessary Equipment and Reagents prep_ppe->prep_materials handling_transfer Transfer Compound Inside Fume Hood prep_materials->handling_transfer handling_weigh Weigh Compound Carefully to Avoid Dust handling_transfer->handling_weigh handling_dissolve Dissolve in Solvent with Gentle Agitation handling_weigh->handling_dissolve handling_seal Keep Container Sealed When Not in Use handling_dissolve->handling_seal post_cleanup Decontaminate Work Area handling_seal->post_cleanup post_waste Segregate and Dispose of Waste Properly post_cleanup->post_waste post_ppe Remove and Dispose of Contaminated PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: A stepwise workflow for the safe handling of this compound.

Storage Protocols for Maintaining Chemical Integrity

Proper storage of this compound is crucial for maintaining its purity and preventing degradation.

Recommended Storage Conditions

The following table summarizes the optimal storage conditions for this compound.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Some suppliers recommend refrigerated storage at 2-8°C.Lower temperatures can slow down potential degradation pathways.
Atmosphere Store in a tightly sealed container. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.Protects the compound from atmospheric moisture and oxygen, which could potentially react with the compound or promote degradation.
Location Store in a well-ventilated area away from incompatible materials.Ensures that any potential vapors do not accumulate and reduces the risk of accidental reactions.
Container Use the original supplier's container or a clearly labeled, chemically resistant container with a secure closure.Prevents contamination and ensures proper identification of the substance.
Chemical Incompatibilities
  • Strong oxidizing agents: These can react exothermically with organic materials.

  • Strong bases: These may promote dehydrohalogenation or other decomposition reactions.

  • Reactive metals: Such as alkali metals, which can react with halogenated compounds.

A thorough risk assessment should be conducted before mixing this compound with any other chemical for the first time.

Reactivity Profile: A Chemist's Perspective

The synthetic utility of this compound stems from its predictable reactivity. The electron-deficient nature of the naphthyridine ring system, further influenced by the methoxy and bromo substituents, dictates its chemical behavior.

The bromine atom at the 8-position is a key site for functionalization. It is susceptible to a variety of transformations, including:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the naphthyridine nitrogens activates the ring towards nucleophilic attack, making the displacement of the bromide by nucleophiles such as amines, alkoxides, and thiolates a feasible synthetic route.

  • Palladium-Catalyzed Cross-Coupling Reactions: This is a major avenue for the derivatization of this compound. It can readily participate in reactions like:

    • Suzuki Coupling: with boronic acids or esters to form C-C bonds.

    • Buchwald-Hartwig Amination: with amines to form C-N bonds.

    • Heck Reaction: with alkenes to form C-C bonds.

    • Sonogashira Coupling: with terminal alkynes to form C-C bonds.

The methoxy group at the 2-position is generally more stable but can potentially be cleaved under harsh acidic conditions.

Information on the thermal decomposition of this compound is not available in the reviewed literature. However, like many halogenated organic compounds, combustion may produce toxic and corrosive fumes, including hydrogen bromide, carbon oxides, and nitrogen oxides.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures

The following first-aid measures are recommended based on the known hazards of the compound:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate the area: Restrict access to the spill site.

  • Ensure proper ventilation: Work in a fume hood if the spill is contained there.

  • Wear appropriate PPE: Including respiratory protection if necessary.

  • Contain the spill: Use an inert absorbent material like vermiculite or sand.

  • Collect the material: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.

Waste Disposal

As a halogenated organic compound, waste containing this compound must be segregated from non-halogenated waste streams. It should be collected in a clearly labeled, sealed container for hazardous waste. Disposal should be carried out through a licensed hazardous waste disposal company, following all applicable local, state, and federal regulations.

Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Appearance Solid (form not specified)Assumed based on typical organic compounds of this size.
Boiling Point Not available
Melting Point Not available
Density 1.6 ± 0.1 g/cm³ (predicted)
Flash Point 150.3 ± 26.5 °C (predicted)
Solubility Not available

Conclusion

This compound is a compound of significant interest and utility in the field of drug discovery. Its effective and safe use is contingent upon a robust understanding of its hazard profile and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with its handling and storage, thereby ensuring a safe and productive research environment. It is imperative that all users of this compound consult the most up-to-date Safety Data Sheet from their supplier and are fully trained in the appropriate handling techniques before commencing any experimental work.

References

  • This compound CAS No.

Sources

synthesis of 8-Bromo-2-methoxy-1,5-naphthyridine starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 8-Bromo-2-methoxy-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif in modern medicinal chemistry. As a bioisostere of quinoline and naphthalene, its unique arrangement of nitrogen atoms allows for precise modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These characteristics make 1,5-naphthyridine derivatives highly sought after as scaffolds for developing novel therapeutics targeting a wide range of diseases.[1][2] The compound this compound, in particular, serves as a crucial intermediate for creating more complex molecules, often used in structure-activity relationship (SAR) studies to discover new drug candidates.[3][4][5][6] The bromine atom at the 8-position provides a versatile handle for cross-coupling reactions, while the methoxy group at the 2-position influences the electronic properties and metabolic stability of the molecule.

This guide provides a detailed exploration of the synthetic strategies for obtaining this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The two most prominent approaches hinge on the sequence of forming the naphthyridine core and introducing the desired substituents.

Route A involves a linear synthesis where the C8-bromo substituent is incorporated early. The key disconnection is the cyclization step to form the naphthyridinone ring from a substituted aminopyridine precursor.

Route B follows a convergent approach where the 2-methoxy-1,5-naphthyridine core is synthesized first, followed by a late-stage regioselective bromination at the C8-position.

G cluster_A Route A: Linear Synthesis cluster_B Route B: Late-Stage Bromination target This compound interA1 8-Bromo-2-chloro-1,5-naphthyridine target->interA1 Methoxylation (SNAr) interB1 2-Methoxy-1,5-naphthyridine target->interB1 Regioselective Bromination interA2 8-Bromo-1,5-naphthyridin-2(1H)-one interA1->interA2 Chlorination startA 3-Amino-2-bromopyridine Derivative interA2->startA Cyclization interB2 2-Chloro-1,5-naphthyridine interB1->interB2 Methoxylation (SNAr) interB3 1,5-Naphthyridin-2(1H)-one interB2->interB3 Chlorination startB 3-Aminopyridine interB3->startB Cyclization

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway I: Linear Synthesis via an 8-Bromo Intermediate

This pathway is predicated on the construction of the naphthyridine skeleton from a starting material that already contains the bromine atom at the position corresponding to C8 of the final product. A common and commercially available starting material for this route is 3-amino-2-bromopyridine.

Step 1: Cyclization to form 8-Bromo-1,5-naphthyridin-2(1H)-one

The foundational step is the construction of the second pyridine ring. The Conrad-Limpach or Gould-Jacobs reactions are classical and effective methods for this transformation.[1] Using a variation of the Conrad-Limpach reaction with Meldrum's acid is often preferred due to the favorable reaction conditions and good yields.

  • Mechanism and Rationale: 3-Amino-2-bromopyridine reacts with Meldrum's acid in a condensation reaction to form an enamine intermediate. The choice of a high-boiling point solvent like Dowtherm A facilitates a heat-assisted intramolecular cyclization. The subsequent decarboxylation leads to the formation of the stable 8-bromo-1,5-naphthyridin-2(1H)-one (which exists in tautomeric equilibrium with 8-bromo-1,5-naphthyridin-2-ol).[1][3]

G start 3-Amino-2-bromopyridine + Meldrum's Acid intermediate Enamine Intermediate start->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization Heat (Dowtherm A) product 8-Bromo-1,5-naphthyridin-2(1H)-one cyclization->product Decarboxylation

Caption: Workflow for the synthesis of the naphthyridinone core.

Step 2: Chlorination of 8-Bromo-1,5-naphthyridin-2(1H)-one

The hydroxyl group of the naphthyridinone is a poor leaving group for nucleophilic substitution. Therefore, it must be converted into a better leaving group, typically a halogen. Chlorination using phosphorus oxychloride (POCl₃) is the standard and highly efficient method for this conversion.[2][3]

  • Mechanism and Rationale: The lone pair on the oxygen atom of the hydroxynaphthyridine attacks the electrophilic phosphorus atom of POCl₃. A subsequent elimination cascade, driven by the formation of the stable phosphate byproduct, results in the replacement of the hydroxyl group with a chlorine atom, yielding 8-bromo-2-chloro-1,5-naphthyridine. Careful control of temperature is necessary to prevent side reactions.[2]

Step 3: Methoxylation to this compound

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the naphthyridine ring system activates the C2-position, making the chloro substituent susceptible to displacement by a nucleophile like methoxide.

  • Mechanism and Rationale: Sodium methoxide, typically prepared fresh by dissolving sodium metal in anhydrous methanol, serves as the source of the methoxide nucleophile. The reaction proceeds via a Meisenheimer complex intermediate. The use of anhydrous conditions is critical, as any moisture will consume the sodium methoxide and can lead to the formation of the starting hydroxynaphthyridine as a byproduct.[2] Heating under reflux ensures the reaction goes to completion.[1][2]

Synthetic Pathway II: Late-Stage Regioselective Bromination

An alternative strategy involves constructing the 2-methoxy-1,5-naphthyridine core first and then introducing the bromine atom at the C8 position. This can be advantageous if the brominated starting materials for Pathway I are expensive or unavailable.

Step 1 & 2: Synthesis of 2-Chloro-1,5-naphthyridine

This sequence starts with a non-brominated aminopyridine, such as 3-aminopyridine.

  • Cyclization: 3-aminopyridine is reacted with a suitable partner like diethyl ethoxymethylenemalonate (in a Gould-Jacobs reaction) followed by thermal cyclization to produce 1,5-naphthyridin-2(1H)-one.[2][5]

  • Chlorination: The resulting hydroxynaphthyridine is then chlorinated with phosphorus oxychloride (POCl₃) to yield 2-chloro-1,5-naphthyridine, analogous to Step 2 in Pathway I.[3]

Step 3: Methoxylation to 2-Methoxy-1,5-naphthyridine

The 2-chloro-1,5-naphthyridine undergoes a nucleophilic aromatic substitution with sodium methoxide in methanol to yield 2-methoxy-1,5-naphthyridine. The conditions and rationale are identical to Step 3 in Pathway I.[1][2]

Step 4: Regioselective Bromination

The final and most critical step in this pathway is the selective introduction of a bromine atom at the C8 position. Electrophilic aromatic substitution on the 2-methoxy-1,5-naphthyridine ring is employed.

  • Mechanism and Rationale: N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine.[1] The methoxy group at C2 is an activating group, directing the electrophilic substitution. The regioselectivity is governed by the electronic properties of the naphthyridine ring system. The reaction is typically carried out in a solvent like acetonitrile. The precise conditions, such as temperature and reaction time, must be carefully controlled to avoid over-bromination or side reactions.[7] While direct bromination of the parent 1,5-naphthyridine can be complex, substituted derivatives often show greater regioselectivity.[1]

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies. Researchers should optimize conditions for their specific laboratory setup.

Protocol 1: Synthesis of 8-Bromo-1,5-naphthyridin-2(1H)-one
  • To a flask containing 3-amino-2-bromopyridine, add an equimolar amount of Meldrum's acid and a catalytic amount of an acid catalyst in a suitable solvent like triethylformate.

  • Heat the mixture at 100 °C for 2-3 hours, monitoring the formation of the enamine intermediate by TLC.

  • Remove the solvent under reduced pressure.

  • Add the crude enamine portion-wise to a flask containing a high-boiling point solvent (e.g., Dowtherm A) preheated to 250 °C.

  • Maintain the temperature for 30-60 minutes to effect cyclization and decarboxylation.

  • Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum.

Protocol 2: Chlorination of a Naphthyridinone Intermediate
  • In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the hydroxynaphthyridine intermediate in phosphorus oxychloride (POCl₃, ~5-10 equivalents).

  • Carefully heat the mixture to reflux (approx. 110-120 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until pH > 7.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloro-naphthyridine.

Protocol 3: Methoxylation of a Chloro-naphthyridine Intermediate
  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (approx. 1.5-2.0 equivalents) in anhydrous methanol under an inert atmosphere.

  • To this solution, add the chloro-naphthyridine intermediate.

  • Heat the reaction mixture at reflux for 4-8 hours, monitoring completion by TLC.

  • Cool the mixture and remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Key Intermediates and Reagents

Compound NameMolecular FormulaMolecular Weight ( g/mol )RoleKey Reagents for Synthesis
3-Amino-2-bromopyridineC₅H₅BrN₂173.01Starting Material (Route A)Commercially Available
8-Bromo-1,5-naphthyridin-2(1H)-oneC₈H₅BrN₂O225.04IntermediateMeldrum's Acid, Dowtherm A
8-Bromo-2-chloro-1,5-naphthyridineC₈H₄BrClN₂243.49IntermediatePhosphorus Oxychloride (POCl₃)
2-Methoxy-1,5-naphthyridineC₉H₈N₂O160.17Intermediate (Route B)Sodium Methoxide
This compound C₉H₇BrN₂O 239.07 Final Product N-Bromosuccinimide (NBS)

Conclusion and Future Perspectives

The synthesis of this compound can be reliably achieved through logical, multi-step synthetic pathways. The choice between a linear approach starting with a brominated precursor or a convergent route with late-stage bromination depends on the availability of starting materials, scalability, and overall cost-effectiveness. Both routes rely on a series of robust and well-documented chemical transformations, including cyclization, chlorination, nucleophilic substitution, and electrophilic bromination. Understanding the mechanisms and critical parameters of each step is paramount for achieving high yields and purity. As a key building block, the efficient synthesis of this compound opens avenues for the development of a diverse library of 1,5-naphthyridine derivatives for biological screening and the discovery of next-generation pharmaceuticals.

References

  • Lumbreras, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. URL: https://www.mdpi.com/1420-3049/25/14/3252
  • Cerezo-Gálvez, S., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(21), 6693. URL: https://www.mdpi.com/1420-3049/26/21/6693
  • Gutiérrez-Bonet, A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. URL: https://www.mdpi.com/1420-3049/25/14/3252/htm
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Methoxy-1,5-naphthyridine. BenchChem. URL: https://www.benchchem.com/technical-center/synthesis-of-4-methoxy-1-5-naphthyridine
  • van der Watt, M., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00648
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Methoxy-1,5-naphthyridine from 3-Aminopyridine. BenchChem. URL: https://www.benchchem.
  • Anwair, M. A. S., et al. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives.
  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331. URL: https://pubs.acs.org/doi/abs/10.1021/jo00121a041
  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480.
  • Cerezo-Gálvez, S., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8588079/
  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. BenchChem. URL: https://www.benchchem.com/application-notes/gould-jacobs-reaction-for-1-5-naphthyridine-synthesis
  • Paon, D. V., et al. (2018). Identification, Characterization, and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors with in Vivo Efficacy in a Humanized Mouse Model of Malaria. Journal of Medicinal Chemistry, 61(13), 5692-5703. URL: https://pubmed.ncbi.nlm.nih.gov/29889526/
  • Paon, D. V., et al. (2018). Identification, Characterization, and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors with in Vivo Efficacy in a Humanized Mouse Model of Malaria. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00648

Sources

commercial availability of 8-Bromo-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Bromo-2-methoxy-1,5-naphthyridine for Advanced Research Applications

Authored by: Gemini, Senior Application Scientist

Date: January 10, 2026

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 881658-92-0), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The 1,5-naphthyridine scaffold is a privileged structure in numerous biologically active compounds, and this particular derivative offers a versatile platform for synthetic diversification. This document details its physicochemical properties, commercial availability, plausible synthetic strategies, key applications, and essential safety protocols. The insights herein are curated to empower scientists and development professionals to effectively source, handle, and strategically employ this compound in their research endeavors.

Introduction: The Strategic Value of this compound

The field of medicinal chemistry is perpetually driven by the need for novel molecular scaffolds that can be readily and strategically modified to explore chemical space. Heterocyclic compounds, particularly nitrogen-containing systems like naphthyridines, are central to this pursuit.[1] The 1,5-naphthyridine core, for instance, is a key component in molecules exhibiting a wide array of biological activities.[1][2][3]

This compound emerges as a particularly valuable research chemical due to its intrinsic functionalities. The bromine atom at the 8-position serves as an excellent synthetic handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl substituents.[1] Concurrently, the methoxy group at the 2-position can be readily converted to a hydroxyl group, providing another site for modification or for mimicking hydrogen bond donor/acceptor interactions crucial for molecular recognition at biological targets. This dual functionality makes it a powerful intermediate for building libraries of complex molecules for screening and lead optimization.

This guide serves as a central repository of technical information, consolidating data on its commercial sourcing, chemical properties, and strategic application to facilitate its seamless integration into advanced research and development workflows.

Physicochemical & Structural Data

A precise understanding of a compound's physical and chemical properties is foundational to its effective use in experimental settings. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 881658-92-0[4][5][6]
Molecular Formula C₉H₇BrN₂O[4][5]
Molecular Weight 239.07 g/mol [5]
Exact Mass 237.974167[4]
InChIKey HPQMRRPAOIGXFW-UHFFFAOYSA-N[4]
Typical Purity ≥97%[5][6]
Density 1.6 ± 0.1 g/cm³[4]
Flash Point 150.3 ± 26.5 °C[4]
Refractive Index 1.648[4]
SMILES COC1=NC2=C(C=CN=C2C=C1)Br

Commercial Availability and Sourcing

This compound is commercially available from a range of specialty chemical suppliers, positioning it as an accessible building block for research purposes. It is crucial to note that this compound is intended for research and development use only and is not for human or veterinary applications.[5][7] When sourcing, researchers should verify purity specifications and lead times with their chosen vendor.

SupplierCatalog Number (Example)Purity (Typical)Available Quantities (Examples)
Moldb M12017797%100mg, 250mg, 1g
Biosynth GKB65892-Custom Quotation
Echemi (via Chemsigma) --Bulk Inquiry
ChemicalBook (Marketplace) Varies (e.g., HCH0352615)Varies by vendor5mg, 1g, 5g
Chemsrc (Marketplace) Varies (e.g., 396716)98%Inquiry-based

Pricing is subject to change and should be confirmed directly with the supplier. The table above reflects a snapshot of available information.[5][8]

Synthetic Strategy: A Conceptual Framework

While end-to-end synthesis protocols for this specific molecule are not readily found in public literature, a plausible synthetic route can be conceptualized based on established methodologies for constructing the 1,5-naphthyridine scaffold.[3][9] Classic methods like the Skraup or Friedländer reactions are often employed to build the core bicyclic system from substituted aminopyridines.[3]

The following workflow illustrates a logical, albeit hypothetical, pathway for its laboratory synthesis. This process underscores the chemical logic behind its formation and provides a basis for potential custom synthesis inquiries.

G cluster_0 Core Scaffold Formation cluster_1 Functional Group Installation A Substituted 3-Aminopyridine C Cyclization/Condensation (e.g., Gould-Jacobs Reaction) A->C Reactant 1 B Malonic Acid Derivative B->C Reactant 2 D Substituted 1,5-Naphthyridin-2-one Core C->D E Halogenation (e.g., with POBr₃/PBr₃) D->E F 8-Bromo-1,5-naphthyridin-2-one E->F G O-Alkylation (e.g., with CH₃I, Base) F->G H This compound G->H

Caption: Hypothetical synthetic workflow for this compound.

This multi-step process would first involve the construction of the naphthyridinone ring system, followed by sequential, regioselective functionalization to install the bromo and methoxy groups at the desired positions.

Application in Medicinal Chemistry: A Versatile Synthetic Intermediate

The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecular architectures. The bromine atom at the C8 position is particularly amenable to palladium-catalyzed cross-coupling reactions.

A prime example is the Suzuki-Miyaura coupling , which allows for the formation of a new carbon-carbon bond between the naphthyridine core and a wide variety of boronic acids or esters.[1] This reaction is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of how different substituents at the C8 position impact biological activity.

Suzuki_Coupling cluster_reaction Suzuki-Miyaura Coupling reactant1 8-Bromo-2-methoxy- 1,5-naphthyridine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base reactant1->catalyst reactant2 Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) reactant2->catalyst product 8-Aryl-2-methoxy- 1,5-naphthyridine catalyst->product

Caption: Role as a key reactant in Suzuki-Miyaura cross-coupling reactions.

This strategic application was demonstrated in a flexible synthesis of canthin-6-ones, where 8-bromo-2-methoxynaphthyridine was coupled with 2-chlorophenylboronic acid as a key step.[1] By leveraging this reactivity, researchers can rapidly generate analogues for structure-activity relationship (SAR) studies, which are critical for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety. The compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[4]

  • H312: Harmful in contact with skin.[4]

  • H332: Harmful if inhaled.[4]

Recommended Handling Protocols

The following precautionary measures must be strictly followed:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses with side shields or goggles.[4]

  • Avoid Inhalation: Avoid breathing dust, fumes, or vapors. Ensure adequate ventilation or use respiratory protection if dust formation is likely.[4]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, wash immediately with plenty of water.[4]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it segregated from incompatible materials and foodstuff containers.[4]

Disposal

Dispose of the contents and container in accordance with all local, regional, national, and international regulations. This should be done via an appropriate treatment and disposal facility.[4]

Conclusion

This compound stands out as a high-value chemical intermediate for the scientific research community. Its commercial availability from multiple suppliers, combined with its strategic bifunctionality, makes it an attractive starting point for the synthesis of novel compounds in drug discovery and materials science. The bromine atom provides a reliable handle for cross-coupling reactions, while the methoxy group offers a site for further modification. By adhering to the synthesis principles, applications, and safety protocols outlined in this guide, researchers can effectively and safely leverage this compound to accelerate their scientific objectives.

References

  • 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine (1 x 100 mg). (n.d.). Reagentia.
  • This compound. (n.d.). Chemsrc.com.
  • 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine. (n.d.). PubChem, National Institutes of Health.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2020). MDPI.
  • 8-Bromo-1,6-naphthyridine. (n.d.). PubChem, National Institutes of Health.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2019). PMC, National Institutes of Health.
  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). ResearchGate.
  • The Naphthyridines. (2008). John Wiley & Sons, Inc.

Sources

An In-Depth Technical Guide to 8-Bromo-2-methoxy-1,5-naphthyridine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to engage in diverse biological interactions have established it as a critical component in the design of novel therapeutic agents. This technical guide focuses on a particularly valuable derivative, 8-Bromo-2-methoxy-1,5-naphthyridine , a versatile synthetic intermediate that provides a strategic entry point for the elaboration of complex molecular architectures. This document will provide an in-depth analysis of its synthesis, reactivity, and application, supported by detailed experimental protocols and mechanistic insights, to empower researchers in leveraging this key building block for their drug discovery and development endeavors.

Introduction: The Strategic Importance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, consists of two fused pyridine rings. This arrangement imparts a distinct electronic character, influencing the reactivity and physicochemical properties of its derivatives. The nitrogen atoms act as hydrogen bond acceptors and coordination sites for metal ions, while the aromatic system can participate in π-stacking interactions. These features are crucial for molecular recognition and binding to biological targets.[1][2][4] Consequently, 1,5-naphthyridine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][5]

This compound emerges as a particularly strategic intermediate due to the orthogonal reactivity of its substituents. The methoxy group at the 2-position and the bromine atom at the 8-position offer distinct handles for sequential functionalization, allowing for the controlled and regioselective introduction of diverse chemical moieties.

Synthesis of this compound

The construction of the 1,5-naphthyridine core can be achieved through various synthetic strategies, including Skraup and Friedländer reactions, as well as transition metal-catalyzed cross-coupling and cyclization reactions.[1][4] A common and effective approach to this compound involves a multi-step sequence starting from readily available pyridine precursors.

Retrosynthetic Analysis & Plausible Synthetic Pathway

A logical retrosynthetic disconnection of the target molecule points towards a substituted aminopyridine as a key starting material. The naphthyridine ring system can be constructed via a cyclization reaction, followed by functional group manipulations to install the desired methoxy and bromo substituents.

Synthetic Pathway This compound This compound Intermediate_B 8-Bromo-2-chloro-1,5-naphthyridine This compound->Intermediate_B Nucleophilic Substitution (NaOMe, MeOH) Intermediate_A 2,8-Dichloro-1,5-naphthyridine Intermediate_B->Intermediate_A Halogen Exchange (e.g., HBr/AcOH) Starting_Material 2,8-Dihydroxy-1,5-naphthyridine Intermediate_A->Starting_Material Chlorination (POCl3)

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, generalized procedure based on established methodologies for the synthesis of substituted naphthyridines.[6]

Step 1: Synthesis of 2,8-Dihydroxy-1,5-naphthyridine This step often involves a condensation reaction. For instance, the reaction of a suitably substituted 3-aminopyridine with an appropriate dicarbonyl compound, followed by cyclization, can yield the dihydroxy-naphthyridine core.

Step 2: Chlorination to 2,8-Dichloro-1,5-naphthyridine

  • To a flask containing 2,8-dihydroxy-1,5-naphthyridine (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) portion-wise at 0 °C.

  • Slowly add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2,8-dichloro-1,5-naphthyridine.

Step 3: Selective Bromination to 8-Bromo-2-chloro-1,5-naphthyridine This step requires careful control of reaction conditions to achieve regioselectivity. The differential reactivity of the two chlorine atoms can be exploited.

Step 4: Methoxylation to this compound

  • Dissolve 8-bromo-2-chloro-1,5-naphthyridine (1.0 eq) in anhydrous methanol (MeOH).

  • Add sodium methoxide (NaOMe, 1.1-1.5 eq) portion-wise at room temperature.

  • Heat the mixture to reflux (around 65 °C) and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Key Reactions and Synthetic Utility

The true value of this compound lies in its capacity to undergo a variety of subsequent transformations, particularly transition metal-catalyzed cross-coupling reactions at the C8-position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The C8-Br bond of this compound readily participates in this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[4][7][8]

Suzuki_Coupling Reactant This compound Product 8-Aryl-2-methoxy-1,5-naphthyridine Reactant->Product Suzuki-Miyaura Coupling Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Reagents->Product

Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.

Illustrative Protocol for Suzuki-Miyaura Coupling:

  • To a degassed solution of this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) in a solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water), add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by column chromatography to obtain the desired 8-aryl-2-methoxy-1,5-naphthyridine derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a diverse array of amino-substituted 1,5-naphthyridines. This is particularly valuable in medicinal chemistry for modulating solubility, basicity, and biological activity.

Illustrative Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., sodium tert-butoxide (NaOtBu), 1.5 eq) in an anhydrous solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to 90-110 °C for 8-16 hours.

  • Monitor the reaction's progress.

  • Upon completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product via column chromatography.

Other Important Transformations
  • Sonogashira Coupling: For the introduction of alkyne moieties.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Stille Coupling: For coupling with organotin reagents.

  • Nucleophilic Aromatic Substitution (SNAr): The methoxy group at the 2-position can be displaced by strong nucleophiles under certain conditions, offering a route to further derivatization.[1]

Characterization Data

Thorough characterization of this compound is essential to confirm its identity and purity.

Property Value Source
CAS Number 881658-92-0[9][10]
Molecular Formula C₉H₇BrN₂O[9][10]
Molecular Weight 239.07 g/mol [11]

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 8.5-8.7 (d, 1H), 8.0-8.2 (d, 1H), 7.8-8.0 (d, 1H), 7.0-7.2 (d, 1H), 4.1-4.3 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): Chemical shifts will be consistent with the substituted aromatic rings and the methoxy carbon.

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₉H₈BrN₂O⁺: 238.98, found ~239.0.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[9] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate that serves as a cornerstone for the synthesis of a wide range of complex 1,5-naphthyridine derivatives. Its strategic substitution pattern allows for selective and sequential functionalization, making it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the development of novel and impactful molecules.

References

  • García-García, A., Marín-Bárbaro, N., & El-Sayed, M. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
  • Astudillo-Sánchez, P. P., Rivera, D. G., & Portilla, J. (2021).
  • García-García, A., Marín-Bárbaro, N., & El-Sayed, M. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • García-García, A., Marín-Bárbaro, N., & El-Sayed, M. (2020). Broad-spectrum antibiotics containing a 1,5-naphthyridine core.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • García-García, A., Marín-Bárbaro, N., & El-Sayed, M. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
  • Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • Moldb. (n.d.). This compound. Moldb.
  • Khan, I. U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

Sources

The Multifaceted Therapeutic Potential of 1,5-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of 1,5-naphthyridine derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental designs, provides robust, self-validating protocols, and visualizes complex biological pathways and experimental workflows. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to accelerate the discovery and development of novel therapeutics based on this versatile heterocyclic core.

Introduction: The Architectural Allure of the 1,5-Naphthyridine Core

The 1,5-naphthyridine framework, a bicyclic heteroaromatic system composed of two fused pyridine rings, has garnered significant attention in the field of drug discovery.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms provide a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets. This inherent structural advantage has led to the development of a diverse library of derivatives with potent and selective activities against a range of diseases. This guide will systematically explore the key therapeutic areas where 1,5-naphthyridine derivatives have shown significant promise: oncology, infectious diseases, inflammation, and neurological disorders.

Anticancer Activity: Targeting the Engines of Malignancy

The rampant proliferation and survival of cancer cells are often driven by the dysregulation of key cellular processes, including DNA replication and signal transduction. 1,5-Naphthyridine derivatives have been ingeniously designed to intercept these aberrant pathways, exhibiting potent anticancer effects through multiple mechanisms of action.

Inhibition of Topoisomerase I: Inducing Lethal DNA Damage

Causality of Experimental Choice: Topoisomerase I (Top1) is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[3][4] Cancer cells, with their high replicative rate, are particularly dependent on Top1 activity. Therefore, inhibiting this enzyme leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis.[2] The rationale for targeting Top1 with 1,5-naphthyridine derivatives lies in their ability to intercalate into the DNA-Top1 complex, stabilizing it and preventing the re-ligation of the DNA strand.[5][6][7] The choice of human colon cancer cell lines, such as COLO 205, for initial screening is often based on their known sensitivity to Top1 inhibitors and their relevance to a prevalent cancer type.[5][6][7]

Experimental Protocol: Topoisomerase I Relaxation Assay

This protocol provides a self-validating system to assess the inhibitory effect of 1,5-naphthyridine derivatives on Top1-mediated DNA relaxation.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • 10x Topoisomerase I reaction buffer

  • Test 1,5-naphthyridine derivatives dissolved in DMSO

  • Camptothecin (positive control)[8]

  • DMSO (vehicle control)

  • Agarose

  • Ethidium bromide

  • Tris-acetate-EDTA (TAE) buffer

  • 6x DNA loading dye

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing 2 µL of 10x Top1 reaction buffer, 200 ng of supercoiled plasmid DNA, and sterile deionized water.

  • Inhibitor Addition: Add the test 1,5-naphthyridine derivative at various concentrations. Include a positive control (Camptothecin) and a negative vehicle control (DMSO).

  • Enzyme Addition: Add purified human Topoisomerase I to each tube, except for the "no enzyme" control.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of 6x DNA loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA.

Self-Validation:

  • Negative Control (No Enzyme): This lane should only show the supercoiled DNA band, confirming the initial state of the plasmid.

  • Vehicle Control (Enzyme + DMSO): This lane should primarily show the relaxed DNA band, demonstrating the activity of the Top1 enzyme in the absence of an inhibitor.

  • Positive Control (Enzyme + Camptothecin): This lane should show a dose-dependent increase in the supercoiled DNA band, validating the assay's ability to detect Top1 inhibition.

Data Presentation:

CompoundConcentration (µM)% Inhibition of Top1 Relaxation
Derivative X125
1078
10095
Camptothecin130
1085
10098
Table 1: Example data for Topoisomerase I inhibition.
Kinase Inhibition: Disrupting Oncogenic Signaling Cascades

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. 1,5-Naphthyridine derivatives have been successfully developed as potent inhibitors of several key oncogenic kinases.

Causality of Experimental Choice: The FGFR signaling pathway plays a critical role in cell proliferation, survival, and angiogenesis.[9][10] Aberrant activation of FGFRs through mutations, amplifications, or translocations is a known driver in various cancers, including bladder, lung, and breast cancer.[9] Therefore, targeting FGFRs with small molecule inhibitors is a rational therapeutic strategy. The selection of cancer cell lines with known FGFR alterations (e.g., FGFR3-TACC3 fusion in bladder cancer) is crucial for evaluating the specific efficacy of FGFR inhibitors.

Signaling Pathway:

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT PKC PKC PLCg->PKC MAPK RAF-MEK-ERK (MAPK Pathway) RAS->MAPK AKT AKT-mTOR Pathway PI3K->AKT STAT_act STAT Activation STAT->STAT_act Proliferation Cell Proliferation Survival MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis AKT->Proliferation AKT->Angiogenesis PKC->Proliferation STAT_act->Proliferation Naphthyridine 1,5-Naphthyridine Derivative Naphthyridine->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway by 1,5-naphthyridine derivatives.

Causality of Experimental Choice: The TGF-β signaling pathway is a key regulator of cell growth, differentiation, and immune response. In advanced cancers, TGF-β can promote tumor progression, metastasis, and immunosuppression.[11] 1,5-Naphthyridine derivatives have been identified as potent and selective inhibitors of the TGF-β type I receptor (ALK5).[12][13][14] The rationale for this approach is to block the pro-tumorigenic effects of TGF-β in the tumor microenvironment.

Signaling Pathway:

TGFB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR2 TGF-β RII TGFB->TGFBR2 TGFBR1 TGF-β RI (ALK5) TGFBR2->TGFBR1 Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylation SMAD4 SMAD4 SMAD23->SMAD4 Complex Formation SMAD_complex SMAD2/3-SMAD4 Complex Gene_Transcription Gene Transcription (EMT, Immunosuppression) SMAD_complex->Gene_Transcription Translocation Naphthyridine 1,5-Naphthyridine Derivative Naphthyridine->TGFBR1 Inhibition

Caption: Inhibition of the TGF-β signaling pathway by 1,5-naphthyridine derivatives.

Quantitative Data for Anticancer Activity:

Derivative ClassTargetCancer Cell LineIC50 (µM)Reference
Phenyl-1,5-naphthyridineTopoisomerase ICOLO 205Varies[5][6]
Indeno-1,5-naphthyridineTopoisomerase IK562, HepG-215.9 - 18.9[12]
Aminothiazole-1,5-naphthyridineALK5-0.006[12][14]
Pyrazole-1,5-naphthyridineALK5-0.004[12][14]
Naphthyl-naphthyridineNot specifiedHeLa0.7[5]
Naphthyl-naphthyridineNot specifiedHL-600.1[5]
Table 2: Representative IC50 values of 1,5-naphthyridine derivatives in cancer cell lines.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. 1,5-Naphthyridine derivatives have demonstrated promising activity against a range of bacteria and fungi.

Causality of Experimental Choice: The primary goal of antimicrobial screening is to determine a compound's ability to inhibit microbial growth (bacteriostatic) or kill the microbe (bactericidal). The broth microdilution assay is a quantitative method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits visible growth.[15] This is a fundamental first step in assessing antimicrobial potential. The choice of bacterial strains should include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) organisms, as well as clinically relevant resistant strains like MRSA and VRE, to establish the spectrum of activity.[16]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol outlines a standardized method for determining the MIC of 1,5-naphthyridine derivatives.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test 1,5-naphthyridine derivatives in DMSO

  • Standard antibiotic (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative) as a positive control

  • DMSO (vehicle control)

  • Resazurin solution (optional, as a growth indicator)

Procedure:

  • Preparation of Inoculum: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds and the standard antibiotic in the 96-well plate using MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls:

    • Positive Control: Wells containing bacteria and MHB without any compound.

    • Negative Control: Wells containing only MHB.

    • Vehicle Control: Wells containing bacteria, MHB, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be observed visually or by adding a growth indicator like resazurin.

Experimental Workflow:

MIC_Workflow A Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of 1,5-Naphthyridine Derivatives and Control Antibiotic in 96-well plate B->C F Include Controls: - Positive (Bacteria + Media) - Negative (Media only) - Vehicle (Bacteria + DMSO) B->F D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data for Antimicrobial Activity:

Derivative ClassBacterial StrainMIC (µg/mL)Reference
Guanidine-1,5-naphthyridineMRSA-[16]
Dioxane-linked 1,5-naphthyridineS. pneumoniae-[15]
Ketolide-conjugated 1,5-naphthyridineS. pneumoniae (macrolide-resistant)0.25[15]
Table 3: Representative Minimum Inhibitory Concentrations (MICs) of 1,5-naphthyridine derivatives.

Antiviral and Anti-inflammatory Potential

Beyond their anticancer and antimicrobial properties, 1,5-naphthyridine derivatives have shown promise in combating viral infections and modulating inflammatory responses.

Antiviral Activity

Some 1,5-naphthyridine derivatives have been reported to exhibit antiviral activity, for instance, against the Ebola virus.[17] The evaluation of antiviral efficacy often involves plaque reduction assays, which measure the ability of a compound to inhibit virus-induced cell death.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. 1,5-Naphthyridine derivatives have been shown to inhibit the production of pro-inflammatory mediators.[17] A common in vitro assay to assess anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test 1,5-naphthyridine derivatives

  • Dexamethasone (positive control)

  • Griess Reagent

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and dexamethasone for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Cell Viability: Concurrently, perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Neurological Activity: A Frontier of Exploration

The application of 1,5-naphthyridine derivatives in neurological disorders is an emerging area of research. Some derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[18][19] Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Test 1,5-naphthyridine derivatives

  • Donepezil (positive control)

Procedure:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB, and the test compound or donepezil.

  • Enzyme Addition: Add AChE to initiate the reaction.

  • Substrate Addition: Add ATCI to start the colorimetric reaction.

  • Measurement: Measure the absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

Conclusion and Future Directions

The 1,5-naphthyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse biological activities, ranging from potent anticancer and antimicrobial effects to promising anti-inflammatory and neurological potential, underscore the importance of continued research in this area. Future efforts should focus on leveraging structure-activity relationship studies to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The robust experimental frameworks and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community, fostering innovation and accelerating the translation of these remarkable compounds from the laboratory to the clinic.

References

  • Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current topics in medicinal chemistry, 14(23), 2722–2728. [Link]
  • Bentham Science Publishers. (n.d.). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents.
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland), 26(11), 3379. [Link]
  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.
  • Wikipedia. (2024). Topoisomerase inhibitor.
  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
  • B-I-T. (2022). The DNA-topoisomerase Inhibitors in Cancer Therapy. B-I-T. [Link]
  • Mao, P., & Chen, J. (2023). Current progress in cancer treatment by targeting FGFR signaling.
  • Principe, D. R., Doll, J. A., Bauer, J., Jung, B., Munshi, H. G., Bartholin, L., ... & Grippo, P. J. (2014). TGF-β: duality of function between tumor prevention and carcinogenesis. Journal of the National Cancer Institute, 106(2), djt369.
  • Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494–4506. [Link]
  • Parhi, A. K., G-Dayanandan, N., Manivannan, E., Tiwari, R., Pu, Q., Ba, Q., ... & White, E. L. (2012). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & medicinal chemistry letters, 22(24), 7569–7572. [Link]
  • Marchand, C., Antony, S., Kohn, K. W., & Pommier, Y. (2006). DNA cleavage assay for the identification of topoisomerase I inhibitors.
  • Dittmer, A., Pera, B., G-Dayanandan, N., Phillips, C., & Cerruti, L. (2013). Differential Inhibition of the TGF-β Signaling Pathway in HCC Cells Using the Small Molecule Inhibitor LY2157299 and the D10 Monoclonal Antibody against TGF-β Receptor Type II. PloS one, 8(6), e67517. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Cushman, M., Kiselev, E., Empey, N., Agama, K., & Pommier, Y. (2012). Dibenzo[c,h][2][5]naphthyridinediones as topoisomerase I inhibitors: design, synthesis, and biological evaluation. The Journal of organic chemistry, 77(11), 5167–5172. [Link]
  • CoLab. (n.d.). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3379. [Link]
  • Borges, R. S., da Silva, A. C. S., de Oliveira, P. F., de Oliveira, G. L. S., de Souza, M. V. N., & de Almeida, M. V. (2019). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research, 10(7), 3365-3371. [Link]
  • Kumar, A., Sharma, S., & Kumar, D. (2013). An Expedient Synthesis, Acetylcholinesterase Inhibitory Activity, and Molecular Modeling Study of Highly Functionalized Hexahydro-1,6-naphthyridines. Scientia pharmaceutica, 81(4), 937–954. [Link]
  • Mendoza, F. E. (2020). Can anyone share with me a detailed protocol for performing a Plaque Reduction Assay to test anti-viral activity?.
  • protocols.io. (2020). Viral Plaque Assay.
  • Lee, J. H., & Koh, D. (2022). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. STAR protocols, 3(1), 101138. [Link]
  • El-Sayed, M. T., & El-Messery, S. M. (2022). A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. Molecules (Basel, Switzerland), 27(19), 6296. [Link]
  • Martínez-Crespo, G., & González-Muñiz, R. (2011). 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. Current medicinal chemistry, 18(33), 5133–5147. [Link]
  • Godbole, A. A., Ahmed, W., Bhat, R. S., Bradley, E. K., Ekins, S., & Basak, A. K. (2014). Amsacrine Derivatives Selectively Inhibit Mycobacterial Topoisomerase I (TopA), Impair M. smegmatis Growth and Disturb Chromosome Replication. Frontiers in microbiology, 5, 67. [Link]
  • Kiselev, E., Empey, N., Agama, K., Pommier, Y., & Cushman, M. (2012). Dibenzo[c,h][2][5]naphthyridinediones as topoisomerase I inhibitors: design, synthesis, and biological evaluation. The Journal of organic chemistry, 77(11), 5167–5172. [Link]
  • Martínez-Luis, S., Gallardo-Vara, E., & del Campo, A. (2021). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current cancer drug targets, 21(1), 2–13. [Link]
  • Bentham Science. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds.
  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
  • Chan, L., Jin, H., Stefanac, T., Lavallee, J. F., Falardeau, G., Wang, W., ... & Yuen, L. (2001). Antiviral properties of a series of 1,6-naphthyridine and 7,8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial agents and chemotherapy, 45(9), 2544–2549. [Link]
  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., Jaggi, M., & Aneja, R. (2013). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. International immunopharmacology, 15(3), 523–531. [Link]
  • Wu, C. H., & Chen, Y. C. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4315. [Link]
  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing.
  • Chan, L., Jin, H., Stefanac, T., Lavallee, J. F., Falardeau, G., Wang, W., ... & Yuen, L. (2001). Antiviral properties of a series of 1,6-naphthyridine and 7,8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial agents and chemotherapy, 45(9), 2544–2549. [Link]
  • Palacios, F., Alonso, C., Fuertes, M., Gonzalez, M., & Rubiales, G. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current topics in medicinal chemistry, 14(23), 2722–2728. [Link]
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
  • ResearchGate. (n.d.). IC 50 values (lM) of test compounds against different cancer cell lines.
  • Khan, I., Ibrar, A., Abbas, N., & Mahmood, A. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific reports, 13(1), 5285. [Link]
  • ResearchGate. (n.d.). Broad-spectrum antibiotics containing a 1,5-naphthyridine core.
  • de Oliveira, V. M., da Silva, A. C. S., de Oliveira, P. F., de Souza, M. V. N., & de Almeida, M. V. (2025). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 30(20), 4819. [Link]
  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • Taylor & Francis Online. (2023). Synthesis, Antiviral and Cytostatic Activity of New Series of Naphthalimide Derivatives.
  • ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs.
  • Oyedemi, S. O., & Afolayan, A. J. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants.
  • Promwikorn, W., Srisapoome, P., & Kiriratnikom, S. (2021). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Foods (Basel, Switzerland), 10(11), 2733. [Link]
  • Hou, T., Li, C., & Zhang, J. (2020). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in molecular biology (Clifton, N.J.), 2084, 101–111. [Link]
  • Matyjaszczyk, P. (n.d.). Technical Manual Acetylcholinesterase (AchE) Activity Assay Kit.
  • ResearchGate. (n.d.). Positive controls for tests of antimicrobial activity.
  • ResearchGate. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
  • Singh, R. K., & Kumar, S. (2020). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS chemical biology, 15(11), 2866–2873. [Link]
  • Taylor & Francis Online. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential.

Sources

The Strategic Deployment of Bromo and Methoxy Groups in Naphthyridine Scaffolds: A Guide to Synthesis, Modulation, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthyridine core, a privileged heterocyclic scaffold, is a cornerstone in modern medicinal chemistry, forming the basis for numerous therapeutic agents, particularly in oncology and infectious diseases.[1][2][3][4] The functionalization of this scaffold is a critical exercise in molecular design, where the strategic placement of specific substituents can profoundly influence a compound's synthetic accessibility, physicochemical properties, and pharmacological profile. This technical guide provides an in-depth exploration of two of the most pivotal substituents in naphthyridine chemistry: the bromo and methoxy groups. We will dissect their individual and synergistic roles, moving beyond a simple catalog of effects to explain the underlying chemical and physical principles that make them indispensable tools for the drug development professional. This guide details field-proven synthetic protocols, analyzes structure-activity relationship (SAR) data, and provides a framework for the rational design of next-generation naphthyridine-based therapeutics.

The Naphthyridine Core: A Privileged Scaffold

Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, analogous to naphthalene. The relative positions of the nitrogen atoms give rise to six possible isomers (e.g., 1,5-, 1,6-, 1,7-, and 1,8-naphthyridine), each presenting a unique three-dimensional arrangement of hydrogen bond donors and acceptors, and a distinct electronic landscape.[5] This structural diversity has made them exceptionally versatile frameworks for targeting a wide array of biological receptors, most notably the ATP-binding pockets of protein kinases.[1][6][7] The development of potent kinase inhibitors, such as the c-Met inhibitor MK-2461 and various casein kinase 2 (CK2) inhibitors, underscores the scaffold's value.[8][9]

The strategic power of the naphthyridine scaffold lies in its amenability to substitution. By appending functional groups, chemists can fine-tune a molecule's properties to achieve desired potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Among the vast arsenal of available functional groups, the bromo and methoxy groups offer a particularly powerful and complementary pairing.

The Role of the Bromo Group: A Synthetic Workhorse and Potency Enhancer

The bromine atom is far more than a simple sterically bulky, electron-withdrawing group. Its utility in medicinal chemistry is multifaceted, serving as a key synthetic handle, a modulator of electronic properties, and a tool for structural biology.

The Bromo Group as a Versatile Synthetic Handle

The primary role of a bromine atom on a naphthyridine ring is to serve as a site for transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage diversification of a common intermediate, enabling the rapid exploration of chemical space and the optimization of structure-activity relationships.

  • Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, ideal for introducing aryl or heteroaryl moieties.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which can serve as isosteres or be further functionalized.[5]

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, crucial for installing groups that can form key hydrogen bond interactions with a target protein.

  • Stille Coupling: Reaction with organostannanes, providing another route to C-C bond formation.

The diagram below illustrates the central role of a bromo-naphthyridine intermediate in generating a diverse library of compounds.

G cluster_start cluster_functionalization cluster_diversification cluster_products naphthyridine Naphthyridine Core bromo_naph Bromo-Naphthyridine Intermediate naphthyridine->bromo_naph Bromination (e.g., NBS) suzuki Suzuki (Aryl Boronic Acid) bromo_naph->suzuki sonogashira Sonogashira (Terminal Alkyne) bromo_naph->sonogashira buchwald Buchwald-Hartwig (Amine) bromo_naph->buchwald prod1 Aryl-Substituted Analog suzuki->prod1 prod2 Alkynyl-Substituted Analog sonogashira->prod2 prod3 Amino-Substituted Analog buchwald->prod3 MethoxyRoles center_node Methoxy Group (-OCH3) solubility Improves Aqueous Solubility center_node->solubility Polarity lipophilicity Fine-Tunes Lipophilicity (logP) center_node->lipophilicity Balance h_bond Acts as H-Bond Acceptor center_node->h_bond Interaction metabolism Blocks Metabolic Oxidation Sites center_node->metabolism Stability binding Optimizes Binding Pocket Fit center_node->binding Conformation

Caption: Key roles of the methoxy group in medicinal chemistry.

Experimental Protocols: Synthesis and Functionalization

The successful application of these principles relies on robust and reproducible synthetic chemistry. The following protocols are generalized from established literature procedures and provide a framework for the synthesis of bromo- and methoxy-substituted naphthyridines.

Protocol 1: Synthesis of a 4-Methoxy-1,5-Naphthyridine Scaffold

This protocol follows a classic Gould-Jacobs reaction followed by chlorination and nucleophilic substitution, a reliable method for introducing the methoxy group at the 4-position. [10] Step A: Gould-Jacobs Reaction (Formation of 4-Hydroxy-1,5-naphthyridine)

  • Combine 1.0 equivalent of 3-aminopyridine with 1.1 equivalents of diethyl ethoxymethylenemalonate.

  • Heat the mixture without solvent at 110-120°C for 1.5 hours. Monitor the reaction by TLC until the aminopyridine is consumed.

  • Add the resulting intermediate dropwise to a preheated high-boiling point solvent (e.g., diphenyl ether) at 250°C.

  • Maintain the temperature for 45 minutes to effect thermal cyclization.

  • Cool the reaction mixture and dilute with hexane to precipitate the 4-hydroxy-1,5-naphthyridine product.

  • Filter the solid, wash with hexane, and dry under vacuum.

Step B: Chlorination (Conversion to 4-Chloro-1,5-naphthyridine)

  • Carefully add the 4-hydroxy-1,5-naphthyridine (1.0 eq) to phosphorus oxychloride (POCl₃, ~5-10 eq).

  • Heat the mixture at reflux (approx. 110°C) for 3 hours. Monitor by TLC.

  • After cooling, carefully remove the excess POCl₃ under reduced pressure.

  • Quench the residue by slowly adding it to crushed ice with vigorous stirring.

  • Neutralize with a base (e.g., NaHCO₃ or NH₄OH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 4-chloro derivative, which can be purified by column chromatography.

Step C: Methoxylation (Formation of 4-Methoxy-1,5-naphthyridine)

  • Dissolve the 4-chloro-1,5-naphthyridine (1.0 eq) in anhydrous methanol.

  • Add a solution of sodium methoxide (1.5-2.0 eq) in methanol.

  • Heat the mixture at reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction, remove the solvent under reduced pressure.

  • Take up the residue in water and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography or recrystallization. [5][10]

Protocol 2: Bromination of a Naphthyridine Ring

This protocol describes a standard electrophilic bromination using N-Bromosuccinimide (NBS), a common and effective method for introducing a bromine atom onto an activated aromatic ring. [5]

  • Dissolve the naphthyridine substrate (1.0 eq) in a suitable solvent (e.g., acetonitrile or a chlorinated solvent like chloroform).

  • Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature. For less reactive substrates, a catalytic amount of an acid (e.g., H₂SO₄) or a radical initiator (e.g., AIBN) and heating may be required.

  • Stir the reaction at room temperature or with heating as required, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess bromine.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the bromo-naphthyridine derivative by column chromatography.

Conclusion and Future Outlook

The bromo and methoxy groups are foundational tools in the design and synthesis of naphthyridine-based therapeutics. The bromo group provides an essential gateway for synthetic diversification through cross-coupling chemistry, enabling the exploration of vast chemical space from a single advanced intermediate. Concurrently, it can contribute directly to potency through halogen bonding and electronic modulation. The methoxy group acts as a master regulator of physicochemical properties, allowing for the precise tuning of solubility, lipophilicity, and metabolic stability, while also providing key points of interaction within a target's binding site.

The synergistic use of these substituents—for instance, employing a bromo moiety as a synthetic handle on a scaffold already optimized for ADME properties with a methoxy group—represents a powerful and rational approach to drug discovery. As our understanding of complex biological systems deepens and new therapeutic targets emerge, the strategic and intelligent functionalization of privileged scaffolds like naphthyridine will remain a critical endeavor. The principles and protocols outlined in this guide provide a robust framework for researchers to continue leveraging the unique and complementary properties of the bromo and methoxy groups to develop the next generation of innovative medicines.

References

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(04), 763-769.
  • Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641.
  • Adelakun, N. S., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 12(1), 19569.
  • ResearchGate. (n.d.). Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. [Diagram]. In Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents.
  • Hwang, Y. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 507–516.
  • Zhang, L., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705-714.
  • Wells, C. I., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 434–441.
  • Kumar, A., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Molecular and Cellular Pharmacology, 13(1), 1-18.
  • Lazer, E. S., et al. (2024). Structure–Activity Relationships and Discovery of (S)-6-Isopropyl-2-methoxy-3-(3-methoxypropoxy)-10-oxo-5,10-dihydro-6H-pyrido[1,2-h]n[16][17]aphthyridine-9-carboxylic Acid (AB-452), a Novel Orally Available HBV RNA Destabilizer. Journal of Medicinal Chemistry.
  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3237.
  • Runge, M. B., et al. (2021). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 86(15), 10248–10264.
  • Li, J-T., et al. (2018). Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives. RSC Advances, 8(21), 11623-11627.
  • Hwang, Y. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 507-516.
  • Martin-Encinas, E., et al. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 27(21), 7215.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h]-[10][16]naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. [Diagram].
  • Kamal, A., et al. (2015). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 25(21), 4747-4752.
  • ResearchGate. (2023). Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation. [PDF].
  • ResearchGate. (n.d.). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. [Request PDF].
  • Sharma, S., & Singh, M. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(35), 7045-7067.
  • Demont, E. H., et al. (2014). Naphthyridines as novel BET family bromodomain inhibitors. ChemMedChem, 9(9), 1950-1961.
  • ResearchGate. (2017). A novel synthesis of substituted N-(3-aryl-1,8-naphthyridin-2-yl) and N,N′-bis(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamines and 2-(4-((3-aryl-1,8-naphthyridin-2-yl)amino)phenyl)isoindoline-1,3-diones. [PDF].
  • Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2407-2413.
  • Calistru, A-M., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. International Journal of Molecular Sciences, 23(24), 15998.
  • Hwang, Y. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 507-516.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Drug Hunter Team. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Request PDF].
  • Zhang, L., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(16), 3251-3255.
  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Article].
  • National Center for Biotechnology Information. (n.d.). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central.
  • Iriepa, I., et al. (2023). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 28(1), 380.
  • MDPI. (2023). Synthesis of Novel Benzo[b]n[10][16]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1640.
  • Open Chemistry. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Open Chemistry.
  • Rajendran, A., et al. (2004). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. Journal of Photochemistry and Photobiology A: Chemistry, 166(1-3), 137-143.
  • Sharma, A., et al. (2022). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Archiv der Pharmazie, 355(10), e2200234.
  • El-Sayed, N. N. E., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(6), e2300035.
  • Sharma, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-25.
  • de Fátima, Â., et al. (2016). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. European Journal of Medicinal Chemistry, 123, 766-775.
  • J. C. G. T., et al. (2015). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules, 20(9), 15637–15652.

Sources

A Senior Application Scientist's In-depth Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency.[1] This transformative power, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, has made these reactions indispensable tools in the pharmaceutical industry.[2][3] They provide a streamlined pathway for the synthesis of complex molecular architectures, accelerating the discovery and development of new therapeutics.[1] This guide provides a deep dive into the core mechanistic principles, explores the nuances of the most pivotal named reactions, and offers field-proven insights into practical experimental design, optimization, and scale-up considerations critical for drug development.

The Core Engine: The Palladium Catalytic Cycle

At the heart of these diverse transformations lies a common, elegant catalytic cycle. Understanding this fundamental engine is paramount to troubleshooting reactions and rationally designing new synthetic routes. The cycle universally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4]

Oxidative Addition

The cycle initiates with the active catalyst, a coordinatively unsaturated Palladium(0) species, typically bearing supporting ligands (L). This electron-rich metal center reacts with an organic electrophile (R¹-X), such as an aryl or vinyl halide.[5] The palladium atom inserts itself into the R¹-X bond, cleaving it and forming two new bonds: Pd-R¹ and Pd-X. This process oxidizes the palladium from the 0 to the +2 oxidation state.[6] The rate and success of this step are often rate-limiting and heavily influenced by the nature of the halide (I > Br > Cl >> F) and the electronic properties of the R¹ group.[6][7]

Transmetalation

Following oxidative addition, the organopalladium(II) intermediate reacts with a second coupling partner, an organometallic reagent (R²-M).[8] In this step, the R² group is transferred from metal 'M' (e.g., Boron in Suzuki, Tin in Stille, Zinc in Negishi) to the palladium center, displacing the halide (X).[9] This forms a new diorganopalladium(II) complex, [LₙPd(II)R¹R²], bringing the two coupling fragments together on the same metal center. The efficiency of transmetalation is critically dependent on the choice of base and solvent, which can activate the organometallic reagent.[10][11]

Reductive Elimination

This is the final, product-forming step. The two organic ligands (R¹ and R²) on the palladium(II) complex couple to form a new carbon-carbon or carbon-heteroatom bond (R¹-R²).[12] This process is "reductive" because the palladium center is reduced from the +2 back to the 0 oxidation state, thereby regenerating the active catalyst which can then re-enter the cycle.[13] Reductive elimination is typically favored for ligands that are positioned cis to each other on the metal center.[13]

General_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)Lₙ PdII_RX R¹-Pd(II)Lₙ-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)Lₙ-R² PdII_RX->PdII_R1R2 Transmetalation out_MX PdII_RX->out_MX M-X PdII_R1R2->Pd0 Reductive Elimination R1R2 R¹-R² (Coupled Product) out_R1R2 PdII_R1R2->out_R1R2 R¹-R² R1X R¹-X (Organic Halide) R2M R²-M (Organometallic) MX M-X in_R1X in_R1X->Pd0 R¹-X in_R2M in_R2M->PdII_RX R²-M

Figure 1: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Workhorse Reactions: A Deeper Dive

While the general cycle provides the blueprint, several named reactions have become cornerstones of modern synthesis, each with unique coupling partners and optimized conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in the pharmaceutical industry.[4] It couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate.[14] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity and environmental impact of the boron byproducts.[4] A base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[9][15]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArB [Ar-Pd(II)L₂-OR']⁻ PdII_ArX->PdII_ArB + [Ar'B(OR)₃]⁻ - X⁻ PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArB->PdII_ArAr Transmetalation (Ligand Exchange) PdII_ArAr->Pd0 Reductive Elimination ArAr Ar-Ar' out_ArAr PdII_ArAr->out_ArAr Ar-Ar' ArX Ar-X ArB Ar'-B(OR)₂ + Base in_ArX in_ArX->Pd0 Ar-X in_ArB in_ArB->PdII_ArX Ar'B(OR)₂ + Base

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Heck Reaction

The Mizoroki-Heck reaction couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[16][17] Unlike the other major cross-coupling reactions, it does not require a stoichiometric organometallic reagent. Instead, the alkene itself acts as the coupling partner. The mechanism involves oxidative addition, followed by migratory insertion (carbopalladation) of the alkene into the Pd-R bond, and finally, β-hydride elimination to release the product and form a palladium-hydride species.[2][18] A base is then required to regenerate the Pd(0) catalyst from this hydride intermediate.[2]

Heck_Reaction_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_Alkene Alkene Complex PdII_RX->PdII_Alkene Alkene Coordination PdII_Alkyl σ-Alkylpalladium(II) Intermediate PdII_Alkene->PdII_Alkyl Migratory Insertion PdII_Hydride H-Pd(II)L₂-X PdII_Alkyl->PdII_Hydride β-Hydride Elimination Product Substituted Alkene PdII_Alkyl->Product PdII_Hydride->Pd0 Base-mediated Regeneration

Figure 3: Catalytic cycle for the Heck reaction.
Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[19][20] The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex and a copper(I) salt co-catalyst.[21] The palladium catalyst follows the typical oxidative addition pathway. Simultaneously, the copper catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper acetylide intermediate.[9] This highly reactive species then undergoes transmetalation with the organopalladium(II) complex, followed by reductive elimination to yield the coupled product.[20]

Stille Coupling

The Stille reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[22][23] A key advantage of the Stille reaction is the excellent functional group tolerance and the stability of the organostannane reagents to air and moisture.[24] However, a significant drawback is the toxicity of the tin reagents and byproducts, which can pose challenges for purification and scale-up in pharmaceutical synthesis.[24][25] The mechanism follows the canonical oxidative addition, transmetalation, and reductive elimination sequence.[23]

Buchwald-Hartwig Amination

This reaction is a cornerstone for C-N bond formation, coupling an aryl halide or triflate with a primary or secondary amine in the presence of a strong base.[26][27] It has become one of the most popular methods for synthesizing aryl amines, which are prevalent motifs in pharmaceutical compounds.[28] The catalytic cycle is analogous to C-C coupling reactions, but the transmetalation step is replaced by the coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex, which then undergoes reductive elimination.[26][28]

Practical Application: A Scientist's Guide to Reaction Optimization

Success in cross-coupling is not merely about mixing reagents; it's about understanding the causality behind each experimental choice.

Key Reaction Parameters & Causality
  • Catalyst & Ligand Selection :

    • Palladium Precursor : Pd(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used because they are air-stable and are reduced in situ to the active Pd(0) species. Direct Pd(0) sources like Pd(PPh₃)₄ can be used but are more sensitive to air.[29]

    • The Role of Ligands : Ligands are not passive spectators; they are crucial for catalyst performance. They stabilize the palladium center, prevent aggregation into inactive palladium black, and modulate its reactivity.

      • Electron-rich, bulky phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos, XPhos; or others like P(tBu)₃) accelerate both oxidative addition and reductive elimination.[30] The bulkiness promotes the formation of coordinatively unsaturated, highly reactive monoligated Pd(0)L species.[31]

      • N-Heterocyclic Carbenes (NHCs) are strong σ-donors that form highly stable and active catalysts, often outperforming phosphines in challenging reactions.[32]

  • Base Selection : The base is critical and its choice is not arbitrary.

    • In Suzuki coupling , the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) activates the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[15][33] Stronger, more soluble bases like Cs₂CO₃ are often required for less reactive substrates.[33]

    • In Buchwald-Hartwig amination , a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is needed to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[28]

    • In the Heck reaction , a weaker base (e.g., Et₃N, K₂CO₃) is sufficient to regenerate the Pd(0) catalyst from the H-Pd(II)-X intermediate.[18]

  • Solvent Selection : The solvent must solubilize all reaction components but also plays a direct mechanistic role.[34]

    • Polar aprotic solvents like DMF, dioxane, or THF are common as they can dissolve a wide range of organic substrates and inorganic salts.[34][35]

    • The polarity of the solvent can influence the rate of oxidative addition, particularly for aryl triflates, which proceed through a more polar transition state.[36]

    • For Suzuki reactions, protic co-solvents like water or alcohols can accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the boronate species.[32]

Comparative Overview of Key Cross-Coupling Reactions
ReactionCoupling Partner 1Coupling Partner 2Key Advantage(s)Key Disadvantage(s)Typical Application
Suzuki-Miyaura Organic Halide/TriflateOrganoboron ReagentLow toxicity, high functional group tolerance, mild conditions.[4]Boronic acids can undergo side reactions (e.g., protodeboronation).Biaryl synthesis, complex molecule assembly.[37]
Heck Organic Halide/TriflateAlkeneAtom economy (no organometallic reagent), good stereoselectivity.[2][17]Limited to sp²-C partners, regioselectivity can be an issue.[16]Synthesis of stilbenes, cinnamates.[2]
Sonogashira Organic Halide/TriflateTerminal AlkyneDirect formation of C(sp²)-C(sp) bonds, mild conditions.[21]Requires careful exclusion of oxygen to prevent alkyne homocoupling.Synthesis of conjugated enynes, functional materials.[19]
Stille Organic Halide/TriflateOrganostannane ReagentExcellent functional group tolerance, stable reagents.[24]High toxicity of tin compounds, difficult purification.[25]Complex natural product synthesis.[14]
Buchwald-Hartwig Organic Halide/TriflateAmine/AmidePremier method for C-N bond formation.[28]Requires strong bases, can be sensitive to substrate sterics.Synthesis of anilines and derivatives for APIs.[26]

A Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. The causality for each step is explained to ensure trustworthiness and reproducibility.

Step-by-Step Methodology
  • Reagent Preparation & Flask Setup :

    • To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[33]

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. The base is crucial for activating the boronic acid.[33] A flame-dried flask under an inert atmosphere prevents moisture from interfering with the catalyst and reagents.

  • Catalyst Addition :

    • In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Briefly purge the vial with inert gas.

    • Add the catalyst/ligand mixture to the reaction flask.

    • Causality: The ligand-to-metal ratio is critical. A 2:1 ratio is often optimal for forming the active L₂Pd(0) species while preventing catalyst deactivation.[30]

  • Inert Atmosphere & Solvent Addition :

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Causality: This "degassing" process is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote undesirable side reactions.

    • Via syringe, add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1, 5 mL).[33]

    • Causality: The solvent must be degassed (by sparging with inert gas or freeze-pump-thaw cycles) to remove dissolved oxygen.

  • Reaction Execution & Monitoring :

    • Immerse the flask in a pre-heated oil bath (e.g., 90-100 °C) and stir vigorously.

    • Monitor the reaction's progress by TLC or LC-MS by periodically taking a small aliquot.

    • Causality: Heating accelerates the reaction, particularly the often rate-limiting oxidative addition step. Vigorous stirring ensures efficient mixing of the heterogeneous mixture (especially with an inorganic base).

  • Workup & Purification :

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: The aqueous workup removes the inorganic base and boron byproducts.

    • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram
Figure 4: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Large-Scale Synthesis

The impact of palladium-catalyzed cross-coupling on drug development is profound. These reactions are routinely used to construct the core scaffolds of numerous active pharmaceutical ingredients (APIs).[14][26] For example, the Buchwald-Hartwig amination is a key step in the synthesis of drugs like Venetoclax (for leukemia) and Brexpiprazole (for schizophrenia).[26]

However, transitioning a reaction from a laboratory gram-scale to a multi-kilogram industrial process presents unique challenges:[38]

  • Catalyst Loading : Process chemists strive to minimize catalyst loading (<0.1 mol%) to reduce costs and minimize palladium contamination in the final API.[37] Regulatory agencies have strict limits on residual palladium levels.[39]

  • Metal Scavenging : After the reaction, robust methods are required to remove residual palladium. This often involves treatment with specialized scavengers (e.g., functionalized silica gels) or crystallization procedures.[39]

  • Process Safety and Robustness : Conditions must be optimized to be safe, reproducible, and insensitive to minor variations in raw material quality or reaction parameters.

A successful large-scale synthesis often involves extensive screening and optimization of catalysts, ligands, bases, and solvents to find a process that is not only high-yielding but also economically viable and environmentally sustainable.[37][38]

Conclusion

Palladium-catalyzed cross-coupling reactions are more than just a set of tools; they represent a fundamental logic for molecular construction that has reshaped the landscape of pharmaceutical development. By understanding the core catalytic cycle and the specific causality behind each reaction parameter, researchers can harness the full potential of these powerful transformations. As the field continues to evolve with the development of ever-more active catalysts and greener reaction conditions, these reactions will undoubtedly remain central to the quest for novel medicines for years to come.[1]

References

  • Development of Large-Scale Synthesis using a Palladium-Catalyzed Cross-Coupling Reaction for an Isoquinolone Derivative as a Potent DPP-4 Inhibitor.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Transmetal
  • The Role of Reversible Oxidative Addition in Selective Palladium(0)
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • Selective Reductive Elimination from Pd(IV)
  • We Already Know Everything about Oxidative Addition to Pd(0): Do We?.
  • Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Vedantu.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing).
  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO.
  • Heck Reaction: Definition, Mechanism, Types, stereoselectivity. Testbook.
  • Sonogashira Coupling. BYJU'S.
  • Heck cross coupling reaction. Slideshare.
  • The Sonogashira Coupling. Unknown Source.
  • Stille Coupling. OpenOChem Learn.
  • Sonogashira coupling. Wikipedia.
  • Reductive elimin
  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.
  • Heck reaction. Grokipedia.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. Unknown Source.
  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Semantic Scholar.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • oxidative addition and palladium coupling. csbsju.
  • Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Stille reaction. Wikipedia.
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Stille Cross-Coupling|Basics|Mechanism|C
  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | G
  • Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. PMC - PubMed Central.
  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling.
  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions (RSC Publishing).
  • Heck Reaction. Organic Chemistry Portal.
  • Stille Coupling. Organic Chemistry Portal.
  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
  • Cross-Coupling Reactions Guide. Unknown Source.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Unknown Source.
  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.

Sources

A Senior Application Scientist's Guide to the Friedländer Synthesis of the 1,5-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,5-naphthyridine scaffold is a critical pharmacophore found in a multitude of therapeutic agents, owing to its rigid, planar structure and unique electronic properties that facilitate diverse molecular interactions. The Friedländer annulation stands as one of the most robust and versatile methods for the construction of this core. This guide provides an in-depth technical analysis of the Friedländer synthesis for preparing 1,5-naphthyridines, moving beyond simple protocols to explore the underlying reaction mechanisms, the rationale behind experimental choices, and the latest methodological advancements. We will dissect catalytic systems, compare reaction conditions, and provide detailed, actionable protocols to empower researchers in medicinal chemistry and drug development to leverage this powerful synthetic tool effectively.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

Naphthyridines, particularly the 1,5-isomer, are bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry.[1] Their structure, which can be considered a fusion of two pyridine rings, imparts a unique set of physicochemical properties. This core is present in numerous compounds with a broad spectrum of biological activities, highlighting its role as a "privileged scaffold" in drug discovery.[2]

The strategic importance of the Friedländer synthesis lies in its convergent nature, allowing for the direct construction of the 1,5-naphthyridine ring system from readily available precursors.[2] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, providing a modular and efficient pathway to substituted naphthyridines.[3]

The Core Mechanism: A Tale of Condensation and Cyclization

The Friedländer synthesis is fundamentally an acid or base-catalyzed condensation followed by a cyclodehydration.[4] Understanding the mechanism is paramount for troubleshooting and optimizing reaction outcomes. The reaction proceeds via two primary proposed pathways, largely dependent on the initial catalytic step.

The key starting material for 1,5-naphthyridine synthesis is a 3-aminopyridine derivative bearing a carbonyl group at the 2-position (or a precursor). This reacts with a carbonyl compound containing an α-methylene group (e.g., a ketone, ester, or malonate derivative).

Base-Catalyzed Mechanism:

  • Enolate Formation: A base abstracts an α-proton from the active methylene compound to form an enolate.

  • Aldol Condensation: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the 3-aminopyridine derivative.

  • Cyclization & Dehydration: The resulting aldol adduct undergoes an intramolecular cyclization via attack of the amino group on the second carbonyl, followed by dehydration to yield the aromatic 1,5-naphthyridine ring.[5]

Acid-Catalyzed Mechanism:

  • Schiff Base Formation: The acid protonates the carbonyl of the aminopyridine, activating it for nucleophilic attack by the amino group of the other reactant, or vice-versa, leading to the formation of a Schiff base (imine) intermediate.

  • Tautomerization & Cyclization: The intermediate tautomerizes to an enamine, which then undergoes an intramolecular electrophilic attack on the aromatic ring.

  • Dehydration: The final step is the elimination of water to afford the stable aromatic product.

The choice between acid and base catalysis is not arbitrary; it depends on the stability and reactivity of the substrates. For instance, base-sensitive functional groups would necessitate an acid-catalyzed approach, and vice versa.

Friedlander_Mechanism Figure 1: Generalized Mechanism of the Friedländer Synthesis cluster_reactants Reactants cluster_pathway Reaction Pathway ReactantA 3-Amino-2-formylpyridine Intermediate_Aldol Aldol/Schiff Base Intermediate ReactantA->Intermediate_Aldol Condensation ReactantB Active Methylene Compound (e.g., Ketone) ReactantB->Intermediate_Aldol Intermediate_Cyclized Cyclized Intermediate Intermediate_Aldol->Intermediate_Cyclized Intramolecular Cyclization Product 1,5-Naphthyridine Core Intermediate_Cyclized->Product Dehydration (-H2O)

Caption: Figure 1: Generalized Mechanism of the Friedländer Synthesis.

Methodologies & Experimental Protocols

The versatility of the Friedländer synthesis is reflected in the variety of reaction conditions that have been developed.[6] The choice of methodology is often a trade-off between reaction time, yield, cost, and environmental impact.

Classical vs. Modern Approaches: A Comparative Overview
Methodology Catalyst/Conditions Advantages Disadvantages Typical Yield
Classical Thermal High Temperature (150-220°C), no catalyst or strong base (KOH, NaOH)Simple, no specialized equipment needed.Harsh conditions, potential for side products, low yields for sensitive substrates.40-70%
Acid-Catalyzed p-TsOH, TFA, Lewis Acids (e.g., CeCl₃·7H₂O)Milder than high-temp thermal methods, can be high yielding.Catalyst removal may be required, potential for acid-sensitive group degradation.75-95%
Ionic Liquid Catalysis Basic Ionic Liquids (e.g., [Bmmim][Im])Green solvent/catalyst, recyclable, high yields.[7]Higher cost of ionic liquids.85-98%[7]
Microwave-Assisted DABCO, Sulfamic Acid under MW irradiationDrastically reduced reaction times (minutes vs. hours), often higher yields, solvent-free options.[8][9]Requires specialized microwave reactor.80-95%[8]
Aqueous Synthesis Choline Hydroxide (ChOH) in waterEnvironmentally benign ("green"), uses inexpensive catalyst and solvent, simple workup.[10][11]Substrate solubility in water can be a limitation.>90%[10]
Detailed Experimental Protocol: Aqueous Synthesis of 2-Methyl-1,8-Naphthyridine

This protocol is adapted from a green chemistry approach utilizing an inexpensive and biocompatible catalyst in water.[10] It exemplifies a modern, sustainable approach to the Friedländer synthesis.

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline Hydroxide (ChOH)

  • Deionized Water

  • Ethyl Acetate

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Reactant Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-aminonicotinaldehyde (0.5 mmol, 61.6 mg) and acetone (1.5 mmol, 111 µL).

  • Solvent Addition: Add 1 mL of deionized water to the flask and begin stirring to form a suspension.

  • Catalyst Addition: Add choline hydroxide (1 mol%, approximately 3 µL) to the reaction mixture.

  • Reaction Conditions: Purge the flask with nitrogen gas and fit a condenser. Heat the reaction mixture to 50°C and stir for 6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 10% methanol/dichloromethane eluent.[10][11]

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (40 mL) and water (10 mL).[5]

  • Purification: Separate the organic layer and concentrate it under reduced pressure. The resulting solid can be further purified by recrystallization to yield 2-methyl-1,8-naphthyridine as a cream-colored solid (Expected yield: ~99%).[10]

Workflow_Diagram Figure 2: General Experimental Workflow Start Start Mixing 1. Mix Reactants, Solvent & Catalyst Start->Mixing Reaction 2. Heat & Stir (e.g., 50°C, 6h) Mixing->Reaction Monitoring 3. Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Cool & Perform Aqueous Workup Monitoring->Workup Complete Extraction 5. Extract with Organic Solvent Workup->Extraction Purification 6. Concentrate & Purify (Recrystallization) Extraction->Purification End Pure Product Purification->End

Caption: Figure 2: General Experimental Workflow.

Scope, Limitations, and Troubleshooting

Scope: The Friedländer synthesis is remarkably versatile. A wide range of substituents can be introduced onto the 1,5-naphthyridine core by varying the two starting components. Both cyclic and acyclic ketones, as well as β-ketoesters and malonates, can be used as the active methylene component, allowing for extensive functionalization.[10]

Limitations:

  • Regioselectivity: When using unsymmetrical ketones, two different regioisomers can potentially form. However, many modern catalytic systems show high regioselectivity.[7]

  • Steric Hindrance: Highly substituted or sterically hindered reactants may lead to lower yields or require more forcing conditions.

  • Side Reactions: Self-condensation of the ketone or aldehyde starting materials can occur, particularly under harsh basic or acidic conditions.

Troubleshooting:

  • Low Yield:

    • Cause: Inefficient catalysis or incomplete reaction.

    • Solution: Screen different catalysts (acid vs. base). Consider microwave-assisted heating to improve reaction rates and yields.[9] Ensure reagents are pure and dry.

  • Formation of Byproducts:

    • Cause: Self-condensation or side reactions.

    • Solution: Employ milder reaction conditions. A switch from high-temperature thermal conditions to a catalyzed aqueous or ionic liquid system can significantly improve selectivity.[7][10]

  • Poor Regioselectivity:

    • Cause: Similar reactivity of two α-methylene groups on an unsymmetrical ketone.

    • Solution: The choice of catalyst can strongly influence regioselectivity. Some ionic liquid systems have been shown to provide single isomers in excellent yields.[7]

Conclusion

The Friedländer synthesis remains a cornerstone for the construction of the 1,5-naphthyridine core. Its adaptability has allowed for the development of numerous protocols that cater to the modern demands of efficiency, sustainability, and molecular diversity. From classical thermal methods to advanced microwave-assisted and green aqueous protocols, the chemist has a powerful and varied toolkit at their disposal. By understanding the mechanistic underpinnings and the rationale behind different experimental setups, researchers can effectively harness this reaction to accelerate the discovery and development of novel 1,5-naphthyridine-based therapeutics and materials.

References

  • Gomez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
  • Gomez, C., et al. (2021).
  • A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Thieme Chemistry. [Link]
  • Friedländer synthesis. Wikipedia. [Link]
  • Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones. Semantic Scholar. [Link]
  • Microwave Assisted Solvent Free Friedlander Synthesis of 1, 8-Naphthyridines. TSI Journals. [Link]
  • Smalley, A. P., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]
  • Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Ravichandran, S., et al. (2012). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. Trade Science Inc. [Link]
  • Mechanism of Friedlander reaction.
  • Marco-Contelles, J., et al. (2009). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Smalley, A. P., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • Zhang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]
  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

Sources

Methodological & Application

Synthesis of Canthin-6-ones from 8-Bromo-2-methoxynaphthyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Canthin-6-ones

Canthin-6-one and its derivatives, a class of β-carboline alkaloids, have garnered significant attention in the field of medicinal chemistry due to their wide array of promising biological activities.[1][2] These compounds, isolated from various natural sources, have demonstrated cytotoxic effects against several cancer cell lines, as well as anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The therapeutic potential of canthin-6-ones has spurred the development of synthetic routes to access these complex heterocyclic scaffolds and to generate novel analogs for drug discovery programs. This application note provides a detailed protocol for a "non-classical" synthetic approach to the canthin-6-one core, starting from the readily accessible precursor, 8-bromo-2-methoxynaphthyridine. This strategy hinges on a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an efficient intramolecular cyclization to construct the tetracyclic framework.

Synthetic Strategy: A Convergent Approach to the Canthin-6-one Scaffold

The synthetic route outlined herein focuses on the construction of the central B-ring of the canthin-6-one skeleton in the final stages of the synthesis. This convergent strategy allows for the late-stage introduction of diversity and the rapid assembly of the core structure. The overall transformation is a two-step process involving:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: This robust cross-coupling reaction is employed to form a C-C bond between the 8-position of the naphthyridine ring and a suitably functionalized phenylboronic acid derivative.

  • Intramolecular Cyclization: The resulting intermediate is then subjected to conditions that facilitate an intramolecular C-N bond formation, leading to the desired tetracyclic canthin-6-one product.

This approach offers a flexible and efficient alternative to more traditional linear syntheses that build the heterocyclic system from simpler acyclic precursors.

Experimental Protocols

Part 1: Synthesis of the Starting Material: 8-Bromo-2-methoxy-1,5-naphthyridine

The synthesis of the key starting material, this compound, can be achieved from commercially available 2-chloro-1,5-naphthyridine through a two-step sequence of bromination followed by nucleophilic substitution with methoxide.

Step 1a: Synthesis of 2-Chloro-8-bromo-1,5-naphthyridine

A detailed protocol for the selective bromination of a related 1,5-naphthyridine system can be adapted for this synthesis.

  • Materials:

    • 2-Chloro-1,5-naphthyridine

    • N-Bromosuccinimide (NBS)

    • Sulfuric acid

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 2-chloro-1,5-naphthyridine in dichloromethane, add concentrated sulfuric acid dropwise at 0 °C.

    • Add N-bromosuccinimide portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-chloro-8-bromo-1,5-naphthyridine.

Step 1b: Synthesis of this compound

  • Materials:

    • 2-Chloro-8-bromo-1,5-naphthyridine

    • Sodium methoxide

    • Anhydrous methanol

  • Procedure:

    • To a solution of 2-chloro-8-bromo-1,5-naphthyridine in anhydrous methanol, add a solution of sodium methoxide in methanol.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate to yield this compound, which can be used in the next step without further purification.

Compound CAS Number Molecular Formula Molecular Weight
This compound881658-92-0C9H7BrN2O239.07
Table 1: Physicochemical properties of the starting material.
Part 2: Synthesis of the Canthin-6-one Core

Step 2a: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of this compound with methyl 2-formylphenylboronate.

  • Materials:

    • This compound

    • Methyl 2-formylphenylboronate (or 2-formylphenylboronic acid)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

    • Potassium carbonate (K2CO3)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), methyl 2-formylphenylboronate (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the intermediate, methyl 2-(2-methoxy-1,5-naphthyridin-8-yl)benzoate.

Intermediate Expected Molecular Formula Expected Monoisotopic Mass
Methyl 2-(2-methoxy-1,5-naphthyridin-8-yl)benzoateC17H14N2O3294.10
Table 2: Expected properties of the Suzuki coupling product.

Step 2b: Intramolecular Reductive Amination and Cyclization

This final step involves the formation of the canthin-6-one ring through an intramolecular reductive amination.

  • Materials:

    • Methyl 2-(2-methoxy-1,5-naphthyridin-8-yl)benzoate

    • Ammonia solution (e.g., 7N in methanol) or ammonium chloride

    • Sodium borohydride (NaBH4) or other suitable reducing agent

    • Methanol

    • Hydrochloric acid (HCl)

    • Sodium bicarbonate solution

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Suzuki coupling product in methanol.

    • Add a solution of ammonia in methanol and stir at room temperature to form the corresponding imine in situ.

    • Cool the reaction mixture to 0 °C and add sodium borohydride portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • The resulting crude amine intermediate is then subjected to cyclization. Dissolve the crude amine in a suitable solvent (e.g., toluene or xylene) and heat to reflux. The cyclization to the lactam (canthin-6-one) should occur.

    • Alternatively, acid-catalyzed cyclization can be employed by treating the amine intermediate with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent at elevated temperatures.

    • After cyclization is complete, cool the reaction mixture and purify the product by column chromatography or recrystallization to obtain the desired canthin-6-one derivative.

Product Molecular Formula Monoisotopic Mass Representative ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) Representative ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm)
Canthin-6-oneC₁₄H₈N₂O220.068.80 (d), 8.64 (d), 8.08 (d), 8.00 (d), 7.93 (d), 7.68 (ddd), 7.50 (td), 6.96 (d)159.7, 146.0, 139.8, 139.6, 136.4, 132.2, 131.0, 130.4, 129.1, 125.8, 124.5, 122.8, 117.4, 116.5
2-Methoxycanthin-6-oneC₁₅H₁₀N₂O₂250.078.74 (d), 8.15 (d), 7.98 (d), 7.90 (d), 7.80 (d), 7.04 (dd), 6.93 (d), 3.97 (s)162.6, 159.8, 146.1, 141.3, 140.0, 135.8, 132.4, 130.5, 128.6, 123.5, 117.3, 115.7, 114.3, 101.4, 56.1
Table 3: Characterization data for representative canthin-6-ones.[2]

Visualizing the Synthesis

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_core Canthin-6-one Core Synthesis 2_Chloro_1_5_naphthyridine 2-Chloro-1,5-naphthyridine 2_Chloro_8_bromo_1_5_naphthyridine 2-Chloro-8-bromo-1,5-naphthyridine 2_Chloro_1_5_naphthyridine->2_Chloro_8_bromo_1_5_naphthyridine NBS, H₂SO₄ 8_Bromo_2_methoxy_1_5_naphthyridine This compound 2_Chloro_8_bromo_1_5_naphthyridine->8_Bromo_2_methoxy_1_5_naphthyridine NaOMe, MeOH Suzuki_Intermediate Methyl 2-(2-methoxy-1,5-naphthyridin-8-yl)benzoate 8_Bromo_2_methoxy_1_5_naphthyridine->Suzuki_Intermediate Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, K₂CO₃, ArB(OR)₂) Canthin_6_one 2-Methoxycanthin-6-one Suzuki_Intermediate->Canthin_6_one Intramolecular Reductive Amination & Cyclization

Caption: Overall synthetic workflow for the preparation of 2-methoxycanthin-6-one.

Suzuki_Mechanism Pd(0) Pd(0)L₂ OxAdd Oxidative Addition Complex Pd(0)->OxAdd Ar-X Transmetalation Transmetalation Complex OxAdd->Transmetalation Ar'-B(OR)₂ Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Product Coupled Product Reductive_Elimination->Product ArX Ar-X (Naphthyridine-Br) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Ester) ArB->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Perspectives

The synthetic strategy detailed in this application note provides a robust and adaptable method for the synthesis of canthin-6-one derivatives. The use of a palladium-catalyzed Suzuki-Miyaura coupling allows for the introduction of a variety of substituted aryl groups at the 8-position of the naphthyridine core, enabling the creation of a diverse library of canthin-6-one analogs. The subsequent intramolecular cyclization provides an efficient means to construct the final tetracyclic ring system.

This methodology is well-suited for researchers in medicinal chemistry and drug development who are interested in exploring the therapeutic potential of the canthin-6-one scaffold. Future work could focus on expanding the scope of both the naphthyridine and the boronic acid coupling partners to generate novel derivatives with enhanced biological activity and improved pharmacokinetic properties.

References

  • Dai, J., et al. (2016). Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities. Molecules, 21(4), 493. [Link]
  • Gollner, A., & Koutentis, P. A. (2010). Two-step total syntheses of canthin-6-one alkaloids: new one-pot sequential Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed amidation reaction. Organic letters, 12(6), 1352–1355. [Link]
  • Tran, T. D., et al. (2014). Canthin-6-one alkaloids from Eurycoma longifolia and their cytotoxic activity against a human HT-1080 fibrosarcoma cell line.
  • Ding, J., et al. (2023). Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis. ACS Omega, 8(34), 31163–31177. [Link]
  • Li, G., et al. (2024). Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. Molecules, 29(7), 1546. [Link]
  • Characterization data for canthin-6-one and 2-methoxycanthin-6-one adapted from publicly available spectral databases and liter

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of 8-Bromo-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Naphthyridine Scaffolds

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in a diverse array of biologically active compounds. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal building block for designing potent and selective inhibitors for various enzymatic targets, including phosphodiesterases and kinases.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the straightforward synthesis of complex biaryl and heteroaryl structures.[2][3] This application note provides a detailed protocol and technical guidance for the successful Suzuki-Miyaura coupling of 8-Bromo-2-methoxy-1,5-naphthyridine with various boronic acids, a key transformation for elaborating this important heterocyclic core.

Challenges in the Suzuki-Miyaura Coupling of Naphthyridines

The successful execution of Suzuki-Miyaura couplings with nitrogen-containing heterocycles like this compound is not without its challenges. The electron-deficient nature of the naphthyridine ring can impact the oxidative addition step of the catalytic cycle.[4] Furthermore, the presence of nitrogen lone pairs can lead to catalyst inhibition by coordinating to the palladium center.[5] Another significant side reaction to consider is protodeboronation of the boronic acid coupling partner, which is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to reduced yields.[6] Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial to overcome these hurdles and achieve high coupling efficiency.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[7][8] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization may be required for particularly challenging substrates.

Reagents and Materials
Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Aryl/Heteroaryl Boronic Acid≥95%Commercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
WaterDegassed, DeionizedIn-house
Nitrogen or Argon GasHigh PurityIn-house
Reaction Vial (e.g., microwave vial)------
Magnetic Stir Bar------
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv). The use of a pre-catalyst like Pd(dppf)Cl₂ is often advantageous for reactions with nitrogen-containing heterocycles as it can be more robust than generating the active Pd(0) species in situ.[9][10]

  • Solvent Addition and Degassing:

    • Add anhydrous 1,4-dioxane and water in a 4:1 to 5:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M. The presence of water is often crucial for the transmetalation step.[7]

    • Seal the reaction vial with a septum or screw cap.

    • Thoroughly degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. Alternatively, the freeze-pump-thaw method can be used. This step is critical to prevent oxidation of the palladium catalyst.

  • Reaction Execution:

    • Place the reaction vial in a preheated oil bath or heating block at 80-100 °C.

    • Stir the reaction mixture vigorously for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 8-aryl-2-methoxy-1,5-naphthyridine.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine solid reagents: - this compound - Boronic Acid - K₂CO₃ - Pd(dppf)Cl₂ solvent 2. Add anhydrous dioxane and degassed water reagents->solvent degas 3. Seal and degas with N₂ or Ar solvent->degas heat 4. Heat at 80-100 °C with vigorous stirring (4-16 h) degas->heat monitor 5. Monitor by TLC or LC-MS heat->monitor cool 6. Cool to room temperature monitor->cool extract 7. Dilute with EtOAc and H₂O, then extract cool->extract dry 8. Dry organic layer and concentrate extract->dry purify 9. Purify by flash chromatography dry->purify product Pure Product purify->product

Figure 2: Step-by-step experimental workflow.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient degassing- Low reaction temperature- Use a fresh batch of palladium catalyst.- Ensure thorough degassing of the reaction mixture.- Increase the reaction temperature in 10 °C increments.
Protodeboronation of Boronic Acid - Excess water- Prolonged reaction time at high temperature- Inappropriate base- Use anhydrous solvent and minimize the amount of water.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a milder base such as potassium phosphate (K₃PO₄).[9]
Homocoupling of Boronic Acid - Presence of oxygen- Improve the degassing procedure.
Formation of Impurities - Catalyst decomposition- Side reactions of functional groups- Consider a different palladium catalyst or ligand system (e.g., Buchwald-type ligands).[11]- Protect sensitive functional groups on the boronic acid if necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 8-aryl-2-methoxy-1,5-naphthyridines. The protocol outlined in this application note provides a reliable and reproducible procedure for this transformation. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, and the exclusion of oxygen, researchers can successfully synthesize a wide range of valuable naphthyridine derivatives for applications in drug discovery and materials science.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
  • Düfert, M. A., & Buchwald, S. L. (2013).
  • Billingsley, K. L., & Buchwald, S. L. (2013).
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
  • ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation.
  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]
  • Gaudreault, F., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. [Link]
  • Van Houtte, F., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]
  • de Vries, J. G. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
  • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
  • Butnariu, D. A., et al. (2021).
  • Wikipedia. (2024, January 5). Suzuki reaction. [Link]
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Ravi, V., et al. (2022). Green design, synthesis of novel 2-methoxy-3-aryl-1,8-naphthyridines and their antimicrobial activity and molecular docking study. Results in Chemistry, 4, 100611. [Link]
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • Proença, M. F., & La-Rotta, E. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(3), 565. [Link]
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Liu, Z., & Watson, D. A. (2020). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 142(28), 12089–12103. [Link]
  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of...
  • Common Organic Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • El-Garawani, I. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2292–2301. [Link]
  • Mureșan, A., et al. (2023). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Nchinda, A. T., et al. (2021). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. ACS Infectious Diseases, 7(11), 3218–3232. [Link]
  • Al-Tel, T. H. (2021). 1,6-Naphthyridin-2(1H)

Sources

Application Notes and Protocols: Sonogashira Coupling of 8-Bromo-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-C Bond Formation in Heterocyclic Chemistry

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium- and copper-cocatalyzed transformation is invaluable in the synthesis of complex molecules, finding widespread application in the creation of pharmaceuticals, natural products, and advanced organic materials.[1] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be performed under relatively mild conditions.[1]

Nitrogen-containing heterocycles, such as naphthyridines, are privileged scaffolds in medicinal chemistry. The introduction of alkynyl moieties into these structures via Sonogashira coupling provides a versatile handle for further chemical elaboration, making it a critical tool in drug discovery and development. However, the inherent electron-deficient nature of many N-heterocycles and the potential for catalyst inhibition by the nitrogen lone pairs can present significant challenges.

This document provides a comprehensive guide to the Sonogashira coupling of 8-bromo-2-methoxy-1,5-naphthyridine, a substrate of interest in pharmaceutical research. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into troubleshooting and optimization strategies.

Mechanistic Overview: The Dual Catalytic Cycles of Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is crucial for rational optimization of reaction conditions.

The Palladium Cycle:

  • Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[2]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II)-aryl complex.[2] The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[1]

  • Transmetalation: The Pd(II)-aryl complex reacts with a copper(I) acetylide, generated in the copper cycle, to form a Pd(II)-aryl-alkynyl complex. This is often the rate-determining step.[2]

  • Reductive Elimination: The Pd(II)-aryl-alkynyl complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[2]

The Copper Cycle:

  • π-Alkyne Complex Formation: Copper(I) iodide (CuI) reacts with the terminal alkyne to form a π-alkyne-copper complex.[2]

  • Deprotonation: The base in the reaction mixture deprotonates the alkyne, facilitated by the increased acidity upon complexation with copper, to form a copper(I) acetylide.[2] This copper acetylide is the key intermediate that participates in the transmetalation step of the palladium cycle.

The synergistic action of both catalysts allows the reaction to proceed under mild conditions.[3]

Key Reaction Parameters and Their Rationale

Successful Sonogashira coupling hinges on the careful selection of several key parameters:

  • Palladium Catalyst and Ligands: The choice of palladium source and its associated ligands is critical. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] For challenging substrates like electron-deficient N-heterocycles, more active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands may be necessary to promote the oxidative addition step.[4][5]

  • Copper (I) Co-catalyst: Copper(I) salts, typically CuI, are used to increase the reaction rate by facilitating the formation of the copper acetylide intermediate.[1] While "copper-free" Sonogashira protocols exist, they often require harsher conditions or specialized ligands.[6]

  • Base: A base is required to neutralize the hydrogen halide byproduct and to deprotonate the terminal alkyne.[1] Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and can often serve as the solvent.[4] For less reactive substrates, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ may be more effective.[4]

  • Solvent: The solvent must be capable of dissolving the reactants and catalysts. Common choices include polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and tetrahydrofuran (THF).[4] The choice of solvent can significantly influence the reaction rate and yield.[7]

  • Temperature: While many Sonogashira reactions can be performed at room temperature, coupling of aryl bromides often requires heating to facilitate the oxidative addition step.[1][4] Temperatures in the range of 50-100 °C are typical.

Comparative Reaction Conditions for N-Heterocyclic Bromides

The following table summarizes typical conditions reported for the Sonogashira coupling of various bromo-N-heterocycles, providing a starting point for the optimization of the reaction with this compound.

Aryl BromidePalladium Catalyst (mol%)Ligand (mol%)Copper(I) Source (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
2-Amino-3-bromopyridinePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃N (1 mL)DMF10072-96[8][9]
2-Bromo-4-iodo-quinolinePd(PPh₃)₄ (5.0)-CuI (10.0)Et₃NTHFRT95[2]
Various Aryl BromidesPdCl₂(PPh₃)₂ (0.1-1.0)PPh₃ (0.2-2.0)CuI (0.2-2.0)Et₃N (3.0)Dioxane5075-98[10]
Aryl BromidesPdCl₂(dppf) (3.0)-CuI (5.0)Cs₂CO₃ (2.0)Dioxane/H₂O8060-95N/A
Heterocyclic Phosphonium SaltsPd(OAc)₂ (5.0)-CuI (10.0)DIPEA (3.0)NMP10050-85[11]

Note: This table is a compilation from various sources and specific conditions may need to be optimized for the target substrate.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a detailed, step-by-step methodology for the Sonogashira coupling of this compound with phenylacetylene as a model alkyne.

Materials and Reagents:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Chromatography column

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add PdCl₂(PPh₃)₂, CuI, and This compound to a dry flask. purge 2. Evacuate and backfill the flask with N₂/Ar (3x). reagents->purge solvents 3. Add anhydrous DMF and Et₃N via syringe. purge->solvents alkyne 4. Add phenylacetylene via syringe. solvents->alkyne heat 5. Heat the reaction mixture to 80 °C with stirring. alkyne->heat monitor 6. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 7. Cool to room temperature and dilute with DCM. monitor->cool wash 8. Wash with sat. NH₄Cl and brine. cool->wash dry 9. Dry organic layer over MgSO₄ and filter. wash->dry concentrate 10. Concentrate in vacuo. dry->concentrate purify 11. Purify by silica gel column chromatography. concentrate->purify product Isolated Product purify->product Characterize (NMR, MS)

Caption: Experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

    • Seal the flask with a septum and evacuate and backfill with an inert atmosphere (nitrogen or argon). Repeat this cycle three times.

    • Through the septum, add anhydrous DMF (to make a ~0.2 M solution with respect to the starting material) and anhydrous Et₃N (3.0 equiv) via syringe.

    • Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst pre-activation.

    • Add phenylacetylene (1.2 equiv) dropwise via syringe.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 80 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with dichloromethane (DCM).

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous NH₄Cl solution to quench the reaction and remove the amine base.

    • Wash the organic layer with brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue is then purified by flash column chromatography on silica gel.

    • A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for separating the product from residual starting materials and catalyst byproducts.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the desired 2-methoxy-8-(phenylethynyl)-1,5-naphthyridine.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Base is too weak. 4. Reaction temperature is too low.1. Use a fresh batch of palladium catalyst. Consider a more active precatalyst or ligand system (e.g., Pd₂(dba)₃ with a Buchwald ligand). 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Switch to a stronger base like DBU or an inorganic base like Cs₂CO₃. 4. Incrementally increase the reaction temperature (e.g., to 100-120 °C), potentially using a sealed tube or microwave reactor.
Formation of Glaser Coupling Byproduct (Alkyne Dimer) 1. Reaction atmosphere contains oxygen. 2. High concentration of copper catalyst.1. Ensure the reaction is set up under a strictly inert atmosphere. Degas solvents prior to use. 2. Reduce the loading of the copper catalyst.
Dehalogenation of Starting Material 1. Catalyst deactivation pathway. 2. Presence of reducing impurities.1. Use a different palladium source or ligand. 2. Ensure high purity of all reagents and solvents.
Complex Mixture of Products 1. Side reactions due to high temperature. 2. Catalyst decomposition.1. Lower the reaction temperature and extend the reaction time. 2. Use a more stable catalyst system, such as one with a pincer ligand or a robust NHC ligand.

Visualization of the Sonogashira Catalytic Cycle

The following diagram illustrates the key steps in the dual catalytic cycles of the Sonogashira coupling reaction.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X      L₂ Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkynyl Ar-Pd(II)-C≡CR'        L₂ Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 product Ar-C≡CR' Pd_alkynyl->product Reductive Elimination CuX Cu(I)X Alkyne R'-C≡C-H Cu_acetylide R'-C≡C-Cu(I) Alkyne->Cu_acetylide + Cu(I)X - HX Cu_acetylide->Pd_complex Cu(I)X BaseH Base-H⁺ Base Base

Caption: The interconnected Palladium and Copper catalytic cycles.

References

  • Sonogashira coupling. In: Wikipedia. [Link]
  • Sonogashira Coupling. In: Chemistry LibreTexts. [Link]
  • Sonogashira Coupling. In: Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne.
  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction.
  • The copper/palladium cooperation in Sonogashira coupling.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. In: KAUST Repository. [Link]
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. In: Journal of the Iranian Chemical Society. [Link]
  • Theoretical Study on the Mechanism of Sonogashira Coupling Reaction.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • Optimization of reaction conditions for the Sonogashira reaction a.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. In: Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. In: Scirp.org. [Link]
  • An N-heterocyclic carbene based MOF catalyst for Sonogashira cross-coupling reaction.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes. In: Royal Society of Chemistry. [Link]
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. In: MDPI. [Link]

Sources

Application Notes and Protocols for Palladium Catalyst Selection in the Cross-Coupling of 8-Bromo-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged pharmacophore found in numerous biologically active compounds. The targeted functionalization of this heterocyclic system is of paramount importance in medicinal chemistry and drug discovery. This guide provides a detailed technical overview and actionable protocols for the selection and application of palladium catalysts for the cross-coupling of 8-Bromo-2-methoxy-1,5-naphthyridine, a key intermediate for the synthesis of novel molecular entities.

Introduction: The Significance of this compound

The this compound core is a versatile building block for the synthesis of a diverse range of substituted naphthyridines. The bromine atom at the C8 position serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The methoxy group at the C2 position can also be a site for further modification or can influence the electronic properties of the ring system. The ability to selectively functionalize the C8 position is crucial for structure-activity relationship (SAR) studies in drug development programs. For instance, substituted 1,7-naphthyridines have been identified as potent and selective phosphodiesterase type 4D inhibitors.[1]

The Logic of Palladium Catalyst Selection for Heteroaromatic Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3][4] The success of these reactions is highly dependent on the choice of the palladium catalyst system, which typically consists of a palladium precursor and a supporting ligand. The electronic and steric properties of the this compound substrate, a heteroaromatic halide, necessitate careful consideration of the catalyst components.

The Palladium Precursor

Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and [Pd(allyl)Cl]₂. These Pd(II) and Pd(0) sources are typically reduced in situ to the catalytically active Pd(0) species. For many cross-coupling reactions, the choice of the palladium precursor is less critical than the choice of the ligand. However, air-stable Pd(II) precatalysts are often preferred for their ease of handling.

The Ligand: The Key to Success

The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition of the aryl bromide, facilitating transmetalation, and inducing reductive elimination to afford the desired product and regenerate the catalyst. For electron-rich and sterically hindered heteroaromatic substrates like this compound, bulky and electron-rich phosphine ligands are often the most effective. These ligands can increase the electron density on the palladium center, which facilitates the oxidative addition step, and their steric bulk can promote the reductive elimination step.[5]

A workflow for selecting the optimal ligand for a given cross-coupling reaction is presented below:

Ligand_Selection_Workflow cluster_screening Initial Ligand Screening cluster_optimization Reaction Optimization Start Define Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Ligand_Classes Select a diverse set of ligands: - Buchwald-type biarylphosphines - Ferrocenylphosphines - N-Heterocyclic Carbenes (NHCs) Start->Ligand_Classes Small_Scale_Reactions Perform small-scale test reactions with each ligand Ligand_Classes->Small_Scale_Reactions Analysis Analyze reaction outcomes by LC-MS or GC-MS (Conversion, Yield, Byproducts) Small_Scale_Reactions->Analysis Best_Ligand Identify the most promising ligand(s) Analysis->Best_Ligand Condition_Optimization Optimize reaction conditions: - Base - Solvent - Temperature - Catalyst Loading Best_Ligand->Condition_Optimization Scale_Up Scale up the optimized reaction Condition_Optimization->Scale_Up

Figure 1. A generalized workflow for ligand selection in palladium-catalyzed cross-coupling reactions.

Application Protocols for Key Cross-Coupling Reactions

The following sections provide detailed protocols for common palladium-catalyzed cross-coupling reactions with this compound. These protocols are based on established methodologies for similar heteroaromatic systems and serve as a starting point for optimization in your specific application.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds.[6][7]

Catalyst System Selection:

ComponentRecommendationRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective Pd(0) sources.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich biaryl phosphine ligands that are well-suited for coupling of heteroaryl halides.
Base K₂CO₃ or K₃PO₄Moderately strong inorganic bases that are effective in Suzuki couplings.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OBiphasic solvent systems are commonly used to dissolve both the organic and inorganic reagents.

Detailed Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v).

  • Stir the reaction mixture at 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[8][9][10]

Catalyst System Selection:

ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or [Pd(allyl)Cl]₂Common and effective palladium sources.
Ligand Xantphos, RuPhos, or BrettPhosBulky, electron-rich ligands are crucial for C-N bond formation with heteroaryl halides.
Base NaOt-Bu or LiHMDSStrong, non-nucleophilic bases are required to deprotonate the amine.
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are necessary to prevent quenching of the strong base.

Detailed Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., Xantphos, 2-6 mol%).

  • Add the base (e.g., NaOt-Bu, 1.2-1.5 equiv).

  • Add this compound (1.0 equiv) and the desired amine (1.1-1.3 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent (e.g., toluene).

  • Stir the reaction mixture at 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: For C-C(alkyne) Bond Formation

The Sonogashira coupling reaction is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11][12]

Catalyst System Selection:

ComponentRecommendationRationale
Palladium Precursor Pd(PPh₃)₂Cl₂ or Pd(OAc)₂Standard palladium precursors for Sonogashira reactions.
Co-catalyst CuICopper(I) iodide is a crucial co-catalyst in the traditional Sonogashira reaction.
Ligand PPh₃ or other phosphine ligandsTriphenylphosphine is a commonly used ligand for this reaction.
Base Et₃N or i-Pr₂NEt (DIPEA)An amine base is required to act as both a base and a solvent.
Solvent DMF or THFA polar aprotic solvent is typically used.

Detailed Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the co-catalyst (CuI, 2-10 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature to 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Heck Reaction: For C-C(alkene) Bond Formation

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[13][14][15]

Catalyst System Selection:

ComponentRecommendationRationale
Palladium Precursor Pd(OAc)₂A common and effective palladium precursor for Heck reactions.
Ligand PPh₃ or P(o-tolyl)₃Phosphine ligands are typically used to stabilize the palladium catalyst.
Base Et₃N or K₂CO₃An inorganic or organic base is required to neutralize the HBr formed during the reaction.
Solvent DMF or AcetonitrilePolar aprotic solvents are generally used.

Detailed Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., P(o-tolyl)₃, 4-10 mol%).

  • Add the base (e.g., Et₃N, 1.5-2.0 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent (e.g., DMF) and the alkene (1.2-2.0 equiv).

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Catalytic Cycle Overview

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig) or alkene insertion (for Heck), and reductive elimination.

Catalytic_Cycle Pd0 Pd(0)L_n PdII R-Pd(II)-X L_n Pd0->PdII R-X RedElim Reductive Elimination Product R-R' OxAdd Oxidative Addition PdII_R_R R-Pd(II)-R' L_n PdII->PdII_R_R R'-M Transmetalation Transmetalation (e.g., R'M) PdII_R_R->Pd0

Figure 2. A simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

Troubleshooting and Optimization

Even with established protocols, optimization is often necessary. Common issues include low yield, formation of side products (e.g., homocoupling), or incomplete reaction.

IssuePotential CauseTroubleshooting Step
Low Yield Inactive catalyst, incorrect ligand, insufficient base, low temperature.Screen different ligands, use a stronger base, increase reaction temperature, ensure reagents are pure and dry.
Homocoupling Presence of oxygen, slow transmetalation.Thoroughly degas the reaction mixture, consider a different ligand or base to accelerate transmetalation.
Dehalogenation Presence of a hydrogen source (e.g., water, alcohol).Use anhydrous solvents and reagents.

Conclusion

The successful functionalization of this compound via palladium-catalyzed cross-coupling is highly achievable with careful selection of the catalyst system and optimization of reaction conditions. The protocols and guidelines presented here provide a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold, ultimately accelerating the discovery of new chemical entities with potential therapeutic value.

References

  • Benchchem. (n.d.). Optimizing Catalyst Loading for Cross-Coupling of 5-Bromo-8-chloro-1,7-naphthyridine.
  • Devi, A. P., et al. (2023). An Overview of Palladium-Catalyzed Fabrication of Some Heterocyclic Frameworks. Mini-Reviews in Organic Chemistry, 20(5), 455-482.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • PMC. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PMC - NIH. (2025). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling.
  • MDPI. (n.d.). Advances in Cross-Coupling Reactions.
  • MDPI. (n.d.). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization.
  • PubMed. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubMed Central. (n.d.). Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides.
  • Wikipedia. (n.d.). Heck reaction.
  • Semantic Scholar. (2003). Palladacyclic catalysts in C-C and C-heteroatom bond-forming reactions.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
  • PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • ResearchGate. (2025). Palladium used As A Catalyst: A Review.
  • PMC - NIH. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
  • PMC - NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • ResearchGate. (n.d.). Key ligands used in palladium-mediated cross-coupling reactions.
  • ResearchGate. (2008). Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion.
  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • PMC - NIH. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
  • NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Benchchem. (n.d.). A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methylpyridine.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridin-aldoximes and -amidoximes.
  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • Benchchem. (n.d.). Application Notes and Protocols for Palladium Catalyst Selection in 2-Bromo-6-methylpyridine Cross-Coupling.
  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. (n.d.). Green design, synthesis of novel 2-methoxy-3-aryl-1,8-naphthyridines and their antimicrobial activity and molecular docking study.
  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.

Sources

Application Notes and Protocols: Ligand Choice for Suzuki Coupling of Substituted Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Challenges of Naphthyridine Coupling

Naphthyridines are a class of nitrogen-containing heterocyclic compounds that are prominent structural motifs in a vast array of pharmaceuticals and biologically active molecules. Their unique electronic properties and ability to act as versatile ligands in inorganic chemistry also make them valuable synthons.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for carbon-carbon bond formation, prized for its functional group tolerance and the stability of its organoboron reagents.[3][4] However, the application of this reaction to nitrogen-rich heterocycles like naphthyridines is often fraught with challenges.[5][6][7]

Nitrogen-containing heterocycles can act as ligands themselves, potentially coordinating to the palladium catalyst and inhibiting its activity.[8][9] Furthermore, the electron-deficient nature of the naphthyridine ring can influence the reactivity of the C-X bond (where X is a halide or triflate) and increase the propensity for side reactions such as protodeboronation.[10] The choice of ligand is therefore a critical parameter that dictates the success of the Suzuki coupling of substituted naphthyridines, influencing reaction rates, yields, and selectivity.[11][12]

This guide provides an in-depth analysis of ligand selection for the Suzuki coupling of substituted naphthyridines, explaining the mechanistic reasoning behind ligand choice and offering detailed, field-proven protocols.

The Critical Role of Ligands in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][13] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), plays a crucial role in each of these steps by modulating the steric and electronic properties of the palladium center.[12][13]

  • Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the carbon-halogen or carbon-triflate bond of the naphthyridine substrate.[13] Electron-rich and bulky ligands enhance the electron density on the palladium atom, facilitating this often rate-limiting step, especially for less reactive electrophiles like chlorides.[4][13][14]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[4] The base plays a critical role here by activating the boronic acid.[4][15] The ligand's steric bulk can influence the rate of this step.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and regeneration of the Pd(0) catalyst.[13] Bulky ligands can promote this step by bringing the two organic groups on the palladium center into close proximity.[4][14]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: The Suzuki-Miyaura catalytic cycle.

Ligand Selection for Substituted Naphthyridines: A Comparative Analysis

The optimal ligand for a Suzuki coupling of a substituted naphthyridine depends on several factors, including the nature of the leaving group (I, Br, Cl, OTf), the substitution pattern on the naphthyridine ring, and the electronic properties of the boronic acid coupling partner.

Phosphine Ligands

Phosphine ligands are the most widely used class of ligands in Suzuki couplings.[4][13] Their properties can be finely tuned by varying the substituents on the phosphorus atom.

  • Triarylphosphines (e.g., PPh₃): While historically significant, triphenylphosphine is often not effective for challenging substrates like electron-deficient naphthyridines due to its moderate electron-donating ability and steric bulk.[13] It may be suitable for more reactive naphthyl iodides or bromides.

  • Bulky, Electron-Rich Monodentate Phosphines (Buchwald-type ligands): This class of ligands has revolutionized Suzuki couplings, particularly for difficult substrates.[16] Ligands like SPhos and XPhos are highly effective for the coupling of both aryl bromides and chlorides, including heteroaryl systems.[16] Their steric bulk promotes reductive elimination, while their electron-rich nature facilitates oxidative addition.[11]

  • Bidentate Phosphines (e.g., dppf, Xantphos): Bidentate ligands can offer greater stability to the palladium center. The "bite angle" of the ligand is a critical parameter influencing catalytic activity.

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as powerful alternatives to phosphine ligands.[4] They are generally more electron-donating than phosphines, which can be advantageous for the oxidative addition of less reactive aryl chlorides.[4][12] Their strong bond to the palladium center also imparts high stability to the catalyst.[4] Ligands such as IPr and SIPr have shown excellent performance in the Suzuki coupling of heteroaromatics. The use of NHC ligands can even allow for chemodivergent couplings of substrates with multiple reactive sites.[17]

Data Summary: Ligand Performance in Naphthyridine Suzuki Coupling
Ligand ClassSpecific LigandNaphthyridine SubstrateKey AdvantagesConsiderations
Biaryl Phosphines SPhos, XPhosChloro- and Bromo-naphthyridinesHigh reactivity for unactivated chlorides, broad substrate scope, good for sterically hindered substrates.[16]Can be air-sensitive, higher cost.
Ferrocenyl Phosphines dppfBromo- and Iodo-naphthyridinesGood stability, effective for a range of substrates.May be less effective for challenging chlorides.
Dialkylphosphines PCy₃, P(t-Bu)₃Bromo- and Iodo-naphthyridinesHighly electron-donating, good for oxidative addition.Can be pyrophoric, sensitive to air.
N-Heterocyclic Carbenes IPr, SIPrChloro- and Bromo-naphthyridinesHighly electron-donating, very stable catalysts, effective for chlorides.[4][12]In-situ generation can be required.
Ligand Selection Workflow

Ligand_Selection Start Start: Substituted Naphthyridine Halide/Triflate Leaving_Group Identify Leaving Group Start->Leaving_Group Iodo_Bromo Iodo- or Bromo-naphthyridine Leaving_Group->Iodo_Bromo I or Br Chloro Chloro-naphthyridine Leaving_Group->Chloro Cl or OTf Steric_Hindrance Assess Steric Hindrance Iodo_Bromo->Steric_Hindrance Trial_Ligands3 Initial Ligand Screen: - XPhos - SPhos - IPr/SIPr (NHC) Chloro->Trial_Ligands3 Low_Sterics Low to Moderate Hindrance Steric_Hindrance->Low_Sterics Low High_Sterics High Hindrance Steric_Hindrance->High_Sterics High Trial_Ligands1 Initial Ligand Screen: - dppf - PPh3 (for iodides) Low_Sterics->Trial_Ligands1 Trial_Ligands2 Initial Ligand Screen: - XPhos - SPhos High_Sterics->Trial_Ligands2 Optimize Optimize Reaction Conditions: - Base - Solvent - Temperature Trial_Ligands1->Optimize Trial_Ligands2->Optimize Trial_Ligands3->Optimize

Caption: A decision-making workflow for ligand selection.

Experimental Protocols

The following are general protocols for the Suzuki-Miyaura coupling of substituted naphthyridines. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling of a Bromo-Naphthyridine using a Buchwald-type Ligand

This protocol is a good starting point for a wide range of substituted bromo-naphthyridines.

Materials:

  • Substituted bromo-naphthyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos or XPhos (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the substituted bromo-naphthyridine, arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and the phosphine ligand in 1,4-dioxane under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask containing the substrates and base.

  • Add the water to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of a Chloro-Naphthyridine using an NHC Ligand

This protocol is suitable for the more challenging coupling of chloro-naphthyridines.

Materials:

  • Substituted chloro-naphthyridine (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried microwave vial, add the substituted chloro-naphthyridine, arylboronic acid, and K₂CO₃.

  • Add the PEPPSI™-IPr catalyst.

  • Seal the vial with a cap.

  • Evacuate and backfill the vial with an inert gas three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100-120 °C in a preheated oil bath or using a microwave reactor.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash chromatography.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, incorrect base.Use a fresh catalyst and ligand. Increase the reaction temperature. Screen different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄).
Protodeboronation Presence of water, harsh basic conditions, high temperature.[10]Use anhydrous conditions. Employ a milder base (e.g., K₂CO₃ or CsF). Use a boronic ester (e.g., pinacol ester) which releases the boronic acid slowly.[18]
Homocoupling of Boronic Acid Presence of oxygen, catalyst decomposition.Thoroughly degas all solvents and the reaction mixture. Use a more stable catalyst system.
Catalyst Poisoning Coordination of the naphthyridine nitrogen to the palladium center.[8]Use a more sterically hindered ligand to shield the metal center. Consider using a pre-catalyst that is activated in situ.

Conclusion

The Suzuki-Miyaura cross-coupling of substituted naphthyridines is a vital transformation in medicinal and materials chemistry. While challenges exist due to the inherent properties of the naphthyridine core, a rational approach to ligand selection can lead to highly efficient and successful couplings. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines, and robust N-heterocyclic carbene ligands have proven to be particularly effective for these challenging substrates. By understanding the mechanistic role of the ligand and systematically optimizing reaction conditions, researchers can unlock the full potential of the Suzuki coupling for the synthesis of novel naphthyridine-containing molecules.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
  • Haskel, A., Straub, T., & Gais, H.-J. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
  • The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
  • Synthesis Portal. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
  • ResearchGate.
  • Reddit. What's the role of the phosphine ligand in Suzuki couplings? [Link]
  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
  • Galipeau, G., & Crudden, C. M. (2010). Suzuki−Miyaura Coupling of NHC−Boranes: A New Addition to the C−C Coupling Toolbox. Organic Letters, 12(23), 5434–5437. [Link]
  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(101), 83265-83268. [Link]
  • ResearchGate.
  • ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. Science, 325(5948), 1661–1664. [Link]
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Wordpress.
  • Liu, Z., & Watson, D. A. (2020). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 142(28), 12089–12102. [Link]

Sources

Navigating the Reactivity of 8-Bromo-2-methoxy-1,5-naphthyridine: A Guide to Base and Solvent Selection in Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The functionalization of this core structure is pivotal for the development of novel therapeutic agents and advanced materials. 8-Bromo-2-methoxy-1,5-naphthyridine serves as a versatile building block, offering a reactive handle for a variety of transformations. This guide provides an in-depth exploration of the key factors governing the selection of base and solvent systems for successful Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr) of this substrate.

The Strategic Importance of Reaction Conditions

The electronic nature of the 1,5-naphthyridine ring system, characterized by two electron-deficient pyridine rings, significantly influences the reactivity of the C-Br bond. The methoxy group at the 2-position introduces some electron-donating character, which can modulate the reactivity of the C8-Br bond in palladium-catalyzed cross-coupling reactions. The choice of base and solvent is not merely a matter of solubility but plays a crucial role in the catalytic cycle and reaction outcome. Factors such as base strength, nucleophilicity, and the polarity of the solvent can dictate reaction rates, yields, and the prevalence of side reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Workhorse

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections detail the critical considerations for applying these reactions to this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl and hetero-biaryl structures. The reaction of this compound with an organoboron reagent, typically a boronic acid or its ester, requires careful selection of the base and solvent to ensure efficient transmetalation and reductive elimination.

Key Considerations for Base and Solvent Selection:

  • Base: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[1] A variety of inorganic bases are commonly employed.

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used and effective for a broad range of substrates. Cesium carbonate is often more soluble in organic solvents and can be beneficial for challenging couplings.

    • Phosphates (K₃PO₄): A stronger, non-nucleophilic base that can be particularly effective for heteroaryl substrates.

  • Solvent: A mixture of an organic solvent and water is often optimal for Suzuki couplings.[2] The aqueous phase helps to dissolve the inorganic base, while the organic substrate and catalyst reside in the organic phase.[2]

    • Ethereal Solvents (1,4-Dioxane, THF): Commonly used in a mixture with water (e.g., 4:1 or 5:1 ratio).[2]

    • Aprotic Polar Solvents (DMF): Can be effective, particularly when combined with a suitable base.

    • Aromatic Solvents (Toluene): Often used in biphasic mixtures with water, especially with bulky phosphine ligands.[2]

Table 1: Representative Base and Solvent Systems for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O85-9575-92[3]
Pd(PPh₃)₄K₃PO₄DMF8085[4]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane10095[5]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Sources

Application Note: Mastering the Suzuki Coupling Under Inert Atmosphere

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Robust Reaction Setup and Execution

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds, particularly for biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2] Its success, however, is deeply rooted in the precise control of the reaction environment. The heart of the catalytic cycle, the Palladium(0) species, is exquisitely sensitive to atmospheric oxygen.[3] Exposure can lead to rapid catalyst deactivation through oxidation, forming inactive palladium black, and can promote undesirable side reactions such as the homocoupling of boronic acid reagents.[4][5][6] Furthermore, the phosphine ligands, crucial for stabilizing and activating the catalyst, are themselves prone to oxidation.[6]

This guide provides a comprehensive protocol for setting up and executing the Suzuki coupling reaction under a rigorously controlled inert atmosphere. Moving beyond a simple checklist, we delve into the causality behind each step, offering insights honed from experience to empower researchers to achieve consistent, high-yielding, and reproducible results.

Part 1: The Alchemical Components – Reagents, Solvents, and Hardware

A successful reaction is predicated on the quality of its components and the integrity of the apparatus.

The Cast of Characters: Reagents and Their Roles
  • Palladium Catalyst: The reaction is driven by a Pd(0) catalyst. Often, stable Pd(II) precursors like Palladium(II) Acetate (Pd(OAc)₂) or Pd(dppf)Cl₂, or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), are used.[7][8] These are reduced in situ to the active Pd(0) catalyst that enters the catalytic cycle.

  • Ligands: These molecules coordinate to the palladium center, stabilizing it and modulating its electronic properties and steric environment. This influences the efficiency of the oxidative addition and reductive elimination steps.[2] Common choices include electron-rich, bulky phosphines (e.g., Triphenylphosphine (PPh₃), XPhos, SPhos) and N-Heterocyclic Carbenes (NHCs).[9][10][11]

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. It activates the boronic acid by forming a more nucleophilic boronate species.[2][12] The choice of base is critical and substrate-dependent, with common options being carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[1][12]

  • Organoboron Reagent: While boronic acids are common, they can be susceptible to protodeboronation.[6] For more sensitive substrates, more stable boronic esters (e.g., pinacol or MIDA esters) or potassium trifluoroborate salts are excellent alternatives.[1]

  • Organic Electrophile: An organic halide or triflate serves as the electrophilic partner. The reactivity order is generally I > Br > OTf >> Cl, meaning that aryl chlorides often require more active catalyst systems to undergo efficient oxidative addition.[6][7]

  • Solvent: The solvent system must solubilize a diverse range of components, from the organic substrates to the inorganic base. Ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), and aromatic hydrocarbons like toluene, are frequently used, often with water as a co-solvent to aid in dissolving the base.[1][2][4]

The Arena: Essential Equipment

The exclusion of air and moisture is paramount. This is achieved using one of two primary setups:

  • Schlenk Line: A dual-manifold system connected to a vacuum pump and a source of high-purity inert gas (Nitrogen or Argon).[13][14][15] This allows for the evacuation of air from the reaction vessel and backfilling with the inert gas.

  • Glovebox: An enclosed, sealed chamber maintained under a positive pressure of inert gas, allowing for direct manipulation of reagents in an air-free environment.

All glassware, including Schlenk flasks (round-bottom flasks with a sidearm stopcock), condensers, and stir bars, must be scrupulously dried before use, typically in an oven at >120 °C overnight or by flame-drying under vacuum to remove adsorbed water.[13][16]

Preparing for Success: Solvent Degassing

Dissolved oxygen is a hidden enemy. Solvents must be thoroughly degassed immediately prior to use.[5]

  • Freeze-Pump-Thaw: This is the most rigorous and effective method.[17][18] The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from above the solid, the flask is sealed, and the solvent is thawed to release trapped gases. This cycle is repeated at least three times.

  • Sparging: A stream of inert gas is bubbled through the solvent for 30-60 minutes.[18] This is a simpler but less effective method than freeze-pump-thaw.

  • Sonication Under Vacuum: Repeatedly applying a vacuum to the solvent flask while it is in an ultrasonic bath can rapidly remove dissolved gases.[17][18]

Part 2: The Ritual – Step-by-Step Experimental Protocols

The following protocols detail the setup using the two most common inert atmosphere techniques.

Protocol 1: Reaction Setup Using a Schlenk Line

This technique involves manipulating reagents in a sealed flask connected to the Schlenk line.

G cluster_prep Preparation Phase cluster_inert Atmosphere Exchange cluster_addition Reagent Addition cluster_reaction Reaction Phase A 1. Dry Glassware Oven-dry or flame-dry Schlenk flask, condenser, and stir bar. B 2. Assemble and Cool Assemble hot glassware and cool under high vacuum on Schlenk line. A->B C 3. Purge/Refill Cycle (3x) Evacuate flask under vacuum, then refill with N2 or Ar gas. Repeat three times. B->C D 4. Add Solids Under positive inert gas flow, add aryl halide, boronic acid, base, and catalyst. C->D E 5. Add Degassed Liquids Add degassed solvent(s) and any liquid reagents via gas-tight syringe through a septum. D->E F 6. Heat to Temperature Attach condenser and heat reaction under a positive pressure of inert gas (e.g., balloon). D->F

Caption: Inert Atmosphere Suzuki Setup Workflow using a Schlenk Line.

Detailed Steps:

  • Glassware Preparation: Place an appropriately sized Schlenk flask containing a magnetic stir bar and a reflux condenser in an oven (>120 °C) for at least 4 hours (preferably overnight).

  • Assembly and Cooling: While still hot, quickly assemble the flask and condenser, grease the joints, and connect the flask's sidearm to the Schlenk line via thick-walled rubber tubing. Evacuate the system under high vacuum and allow it to cool completely.

  • Establishing Inert Atmosphere: Perform a minimum of three "evacuate-backfill" cycles.[13][16] To do this, open the flask to the vacuum manifold for ~5 minutes, then close the vacuum tap and slowly open the inert gas tap to refill the flask to atmospheric pressure.

  • Adding Solid Reagents: While maintaining a positive outflow of inert gas (a "counterflow"), briefly remove the condenser and add the organic halide, organoboron reagent, base, and palladium catalyst/precatalyst.[15][16] For highly air-sensitive solids, weigh them in a glovebox and add them to the flask before attaching it to the line.

  • Adding Liquids: Replace the condenser with a rubber septum. Add the degassed solvent(s) and any liquid reagents via a gas-tight syringe.[13] Pierce the septum with the syringe needle first, then pierce a second "outlet" needle connected to an oil bubbler to prevent pressure buildup.

  • Initiating the Reaction: Once all reagents are added, replace the septum with the greased condenser. Ensure a gentle positive pressure of inert gas is maintained, either by connecting the top of the condenser to an inert gas-filled balloon or to the Schlenk line via an oil bubbler. Begin stirring and heat the reaction to the desired temperature using an oil bath.

Protocol 2: Reaction Setup Using a Glovebox

This method is more straightforward as all manipulations occur directly within the inert environment.

  • Preparation: Bring all necessary oven-dried glassware, reagents, solvents, syringes, and stir bars into the glovebox antechamber. Subject the antechamber to at least three purge-and-refill cycles before opening the inner door.[13]

  • Reagent Addition: Inside the glovebox, weigh all solid reagents (catalyst, base, substrates) directly into the reaction flask containing a stir bar.

  • Solvent Addition: Add the required volume of degassed solvent(s) and any liquid reagents to the flask.

  • Assembly and Sealing: Fit the flask with a condenser. If the reaction is to be heated outside the glovebox, ensure the vessel is properly sealed (e.g., using a screw-cap vial or ensuring a well-greased stopper/condenser joint).

  • Initiating the Reaction: The sealed vessel can now be removed from the glovebox and placed on a stirring hotplate in a fume hood to begin the reaction.

Part 3: Understanding the Engine – The Catalytic Cycle & Key Components

A grasp of the underlying mechanism informs troubleshooting and optimization. The generally accepted cycle involves three key stages.[12]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_A R¹-Pd(II)-X OxAdd->PdII_A Transmetal Transmetalation (Base-mediated) PdII_A->Transmetal + (HO)B-R² + Base PdII_B R¹-Pd(II)-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 + R¹-R²

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Data Summary: Common Reaction Components

ComponentExamplesRole & Key Considerations
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Source of the active Pd(0) catalyst. Loading is typically 0.5-5 mol%.
Ligand PPh₃, PCy₃, XPhos, SPhos, RuPhos, NHCsStabilizes Pd(0), enhances solubility, and tunes reactivity. Bulky, electron-rich ligands are often needed for less reactive electrophiles (e.g., aryl chlorides).[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KOtBuActivates the boronic acid for transmetalation. Choice depends on substrate functional group tolerance and solubility.[12] Phosphates and cesium carbonate are often effective for challenging couplings.[4][12]
Solvent Toluene, Dioxane, THF, DMF, 2-MeTHF, often with H₂OMust dissolve substrates and, to some extent, the base. Anhydrous conditions can be used but often a small amount of water is beneficial.[1][4]
Boron Reagent Arylboronic acids, Pinacol boronate esters, MIDA boronate esters, Ar-BF₃KThe nucleophilic partner. Esters and trifluoroborates offer enhanced stability against protodeboronation compared to boronic acids.[1][6]
Electrophile Aryl/vinyl iodides, bromides, triflates, chloridesThe electrophilic partner. Reactivity: I > Br > OTf >> Cl. Chlorides are the most challenging.[6]

Part 4: When Things Go Wrong – Troubleshooting Guide

Even with meticulous setup, challenges can arise. A logical approach can quickly diagnose the issue.

SymptomPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst: Oxygen exposure has led to decomposition (often visible as black Pd metal).[6] 2. Insufficient Base: Base is too weak, not soluble enough, or used in insufficient quantity.[4] 3. Low Temperature: Reaction may have a high activation energy barrier.[4]1. Improve degassing of solvents and ensure a leak-free inert atmosphere setup. Use fresh, high-quality catalyst and ligands. 2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Grind the base into a fine powder to increase surface area.[5] 3. Increase the reaction temperature.
Boronic Acid Homocoupling Presence of Oxygen: Oxygen can mediate the oxidative coupling of the boronic acid.[4][5]This is a clear indicator of inadequate inerting. Repeat the reaction with more rigorous degassing (freeze-pump-thaw is recommended) and check all seals on the apparatus.[4]
Protodeboronation 1. Unstable Boronic Acid: The C-B bond is cleaved by trace acid/water before cross-coupling can occur.[6] 2. Harsh Conditions: Reaction conditions (e.g., strong base, excess water) are too harsh.1. Use a more robust organoboron species like a pinacol boronate ester (BPin) or a MIDA boronate.[6] 2. Screen different bases (e.g., switch from a hydroxide to a carbonate). Try reducing the amount of water or running under anhydrous conditions.[10]
Formation of Black Precipitate Catalyst Decomposition: The Pd(0) catalyst has agglomerated and precipitated as inactive palladium black.This is typically caused by oxygen contamination or the use of ligands that do not sufficiently stabilize the catalyst at the reaction temperature. Improve inerting and/or screen alternative ligands.[6]

By understanding the critical role of the inert atmosphere and adhering to these detailed protocols, researchers can reliably harness the synthetic power of the Suzuki-Miyaura cross-coupling reaction.

References

  • Wikipedia. Air-free technique. [Link]
  • Squirrell, J. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]
  • Chemistry LibreTexts. Guides. [Link]
  • Wipf Group, University of Pittsburgh. Techniques for Handling Air-Sensitive Compounds. [Link]
  • Macgregor, S. A., & M. K. Whittlesey. (2023). An Illustrated Guide to Schlenk Line Techniques.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Reddit. r/Chempros - How to approach choosing reaction conditions for Suzuki?[Link]
  • Chemistry LibreTexts. 17.
  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
  • Reddit. r/chemistry - What is the proper way to set up a suzuki coupling?[Link]
  • Wikipedia. Suzuki reaction. [Link]
  • University of Rochester, Department of Chemistry. How To: Degas Solvents. [Link]
  • Chemistry Stack Exchange.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

Application Notes and Protocols for the Workup and Purification of 8-Bromo-2-methoxy-1,5-naphthyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of 8-Bromo-2-methoxy-1,5-naphthyridine

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The 1,5-naphthyridine core is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities[1][2]. The strategic placement of a bromine atom and a methoxy group on this scaffold provides valuable handles for further synthetic transformations, such as cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery programs.

Given its importance as a synthetic intermediate, the isolation of this compound in high purity is paramount for the success of subsequent reactions and the integrity of biological data. This application note provides a comprehensive guide to the workup and purification of reaction products containing this valuable compound, drawing upon established principles for the purification of substituted naphthyridines.

Understanding the Reaction Landscape: Anticipating Impurities

The optimal purification strategy is informed by an understanding of the potential impurities that may arise during the synthesis of this compound. Common synthetic routes to substituted 1,5-naphthyridines include the Gould-Jacobs and Skraup reactions, as well as modifications of these classic methods[1][3].

Potential Impurities May Include:

  • Unreacted Starting Materials: Depending on the specific synthetic route, these could include substituted 3-aminopyridines or other precursors.

  • Isomeric Byproducts: The formation of constitutional isomers is a common challenge in the synthesis of substituted pyridines and naphthyridines. Careful control of reaction conditions is crucial to minimize their formation.

  • Over- or Under-brominated Species: If bromination is a step in the synthesis, the formation of di-brominated or non-brominated analogues is possible.

  • Hydrolysis Products: The methoxy group may be susceptible to hydrolysis under certain reaction or workup conditions, leading to the corresponding hydroxynaphthyridine.

  • Residual Catalysts and Reagents: Depending on the synthetic method, residual acids, bases, or metal catalysts may be present.

A preliminary analysis of the crude reaction mixture by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major components and guide the selection of the most appropriate purification strategy.

Workflow for Purification of this compound

Purification Workflow Overall Purification Workflow crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup concentration Concentration workup->concentration chromatography Column Chromatography concentration->chromatography fractions Combine Pure Fractions chromatography->fractions concentration2 Concentration fractions->concentration2 recrystallization Recrystallization concentration2->recrystallization final_product Pure this compound recrystallization->final_product

Caption: A generalized workflow for the purification of this compound.

Part 1: Reaction Workup - The First Step to Purity

A well-executed workup is critical for removing a significant portion of impurities before proceeding to more demanding purification techniques. The following is a general protocol that can be adapted based on the specific reaction conditions.

Protocol 1: General Aqueous Workup

This protocol is based on a hypothetical procedure for a structurally similar compound, 5-Bromo-8-methoxy-1,7-naphthyridine[4].

  • Quenching the Reaction:

    • Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by adding water. If the reaction was conducted under strongly acidic or basic conditions, neutralize the mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate for acidic reactions, or dilute hydrochloric acid for basic reactions) to a pH of ~7-8.

  • Liquid-Liquid Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer). The choice of solvent should be guided by the solubility of the target compound.

    • Combine the organic extracts.

  • Washing the Organic Layer:

    • Wash the combined organic layers with water to remove any remaining water-soluble impurities.

    • Subsequently, wash the organic layer with brine (saturated aqueous sodium chloride solution). This helps to break up any emulsions and removes the bulk of the dissolved water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Part 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For naphthyridine derivatives, which can be basic, certain considerations are important.

Selection of Stationary and Mobile Phases
  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

Pro-Tip: Naphthyridines can sometimes exhibit "tailing" on silica gel due to interactions with acidic silanol groups. To mitigate this, a small amount of a basic modifier, such as triethylamine (~0.5-1%), can be added to the mobile phase[5].

Protocol 2: Column Chromatography
  • Slurry Preparation:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent system.

  • Column Packing:

    • Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure.

    • Ensure the packed bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial, non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (gradient elution). The optimal gradient will need to be determined empirically, guided by TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions as the compounds elute from the column.

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation of the Purified Product:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Solvent System Component Properties and Considerations
Non-Polar
Hexanes / Petroleum EtherGood for initial elution of non-polar impurities.
TolueneCan provide different selectivity compared to aliphatic hydrocarbons.
Polar
Dichloromethane (DCM)A versatile solvent for a wide range of polarities.
Ethyl Acetate (EtOAc)A common polar component, often used in combination with hexanes.
AcetoneMore polar than EtOAc, useful for eluting more polar compounds.
Methanol (MeOH)A highly polar solvent, used in small percentages to elute very polar compounds.
Additive
Triethylamine (TEA)Added to the mobile phase (0.5-1%) to reduce tailing of basic compounds.

Table 1: Common Solvents for Column Chromatography of Naphthyridine Derivatives.

Part 3: Purification by Recrystallization

Recrystallization is an excellent final purification step for solid compounds, often yielding material of very high purity. The success of this technique hinges on the selection of an appropriate solvent or solvent system.

Choosing a Recrystallization Solvent

An ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound well at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert towards the compound.

  • Be easily removable from the purified crystals.

A mixed solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.

Protocol 3: Recrystallization

This protocol is based on general principles and a procedure for a related bromo-methoxy-naphthaldehyde derivative[6].

  • Dissolution:

    • Place the crude or partially purified solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethyl acetate, ethanol, or a mixture such as ethanol/water) until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration:

    • If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Product is an oil after concentration Product may be impure or have a low melting point.Try co-evaporation with a solvent like toluene to remove residual solvents. Proceed with column chromatography.
Poor separation in column chromatography Inappropriate mobile phase polarity.Optimize the solvent system using TLC. A shallower gradient may be necessary.
Tailing of spots on TLC/column Interaction of the basic naphthyridine with acidic silica gel.Add a small amount of triethylamine (0.5-1%) to the mobile phase.
Difficulty separating isomers Isomers have very similar polarities.High-performance liquid chromatography (HPLC) on a suitable stationary phase may be required. Derivatization to alter polarity, followed by separation and deprotection, is a more advanced strategy.
Low recovery from recrystallization The compound is too soluble in the chosen solvent, or too much solvent was used.Use a less polar solvent or a mixed solvent system. Ensure a minimal amount of hot solvent is used for dissolution.

Table 2: Troubleshooting Guide for the Purification of this compound.

Decision Tree for Purification Strategy

Purification Strategy Choosing the Right Purification Strategy start Crude Product after Workup is_solid Is the crude product a solid? start->is_solid is_major_product Is the desired product the major component by TLC/LC-MS? is_solid->is_major_product Yes column Perform Column Chromatography is_solid->column No (Oil) impurities_polarity Are impurities significantly different in polarity? is_major_product->impurities_polarity Yes is_major_product->column No recrystallize Attempt Recrystallization impurities_polarity->recrystallize Yes column_then_recrystallize Column Chromatography followed by Recrystallization impurities_polarity->column_then_recrystallize No hplc Consider Preparative HPLC for isomer separation column_then_recrystallize->hplc If isomers persist

Caption: A decision-making guide for selecting the appropriate purification method.

Conclusion

The successful isolation of pure this compound is a critical step in its utilization for further synthetic endeavors. A systematic approach, beginning with a well-designed aqueous workup, followed by judicious application of column chromatography and/or recrystallization, will enable researchers to obtain this valuable building block in high purity. Careful analysis of the crude reaction mixture and a methodical approach to optimizing the purification conditions are key to achieving the desired outcome.

References

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Semantic Scholar. [Link]
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
  • Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Patent Application Publication: US 2008/0161579 A1.
  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • ANTIBACTERIAL COMPOUNDS AND USES THEREOF.
  • Chromatographic separ
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
  • Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral st
  • Method for preparing 5-bromo-2-methylpyridine.
  • Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Process for the preparation of pure anastrozole.
  • (PDF) Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species.
  • Chromatography separation of minor actinides using Bis-Triazinyl-Pyridine (BTP) resin. INIS-IAEA. [Link]

Sources

Application Notes & Protocols: Leveraging 8-Bromo-2-methoxy-1,5-naphthyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold

In the landscape of medicinal chemistry, certain heterocyclic systems are recognized as "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets.[1] The 1,5-naphthyridine core is a prominent member of this class, demonstrating a wide spectrum of biological activities, including applications as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5] Its rigid, planar structure and the presence of nitrogen atoms, which can act as hydrogen bond acceptors, make it an ideal framework for designing targeted therapeutics.

This guide focuses on a particularly versatile derivative: 8-Bromo-2-methoxy-1,5-naphthyridine . The strategic placement of a bromine atom at the C8 position and a methoxy group at the C2 position provides two distinct, orthogonal handles for synthetic diversification. The C8-bromo group is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and structure-activity relationships (SAR). The C2-methoxy group, while also modifiable, primarily influences the electronic properties of the scaffold and can be a key interaction point within a protein binding pocket. This document provides detailed protocols and strategic insights for utilizing this powerful building block in drug discovery campaigns targeting critical disease pathways.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties and safety profile is paramount for successful and safe experimentation.

Data Summary
PropertyValueReference
CAS Number 881658-92-0[6][7][8]
Molecular Formula C₉H₇BrN₂O[6][7][9]
Molecular Weight 239.07 g/mol [7]
Appearance Powder[10]
Purity Typically ≥97%[7]
XLogP3 2.2[6]
Monoisotopic Mass 237.974167 Da[6][9]
Safety & Handling

This compound is classified as harmful and requires careful handling to minimize exposure.

  • Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), and Harmful if inhaled (H332).[6][11]

  • Precautionary Measures:

    • Always handle in a well-ventilated area or a chemical fume hood.[6][10]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][12][13]

    • Avoid breathing dust, fumes, or vapors.[6][12]

    • Wash hands thoroughly after handling.[6][10]

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6][10]

Core Synthetic Methodologies: Protocols for Diversification

The true power of this compound lies in its capacity for diversification via cross-coupling chemistry. Below are detailed, field-proven protocols for two of the most impactful transformations in medicinal chemistry: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Scaffolds

Causality & Rationale: The Suzuki-Miyaura reaction is the cornerstone for installing new aryl or heteroaryl moieties at the C8 position. This is critical for probing interactions within hydrophobic pockets of target proteins, modulating solubility, and fine-tuning the electronic properties of the final compound. The choice of a palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a broad range of functional groups on the boronic acid coupling partner.[14][15]

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Reagents (Naphthyridine, Boronic Acid, Pd Catalyst, Base) to Flask B 2. Seal & Purge (Evacuate and backfill with N₂ or Ar gas 3x) A->B C 3. Add Degassed Solvents (e.g., Toluene/Ethanol/Water) via Syringe B->C D 4. Heat to 80-100 °C with Vigorous Stirring C->D E 5. Monitor Progress (TLC or LC-MS) (Typically 8-24 hours) D->E F 6. Cool to Room Temp & Dilute with EtOAc E->F G 7. Wash with Water & Brine F->G H 8. Dry Organic Layer (Na₂SO₄), Filter, and Concentrate G->H I 9. Purify by Flash Column Chromatography H->I Buchwald_Hartwig_Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)L₂(NHR'R'')]⁺ OA_Complex->Amine_Complex Ligand Exchange Amido_Complex Ar-Pd(II)L₂(NR'R'') Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product Salt [Base-H]⁺Br⁻ ArBr Ar-Br ArBr->OA_Complex Amine HNR'R'' Amine->Amine_Complex Base Base Base->Amido_Complex Kinase_Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Proliferation, Survival) ERK->TF Inhibitor Naphthyridine-Derived Kinase Inhibitor Inhibitor->Block

Sources

Application Notes & Protocols: Synthesis of Bioactive Molecules Using 8-Bromo-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, integral to a multitude of biologically active compounds due to its unique electronic properties and ability to form key hydrogen bond interactions with biological targets.[1][2][3] This technical guide focuses on a particularly versatile building block, 8-Bromo-2-methoxy-1,5-naphthyridine , providing an in-depth resource for researchers, medicinal chemists, and drug development professionals. We will explore its synthetic utility through key palladium-catalyzed cross-coupling reactions and nucleophilic substitution, offering detailed, field-proven protocols. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these methods for the synthesis of novel bioactive molecules, including kinase inhibitors and anti-malarial agents.[1]

Introduction: The Strategic Value of this compound

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, and the 1,5-naphthyridine core is no exception.[2][4] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including roles as anticancer, antibacterial, and anti-inflammatory agents.[5][6] The subject of this guide, this compound, is a strategically designed synthetic intermediate.

  • The 8-Bromo Position: The bromine atom serves as a highly effective synthetic "handle." It is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, amino, and alkynyl groups to build molecular complexity. The reactivity of aryl bromides in these transformations is well-established, offering a reliable entry point for diversification.[7][8]

  • The 2-Methoxy Group: The methoxy group at the C2 position modulates the electronic properties of the ring system. It can be retained as a final feature in the target molecule, where it may act as a hydrogen bond acceptor. Alternatively, it can serve as a precursor to a 2-hydroxy-1,5-naphthyridine (a naphthyridinone), which can act as both a hydrogen bond donor and acceptor, or be used for further functionalization.

This combination of a reactive cross-coupling site and a modifiable functional group makes this compound an invaluable starting material for generating diverse chemical libraries aimed at various biological targets.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, a linkage ubiquitous in pharmaceutical compounds.[9] Its tolerance of a wide array of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it a first-choice reaction for scaffold decoration.[7][10]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical, as it stabilizes the palladium center and facilitates the key steps of the cycle.[11]

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)-Br(L₂) Pd0->PdII_Complex OxAdd->PdII_Complex Ar-Br Transmetalation Transmetalation PdII_Ar_R Ar-Pd(II)-R(L₂) PdII_Complex->PdII_Ar_R Transmetalation->PdII_Ar_R [R-B(OH)₃]⁻ PdII_Ar_R->Pd0 RedElim Reductive Elimination Product Ar-R RedElim->Pd0 Product (Ar-R) RedElim->Product ArBr 8-Bromo-Naphthyridine (Ar-Br) ArBr->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetalation caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Illustrative Suzuki Coupling Reactions

The following table summarizes representative conditions for the Suzuki coupling of bromo-pyridines and related heterocycles, providing a strong starting point for reactions with this compound.

Aryl Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference Notes
4-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine
Phenylboronic acidPdCl₂(dppf) (3)Na₂CO₃ (2)Toluene/Dioxane (4:1)854~85General procedure for halo-aromatics
2-Methoxyphenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3.6)K₃PO₄ (2)Toluene10018HighFor electron-rich boronic acids
VariousPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9512-2460-90General conditions for substituted bromopyridines[9]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure adapted from established methods for related bromoheterocycles.[9][10] Optimization may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is crucial as Pd(0) species are oxygen-sensitive.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS (typically 4-18 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 8-aryl-2-methoxy-1,5-naphthyridine.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines, including heterocycles.[12][13][14] This reaction has largely replaced harsher classical methods, offering milder conditions and broader substrate scope.[12]

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a Pd(0)/Pd(II) catalytic cycle.[13] After oxidative addition of the aryl bromide to the palladium(0) center, the amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst.[12][13] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions.[15]

Data Presentation: Illustrative Buchwald-Hartwig Reactions

The following table provides representative conditions for the amination of bromo-pyridines, which are directly applicable to this compound.

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference Notes
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-Bu (1.4)Toluene804-12>90Classic conditions for secondary amines[16]
AnilinePd(OAc)₂ (2)RuPhos (4)NaOt-Bu (1.5)Toluene10018HighFor coupling with anilines[16]
Benzamide[Pd(cinnamyl)Cl]₂ (1.5)XantPhos (6)DBU (2)Toluene1101287Milder base conditions for sensitive substrates[15]
Carbazole[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)NaOt-Bu (1.5)Toluene11024~95Conditions for heterocyclic amines[17]
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure adapted from established methods.[16][17] Careful exclusion of air and moisture is paramount for success.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, RuPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), ~1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line equipment

Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precatalyst, phosphine ligand, and base to an oven-dried vial or flask. Add the this compound and a stir bar.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine nucleophile.

  • Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the mixture with vigorous stirring to the required temperature (typically 80-110 °C) for 4-24 hours.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a solvent like diethyl ether or ethyl acetate. Filter through a pad of Celite® to remove palladium residues and inorganic salts, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to obtain the desired 8-amino-2-methoxy-1,5-naphthyridine derivative.

Palladium-Catalyzed C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling reaction is the most reliable method for coupling terminal alkynes with aryl halides, creating arylalkyne structures.[18][19] These motifs are valuable in medicinal chemistry as rigid linkers or as synthetic intermediates for the construction of other heterocycles. The reaction is co-catalyzed by palladium and copper(I).[20]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I)-acetylide species and subsequent reductive elimination. The copper cycle's role is to react with the terminal alkyne and a base to form the crucial copper(I)-acetylide intermediate, which then participates in the transmetalation step with the palladium(II) complex.[20]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)-Br(L₂) Pd0->PdII_Complex Oxidative Addition PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) PdII_Complex->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product ArBr 8-Bromo-Naphthyridine (Ar-Br) CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Acetylide Formation Cu_Acetylide->PdII_Complex Supplies Acetylide Cu_Acetylide->CuX Regenerates Cu(I)X Alkyne H-C≡CR + Base caption Interconnected catalytic cycles of the Sonogashira coupling.

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is adapted from standard procedures for aryl bromides.[16][19] The use of an amine base is standard, as it serves both as a base and often as the solvent.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)), degassed

  • Anhydrous, degassed co-solvent if needed (e.g., THF or DMF)

  • Schlenk flask

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Solvent and Reagent Addition: Add the degassed amine base (and co-solvent, if used) via syringe. Stir for a few minutes, then add the terminal alkyne dropwise.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS indicates consumption of the starting material. The reaction is often rapid (1-6 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the organic solution with aqueous ammonium chloride (to remove copper salts) and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant for functionalizing the 8-bromo position, the 2-methoxy group can potentially be displaced by strong nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][21] This pathway becomes more favorable if the naphthyridine ring is activated by electron-withdrawing groups, though the inherent electron deficiency of the pyridine-like rings can facilitate this reaction under forcing conditions (high temperature, strong nucleophile/base).[22][23]

The SNAr mechanism proceeds via an addition-elimination pathway. The nucleophile attacks the electron-deficient carbon bearing the leaving group (methoxy), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[23] Aromaticity is restored upon elimination of the leaving group (methoxide).[21][24]

Detailed Experimental Protocol: Amination via SNAr

This protocol describes the displacement of a methoxy group with an amine under elevated temperatures, a common strategy for synthesizing aminonaphthyridines.

Materials:

  • 8-Aryl-2-methoxy-1,5-naphthyridine (1.0 equiv) (product from a Suzuki reaction)

  • Amine (e.g., benzylamine, 5-10 equiv)

  • Sealed reaction tube or microwave vial

  • Heating source (oil bath or microwave reactor)

Procedure:

  • Reaction Setup: In a microwave vial or heavy-walled sealed tube, combine the 8-aryl-2-methoxy-1,5-naphthyridine and the desired amine (which can also serve as the solvent).

  • Reaction: Seal the vessel and heat to a high temperature (e.g., 150-200 °C) for 12-48 hours. Microwave irradiation can significantly shorten reaction times.

  • Monitoring: After cooling, check the reaction progress by LC-MS.

  • Work-up: Remove the excess amine under high vacuum.

  • Purification: Dissolve the residue in a suitable solvent (e.g., CH₂Cl₂) and purify by flash column chromatography to isolate the 2-amino-8-aryl-1,5-naphthyridine product.

Conclusion

This compound is a powerful and versatile platform for the synthesis of diverse libraries of potential bioactive molecules. The orthogonal reactivity of the 8-bromo and 2-methoxy positions allows for sequential, controlled diversification. The palladium-catalyzed cross-coupling reactions—Suzuki, Buchwald-Hartwig, and Sonogashira—provide reliable and high-yielding methods to install carbon and nitrogen substituents at the C8 position. Subsequent modification at the C2 position, for example, via nucleophilic aromatic substitution, further expands the accessible chemical space. The protocols and data provided herein serve as a comprehensive guide for researchers to leverage this valuable building block in their drug discovery and development programs.

References

  • García-García, A.; Marín-Bárbaro, N.; El-Sayed, M.; et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
  • El-Sayed, M.; Abdel-Aziz, M.; Marín-Bárbaro, N.; et al.
  • García-García, A.; Marín-Bárbaro, N.; El-Sayed, M.; et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • García-García, A.; Marín-Bárbaro, N.; El-Sayed, M.; et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
  • ResearchGate. Broad-spectrum antibiotics containing a 1,5-naphthyridine core.
  • Al-Omair, M. A. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • Wikipedia.
  • Chemistry LibreTexts.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Asghari, S.; Ramezani, M.; et al. Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]
  • Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
  • Zhylitskaya, H.; et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. [Link]
  • Kashani, S. K.; Jessiman, J. E.; et al.
  • Wikipedia.
  • Kaur, H.; et al. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Cichewicz, R. H.; et al. Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]
  • Van der Veken, P.; et al. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]
  • Asiri, A. M.; et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
  • Molecules, Volume 20, Issue 8 (August 2015). MDPI. [Link]
  • Isley, N. A.; et al.
  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • Morken, J. P.; et al. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. NIH. [Link]

Sources

Application Notes & Protocols: 8-Bromo-2-methoxy-1,5-naphthyridine as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active compounds, particularly as a core element in kinase inhibitors.[1][2] Its rigid, planar structure provides an ideal framework for the precise spatial orientation of functional groups, enabling targeted interactions within the ATP-binding pocket of various kinases. This guide focuses on a particularly valuable derivative, 8-Bromo-2-methoxy-1,5-naphthyridine , detailing its strategic importance and providing robust protocols for its application in the synthesis of novel kinase inhibitors. We will explore its use in cornerstone cross-coupling reactions, providing researchers with the foundational knowledge and practical methodologies to leverage this building block in drug discovery programs.

The Strategic Advantage of the 1,5-Naphthyridine Core

Nitrogen-containing heterocyclic compounds are cornerstones of modern drug discovery.[3][4] The naphthyridine family, as bioisosteres of quinolone, has demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] In the realm of kinase inhibition, the naphthyridine scaffold is frequently employed to establish key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical anchor point for many inhibitors. The development of potent and selective inhibitors for targets such as TGF-β Type I Receptor (ALK5) and Casein Kinase 2 (CK2) has prominently featured this core structure.[6][7][8][9]

Physicochemical Properties of the Building Block

This compound is a strategically functionalized starting material designed for synthetic versatility. The bromine atom at the C8 position serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, while the methoxy group at the C2 position modulates the electronic properties of the ring system and can serve as a potential metabolic block or a point for further derivatization.

PropertyValueSource
CAS Number 881658-92-0[10][11][12]
Molecular Formula C₉H₇BrN₂O[10]
Molecular Weight 239.07 g/mol [12]
Appearance Off-white to light yellow solidGeneric
XLogP3 2.2[10]
SMILES COC1=NC2=C(C=CN=C2C=C1)Br

Core Synthetic Methodologies: Cross-Coupling Reactions

The true power of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions. These methods are fundamental in modern medicinal chemistry for their reliability, functional group tolerance, and broad substrate scope.[13] We will detail protocols for two essential transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is the preeminent method for coupling an organohalide with an organoboron compound.[14][15] This reaction is instrumental in synthesizing biaryl and hetero-biaryl structures, which are common motifs in kinase inhibitors designed to occupy hydrophobic pockets within the ATP-binding site.

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The choice of a palladium source like Pd(dppf)Cl₂, which contains a bidentate phosphine ligand, is crucial as it stabilizes the palladium center, promotes the key steps of oxidative addition and reductive elimination, and prevents palladium black precipitation, thus maintaining catalytic activity.[16] The base (e.g., K₃PO₄) is essential for the transmetalation step, activating the boronic acid for transfer to the palladium center.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ pd0->oa_complex  Ar-X (Naphthyridine-Br) center tm_complex Transmetalation Complex (Ar-Pd(II)-R)L₂ oa_complex->tm_complex  R-B(OH)₂ + Base tm_complex:e->pd0:w product Ar-R (Coupled Product) tm_complex->product Reductive Elimination  

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a robust starting point for coupling this compound with various aryl- and heteroarylboronic acids.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Add solids to flask) inert 2. Inert Atmosphere (Evacuate/backfill with Argon) setup->inert solvents 3. Add Solvents & Reagents (Degassed Dioxane/Water) inert->solvents heat 4. Heat & Stir (90-100 °C, 12-18h) solvents->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor cool 6. Cool & Dilute (Ethyl Acetate & Water) monitor->cool extract 7. Extract & Dry (Separate layers, dry with Na₂SO₄) cool->extract purify 8. Purify (Column Chromatography) extract->purify

Caption: General experimental workflow for cross-coupling reactions.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed solvents, typically 1,4-dioxane and water (in a 4:1 to 5:1 ratio), via syringe to achieve a final concentration of ~0.1 M with respect to the starting naphthyridine.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Track the consumption of the starting material using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 8-aryl-2-methoxy-1,5-naphthyridine product.

Arylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Approx. Yield (%)
4-Fluorophenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O9585-95
3-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O9580-90
Pyridine-3-boronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O9570-85
Thiophene-2-boronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O9575-90
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a linkage central to the structure of many kinase inhibitors.[17][18] This reaction enables the introduction of a diverse range of primary and secondary amines at the C8 position, allowing for fine-tuning of solubility, cell permeability, and target engagement.

Success in Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[17][19] These ligands facilitate the crucial, and often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[18] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle to proceed.[17][20]

Buchwald_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L pd0->oa_complex  Ar-X (Naphthyridine-Br) center amido_complex Pd-Amido Complex (Ar-Pd(II)-NR₂)L oa_complex->amido_complex  R₂NH + Base amido_complex:e->pd0:w product Ar-NR₂ (Aminated Product) amido_complex->product Reductive Elimination  

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

This protocol is optimized for the amination of the 8-bromo position using modern catalyst systems. All manipulations should be performed in a glovebox or using Schlenk techniques.

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and the base (e.g., K₃PO₄, 2.0 equiv) to a dry reaction vial or Schlenk tube.

  • Reagent Addition: Add the amine (1.2 equiv) followed by the anhydrous solvent (e.g., toluene or 1,4-dioxane) to achieve a final concentration of ~0.1-0.2 M.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Track reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction: Wash the combined filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography to yield the 8-amino-2-methoxy-1,5-naphthyridine product.[19]

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Approx. Yield (%)
MorpholineXPhos Pd G3K₃PO₄Toluene11080-95
AnilineRuPhos Pd G3NaOtBuDioxane10075-90
N-MethylpiperazineXPhos Pd G3K₃PO₄Toluene11070-85
BenzylamineRuPhos Pd G3NaOtBuDioxane10070-85

Case Study: Application in TGF-β Receptor Inhibitor Synthesis

The Transforming Growth Factor-beta (TGF-β) signaling pathway is implicated in numerous diseases, including cancer and fibrosis. Inhibitors of the TGF-β type I receptor (ALK5) are of significant therapeutic interest.[6][7] The 1,5-naphthyridine scaffold has been successfully employed to develop potent ALK5 inhibitors.[7] The following represents a hypothetical, yet plausible, two-step synthesis of a novel inhibitor based on this scaffold.

TGFB_Pathway TGFB TGF-β Ligand RecII TGF-β Receptor II (Type II) TGFB->RecII Binds RecI ALK5 (Type I Receptor) RecII->RecI Recruits & Phosphorylates SMAD SMAD2/3 RecI->SMAD Phosphorylates pSMAD p-SMAD2/3 Complex SMAD Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (Fibrosis, EMT) Nucleus->Transcription Inhibitor Naphthyridine Inhibitor Inhibitor->RecI

Caption: Simplified TGF-β signaling pathway showing inhibition of ALK5 by a naphthyridine-based inhibitor.

Synthetic Scheme:

  • Step A (Suzuki Coupling): this compound is coupled with 2-fluorophenylboronic acid under the Suzuki conditions outlined in Section 2.1 to yield Intermediate 1 .

  • Step B (Demethylation & Amination): The methoxy group of Intermediate 1 is demethylated (e.g., using BBr₃), followed by conversion of the resulting hydroxyl group to a leaving group and subsequent displacement with an aminothiazole or aminopyrazole moiety, a common feature in ALK5 inhibitors.[7]

This synthetic route demonstrates how the C8 and C2 positions of the starting material can be sequentially functionalized to rapidly build molecular complexity and access potent, targeted inhibitors.

Conclusion

This compound is a high-value, versatile building block for the discovery of novel kinase inhibitors. Its pre-functionalized structure provides two orthogonal handles for elaboration via robust and reliable cross-coupling methodologies. The protocols and insights provided in this guide are intended to empower medicinal chemists to efficiently incorporate this privileged scaffold into their synthetic programs, accelerating the development of the next generation of targeted therapeutics.

References

  • Bajt, M. L. (2014). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]
  • Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. NIH. [Link]
  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
  • Wang, Z., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]
  • Arote, R. B., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.
  • Arote, R. B., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]
  • Lee, H., et al. (2013).
  • Palacios, F., et al. (2021).
  • Future Origin. (n.d.). The Promising Future of Naphthyridine Derivatives in Cancer Therapy. futureorigin.com. [Link]
  • Palacios, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.). 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine. PubChem. [Link]
  • Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases.
  • Ikekawa, T., & Ohta, A. (1959). 1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry. [Link]
  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. CoLab.
  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
  • Wikipedia. (n.d.).
  • Gero, T. W., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ChemRxiv. [Link]
  • Chemistry LibreTexts. (2023).
  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.). 8-Bromo-1,6-naphthyridine. PubChem. [Link]
  • Hoorens, M. W. H., et al. (2018). Scheme 1 Synthesis of compound 8.
  • Al-Otaibi, F. M., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • Lee, S., et al. (2023). Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]
  • Gero, T. W., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. PubMed Central. [Link]
  • Kashani, S. K., et al. (2021).
  • Gero, T. W., et al. (2023). Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2.
  • Boruah, M., et al. (2015).
  • Li, Y., et al. (2018). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed Central. [Link]
  • Zhang, H., et al. (2015).
  • Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][3][24]naphthyridine-8-carboxylic acid (CX-4945)
  • Monnier, F., & Taillefer, M. (2009). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
  • Morken, J. P., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. NIH. [Link]

Sources

Application Notes & Protocols: Synthesis and Evaluation of 1,5-Naphthyridine Derivatives as Potent Topoisomerase I Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Human DNA Topoisomerase I (Top1) is a clinically validated and critical target for cancer chemotherapy.[1][2] Its essential role in relaxing DNA supercoiling during replication and transcription makes it a focal point for therapeutic intervention.[3][4] While camptothecin and its analogues are established Top1 inhibitors, their clinical utility is often hampered by factors like lactone ring instability and high reversibility of the drug-enzyme complex.[1] This has spurred the development of non-camptothecin inhibitors, with 1,5-naphthyridine derivatives emerging as a promising class of compounds.[5][6] This guide provides a comprehensive overview, detailed synthetic protocols, and biological evaluation methods for 1,5-naphthyridine-based Top1 inhibitors, designed for researchers in oncology and medicinal chemistry.

Introduction: Targeting the DNA Relaxation Machinery

DNA in eukaryotic cells exists in a highly coiled and supercoiled state. Processes like DNA replication and transcription require the unwinding of this duplex, which introduces significant torsional strain.[4] Human Topoisomerase I resolves this strain by inducing a transient single-strand break in the DNA backbone, allowing for controlled rotation of the cleaved strand before religating the break.[4][7][8]

The catalytic cycle involves a nucleophilic attack by a tyrosine residue (Tyr723) on the DNA phosphodiester backbone, forming a covalent intermediate known as the Top1-DNA cleavage complex (Top1cc).[9] Inhibitors like camptothecin function not by blocking the enzyme's binding to DNA, but by intercalating into this transient Top1cc. This stabilizes the complex, prevents DNA religation, and leads to an accumulation of single-strand breaks.[2][7] When a replication fork collides with these stabilized complexes, the single-strand breaks are converted into permanent, lethal double-strand breaks, triggering apoptosis and cell death.[2] This mechanism explains the potent cytotoxic effect of Top1 inhibitors, particularly in rapidly dividing cancer cells which exhibit high levels of Top1 activity.[2]

1,5-Naphthyridine derivatives represent a structurally distinct class of non-camptothecin Top1 inhibitors.[5][6] They are designed to mimic the planar, fused-ring system of established inhibitors, allowing them to effectively bind to the Top1-DNAcc. Their development aims to overcome the chemical instability of camptothecins while retaining or improving inhibitory potency.[1][10]

Mechanism of Topoisomerase I Inhibition

The diagram below illustrates the catalytic cycle of Topoisomerase I and the intervention point for 1,5-naphthyridine inhibitors.

Top1_Mechanism DNA_Supercoiled Supercoiled DNA Top1_Binding 1. Top1 Binding DNA_Supercoiled->Top1_Binding Top1cc 2. DNA Cleavage (Top1cc Formation) Top1_Binding->Top1cc Rotation 3. Strand Rotation (Relaxation) Top1cc->Rotation Normal Pathway Trapped_Complex Trapped Ternary Complex Top1cc->Trapped_Complex Religation 4. DNA Religation Rotation->Religation Religation->Top1_Binding Catalytic Cycle DNA_Relaxed Relaxed DNA Religation->DNA_Relaxed Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->Trapped_Complex Intercalation DSB Collision with Replication Fork (Double-Strand Break) Trapped_Complex->DSB Replication Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Top1 inhibition by 1,5-naphthyridine derivatives.

Synthesis of the 1,5-Naphthyridine Scaffold

A robust and versatile method for constructing the 1,5-naphthyridine core is the Friedländer annulation.[11][12][13] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The choice of this method is based on its operational simplicity, the ready availability of starting materials, and its effectiveness in producing polysubstituted naphthyridines, allowing for systematic exploration of structure-activity relationships (SAR).[14]

General Synthetic Workflow: Friedländer Annulation

The workflow below outlines the synthesis of a generic 2,4-disubstituted-1,5-naphthyridine.

Friedlander_Synthesis start_mat_1 2-Amino-3-formylpyridine (Starting Material A) mixing Reactants Mixing + Catalyst (e.g., T3P®) + Solvent (e.g., EtOH) start_mat_1->mixing start_mat_2 Active Methylene Ketone (R1-CO-CH2-R2) (Starting Material B) start_mat_2->mixing reaction Reflux (e.g., 80°C, 4-8h) mixing->reaction workup Reaction Work-up (Cooling, Precipitation) reaction->workup purification Purification (Filtration, Recrystallization, or Column Chromatography) workup->purification product Final Product: 2,4-Disubstituted-1,5-Naphthyridine purification->product

Caption: General workflow for the Friedländer synthesis of 1,5-naphthyridines.

Protocol 2.1: Synthesis of 2-Methyl-4-phenyl-1,5-naphthyridine

This protocol details the synthesis of a model 1,5-naphthyridine derivative via a propylphosphonic anhydride (T3P®)-promoted Friedländer reaction. T3P® is chosen as a catalyst because it is a mild and efficient water scavenger, effectively driving the condensation and cyclization steps under moderate conditions with high yields.[14]

Materials:

  • 2-Amino-3-formylpyridine (1.0 mmol, 122.1 mg)

  • Phenylacetone (1.0 mmol, 134.2 mg, 131.5 µL)

  • Propylphosphonic anhydride (T3P®), 50 wt. % in ethyl acetate (1.5 mmol, 0.89 mL)

  • Ethanol (EtOH), anhydrous (10 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (50 mL), reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-formylpyridine (122.1 mg, 1.0 mmol) and phenylacetone (131.5 µL, 1.0 mmol).

  • Solvent Addition: Add 10 mL of anhydrous ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Slowly add the T3P® solution (0.89 mL, 1.5 mmol) to the reaction mixture at room temperature. An exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80°C. Maintain reflux with vigorous stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase.

  • Quenching and Extraction: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of 20 mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to yield the pure 2-methyl-4-phenyl-1,5-naphthyridine.

Biological Evaluation: Topoisomerase I Inhibition Assay

The most common method to assess the activity of potential Top1 inhibitors is the supercoiled DNA relaxation assay.[15] This assay leverages the ability of Top1 to relax supercoiled plasmid DNA. In the presence of an effective inhibitor, the enzyme's religation step is blocked, and the DNA remains in its supercoiled or nicked form.

Protocol 3.1: In Vitro Top1 DNA Relaxation Assay

Principle: This assay monitors the conversion of supercoiled plasmid DNA (Form I) to its relaxed topoisomers (Form II) by human Topoisomerase I. Active inhibitors will prevent this conversion. The different DNA forms are then separated by agarose gel electrophoresis and visualized.[15][16]

Materials:

  • Human Topoisomerase I (e.g., 10 units/µL)

  • Supercoiled plasmid DNA (e.g., pBR322, 0.5 µg/µL)

  • 10X Top1 Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

  • Synthesized 1,5-naphthyridine derivatives (10 mM stock in DMSO)

  • Camptothecin (positive control, 1 mM stock in DMSO)

  • DMSO (negative/vehicle control)

  • Nuclease-free water

  • 6X DNA Loading Dye

  • 1% Agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide

  • 1X TAE Buffer

  • Microcentrifuge tubes, thermal cycler or water bath, gel electrophoresis system, UV transilluminator

Procedure:

  • Reaction Preparation: Prepare reaction mixtures in microcentrifuge tubes on ice. For a final volume of 20 µL:

    • 2.0 µL 10X Top1 Assay Buffer

    • 1.0 µL Supercoiled pBR322 DNA (0.5 µg)

    • 2.0 µL Test Compound (diluted from stock to desired final concentration, e.g., 100 µM, 10 µM, 1 µM) or Control (DMSO/Camptothecin)

    • Nuclease-free water to bring the volume to 19 µL.

  • Enzyme Addition: Add 1.0 µL of human Topoisomerase I (1-2 units). Gently mix by pipetting.

    • Control Lanes:

      • No Enzyme Control: Add 1 µL of water instead of enzyme.

      • No Drug Control: Add 1 µL of enzyme and 2 µL of DMSO.

      • Positive Control: Add 1 µL of enzyme and 2 µL of Camptothecin (e.g., final concentration of 10 µM).

  • Incubation: Incubate the reaction tubes at 37°C for 30 minutes.[15][16]

  • Stopping the Reaction: Stop the reaction by adding 4 µL of 6X DNA Loading Dye (which typically contains SDS or EDTA to denature the enzyme).

  • Gel Electrophoresis: Load the entire reaction volume (24 µL) into the wells of a 1% agarose gel. Run the gel at 5-10 V/cm for 2-3 hours in 1X TAE buffer.[15]

  • Visualization: Visualize the DNA bands using a UV transilluminator. Supercoiled DNA (Form I) migrates fastest, followed by relaxed DNA (Form II). Nicked, open-circular DNA migrates the slowest.

Interpretation of Results:

  • No Enzyme Lane: Should show a single, fast-migrating band corresponding to supercoiled DNA (Form I).

  • No Drug Lane: Should show a slower-migrating band corresponding to fully relaxed DNA (Form II), indicating full enzyme activity.

  • Active Inhibitor Lanes: Should show a dose-dependent inhibition of DNA relaxation, with the band remaining in the supercoiled (Form I) position.

  • Positive Control (Camptothecin): Should show strong inhibition, with the band remaining as Form I.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the 1,5-naphthyridine scaffold is crucial for optimizing inhibitory potency and pharmacological properties. Key positions for modification often include the C-2, C-4, and C-7 positions.[17][18] The data gathered from these modifications can be summarized to guide further drug design.

Table 1: Hypothetical SAR Data for 1,5-Naphthyridine Analogs

The following table presents hypothetical data for a series of analogs based on the 2-methyl-4-phenyl-1,5-naphthyridine core structure, demonstrating how to present quantitative inhibition data. The IC₅₀ value represents the concentration of the inhibitor required to reduce the Top1 relaxation activity by 50%.

Compound IDR¹ Substituent (C-4)R² Substituent (C-7)Top1 Inhibition IC₅₀ (µM)
REF-CPT Camptothecin-0.8
ND-01 PhenylH12.5
ND-02 4-FluorophenylH8.2
ND-03 4-MethoxyphenylH15.1
ND-04 PhenylMethoxy9.8
ND-05 4-FluorophenylMethoxy4.5
ND-06 4-FluorophenylHydroxyl6.1

Analysis: From this hypothetical data, one could infer that:

  • Electron-withdrawing groups at the para-position of the C-4 phenyl ring (e.g., Fluoro in ND-02 ) enhance potency compared to the unsubstituted phenyl ring (ND-01 ).

  • Electron-donating groups at the same position (e.g., Methoxy in ND-03 ) may decrease activity.

  • Substitution at the C-7 position with a small, electron-donating group like methoxy (ND-04 , ND-05 ) appears beneficial for activity.

  • The combination of a 4-fluorophenyl group at C-4 and a methoxy group at C-7 (ND-05 ) results in the most potent compound in this series.

Concluding Remarks

The 1,5-naphthyridine scaffold serves as a robust platform for the design of novel, non-camptothecin Topoisomerase I inhibitors. The synthetic accessibility via methods like the Friedländer annulation, combined with straightforward in vitro evaluation using DNA relaxation assays, provides a clear path for lead discovery and optimization. The protocols and insights provided in this guide are intended to equip researchers with the fundamental tools to synthesize and evaluate these promising anticancer agents, contributing to the development of next-generation cancer therapeutics.

References

  • Cushman, M., et al. (2012). Dibenzo[c,h][1][17]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation. Journal of Organic Chemistry.
  • Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry.
  • Bentham Science. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science Publishers.
  • Ingenta Connect. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agent. Current Topics in Medicinal Chemistry.
  • Basarab, G. S., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters.
  • Nitiss, J. L. (2013). Topoisomerase Assays. Current Protocols in Pharmacology.
  • Basarab, G. S., et al. (2015). Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5). Bioorganic & Medicinal Chemistry Letters.
  • Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols.
  • PubMed. (2012). Dibenzo[c,h][1][17]naphthyridinediones as topoisomerase I inhibitors: design, synthesis, and biological evaluation. Journal of Organic Chemistry.
  • ResearchGate. (2023). Mechanism of action of topoisomerase I. Various Publications.
  • Pommier, Y. (2013). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Chemical Reviews.
  • de la Torre, M. C., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules.
  • Nitiss, J. L., et al. (2018). Topoisomerase Assays. Current Protocols in Toxicology.
  • ResearchGate. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols.
  • ResearchGate. (2023). General mechanism of action of topoisomerase I. Various Publications.
  • Gittens, J., et al. (2021). Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy. Biomolecules.
  • JoVE. (2020). DNA Topoisomerases. Journal of Visualized Experiments.
  • Wikipedia. (2023). Type I topoisomerase. Wikipedia, The Free Encyclopedia.
  • ResearchGate. (2021). Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors. Request PDF.
  • ResearchGate. (2015). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Request PDF.
  • Shiri, M., et al. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry.
  • Mondal, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Friedlaender Synthesis. www.organic-chemistry.org.
  • de la Cuesta, E. (2015). Design and Synthesis of Novel Topoisomerase I Inhibitors. 1,5-Naphthyridine Derivatives with Antiproliferative Activity. ADDI.

Sources

Application Notes & Protocols for the Functionalization of the 1,5-Naphthyridine Scaffold at the 8-Position

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds with significant therapeutic potential.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent pharmacophore for interacting with various biological targets. Functionalization of this scaffold is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide focuses specifically on the synthetic strategies for introducing diverse functional groups at the 8-position of the 1,5-naphthyridine ring, a critical vector for structure-activity relationship (SAR) studies.

Section 1: Strategic Approaches to C8-Functionalization

The electronic nature of the 1,5-naphthyridine ring, characterized by two electron-withdrawing nitrogen atoms, dictates its reactivity. This generally makes the scaffold susceptible to nucleophilic attack and resistant to classical electrophilic aromatic substitution. Therefore, functionalization at the C8-position requires specific and often multi-step strategies. These can be broadly categorized into two main approaches: building the ring with the desired substituent already incorporated or modifying the pre-formed heterocycle.

G cluster_0 Synthetic Approaches cluster_1 A: Synthesis via Ring Formation cluster_2 B: Post-Modification of Scaffold main C8-Functionalization of 1,5-Naphthyridine A1 Conrad-Limpach Reaction main->A1 B1 Directed Metalation main->B1 A2 Gould-Jacobs Reaction B2 Halogenation B3 Cross-Coupling (e.g., Suzuki) B2->B3

Figure 1: Overview of primary strategies for C8-functionalization.

Synthesis via Ring Formation: The Conrad-Limpach Approach

One of the most reliable methods to obtain C8-substituted 1,5-naphthyridines is to construct the heterocyclic system from a substituted 3-aminopyridine precursor. The Conrad-Limpach reaction is particularly effective for synthesizing 4-hydroxy-1,5-naphthyridines, where a substituent can be pre-positioned to become the C8-substituent in the final product.

The synthesis of 8-hydroxy-1,5-naphthyridines has been achieved by reacting Meldrum's acid with 3-aminopyridine derivatives.[1] The initial condensation furnishes an enamine intermediate in good yields, which then undergoes thermal cyclization to form the 1,5-naphthyridine skeleton.[1]

Mechanism Insight: The reaction proceeds through an initial Michael-type addition of the aminopyridine to the activated carbonyl compound (like Meldrum's acid or a β-ketoester), followed by an intramolecular cyclization via nucleophilic attack of the pyridine nitrogen onto a carbonyl group. A final dehydration step yields the aromatic system. The choice of the starting 3-aminopyridine derivative directly determines the substitution pattern at the C2, C3, and C4 positions of that initial pyridine ring, which correspond to the C8, C7, and C6 positions of the final 1,5-naphthyridine product.

Post-Modification of the Pre-formed Scaffold

When the parent 1,5-naphthyridine is available, direct functionalization at the C8 position can be achieved. This approach offers flexibility but requires overcoming the inherent reactivity patterns of the heterocycle.

1.2.1 Halogenation as a Gateway to Cross-Coupling

The introduction of a halogen atom (typically bromine or iodine) at the C8-position is a cornerstone strategy. This "functional handle" transforms the inert C-H bond into a versatile reactive site for numerous cross-coupling reactions. The synthesis of an 8-halo-1,5-naphthyridine intermediate is therefore a critical first step. While direct halogenation can sometimes lack regioselectivity, methods involving directed metalation followed by quenching with a halogen source (e.g., I₂ or Br₂) are often employed.

1.2.2 Palladium-Catalyzed Cross-Coupling Reactions

With an 8-halo-1,5-naphthyridine in hand, a vast array of functional groups can be introduced using palladium-catalyzed cross-coupling reactions. These methods are celebrated for their functional group tolerance and reliability.

  • Suzuki-Miyaura Coupling: This reaction introduces aryl, heteroaryl, or vinyl groups by coupling the 8-halo-1,5-naphthyridine with a boronic acid or ester. It is one of the most widely used C-C bond-forming reactions in drug discovery. The synthesis of 1,5-naphthyridine derivatives through Suzuki reactions has been demonstrated as an effective procedure.[3]

  • Stille Coupling: Involves the coupling of the halide with an organostannane reagent, providing another route to C-C bonds.

  • Buchwald-Hartwig Amination: Enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C8-position. This is invaluable for accessing anilines and related structures.

  • Sonogashira Coupling: Used to install alkyne moieties by coupling the halide with a terminal alkyne.

The general workflow for this highly adaptable strategy is outlined below.

G A 1,5-Naphthyridine (Starting Material) B Step 1: Regioselective Halogenation A->B C 8-Halo-1,5-Naphthyridine (Key Intermediate) B->C D Step 2: Pd-Catalyzed Cross-Coupling C->D E 8-Functionalized-1,5-Naphthyridine (Final Product) D->E

Figure 2: Workflow for C8-functionalization via a halogenated intermediate.

Section 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of 8-Aryl-1,5-naphthyridine via Suzuki-Miyaura Cross-Coupling

This protocol is presented in two parts: the synthesis of the key 8-bromo intermediate, followed by the Suzuki-Miyaura cross-coupling reaction.

Part A: Synthesis of 8-Bromo-1,5-naphthyridine

(This protocol is a representative procedure and may require optimization based on specific literature precedents for 1,5-naphthyridine.)

Materials:

  • 1,5-Naphthyridine

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Diisopropylamine

  • 1,2-Dibromoethane or Carbon tetrabromide (CBr₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of LDA: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. To this, add diisopropylamine (1.1 equivalents). Slowly add n-BuLi solution (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Deprotonation: Dissolve 1,5-naphthyridine (1.0 equivalent) in a separate flask with anhydrous THF under an inert atmosphere. Cool this solution to -78 °C. Slowly transfer the 1,5-naphthyridine solution to the LDA solution via cannula. The reaction mixture may change color, indicating deprotonation. Stir for 1-2 hours at -78 °C.

  • Bromination: In a separate flask, dissolve the bromine source (e.g., 1,2-dibromoethane, 1.2 equivalents) in anhydrous THF. Slowly add this solution to the reaction mixture at -78 °C.

  • Quenching and Workup: After stirring for an additional 1-2 hours, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate 8-bromo-1,5-naphthyridine.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the proton signal at the 8-position and the appearance of a new aromatic pattern consistent with the substitution will be indicative of success.

Part B: Suzuki-Miyaura Cross-Coupling

Materials:

  • 8-Bromo-1,5-naphthyridine (from Part A)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, Toluene/ethanol/water)

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 8-bromo-1,5-naphthyridine (1.0 equivalent), the arylboronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degassing: Bubble argon or nitrogen through the reaction mixture for 10-15 minutes to ensure anaerobic conditions. This is crucial as oxygen can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 8-aryl-1,5-naphthyridine.

Causality Behind Choices:

  • Inert Atmosphere: Prevents oxidative degradation of the Pd(0) catalyst, which is the active catalytic species.

  • Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.

  • Solvent System: A mixture including water is often used to help dissolve the inorganic base and facilitate the reaction. Dioxane or toluene are common organic solvents that are stable at the required temperatures.

Parameter Condition/Reagent Purpose
Halide 8-Bromo-1,5-naphthyridineElectrophilic partner
Nucleophile Arylboronic AcidSource of the aryl group
Catalyst Pd(PPh₃)₄Facilitates oxidative addition, transmetalation, and reductive elimination
Base K₂CO₃ or Cs₂CO₃Activates the boronic acid for transmetalation
Solvent Dioxane/H₂OProvides a medium for the reaction and dissolves reagents
Temperature 80-100 °CProvides activation energy for the catalytic cycle

Table 1: Summary of Typical Suzuki-Miyaura Reaction Conditions.

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd_complex Ar-Pd(II)-X L₂ oa->pd_complex tm Transmetalation pd_complex->tm pd_complex2 Ar-Pd(II)-Ar' L₂ tm->pd_complex2 re Reductive Elimination pd_complex2->re re->pd0 product Ar-Ar' re->product arx Ar-X arx->oa ar_b Ar'-B(OR)₂ ar_b->tm base Base base->tm

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
  • Alonso, C., et al. (2020).
  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
  • Alonso, C., et al. (2020).
  • Alonso, C., et al. (2020).
  • Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. (2023). MDPI. [Link]
  • Various Authors. 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]
  • Synthesis of trifluoromethyl-functionalized benzo[de][4][5]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. (2021). New Journal of Chemistry (RSC Publishing). [Link]
  • Difunctionalization of 1,5-naphthyridine by Suzuki reactions.
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (Date not available). Source not specified. [Link]
  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. [Link]
  • Al-Tel, T. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • Chahal, K., Badhavath, R., & Reddy, K. R. (2025).
  • S,O-Ligand Promoted meta-C–H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis.
  • Palladium-Catalyzed C-H Functionalization and Flame-Retardant Properties of Isophosphinolines. (2024). PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 8-Bromo-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 8-Bromo-2-methoxy-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with this specific transformation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this reaction.

The Suzuki coupling of heteroaromatic halides, especially those containing multiple nitrogen atoms like the 1,5-naphthyridine core, presents a unique set of challenges. The lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2][3] Furthermore, the electronic properties of the naphthyridine ring and its substituents can significantly influence the reactivity of the C-Br bond in the crucial oxidative addition step.[4][5][6] This guide will address these issues systematically.

Troubleshooting Guide: Low Yields and Side Reactions

This section is structured in a question-and-answer format to directly address the problems you may be encountering in the lab.

Question 1: I am observing very low conversion of my this compound starting material. What are the likely causes and how can I fix it?

Answer:

Low conversion is a common issue and typically points to problems in the initial stages of the catalytic cycle, most often with the palladium catalyst's activity or the oxidative addition step.

Possible Cause 1: Catalyst Inhibition/Poisoning

The nitrogen atoms in the 1,5-naphthyridine ring can act as ligands for the palladium center, leading to the formation of inactive catalyst species.[2][3] The 2-methoxy group also influences the electron density of the ring system.

  • Solution A: Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be suitable for this substrate. You should employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][7][8] These ligands promote the desired catalytic cycle by stabilizing the active Pd(0) species and facilitating reductive elimination.[7][9]

  • Solution B: Choice of Palladium Precursor: While Pd(PPh₃)₄ is a common catalyst, it might not be the most effective for this system. Consider using a pre-catalyst system like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand.[10] Pre-formed palladium-ligand complexes, known as pre-catalysts (e.g., XPhos Pd G3), can also offer higher activity and reproducibility.[11]

Possible Cause 2: Inefficient Oxidative Addition

The oxidative addition of the aryl bromide to the Pd(0) center is the first and often rate-determining step in the catalytic cycle.[12] The electronic nature of the naphthyridine ring can make this step sluggish.

  • Solution: Optimize Ligand and Temperature: As mentioned above, bulky, electron-rich ligands are crucial as they increase the electron density on the palladium, which promotes the oxidative addition into the C-Br bond.[9][13] Additionally, while excessive heat can cause catalyst decomposition, a systematic temperature screen (e.g., from 80°C to 120°C) can help identify the optimal temperature for efficient oxidative addition without significant degradation.[14][15]

Question 2: My reaction is producing significant amounts of side products, mainly the de-brominated starting material and homocoupled boronic acid. How can I minimize these?

Answer:

The formation of side products is a clear indicator of competing reaction pathways. Understanding and addressing the causes of these side reactions is key to improving the yield of your desired product.

Possible Cause 1: Protodeboronation of the Boronic Acid

This is the undesired cleavage of the C-B bond of your boronic acid, which is then replaced by a C-H bond.[16] This side reaction consumes your coupling partner and reduces the overall yield.

  • Solution A: Choice of Base and Water Content: The base is critical for the transmetalation step but can also promote protodeboronation, especially in the presence of water.[16][17] Using a milder, non-coordinating base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) under anhydrous or low-water conditions can significantly reduce this side reaction.[13][17] If using an aqueous base, ensure the reaction time is not unnecessarily long.

  • Solution B: Use of Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[9] If you are starting with a boronic acid, consider converting it to a pinacol ester before the coupling reaction.

Possible Cause 2: Homocoupling of the Boronic Acid

This side reaction leads to the formation of a biaryl product derived from two molecules of your boronic acid. It is often promoted by the presence of oxygen and Pd(II) species.[9]

  • Solution: Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[17][18] Maintaining a positive pressure of inert gas throughout the reaction is also crucial to prevent oxygen from re-entering the system.[17]

Possible Cause 3: Dehalogenation (Hydrodehalogenation)

This is the replacement of the bromine atom on your naphthyridine with a hydrogen atom.

  • Solution: Choice of Base and Solvent: This can sometimes be promoted by certain bases and solvents. Screening different bases (e.g., carbonates vs. phosphates) and ensuring your solvent is of high purity and anhydrous can help mitigate this. Shorter reaction times can also limit the extent of dehalogenation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand combination for the Suzuki coupling of this compound?

A1: There is no single "best" combination as the optimal conditions can depend on the specific boronic acid being used. However, for challenging heteroaromatic substrates like this, a good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1][13] Using a pre-formed catalyst like XPhos Pd G3 or G4 can also provide excellent results and is often more convenient.[11]

Q2: Which base should I choose for this reaction?

A2: The choice of base is critical. For substrates prone to protodeboronation, potassium phosphate (K₃PO₄) is often an excellent choice.[3][13] Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option that can be beneficial in difficult couplings.[15] It is advisable to screen a few bases to find the one that gives the best balance between promoting the desired reaction and minimizing side reactions.

Q3: What are the best solvents for this Suzuki coupling?

A3: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water is a very common and effective solvent system for Suzuki couplings.[3][13] Other options include toluene, THF, or cyclopentyl methyl ether (CPME), often with a small amount of water to help dissolve the inorganic base.[15][17] The choice of solvent can also influence reagent solubility, so ensure your starting materials are soluble at the reaction temperature.[17]

Q4: How critical is the purity of my reagents and the reaction setup?

A4: Extremely critical. The Suzuki coupling is sensitive to impurities and oxygen. Use high-purity, anhydrous solvents and ensure your glassware is oven-dried. Thoroughly degas your reaction mixture before adding the catalyst.[17][18] The formation of palladium black is a common sign of catalyst decomposition, which can be caused by oxygen or impurities.[1]

Q5: At what temperature and for how long should I run the reaction?

A5: This needs to be determined empirically for your specific substrates. A good starting point is typically between 80-100°C.[14][18] Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, you can try increasing the temperature, but be aware that higher temperatures can also accelerate catalyst decomposition and side reactions.[16] Once the starting material is consumed, it is best to work up the reaction to avoid product degradation.

Data and Protocols

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or XPhos Pd G3 (2-5 mol%)Provides an active Pd(0) species. Pre-catalysts offer convenience and reproducibility.
Ligand SPhos or XPhos (Ligand:Pd ratio of 2:1)Bulky, electron-rich ligands that are effective for challenging heteroaromatic substrates.[1][13]
Base K₃PO₄ (2-3 equivalents)A moderately strong, non-coordinating base that can minimize protodeboronation.[3][13]
Boronic Acid/Ester 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 or 10:1 ratio)A common and effective solvent system for Suzuki couplings.[3][13]
Temperature 90 - 110 °CA typical temperature range for Suzuki couplings of aryl bromides.[14]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and homocoupling.[17]
Experimental Protocol: General Procedure for Suzuki Coupling
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: If not using a pre-catalyst, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) under a positive flow of inert gas. If using a pre-catalyst, add it at this stage.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for an additional 10-15 minutes.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Guides

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R'-B(OR)₂ Base PdII_R Ar-Pd(II)L₂(R') Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Low Conversion of Starting Material? Start->Check_Conversion Side_Products Significant Side Products Observed? Check_Conversion->Side_Products No Catalyst_Ligand Screen Ligands (e.g., SPhos, XPhos) & Pd Pre-catalysts Check_Conversion->Catalyst_Ligand Yes Debromination De-bromination? Side_Products->Debromination Yes Temperature Optimize Temperature (Screen 80-120°C) Catalyst_Ligand->Temperature Success Improved Yield Temperature->Success Protodeboronation Protodeboronation? Debromination->Protodeboronation No Base_Solvent Screen Bases (K₃PO₄, Cs₂CO₃) & Solvents Debromination->Base_Solvent Yes Homocoupling Homocoupling? Protodeboronation->Homocoupling No Anhydrous Use Anhydrous Conditions or Boronic Ester (Bpin) Protodeboronation->Anhydrous Yes Degas Improve Degassing Procedure Homocoupling->Degas Yes Homocoupling->Success No Base_Solvent->Success Anhydrous->Success Degas->Success

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.

References

  • Lin, Z., Cai, Y., Zhang, Y., Zhang, H., & Xia, H. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(7), 1755–1762. [Link]
  • ResearchGate. (2023). (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. [Link]
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
  • National Institutes of Health. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
  • National Institutes of Health. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]
  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. [Link]
  • MDPI. (2024).
  • ResearchGate. (2015). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
  • MDPI. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ResearchGate. (2025). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. [Link]
  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
  • Royal Society of Chemistry. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 8-Bromo-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Bromo-2-methoxy-1,5-naphthyridine in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges related to catalyst deactivation and help you achieve successful synthetic outcomes.

Introduction: The Challenge of N-Heterocyclic Substrates

This compound is a valuable building block in medicinal chemistry and materials science. However, its successful functionalization via cross-coupling reactions is often hampered by catalyst deactivation. The presence of two nitrogen atoms in the naphthyridine core introduces a significant challenge: the lone pair of electrons on these nitrogens can coordinate strongly to the palladium catalyst, leading to catalyst poisoning and inhibition of the catalytic cycle.[1] This guide will walk you through the common deactivation pathways and provide actionable strategies to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?

Answer:

Low conversion is a common issue and can often be traced back to catalyst deactivation or suboptimal reaction conditions. Here are the key areas to troubleshoot:

  • Catalyst Poisoning by Naphthyridine Nitrogens: The most probable cause is the coordination of the nitrogen atoms of your substrate to the palladium center, forming stable off-cycle complexes that are catalytically inactive.[1] This is a well-documented issue with N-heterocyclic substrates.[2]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig-type ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically hinder the coordination of the naphthyridine nitrogen to the palladium and stabilize the active catalytic species.[2]

  • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be robust enough for this substrate, leading to catalyst decomposition or insufficient activity.

    • Solution: A screening of ligands is highly recommended. For a successful Suzuki-Miyaura coupling of 8-bromo-2-methoxynaphthyridine with 2-chlorophenylboronic acid, specific conditions have been reported that can serve as a good starting point.[3]

  • Base Selection and Strength: The choice and quality of the base are critical. An unsuitable base can lead to side reactions or incomplete reaction.

    • Solution: Moderate inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[3] Ensure the base is finely powdered and anhydrous to maximize its reactivity and prevent side reactions like protodeboronation of the boronic acid.

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive Pd(II) species.

    • Solution: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen). The reaction should be set up and run under a strictly inert atmosphere.

Question 2: I am observing the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?

Answer:

The black precipitate is likely "palladium black," which consists of agglomerated, catalytically inactive palladium nanoparticles.[2] Its formation is a clear sign of catalyst decomposition.

  • Causes:

    • High Temperatures: Elevated temperatures can accelerate the agglomeration of palladium particles.

    • Ligand Degradation: The phosphine ligands can degrade at high temperatures, leaving the palladium center unprotected and prone to aggregation.

    • Inadequate Ligand Stabilization: If the ligand is not effectively stabilizing the Pd(0) species, decomposition is more likely.

  • Prevention Strategies:

    • Lower Reaction Temperature: Try running the reaction at a lower temperature for a longer duration.

    • Use More Robust Ligands: Employ bulky, electron-rich biarylphosphine ligands that offer better thermal stability.

    • Use a Pre-catalyst: Pre-formed palladium complexes (pre-catalysts) can sometimes offer better stability and controlled generation of the active Pd(0) species compared to using separate Pd sources and ligands.

Question 3: My Buchwald-Hartwig amination reaction is giving a complex mixture of products and unreacted starting material. What are the likely side reactions?

Answer:

Buchwald-Hartwig aminations with heteroaryl halides can be challenging.[4] Besides catalyst deactivation, several side reactions can occur:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be promoted by certain bases and the presence of water.

  • Homocoupling of the Amine: Dimerization of the amine coupling partner.

  • β-Hydride Elimination: If the amine has a β-hydrogen, this can lead to an unproductive side reaction.[4]

  • Troubleshooting Steps:

    • Ligand and Base Screening: The choice of ligand and base is crucial and highly substrate-dependent. A screening of different combinations is often necessary. For challenging aminations, ligands like BrettPhos or Josiphos in combination with a strong, non-nucleophilic base like LiHMDS or NaOtBu are often effective.

    • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous to minimize hydrodehalogenation.

    • Temperature Control: Carefully control the reaction temperature, as higher temperatures can promote side reactions.

Question 4: Can the methoxy group on the naphthyridine ring influence the reaction?

Answer:

Yes, the methoxy group can have both electronic and steric effects.

  • Electronic Effect: As an electron-donating group, the methoxy substituent increases the electron density of the naphthyridine ring system. This can make the oxidative addition step of the catalytic cycle (the insertion of the palladium into the C-Br bond) more challenging.

  • Steric Effect: The methoxy group at the 2-position is adjacent to one of the nitrogen atoms. While not directly at the reaction site (the 8-position), it contributes to the overall steric environment of the molecule, which can influence how the substrate interacts with the catalyst.

In practice, overcoming the electronic deactivation often requires a more electron-rich and bulky ligand to promote the oxidative addition step.

Experimental Protocols & Data

Table 1: Troubleshooting Guide for Common Issues
Observed Problem Potential Cause Recommended Action Rationale
No or low conversionCatalyst poisoning by naphthyridine nitrogenSwitch to a bulky, electron-rich ligand (e.g., XPhos, SPhos)Steric bulk hinders coordination of the nitrogen to the Pd center.
Formation of black precipitate (Palladium black)Catalyst decomposition/agglomerationLower reaction temperature; use a more robust ligand or a pre-catalystReduces thermal stress on the catalyst and improves stability.
Protodeboronation (in Suzuki)Presence of water; unsuitable baseUse anhydrous solvents and reagents; switch to a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃)Minimizes the source of protons that can cleave the C-B bond.
HydrodehalogenationPresence of protic impurities; certain basesUse rigorously dried solvents and reagents; screen different basesReduces the availability of hydrogen sources for this side reaction.
Reaction stallsProduct inhibition; catalyst deactivation over timeIncrease catalyst loading slightly; consider incremental addition of the catalystMaintains a sufficient concentration of active catalyst throughout the reaction.
Protocol 1: General Starting Conditions for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a reported successful synthesis and serves as a robust starting point for optimization.[3]

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

    • Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand (if not using a pre-catalyst).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition:

    • Add a degassed solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 to 10:1 ratio) is common for Suzuki reactions.

  • Reaction Execution:

    • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Visualizing Catalyst Deactivation Pathways

To better understand the challenges, the following diagrams illustrate the desired catalytic cycle and the primary catalyst deactivation pathway for N-heterocyclic substrates.

Diagram 1: The Palladium-Catalyzed Cross-Coupling Cycle

Catalytic Cycle cluster_cycle Desired Catalytic Cycle Pd0 Active Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OA Ar-X TM Transmetalation (Ar-Pd(II)-R)L_n OA->TM R-M RE Reductive Elimination TM->RE RE->Pd0 Ar-R

Caption: A simplified representation of the general palladium-catalyzed cross-coupling cycle.

Diagram 2: Catalyst Poisoning by Naphthyridine

Catalyst_Poisoning cluster_main Catalytic Cycle vs. Deactivation cluster_poison Deactivation Pathway Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Productive Pathway Inactive_Complex Inactive Pd-Naphthyridine Complex (Poisoned) Active_Catalyst->Inactive_Complex Coordination (Catalyst Poisoning) Product Desired Product Oxidative_Addition->Product ... Naphthyridine 8-Bromo-2-methoxy- 1,5-naphthyridine

Caption: Illustration of catalyst poisoning by the naphthyridine substrate.

References

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Interactions of 1,5-naphthyridine with Pd(en)Cl2 or Pd(en)(H2O)22 in aqueous solution - PubMed. [Link]

Sources

Technical Support Center: Formation of Dehalogenated Byproducts in Naphthyridine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenge of dehalogenation in the synthesis and functionalization of naphthyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with these privileged heterocyclic scaffolds. Here, we will delve into the mechanistic underpinnings of this common side reaction and provide actionable, field-proven strategies to mitigate its occurrence.

Introduction: The Dehalogenation Challenge with Naphthyridines

Naphthyridines are crucial building blocks in medicinal chemistry and materials science.[1][2] Their synthesis often relies on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to introduce molecular complexity.[3][4][5] However, the inherent electron-deficient nature of the naphthyridine ring system can make it susceptible to a problematic side reaction: hydrodehalogenation, where the halogen atom is replaced by hydrogen.[6][7] This not only consumes valuable starting material but also complicates purification, ultimately impacting yield and efficiency.[7]

This guide provides a structured approach to understanding and troubleshooting the formation of dehalogenated byproducts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanisms and contributing factors of dehalogenation.

Q1: What is the primary mechanism for the formation of dehalogenated byproducts in palladium-catalyzed naphthyridine couplings?

A1: The primary culprit is the formation of palladium-hydride (Pd-H) species within the catalytic cycle.[6] These highly reactive intermediates can intercept the aryl-palladium(II) halide complex that forms after oxidative addition. Instead of proceeding down the desired cross-coupling pathway (transmetalation), the intermediate undergoes reductive elimination with the hydride, cleaving the carbon-halogen bond and replacing it with a carbon-hydrogen bond.[8][9]

Q2: Where do these detrimental palladium-hydride species come from?

A2: Palladium-hydride species can originate from several sources within the reaction mixture:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are common sources. They can undergo β-hydride elimination, especially at elevated temperatures, to generate a hydride that can be transferred to the palladium center.[6]

  • Solvents: Protic solvents like alcohols can directly act as hydride donors. Additionally, some aprotic solvents like DMF can decompose, particularly in the presence of water or base, to generate formate, which is a known hydride source.[6][10]

  • Water: Trace amounts of water can react with bases or other reagents to generate hydroxide, which can participate in pathways leading to Pd-H formation.[6][11]

  • Reagents: Impurities in reagents, such as borane species (B-H) in boronic acids or esters, can also serve as hydride sources.[6]

Q3: Why are electron-deficient heterocycles like naphthyridines particularly prone to dehalogenation?

A3: The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring makes the carbon-halogen bond more susceptible to oxidative addition to the Pd(0) catalyst. This is a necessary first step for the desired coupling. However, this same electronic property can also make the resulting (naphthyridyl)-Pd(II)-X intermediate more reactive towards competing side reactions. If the subsequent transmetalation step is slow, the intermediate has a longer lifetime, increasing the probability of it encountering a Pd-H species and undergoing hydrodehalogenation.[12]

Q4: How does the choice of ligand influence the rate of dehalogenation?

A4: The ligand is a critical control element. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are highly effective at minimizing dehalogenation.[6][13][14] They achieve this by:

  • Accelerating Reductive Elimination: These ligands promote the final, desired step of the catalytic cycle—reductive elimination of the coupled product. By making the desired pathway faster, the competing dehalogenation pathway is less likely to occur.[6][15]

  • Stabilizing the Catalyst: They form stable, monoligated Pd(0) species that are highly active for oxidative addition, helping to ensure the catalytic cycle proceeds efficiently.[14][15]

  • Steric Hindrance: The bulkiness of the ligands can sterically disfavor the approach of small hydride donors to the palladium center.[15]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving dehalogenation issues in your naphthyridine coupling reactions.

Issue: Significant formation of the dehalogenated naphthyridine byproduct is observed by LC-MS or NMR.

The following workflow can help pinpoint the cause and identify a solution.

troubleshooting_workflow start Dehalogenation Observed check_base Step 1: Evaluate the Base start->check_base check_ligand Step 2: Optimize the Ligand check_base->check_ligand If problem persists base_q Is an alkoxide base (e.g., NaOtBu) being used? check_base->base_q check_solvent Step 3: Scrutinize the Solvent & Water Content check_ligand->check_solvent If problem persists ligand_q Is a simple phosphine (e.g., PPh₃) or no ligand used? check_ligand->ligand_q check_temp Step 4: Adjust Reaction Conditions check_solvent->check_temp If problem persists solvent_q Are protic or potentially unstable solvents (alcohols, DMF) used? check_solvent->solvent_q solution Problem Solved check_temp->solution If problem persists, re-evaluate substrate stability temp_q Is the reaction run at high temperature for a prolonged time? check_temp->temp_q base_q->check_ligand No base_a Switch to a weaker, non-nucleophilic base: - K₃PO₄ - K₂CO₃ - Cs₂CO₃ base_q->base_a Yes base_a->check_ligand ligand_q->check_solvent No ligand_a Introduce a bulky, electron-rich ligand: - Biarylphosphines (XPhos, SPhos) - N-Heterocyclic Carbenes (IPr) ligand_q->ligand_a Yes ligand_a->check_solvent solvent_q->check_temp No solvent_a Switch to anhydrous, aprotic solvents: - Toluene - Dioxane - THF Ensure all reagents and glassware are dry. solvent_q->solvent_a Yes solvent_a->check_temp temp_q->solution No temp_a Lower the temperature and monitor kinetics. An optimal temperature accelerates the desired coupling without promoting decomposition/hydride formation. temp_q->temp_a Yes temp_a->solution

Caption: Troubleshooting workflow for dehalogenation.

Detailed Troubleshooting Steps & Explanations
Step 1: Evaluate the Base
  • The Problem: Strong alkoxide bases are a primary source of hydrides.[6]

  • The Solution: Switch from bases like sodium tert-butoxide (NaOtBu) to milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[6][13] These bases are less prone to generating hydride species while still being effective at promoting the catalytic cycle, particularly in Suzuki couplings where they facilitate the formation of the reactive boronate species.[16]

  • Expert Tip: Ensure your base is anhydrous. Even inorganic bases can be hygroscopic. Dry the base in an oven before use if necessary.

Step 2: Optimize the Ligand
  • The Problem: A slow reductive elimination step allows the (naphthyridyl)-Pd(II)-X intermediate to be intercepted by hydride species.

  • The Solution: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[13][17][18] These ligands are designed to accelerate the rate-limiting reductive elimination step, effectively outcompeting the dehalogenation pathway.[6]

  • Expert Tip: The choice of ligand can be specific to the coupling reaction. For instance, Buchwald's biaryl phosphine ligands are often excellent choices for both Suzuki and Buchwald-Hartwig reactions involving heteroaromatic halides.[3][13]

Step 3: Scrutinize the Solvent and Water Content
  • The Problem: Solvents can be a direct or indirect source of hydrides, and water can facilitate their formation.[6][11]

  • The Solution: Use anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF.[10][13] It is crucial to use proper techniques to exclude moisture, such as using oven-dried glassware and properly stored anhydrous solvents. Degassing the solvent (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) is critical to remove oxygen, which can degrade catalysts, but also helps to remove dissolved water.[13]

  • Expert Tip: While some Suzuki protocols call for the addition of water to facilitate the dissolution of inorganic bases, this should be carefully optimized.[13] If dehalogenation is a problem, minimize the amount of water or switch to a more organic-soluble base system.

Step 4: Adjust Reaction Conditions (Temperature & Time)
  • The Problem: High temperatures and long reaction times can lead to the decomposition of reagents and solvents, generating hydride sources and promoting side reactions.[7]

  • The Solution: Carefully monitor the reaction progress by TLC or LC-MS. Aim to use the lowest effective temperature that provides a reasonable reaction rate.[6] Once the starting material is consumed, work up the reaction promptly to prevent product degradation or the formation of further byproducts.

  • Expert Tip: If the desired reaction is sluggish at lower temperatures, a more active catalyst system (i.e., a better ligand or a pre-catalyst that readily forms the active Pd(0) species) is a better solution than simply increasing the heat.[13]

Comparative Table: Recommended vs. Problematic Conditions
ParameterRecommended Conditions to Minimize DehalogenationConditions Prone to DehalogenationRationale
Base K₃PO₄, Cs₂CO₃, K₂CO₃[6][13]NaOtBu, KOtBu[6]Avoids β-hydride elimination from alkoxide bases.
Ligand XPhos, SPhos, RuPhos, IPr (NHC)[6][13][17]PPh₃, dppf (less effective), or no ligandBulky, electron-rich ligands accelerate reductive elimination.[6][15]
Solvent Anhydrous Toluene, Dioxane, THF[10][13]Alcohols (MeOH, EtOH), DMF, wet solvents[6]Eliminates protic hydride sources and solvent decomposition pathways.
Atmosphere Strictly inert (Argon or Nitrogen)[6]Air, poor inertingPrevents catalyst oxidation and side reactions involving oxygen/moisture.
Temperature Lowest effective temperature (e.g., 80-100 °C)[6]Excessively high temperatures (>120 °C)Minimizes thermal decomposition of reagents and solvents.[7]

Part 3: Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of a Halonaphthyridine with Minimized Dehalogenation

This protocol is optimized to favor the desired C-C bond formation while suppressing hydrodehalogenation.

Reaction Scheme: (Naphthyridine)-X + R-B(OR')₂ ---(Pd Catalyst, Ligand, Base, Solvent)--> (Naphthyridine)-R

Materials:

  • Halo-naphthyridine (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2.2-4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the palladium pre-catalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the halo-naphthyridine and the boronic acid/ester to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing (Optional but Recommended): If not using pre-degassed solvent, degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.[13]

  • Heating: Seal the flask or vial and heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.[13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Check for the disappearance of the starting material and the formation of both the desired product and the dehalogenated byproduct.

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with a suitable organic solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

suzuki_cycle cluster_cycle Suzuki Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Naph)-Pd(II)(X)L₂ pd0->oa Naph-X tm Transmetalation (Naph)-Pd(II)(R)L₂ oa->tm R-B(OR')₂ Base dehalogenation Hydrodehalogenation (Naph)-H oa->dehalogenation [H⁻] source re Reductive Elimination (Naph)-R tm->re re->pd0 caption Simplified Suzuki cycle showing dehalogenation side path.

Caption: Suzuki cycle with the competing dehalogenation pathway.

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]
  • Buchwald–Hartwig amin
  • Deciphering complexity in Pd–catalyzed cross-couplings.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Arom
  • Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]
  • significant dehalogen
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC - NIH. [Link]
  • Thermochemical factors affecting the dehalogenation of arom
  • Sonogashira coupling. Wikipedia. [Link]
  • Suzuki proto-dehalogen
  • Thermochemical Factors Affecting the Dehalogenation of Arom
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
  • Dehalogen
  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. Request PDF. [Link]
  • Buchwald-Hartwig Amin
  • Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
  • Catalytic Enantioselective Dihalogenation and the Selective Synthesis of (-)-Deschloromytilipin A and (-)-Danicalipin A. PubMed. [Link]
  • Product Class 8: Naphthyridines. Science of Synthesis. [Link]
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF. [Link]
  • Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. PMC - NIH. [Link]
  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Semantic Scholar. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Sonogashira cross-coupling reaction. YouTube. [Link]
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC - NIH. [Link]
  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

Sources

Technical Support Center: Managing Protic Impurities in Suzuki Coupling of Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the naphthyridine scaffold. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-C bond-forming reaction. Naphthyridines, as a class of N-heterocycles, present unique challenges due to their electron-deficient nature and potential for catalyst inhibition.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues, with a particular focus on the detrimental effects of protic impurities.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow to identify and solve the problem.

Issue 1: Low or No Conversion of Naphthyridine Halide

Q: My Suzuki coupling reaction with a bromo- or iodo-naphthyridine shows significant unreacted starting material, even after extended reaction times. What are the likely causes and how can I fix it?

A: This is a common issue when working with electron-deficient N-heterocycles like naphthyridines. The primary culprits are often related to catalyst activity and the stability of the boronic acid coupling partner.

Possible Causes & Solutions:

  • Catalyst Deactivation/Inhibition: The lone pairs on the naphthyridine nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity.[3] Protic impurities can also lead to the formation of palladium black, an inactive form of the catalyst.[3]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands can promote the desired catalytic cycle over catalyst inhibition. Consider using robust pre-catalysts like Pd₂(dba)₃ with a suitable ligand.[3]

  • Protodeboronation of the Boronic Acid: This is a major side reaction where a proton source, often water, replaces the boronic acid group on your coupling partner, rendering it inactive for the cross-coupling.[2][5][6] This is especially problematic with electron-deficient or certain heteroaromatic boronic acids.[1][4]

    • Solution 1: Implement Rigorous Anhydrous Conditions. Water is a primary proton source for protodeboronation.[2][4][7] Ensure all solvents and reagents are scrupulously dried. (See Protocol 1).

    • Solution 2: Use a Milder Base. Strong bases can accelerate protodeboronation.[5] Consider switching from strong bases like NaOH or K₂CO₃ to milder options like K₃PO₄ or Cs₂CO₃.[4]

    • Solution 3: Use Boronate Esters. Boronic esters, particularly pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[7][8]

  • Inefficient Oxidative Addition: While C-I and C-Br bonds on a naphthyridine are generally reactive, issues can still arise.

    • Solution: Ensure your palladium source and ligand system are appropriate. Electron-rich ligands facilitate oxidative addition, which is often the rate-limiting step.[9]

Issue 2: Significant Formation of a De-borylated Byproduct (Protodeboronation)

Q: My reaction mixture contains a significant amount of the arene/heteroarene that corresponds to my boronic acid starting material. How do I minimize this?

A: The presence of this byproduct is a clear indicator of protodeboronation. This side reaction directly consumes your nucleophile and is a major cause of low yields.[2][5][6]

Logical Troubleshooting Workflow for Protodeboronation:

G cluster_0 Problem: High Protodeboronation cluster_1 Primary Mitigation Strategy: Water Control cluster_2 Secondary Optimization Steps cluster_3 Outcome start Identify High Levels of De-borylated Byproduct anhydrous Implement Strict Anhydrous Conditions (Solvents, Reagents, Glassware) start->anhydrous karl_fischer Optional: Quantify Water Content via Karl Fischer Titration anhydrous->karl_fischer Verification base Switch to Milder, Non-nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) anhydrous->base boronate Use More Stable Boronate Ester (e.g., Pinacol Ester) base->boronate temp Lower Reaction Temperature boronate->temp end Reduced Protodeboronation, Improved Yield temp->end G cluster_0 Catalytic Cycle cluster_1 Detrimental Side Reactions OA Oxidative Addition [Pd(0) + R¹-X] TM Transmetalation [R¹-Pd(II)-X + R²-B(OR)₂] OA->TM RE Reductive Elimination [R¹-Pd(II)-R²] TM->RE BoronicAcid Boronic Acid R²-B(OH)₂ RE->OA Regenerates Pd(0) Product Product R¹-R² RE->Product Protic Protic Impurity (H₂O) Protodeboronation Protodeboronation Protic->Protodeboronation BoronicAcid->TM Required for Transmetalation BoronicAcid->Protodeboronation Byproduct Inactive Byproduct R²-H Protodeboronation->Byproduct

Sources

Technical Support Center: Optimizing Reaction Temperature for Cross-Coupling of 8-Bromo-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the functionalization of 8-Bromo-2-methoxy-1,5-naphthyridine via palladium-catalyzed cross-coupling reactions. Temperature is a critical and often sensitive parameter in these transformations. This document is structured to help you troubleshoot common issues and systematically optimize your reaction temperature for improved yield, purity, and reproducibility.

The 1,5-naphthyridine scaffold is a crucial heterocyclic motif in medicinal chemistry.[1] However, its electron-deficient nature and the presence of nitrogen atoms, which can coordinate to and potentially inhibit the palladium catalyst, present unique challenges during cross-coupling reactions.[2] Temperature optimization is therefore not merely about reaction rate, but about navigating a complex landscape of competing reaction pathways.

Frequently Asked Questions (FAQs)

Q1: Why is temperature so critical for coupling reactions with this compound?

A1: Temperature is a key determinant of success for three primary reasons:

  • Activation Energy: The initial step in most palladium-catalyzed couplings, oxidative addition of the C-Br bond to the Pd(0) center, has a significant activation energy barrier.[2] Sufficient thermal energy is required to initiate this step at an effective rate.

  • Catalyst Stability: Palladium catalysts, particularly the phosphine ligands that stabilize them, have finite thermal stability. Excessive temperatures can lead to ligand degradation or dissociation, causing the catalyst to decompose into inactive palladium black.

  • Side Reaction Rates: Competing side reactions, such as protodebromination (hydrodehalogenation) or boronic acid decomposition (in Suzuki couplings), are also temperature-dependent.[3][4] An optimal temperature will maximize the rate of the desired coupling reaction while minimizing the rates of these undesired pathways.

Q2: What is a good starting temperature range for screening different coupling reactions?

A2: A pragmatic starting point for conventional heating is typically in the 80–110 °C range.[3][5] For Suzuki-Miyaura reactions, 80-110 °C is common.[3] Buchwald-Hartwig aminations often require similar or slightly higher temperatures, typically 80-110 °C.[5] Sonogashira couplings can sometimes be performed at lower temperatures, but starting at 70-100 °C is a safe initial range, especially for aryl bromides.[6][7]

Q3: Should I use conventional oil bath heating or microwave irradiation for temperature optimization?

A3: Both methods are effective, but they serve different purposes:

  • Conventional Heating (Oil Bath/Heating Mantle): This method is ideal for scalability and sustained, steady-state reactions. It is the standard for production-scale synthesis.

  • Microwave Irradiation: This is an exceptionally powerful tool for rapid reaction screening and optimization.[8][9] Microwave heating can dramatically reduce reaction times from hours to minutes, allowing for the rapid testing of multiple temperature points and conditions.[10][11] However, direct translation of microwave conditions to conventional heating is not always linear and may require re-optimization.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific experimental issues directly related to reaction temperature.

Issue 1: Low or No Conversion of Starting Material

  • Question: "I'm attempting a Suzuki coupling with this compound at 80 °C. After 18 hours, LC-MS analysis shows over 90% unreacted starting material. What is the most likely temperature-related issue?"

  • Answer: The most probable cause is that the reaction temperature is too low to overcome the activation energy for the oxidative addition step.[12] The electron-deficient nature of the naphthyridine ring can make the C-Br bond less reactive than in other aromatic systems.

    • Troubleshooting Steps:

      • Confirm Reagent Integrity: Before adjusting temperature, ensure your palladium catalyst, ligand, base, and boronic acid are of high quality and that the reaction was set up under a properly inert atmosphere.[4]

      • Systematic Temperature Increase: Increase the reaction temperature in 15-20 °C increments. For example, set up parallel reactions at 100 °C and 120 °C. Monitor these reactions closely by TLC or LC-MS over a shorter timeframe (e.g., 2-4 hours) to observe any changes.[13]

      • Consider Microwave Heating: If available, a microwave reactor is ideal for this scenario. You can screen temperatures from 80 °C to 150 °C in a matter of minutes per experiment, rapidly identifying a productive temperature window.[14]

Issue 2: Formation of Protodebromination (Hydrodehalogenation) Side Product

  • Question: "My Buchwald-Hartwig amination is giving me a significant amount of 2-methoxy-1,5-naphthyridine alongside my desired product. I'm running the reaction at 120 °C. Is the temperature too high?"

  • Answer: Yes, high temperature is a likely contributor. Protodebromination, the replacement of the bromine atom with a hydrogen, is a common side reaction. It can be exacerbated at elevated temperatures where catalyst decomposition may occur or where trace amounts of water or other proton sources become more reactive.[2]

    • Troubleshooting Steps:

      • Lower the Temperature: Reduce the reaction temperature to the lowest point that still affords a reasonable reaction rate. Try running the reaction at 90-100 °C and monitor for an improved ratio of product to the debrominated side product.[3]

      • Scrutinize Ligand Choice: Thermally unstable ligands can contribute to off-cycle pathways. Ensure you are using a robust, bulky biarylphosphine ligand (e.g., XPhos, SPhos) which is known to promote the desired C-N bond formation and is more stable at higher temperatures.[12]

      • Ensure Anhydrous Conditions: While some coupling reactions tolerate water, minimizing its presence can suppress this side reaction. Ensure solvents are dry and reagents are handled under strictly inert conditions.

Issue 3: Reaction Stalls and Palladium Black is Observed

  • Question: "In my Sonogashira coupling, the reaction proceeds for about an hour at 110 °C, then stops, and the mixture turns black. What's happening?"

  • Answer: The formation of palladium black is a classic sign of catalyst decomposition. The high temperature is likely causing the phosphine ligand to degrade or dissociate from the palladium center, leading to the aggregation and precipitation of inactive Pd(0) metal.

    • Troubleshooting Steps:

      • Reduce Temperature: This is the most critical first step. Lower the temperature to 80-90 °C. A slower, stable reaction is far preferable to a fast but incomplete one.

      • Increase Ligand-to-Palladium Ratio: Adding a slight excess of the ligand (e.g., moving from a 1:1 to a 1:1.2 Pd:Ligand ratio) can sometimes help stabilize the active catalytic species.

      • Switch to a More Stable Catalyst System: Consider using a pre-formed palladium pre-catalyst. These are often more stable than catalysts generated in situ from a palladium source (like Pd(OAc)₂) and a separate ligand.[15] For particularly challenging or high-temperature reactions, N-heterocyclic carbene (NHC) ligands can offer superior thermal stability compared to some phosphines.

Data Presentation & Recommended Starting Conditions

The following table summarizes recommended starting parameters for temperature optimization experiments. These are starting points and may require further refinement based on the specific coupling partner.

Coupling TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventRecommended Starting Temperature Range (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (5:1)80 - 110
Buchwald-Hartwig Pd₂(dba)₃ (1.5)XPhos (6)NaOtBu (2.0)Toluene90 - 120
Sonogashira Pd(PPh₃)₂Cl₂ (2)(None)i-Pr₂NH / Toluene70 - 100
Co-catalyst: CuI (4)

Experimental Protocol: Parallel Temperature Screening

This protocol describes a workflow for efficiently screening multiple temperatures for a Suzuki-Miyaura coupling reaction using a multi-well heating block or parallel synthesizer.

Methodology:

  • Reagent Stock Solution Preparation: To minimize pipetting errors, prepare a stock solution containing the solvent (e.g., 20 mL Dioxane/H₂O 5:1), base (e.g., K₃PO₄), and the boronic acid coupling partner. Stir until fully dissolved.

  • Vial Preparation: Into five separate, dry reaction vials equipped with stir bars, weigh the this compound (limiting reagent), the palladium pre-catalyst, and the ligand.

  • Inerting: Seal each vial with a septum cap and purge thoroughly with argon or nitrogen gas for 10-15 minutes.

  • Reagent Addition: Using a syringe, add an equal aliquot of the stock solution from Step 1 to each vial.

  • Heating: Place the vials in a pre-heated parallel reaction block set to five different temperatures (e.g., 80°C, 95°C, 110°C, 125°C, 140°C).

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench with a suitable solvent (e.g., ethyl acetate), filter, and analyze by LC-MS to determine the conversion percentage and impurity profile for each temperature.

  • Analysis: Compare the results to identify the optimal temperature that provides the highest conversion with the lowest formation of byproducts.

Visualizations

Temperature Optimization Workflow

This diagram illustrates the logical decision-making process for optimizing reaction temperature based on experimental outcomes.

Temperature_Optimization_Workflow cluster_main Temperature Optimization Protocol Start Start: Initial Temp Screen (e.g., 80, 100, 120 °C) Analyze Analyze Results (LC-MS) Conversion & Purity Start->Analyze Low_Conversion < 80% Conversion? Analyze->Low_Conversion High_Impurity Impurity > 10%? Low_Conversion->High_Impurity No Increase_Temp Increase Temperature (+15-20 °C) Low_Conversion->Increase_Temp Yes Decrease_Temp Decrease Temperature (-15-20 °C) Consider New Ligand/Base High_Impurity->Decrease_Temp Yes Optimized Optimized Temperature Found High_Impurity->Optimized No Increase_Temp->Analyze Decrease_Temp->Analyze

Caption: A logical workflow for systematic temperature optimization in cross-coupling reactions.

Key Temperature-Sensitive Steps in Catalysis

This diagram highlights the critical steps within the palladium catalytic cycle that are most influenced by temperature.

Catalytic_Cycle_Temp cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-Br (Complex) Pd0->OA_Complex Oxidative Addition (Temp Dependent) TM_Complex Ar-Pd(II)-R (Complex) OA_Complex->TM_Complex Transmetalation Decomposition Decomposition (Pd Black) OA_Complex->Decomposition High Temp Side Path TM_Complex->Pd0 Reductive Elimination TM_Complex->Decomposition High Temp Side Path

Caption: Influence of high temperature on key steps and side pathways in a Pd-catalytic cycle.

References

  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • IntechOpen. (2019).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • Reddit. (2025). Problems with Suzuki coupling.
  • BenchChem.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • HAL Open Science. (2015). Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides.
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (2025).
  • CEM Corporation. Organometallic cross-coupling reactions.
  • Wikipedia.
  • Royal Society of Chemistry. (2011). Microwave-assisted C–C bond forming cross-coupling reactions: an overview.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. Sonogashira coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • ACS Green Chemistry Institute.
  • Wiley Online Library. (2020).
  • National Institutes of Health. (2021).
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • MDPI. (2020).
  • MDPI. (2014).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ACS Publications. (2020).
  • ResearchGate. (2021).
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2,5-dichlorobenzaldehyde.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yield with 5-(Bromomethyl)thiophene-2-carbonitrile.
  • ResearchGate. (2025).
  • YouTube. (2019). Sonogashira coupling.
  • Wiley-Interscience. (1983). The Naphthyridines.
  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.

Sources

Technical Support Center: Optimizing Solubility of 8-Bromo-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common challenge encountered in synthetic chemistry: the limited solubility of key intermediates. Here, we focus on 8-Bromo-2-methoxy-1,5-naphthyridine , a heterocyclic building block whose utility in cross-coupling and other reactions can be hampered by poor dissolution in reaction media.

This document moves beyond simple protocol recitation. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may be facing at the bench. Our goal is to empower you with the scientific rationale behind each strategy, enabling you to make informed decisions and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction solvent. What are the primary factors I should consider?

A1: The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound possesses a rigid, heteroaromatic core, making it a relatively polar molecule with limited flexibility. Its solubility is a delicate balance between the polar naphthyridine ring system and the somewhat less polar bromo and methoxy substituents.

When encountering solubility issues, consider these primary factors:

  • Solvent Polarity: The chosen solvent may not be a good match for the polarity of your substrate. For instance, while non-polar solvents like toluene or hexane are common in some cross-coupling reactions, they are often poor choices for dissolving polar heterocycles.

  • Temperature: For most organic solids, solubility increases with temperature.[1][2][3][4] Running the reaction at a higher temperature, if the reagents and catalyst are stable, is often the simplest solution.

  • Crystal Lattice Energy: The compound may exist in a highly stable crystal lattice that is difficult for solvent molecules to break down. This is an intrinsic property of the solid.

Troubleshooting Guide: Step-by-Step Solutions to Improve Solubility

This section provides a systematic approach to resolving solubility challenges with this compound.

Issue 1: Poor Solubility in a Single Solvent System

You are attempting a Suzuki-Miyaura coupling reaction and your starting material, this compound, shows minimal solubility in dioxane, a common solvent for this reaction.[5][6]

The first step is to perform a systematic solvent screen to identify a more suitable medium. The choice of solvent can significantly impact reaction outcomes, not just by improving solubility but also by influencing catalyst activity.[7]

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: To a series of small vials, add a pre-weighed amount of this compound (e.g., 5 mg).

  • Solvent Addition: Add a measured volume of a single test solvent (e.g., 0.5 mL) to each vial.

  • Observation: Stir or sonicate the vials at room temperature and observe the degree of dissolution.

  • Heating: If the compound is not soluble at room temperature, gently heat the vials to your intended reaction temperature and observe any changes.

Table 1: Recommended Solvents for Screening

Solvent ClassExample SolventsRationale
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), DioxaneCommon in cross-coupling, moderate polarity.[5]
Amides N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)Highly polar, excellent for dissolving many polar organic molecules.
Aromatics Toluene, XylenesOften used at higher temperatures; may require a co-solvent.[5]
Alcohols Isopropanol, n-ButanolCan act as both solvent and, in some cases, a weak base or ligand.
Sulfoxides Dimethyl sulfoxide (DMSO)Very high polarity, excellent solvating power for a wide range of compounds.[1]

If a single solvent does not provide adequate solubility, a mixture of solvents, known as a co-solvent system, can be highly effective.[8][9] Co-solvents work by modifying the overall polarity of the reaction medium to better match the solute.[10] For palladium-catalyzed reactions, the addition of water is a common and often necessary practice.[5]

Workflow for Co-Solvent Selection

Caption: Decision workflow for selecting a co-solvent.

Experimental Protocol: Co-Solvent Optimization

  • Begin with your primary solvent (e.g., Dioxane).

  • Incrementally add a polar co-solvent (e.g., DMF or water) in ratios such as 10:1, 5:1, and 3:1 (primary solvent:co-solvent).

  • After each addition, stir and observe the solubility at both room temperature and the target reaction temperature.

  • Monitor your reaction progress (e.g., by TLC or LC-MS) to ensure the co-solvent does not negatively impact the reaction rate or yield.

Issue 2: Solubility Decreases Upon Addition of Other Reagents

You have successfully dissolved this compound, but upon adding the base (e.g., K₂CO₃) or boronic acid, a precipitate forms.

The order in which reagents are added can be critical. The formation of insoluble salts or complexes can sometimes be avoided by changing the sequence.

Recommended Order of Addition Protocol:

  • To the reaction vessel, add the solvent system and this compound.

  • Add the palladium catalyst and any ligands. Stir until dissolved or well-suspended.

  • In a separate flask, dissolve the base in any aqueous co-solvent if applicable.

  • Slowly add the base solution to the reaction mixture.

  • Finally, add the coupling partner (e.g., boronic acid).

This sequence ensures that the substrate is well-solvated before the introduction of potentially problematic salts.

In some cases, the addition of a phase-transfer catalyst or other additives can help maintain a homogeneous solution.

  • Phase-Transfer Catalysts (PTCs): For reactions involving an aqueous phase and an organic phase, a PTC like tetrabutylammonium bromide (TBAB) can help shuttle reactants across the phase boundary.

  • Hydrotropes: These are compounds that can increase the solubility of hydrophobic compounds in aqueous solutions.[11] While less common in standard organic synthesis, they represent an area of potential exploration for particularly challenging systems.

Q2: Can I modify the this compound molecule itself to improve its solubility?

A2: Yes, though this is a more advanced strategy. Modifying the structure should only be considered if the modification does not interfere with the desired reaction and can be easily reversed or is part of the final desired structure.

  • Co-crystal Formation: Forming a co-crystal with a highly soluble, inert molecule (a "co-former") can significantly alter the crystal lattice energy and improve the dissolution properties of the active pharmaceutical ingredient (API).[12] This principle can be applied to synthetic intermediates as well.

  • Formation of Eutectic Mixtures: A eutectic mixture is a combination of two or more components that melt at a lower temperature than either of the individual components.[13] This can sometimes lead to improved solubility characteristics.

These approaches require significant development and characterization and are typically employed in later-stage process development.

Summary and Key Takeaways

Improving the solubility of this compound is a multi-faceted challenge that can be addressed through a logical, stepwise approach.

Troubleshooting Logic Diagram

G start Problem: Insoluble Substrate solvent Step 1: Solvent Selection - Screen single solvents - Test polar options (DMF, DMSO) start->solvent cosolvent Step 2: Co-Solvent System - Add polar aprotic (DMF) - Add protic (H₂O, IPA) solvent->cosolvent If insufficient end Result: Homogeneous Reaction solvent->end Sufficient temp Step 3: Temperature - Increase reaction temperature (check reagent stability) cosolvent->temp If insufficient cosolvent->end Sufficient additives Step 4: Additives - Phase-transfer catalyst - Check compatibility temp->additives If insufficient temp->end Sufficient additives->end

Caption: Systematic approach to solving solubility issues.

Always begin with the simplest variables: solvent choice and temperature . If these fail, progress to more complex solutions like co-solvent systems and additives . By methodically exploring these parameters, you can establish a robust and reproducible reaction system for this compound and other challenging substrates.

References

  • Solubility: The Important Phenomenon in Pharmaceutical Analysis. Open Access Journals. Available at: https://www.hilarispublisher.com/open-access/solubility-the-important-phenomenon-in-pharmaceutical-analysis-2153-2435-1000527.html
  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/19564030/
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/
  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlidePlayer. Available at: https://slideplayer.com/slide/14352528/
  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. ResearchGate. Available at: https://www.researchgate.net/publication/26733276_Temperature_and_solvent_effects_in_the_solubility_of_some_pharmaceutical_compounds_Measurements_and_modeling
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Available at: https://biointerfaceresearch.com/wp-content/uploads/2021/08/20695837.2022.12.4.4374.pdf
  • Solubility Enhancing Reagents. Alfa Chemistry. Available at: https://materials.alfa-chemistry.com/products/solubility-enhancing-reagents-4316.html
  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: https://www.reddit.com/r/Chempros/comments/1axlq9i/how_to_approach_choosing_reaction_conditions_for/
  • Co-solvency and anti-solvent method for the solubility enhancement. Formulate. Available at: https://formulate.co.in/articles/co-solvency-and-anti-solvent-method-for-the-solubility-enhancement
  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.iecr.3c01349
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7219350/
  • Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: https://www.wjbphs.com/sites/default/files/WJBPHS-2023-0498.pdf
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: https://www.youtube.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951013/
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Arodes. Available at: https://arodes.
  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951013/
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Available at: https://www.mdpi.com/1999-4923/11/3/120
  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Preprints.org. Available at: https://www.preprints.org/manuscript/202308.0645/v1

Sources

minimizing homocoupling in Suzuki reactions of heteroaryl halides

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Cross-Coupling Reactions

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet frustrating side reaction of homocoupling, particularly when working with challenging heteroaryl halide substrates. As your partner in scientific advancement, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues related to homocoupling in a direct Q&A format. We begin with fundamental concepts and progress to specific, actionable troubleshooting strategies.

Q1: What exactly is homocoupling in a Suzuki reaction, and why is it so prevalent with heteroaryl systems?

Answer: Homocoupling is an undesired side reaction that leads to the formation of a symmetrical biaryl, either from two molecules of your organoboron reagent (boronic acid homocoupling) or, less commonly, two molecules of your halide. For the purpose of this guide, we will focus on the far more frequent boronic acid homocoupling (B-B dimer).

This side product reduces the yield of your desired heteroaryl product and introduces a often difficult-to-separate impurity. Heteroaryl systems are particularly susceptible for two key reasons:

  • Instability of Heteroaryl Boronic Acids: Many heteroaryl boronic acids, especially those of electron-deficient heterocycles like pyridines or pyrimidines, are prone to decomposition via pathways like protodeboronation (hydrolysis of the C-B bond).[1][2][3] This decomposition can be accelerated by the basic and thermal conditions of the reaction, creating an environment ripe for side reactions.[3][4]

  • Mechanistic Pathways: Homocoupling is primarily driven by two mechanisms:

    • Palladium(II)-Mediated Pathway: This is the most significant cause. If catalytically inactive Pd(II) species are present in the reaction, they can undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to form the dimer and Pd(0).[1][5] The presence of oxygen is a major contributor, as it can re-oxidize the active Pd(0) catalyst to Pd(II), creating a catalytic cycle for homocoupling.[1][5][6]

    • Reductive Homocoupling: This pathway is less common but can occur under certain conditions.

Below is a diagram illustrating how the homocoupling pathway competes with the desired Suzuki-Miyaura catalytic cycle.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA_Complex R¹-Pd(II)L_n-X Pd0->OA_Complex Oxidative Addition (R¹-X) Transmetalation_Complex R¹-Pd(II)L_n-R² OA_Complex->Transmetalation_Complex Transmetalation (R²-B(OR)₂ + Base) Transmetalation_Complex->Pd0 Reductive Elimination Product Product (R¹-R²) Transmetalation_Complex->Product PdII Pd(II)X₂ HC_Complex1 X-Pd(II)-R² PdII->HC_Complex1 1st Transmetalation (R²-B(OR)₂) HC_Complex2 R²-Pd(II)-R² HC_Complex1->HC_Complex2 2nd Transmetalation (R²-B(OR)₂) Pd0_HC Pd(0)L_n HC_Complex2->Pd0_HC Reductive Elimination Dimer Dimer (R²-R²) HC_Complex2->Dimer Pd0_HC->PdII Oxidation Oxygen O₂

Figure 1: Competing Suzuki-Miyaura and Homocoupling pathways.
Q2: I've confirmed the major byproduct is the dimer of my boronic acid. What is the most likely culprit and where do I start troubleshooting?

Answer: The presence of significant boronic acid homodimer almost always points to one primary issue: unwanted Pd(II) species in your reaction mixture . The key is to identify the source.

Start your investigation here:

  • Oxygen Contamination: This is the number one cause. Inadequate degassing of your solvent, reagents, or reaction headspace allows for the continuous re-oxidation of your active Pd(0) catalyst to Pd(II), which then drives the homocoupling cycle.[1][5]

  • Inefficient Precatalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), it must be efficiently reduced in situ to Pd(0) to enter the main catalytic cycle. If this reduction is slow or incomplete, the lingering Pd(II) will catalyze homocoupling.[1] Modern, well-defined precatalysts are designed to minimize this issue.[1][7]

  • Boronic Acid Instability: While not the direct cause, a highly unstable heteroaryl boronic acid can decompose rapidly. This can kinetically favor the homocoupling pathway, especially if the desired oxidative addition step with your heteroaryl halide is slow.[3]

The following workflow provides a systematic approach to diagnosing and solving the homocoupling problem.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Inert Step 1: Verify Inert Atmosphere Is your degassing protocol rigorous? Start->Check_Inert Improve_Degassing Action: Implement Subsurface Sparging or Freeze-Pump-Thaw Cycles. Use freshly degassed solvents. Check_Inert->Improve_Degassing No Check_Catalyst Step 2: Evaluate Catalyst System Are you using a Pd(II) source? Is the ligand optimal? Check_Inert->Check_Catalyst Yes Improve_Degassing->Check_Catalyst Switch_Catalyst Action: Switch to a modern Pd(0) precatalyst (e.g., Buchwald G3/G4). Use a bulky, electron-rich ligand (e.g., SPhos, XPhos). Check_Catalyst->Switch_Catalyst Yes Check_Boron Step 3: Assess Boron Reagent Stability Is your heteroaryl boronic acid known to be unstable? Check_Catalyst->Check_Boron No Switch_Catalyst->Check_Boron Switch_Boron Action: Switch to a stable surrogate like a MIDA boronate for slow release. Or, try slow addition of the boronic acid. Check_Boron->Switch_Boron Yes Check_Conditions Step 4: Optimize Reaction Conditions Are base and temperature ideal? Check_Boron->Check_Conditions No Switch_Boron->Check_Conditions Optimize_Conditions Action: Screen milder bases (K₃PO₄, K₂CO₃). Run at the lowest effective temperature. Check_Conditions->Optimize_Conditions No Success Homocoupling Minimized Check_Conditions->Success Yes Optimize_Conditions->Success

Figure 2: A decision-making workflow for troubleshooting homocoupling.
Q3: What is the most reliable method for ensuring an oxygen-free reaction environment?

Answer: Simply purging the headspace of your flask with an inert gas is often insufficient. Dissolved oxygen in your solvent is a major culprit and must be removed. For maximum reliability, we recommend a combination of techniques.

Protocol: Rigorous Reaction Degassing

  • Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add your heteroaryl halide, base, and any solid reagents except the palladium catalyst and boronic acid/ester.[2]

  • Seal & Purge: Seal the flask with a septum. Connect it to a Schlenk line or dual-manifold system. Evacuate the flask under vacuum for 1-2 minutes, then backfill with high-purity argon or nitrogen. Repeat this vacuum/backfill cycle a total of three times.[2]

  • Solvent Addition: Add your reaction solvent, which must be pre-degassed, via cannula or a gas-tight syringe under a positive pressure of inert gas.

  • Solvent Degassing (Sparging): The most effective method for removing dissolved oxygen from the solvent is subsurface sparging .[5][8] Immerse a long needle connected to your inert gas line below the solvent surface and bubble the gas through the liquid with gentle stirring for 15-30 minutes. This actively displaces dissolved oxygen.

  • Reagent Addition: Add the boronic acid/ester and finally the palladium catalyst/precatalyst, ensuring a positive inert gas flow is maintained throughout.

  • Execution: Heat the reaction to the desired temperature under a static positive pressure of inert gas (an oil bubbler is recommended).

Q4: How do I select the right palladium catalyst and ligand to avoid homocoupling with a difficult heteroaryl halide?

Answer: Your choice of catalyst system is the most powerful tool you have to favor the desired cross-coupling over side reactions. The goal is to select a system that promotes a very fast oxidative addition and subsequent steps, minimizing the lifetime of any species that could enter a homocoupling pathway.

  • Palladium Source: Move away from simple Pd(II) salts like Pd(OAc)₂. While they can work, they rely on a clean and efficient in situ reduction to Pd(0), which can be unreliable. We strongly recommend using modern palladium precatalysts .

    • Buchwald Precatalysts (G2, G3, G4): These are Pd(II) complexes designed for rapid, clean reductive elimination to generate a highly active, monoligated Pd(0) species.[1] This ensures the catalyst enters the desired cycle immediately.

    • Pd(0) Sources: Pd₂(dba)₃ or Pd(PPh₃)₄ are Pd(0) sources, but the latter can be less active for challenging substrates, and the former relies on the added ligand to form the active catalyst.

  • Ligand Choice: This is paramount. For challenging heteroaryl halides, especially electron-rich or sterically hindered ones, standard ligands like PPh₃ are often ineffective.[2] You need ligands that are both bulky and electron-rich .[9][10]

    • Mechanism: Electron-rich ligands accelerate the rate-determining oxidative addition step.[10][11] Steric bulk promotes the final reductive elimination step to release the product and turn over the catalyst, while also sterically disfavoring the formation of the bis-boronic acid palladium complexes required for homocoupling.[7][9][11]

    • Recommended Ligands: The Buchwald biaryl phosphine ligands are the industry standard. N-heterocyclic carbenes (NHCs) are also highly effective.[2][9]

Table 1: Recommended Catalyst/Ligand Systems for Heteroaryl Halides

Heteroaryl Halide ClassRecommended LigandRecommended PrecatalystRationale
Electron-Deficient (e.g., Pyridines, Pyrimidines)SPhos, RuPhosXPhos Pd G3, SPhos Pd G4Excellent for promoting oxidative addition into less reactive C-Cl or electron-deficient C-Br bonds.[2][12]
Electron-Rich (e.g., Pyrroles, Furans, Thiophenes)XPhos, BrettPhosXPhos Pd G3The high electron density of the ligand is crucial for activating electron-rich C-X bonds.[2]
Sterically Hindered (e.g., ortho-substituted)XPhos, tBuXPhosXPhos Pd G3The steric bulk of the ligand is essential to facilitate both oxidative addition and reductive elimination.[13]
Azoles (e.g., Imidazoles, Pyrazoles)XPhos, SPhosXPhos Pd G2These systems can be prone to catalyst inhibition; highly active and robust catalyst systems are required.[8][14]
Q5: My heteroaryl boronic acid is known to be unstable. How can I use it effectively without it decomposing and causing side reactions?

Answer: This is a critical issue. The decomposition of unstable boronic acids (via protodeboronation, oxidation, etc.) competes directly with the cross-coupling reaction.[3] The solution is to avoid having a high concentration of the free boronic acid in the reaction pot at any given time.

Strategy 1: Use a Stabilized Boron Reagent (Recommended)

The most elegant solution is to use an air-stable surrogate that slowly releases the active boronic acid under the reaction conditions.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, benchtop-stable solids.[3] Under standard Suzuki conditions with a base like K₃PO₄, they hydrolyze at a controlled rate, providing a continuous "slow-release" of the boronic acid.[3] This keeps the instantaneous concentration of the unstable species low, dramatically suppressing decomposition and homocoupling.

Strategy 2: Procedural Modification

If a MIDA boronate is not available, you can mimic the "slow-release" concept procedurally:

  • Slow Addition: Prepare a solution of your boronic acid in a small amount of degassed solvent and add it slowly via syringe pump over several hours to the reaction mixture at temperature.[9] This also maintains a low concentration, disfavoring the second-order homocoupling reaction.

Q6: How do I choose the optimal base and solvent to tip the balance away from homocoupling?

Answer: The base and solvent are not passive components; they critically influence the rates of all competing reaction pathways.

  • Base Selection: The base's primary role is to activate the boronic acid for transmetalation.[11] However, overly strong bases, particularly hydroxides (NaOH, KOH), can accelerate the decomposition of sensitive heteroaryl boronic acids.[2]

    • Recommendation: Start with moderately strong, non-nucleophilic inorganic bases. Finely powdered potassium phosphate (K₃PO₄) is an excellent and broadly applicable choice.[2][13] Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also very effective.[9][13]

  • Solvent Selection: The solvent must solubilize the reagents and stabilize the catalytic species.

    • Recommendation: Anhydrous, polar aprotic solvents are generally preferred. 1,4-Dioxane, THF, and Toluene are excellent starting points.[1][15] While some water is often required to dissolve the inorganic base, excess water can accelerate protodeboronation.[2][15] A common ratio is 5:1 to 10:1 organic solvent to water.

Table 2: Common Base/Solvent Combinations to Minimize Side Reactions

BaseSolvent(s)Typical Temperature (°C)Comments
K₃PO₄ 1,4-Dioxane / H₂O (10:1)80 - 110Excellent general-purpose system, particularly effective for slow-release from MIDA boronates.[3]
K₂CO₃ Toluene / H₂O (5:1), DME80 - 110A slightly milder, cost-effective option suitable for many substrates.[16]
Cs₂CO₃ 1,4-Dioxane, Toluene60 - 100Stronger base, useful for less reactive boronic acids, but can promote decomposition if not optimized.
CsF Dioxane (anhydrous)80 - 100A non-aqueous option that can be effective in preventing protodeboronation.[2]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Campos, K. R., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • ACS Publications.
  • ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011).
  • White Rose Research Online. (2012). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
  • Gillis, E. P., et al. (2008).
  • ResearchGate. (2025).
  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Anderson, K. W., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH Public Access. [Link]
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
  • Wikipedia. (2024). Suzuki reaction. [Link]
  • Noël, T., et al. (2018). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow.
  • ResearchGate. (2014). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

Sources

effect of steric hindrance on 8-Bromo-2-methoxy-1,5-naphthyridine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reactivity of 8-Bromo-2-methoxy-1,5-naphthyridine

Introduction

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic building block. The unique electronic and steric properties of this reagent can present specific challenges during synthetic transformations. This guide provides in-depth, practical solutions in a question-and-answer format to help you troubleshoot common issues, particularly those arising from steric hindrance, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary steric factors that influence the reactivity of this compound?

A1: The reactivity of this compound is significantly influenced by two main sources of steric hindrance:

  • The 2-Methoxy Group: While electronically activating, the methoxy group at the C2 position exerts steric pressure on the adjacent C8 position where the bromine is located. This is due to the "peri-interaction," a phenomenon common in naphthalene-like systems where substituents at the 1 and 8 positions are forced into close proximity.[1][2] This proximity can hinder the approach of bulky reagents or catalyst complexes to the C8-Br bond.

  • The Naphthyridine Core Itself: The rigid, planar structure of the 1,5-naphthyridine ring system inherently limits the conformational flexibility around the reaction center.[3] This rigidity, combined with the peri-interaction, creates a sterically congested environment that must be carefully considered when selecting reaction conditions.

The diagram below illustrates the key steric interactions within the molecule.

Caption: Steric hindrance in this compound.

Q2: I am planning a Suzuki-Miyaura cross-coupling at the C8 position. What class of ligands should I consider to overcome the steric hindrance?

A2: For Suzuki-Miyaura couplings on sterically hindered substrates like this, standard ligands such as PPh₃ often fail or provide low yields.[4] You should prioritize bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands," or N-heterocyclic carbenes (NHCs). These ligands promote the crucial, and often rate-limiting, oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]

Ligand ClassExamplesKey Advantages for this Substrate
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosBulky biaryl backbone creates a large "cone angle," which promotes reductive elimination. High electron density facilitates oxidative addition.[7]
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate nature can stabilize the palladium center and prevent catalyst decomposition.[7][8]
N-Heterocyclic Carbenes IPr, SImesStrong σ-donors that form very stable palladium complexes, often effective for challenging couplings, including those with aryl chlorides.[4]

Starting Recommendation: A good starting point would be a catalyst system like Pd(OAc)₂ with SPhos or Pd₂(dba)₃ with XPhos.

Troubleshooting Guide: Common Cross-Coupling Reactions

Q3: My Suzuki coupling of an arylboronic acid at the C8 position has stalled at ~30% conversion. What are the likely causes and how can I fix it?

A3: Stalled reactions are common with this substrate and are typically due to catalyst deactivation or an inefficient catalytic cycle hampered by steric bulk.

Troubleshooting Flowchart:

G Start Reaction Stalled at ~30% Q_Ligand Is your ligand bulky enough? (e.g., PPh3, P(o-tol)3) Start->Q_Ligand Sol_Ligand Switch to a Buchwald-type ligand (e.g., SPhos, XPhos) to accelerate reductive elimination. Q_Ligand->Sol_Ligand No Q_Base Is your base strong enough? (e.g., Na2CO3) Q_Ligand->Q_Base Yes Sol_Base Use a stronger, non-coordinating base (e.g., Cs2CO3, K3PO4) to facilitate transmetalation without hindering the catalyst. Q_Base->Sol_Base No Q_Temp Is the temperature too low? Q_Base->Q_Temp Yes Sol_Temp Increase temperature cautiously (e.g., from 80°C to 100-110°C in dioxane) to overcome activation energy barrier. Q_Temp->Sol_Temp Yes Q_Degas Was degassing thorough? Q_Temp->Q_Degas No Sol_Degas Re-run with rigorous degassing (e.g., 3x freeze-pump-thaw cycles) to prevent oxidative catalyst deactivation. Q_Degas->Sol_Degas No

Caption: Troubleshooting a stalled Suzuki coupling reaction.

Causality Explained:

  • Ligand Choice: The steric clash between the 2-methoxy group and the incoming boronic acid at the palladium center can slow down or prevent the final reductive elimination step. A bulkier ligand like SPhos forces the groups on the palladium into a conformation that favors C-C bond formation.[7][9]

  • Base Selection: Transmetalation, where the organic group is transferred from boron to palladium, is a key step that requires a base.[8] With hindered substrates, a stronger base like cesium carbonate can accelerate this step, pushing the equilibrium forward.

Q4: I am attempting a Buchwald-Hartwig amination with a secondary amine and observing significant debromination of my starting material. What's happening?

A4: The formation of 2-methoxy-1,5-naphthyridine (debromination) is a common side reaction in palladium-catalyzed cross-couplings. It typically occurs when the reductive elimination of the desired C-N bond is slow relative to competing pathways, such as β-hydride elimination or protonolysis of the palladium-aryl intermediate.

Primary Cause: The steric hindrance around the C8 position is likely slowing down the C-N reductive elimination. This gives the catalyst complex more time to undergo undesired side reactions.

Solutions:

  • Switch to a More Hindered Ligand: This is the most effective solution. Ligands specifically designed for challenging aminations, such as the Josiphos family or Buchwald's biaryl phosphines (e.g., RuPhos for secondary amines), can dramatically accelerate the desired C-N bond formation.[7][10] These ligands create a sterically crowded environment at the metal center that promotes reductive elimination.[9]

  • Use a Bulky, Non-coordinating Base: Switch from sodium tert-butoxide (NaOtBu) to a bulkier base like lithium bis(trimethylsilyl)amide (LiHMDS). LiHMDS is less coordinating and can be more effective in deprotonating the amine without interfering with the catalyst.[10]

  • Lower the Reaction Temperature: While seemingly counterintuitive, lowering the temperature can sometimes favor the desired pathway by disfavoring the decomposition/side reactions, which may have a higher activation energy.

Q5: Can I perform a nucleophilic aromatic substitution (SNAr) on the 2-methoxy group? The reaction is not proceeding with sodium methoxide.

A5: Displacing the 2-methoxy group via an SNAr reaction is challenging under standard conditions for several reasons:

  • Poor Leaving Group: The methoxide anion (CH₃O⁻) is a relatively poor leaving group compared to halides.

  • Electronic Effects: The 1,5-naphthyridine ring is electron-deficient, which does favor SNAr. However, the C2 position is not as activated as, for example, the C4 position would be. For an SNAr reaction to be efficient, the negative charge of the Meisenheimer intermediate must be stabilized by electron-withdrawing groups, typically positioned ortho or para to the leaving group.[11]

  • Reaction Reversibility: You are attempting a substitution with the same nucleophile as the leaving group (methoxide), which will result in no net reaction.

To achieve substitution at the C2 position, you would need:

  • A Better Leaving Group: The substrate would likely need to be converted to a 2-chloro or 2-triflate derivative first.

  • A Stronger Nucleophile: Use a nucleophile significantly stronger or softer than methoxide, such as an amine or a thiol, to drive the reaction forward.[12][13]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling for a Sterically Hindered Substrate

This protocol provides a robust starting point for coupling arylboronic acids with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of dioxane to pre-form the catalyst.

  • Add the anhydrous dioxane to the Schlenk flask containing the solids.

  • Add the pre-formed catalyst solution to the reaction mixture via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles for maximum oxygen removal.[8]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4,8-substituted 1,5-naphthyridines 1a-1h by a Suzuki coupling reaction.
  • BenchChem. (n.d.). This compound.
  • Rodríguez, J. A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • University of Bristol. (n.d.). More Detail on Peri-Substitution Research.
  • Gómez, C., et al. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 27(19), 6599.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine.
  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Moldb. (n.d.). This compound CAS No.: 881658-92-0.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • SciSpace. (n.d.). peri-Interactions in Naphthalenes, 10[14]. In Search of Independent Criteria for N−→P Bonding: Protonation Studies on.
  • BenchChem. (2025). Elucidating the Structure of 5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Guide.
  • National Institutes of Health. (2022). Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes.
  • BenchChem. (2025). overcoming steric hindrance in reactions with 2-bromo-2,4,4-trimethylpentane.
  • CSIRO Publishing. (1986). Nucleophilic-Substitution Reactions in Benzo[C][14][15]Naphthyridines.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • National Institutes of Health. (n.d.). A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene.

Sources

Technical Support Center: Scale-Up of Suzuki Coupling for 8-Bromo-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up of the Suzuki-Moyaura coupling of 8-Bromo-2-methoxy-1,5-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and relatively mild conditions.[1][2] However, scaling this reaction, particularly with heteroaromatic substrates like this compound, presents unique challenges. This guide is structured to address these challenges head-on, providing both theoretical understanding and practical, field-proven advice.

Part 1: The Suzuki-Miyaura Catalytic Cycle: A Refresher

Understanding the mechanism is critical for effective troubleshooting. The catalytic cycle, illustrated below, involves three main stages: oxidative addition, transmetalation, and reductive elimination.[3][4] Each step can be a potential bottleneck in the process, especially during scale-up.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X (this compound) Pd(II)_Complex R1-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R2-B(OR)2 (Boronic Acid/Ester) + Base Pd(II)_Intermediate R1-Pd(II)-R2 L2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R1-R2 (Product) Reductive_Elimination->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the Suzuki coupling of this compound.

Issue 1: Low or Incomplete Conversion

Symptom: Significant amount of starting material (this compound) remains even after extended reaction times.

Potential Cause Explanation & Recommended Action
Inactive Catalyst The active Pd(0) species may not be forming efficiently or is degrading.[5] Action: Ensure a genuinely inert atmosphere by thoroughly degassing all solvents and reagents and maintaining a nitrogen or argon blanket.[6][7] Consider using a pre-catalyst that forms the active Pd(0) species more readily.
Poor Ligand Choice The ligand may not be suitable for the electron-deficient naphthyridine ring or may be sterically hindering. Action: For heteroaromatic systems, electron-rich and bulky phosphine ligands like SPhos or XPhos can be effective.[5][8] A ligand screening is often a necessary step in process optimization.
Insufficient Base Strength or Solubility The base is crucial for activating the boronic acid for transmetalation.[3][9] If the base is not strong enough or is insoluble in the reaction medium, this step will be slow. Action: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[3][10] Ensure the base is finely powdered to maximize surface area.
Low Reaction Temperature The reaction may simply be too slow at the current temperature. Action: Gradually increase the reaction temperature. Be mindful that higher temperatures can also accelerate side reactions.[10]
Poor Mixing On a larger scale, inadequate agitation can lead to localized concentration gradients and poor reaction rates, especially in biphasic mixtures.[5] Action: Use an appropriate overhead stirrer and baffled reactor to ensure efficient mixing. The stirring rate is a critical parameter to consider during scale-up.[5]
Issue 2: Formation of Significant Side Products

Symptom: The crude product mixture contains impurities such as homocoupled boronic acid, de-brominated starting material, or other unidentified byproducts.

Side Product Potential Cause & Recommended Action
Homocoupling of Boronic Acid (R²-R²) This is often caused by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid.[6] Action: Rigorous deoxygenation of the reaction mixture is crucial. Purging with an inert gas like argon or nitrogen is essential.[6][10]
Protodeboronation of Boronic Acid The boronic acid reacts with a proton source (like water) to form the corresponding arene, effectively being consumed before it can couple. This is a common issue with heteroaromatic boronic acids.[10][11] Action: Use anhydrous solvents and consider switching from a boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate.[10] Using a non-aqueous base like CsF can also be beneficial.[10]
De-bromination of Starting Material The this compound is reduced to 2-methoxy-1,5-naphthyridine. Action: This can be promoted by certain solvents or bases.[6] Consider changing the solvent system or using a less coordinating base.
Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Issue? Low_Conversion Low Conversion Start->Low_Conversion Yes Side_Products Side Products Start->Side_Products Yes Check_Inert Ensure Rigorous Inert Atmosphere & Degassing Low_Conversion->Check_Inert Check_Oxygen Check for Oxygen Ingress Side_Products->Check_Oxygen Homocoupling Use_Boronic_Ester Use Boronic Ester (Pinacol or MIDA) Side_Products->Use_Boronic_Ester Protodeboronation Change_Solvent_Base Change Solvent/Base Combination Side_Products->Change_Solvent_Base De-bromination Screen_Ligands Screen Ligands (e.g., Buchwald type) Check_Inert->Screen_Ligands Still Low Increase_Base_Strength Increase Base Strength (K₃PO₄ or Cs₂CO₃) Screen_Ligands->Increase_Base_Strength Still Low Increase_Temp Increase Temperature Increase_Base_Strength->Increase_Temp Still Low Check_Mixing Improve Agitation Increase_Temp->Check_Mixing Still Low

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

Part 3: Scale-Up Considerations & FAQs

Scaling a reaction from the lab bench to a pilot plant or manufacturing facility introduces a new set of variables.[12]

Scale_Up_Workflow Start Lab Scale Success Safety Safety Assessment (Exotherm Control) Start->Safety Reagent_Sourcing Reagent Sourcing & Quality Control Safety->Reagent_Sourcing Parameter_Optimization Process Parameter Optimization Reagent_Sourcing->Parameter_Optimization Workup Work-up & Purification (Pd Removal) Parameter_Optimization->Workup Pilot Pilot Scale Run Workup->Pilot Manufacture Manufacturing Pilot->Manufacture

Caption: Workflow for Suzuki Coupling Scale-Up.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this Suzuki coupling?

A1: The most significant safety hazard is the potential for a thermal runaway reaction.[13] Palladium-catalyzed cross-coupling reactions are exothermic. On a small scale, this heat dissipates easily, but on a large scale, it can accumulate, leading to a dangerous increase in temperature and pressure.[13] A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) is essential before any large-scale run.

Q2: How do I choose the optimal catalyst and ligand for the scale-up of this compound coupling?

A2: While standard catalysts like Pd(PPh₃)₄ might work on a small scale, they are often not efficient enough for large-scale production with challenging substrates.[10] For heteroaromatic systems, modern Buchwald-type ligands (e.g., SPhos, XPhos) with a suitable palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) often provide higher turnover numbers and rates.[5][8] It is crucial to screen a small panel of catalysts and ligands to find the most efficient system, aiming for the lowest possible catalyst loading without compromising yield and reaction time.

Q3: Which base and solvent system is recommended for large-scale synthesis?

A3: The choice of base and solvent is critical for both reaction efficiency and process workability.

  • Base: While stronger bases like K₃PO₄ are often effective, they can pose handling challenges on a large scale.[10] K₂CO₃ is a common, cost-effective choice, but may require higher temperatures.[5][14] The choice will depend on the reactivity of your boronic acid partner.

  • Solvent: Toluene, 2-MeTHF, or dioxane with a co-solvent of water are common choices.[5][15] On a large scale, consider factors like boiling point (for temperature control), phase separation during work-up, and solvent recovery.[16]

Q4: How can I effectively remove residual palladium from my final product to meet regulatory requirements (e.g., for APIs)?

A4: This is a critical challenge in pharmaceutical manufacturing.[1] Several strategies can be employed:

  • Scavengers: Treatment of the product solution with palladium scavengers (e.g., silica-based thiols, activated carbon) is a common method.

  • Extraction: Aqueous washes with reagents like aqueous sodium bisulfite can help remove palladium.[17]

  • Crystallization: Often, a well-designed crystallization step is the most effective way to purge residual metals to ppm levels.

Q5: My boronic acid seems to be unstable. What are my options?

A5: Boronic acid instability, particularly protodeboronation, is a frequent cause of failure.[10][11]

  • Use Boronic Esters: As mentioned in the troubleshooting section, pinacol (Bpin) or MIDA boronates are significantly more stable.[10]

  • Anhydrous Conditions: If using a boronic acid, ensure your solvents and reagents are as dry as possible.[10]

  • Potassium Trifluoroborate Salts: These are another class of stable organoboron reagents that can be used in place of boronic acids.[15]

Part 4: General Protocol for Scale-Up Consideration

This protocol is a starting point and should be optimized for your specific boronic acid partner and available equipment.

1. Reactor Setup and Inerting:

  • Use a clean, dry, appropriately sized reactor equipped with an overhead stirrer, condenser, thermocouple, and nitrogen/argon inlet.

  • Charge all solid reagents: this compound, the boronic acid/ester, and the base (e.g., K₃PO₄, 2-3 equivalents).

  • Seal the reactor and purge thoroughly with nitrogen or argon for at least 30 minutes.

2. Solvent and Catalyst Addition:

  • Degas the chosen solvent (e.g., Dioxane/Water 4:1) by sparging with nitrogen or argon for at least 30 minutes.[18]

  • Add the degassed solvent to the reactor via cannula or a pressure-equalizing addition funnel.

  • In a separate glovebox or under a strong inert gas flow, prepare a solution or slurry of the palladium pre-catalyst and ligand in a small amount of the degassed solvent.

  • Add the catalyst slurry to the reactor.

3. Reaction Execution:

  • Begin vigorous stirring.[5]

  • Heat the reaction mixture to the optimized temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an appropriate organic solvent (e.g., Ethyl Acetate, Toluene).

  • Wash with water and brine.

  • At this stage, consider an aqueous wash with a palladium scavenging agent if required.[17]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product should then be purified, typically by crystallization or column chromatography, to remove residual palladium and other impurities.

References

  • Yang, Q. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development.
  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem Tech Support.
  • ACS Publications. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • Yang, Q. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue College of Engineering.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
  • Yang, Q. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue College of Engineering.
  • Mohammed, S., & Ali Maher, K. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry.
  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem Tech Support.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem Tech Support.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. BenchChem Tech Support.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Wang, Z. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • ResearchGate. (2015). Effect of different bases on the Suzuki-Miyaura coupling.
  • Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Frontiers in Chemical Engineering. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. BenchChem Tech Support.
  • Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. BenchChem Tech Support.

Sources

Technical Support Center: Navigating the Nuances of Boronic Acid Quality for Enhanced Reaction Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and practical solutions to a common yet often underestimated challenge in synthetic chemistry: the impact of boronic acid quality on reaction reproducibility. Inconsistent yields, unexpected byproducts, and failed reactions can frequently be traced back to the purity and stability of these critical reagents.[1] This resource offers a structured approach to troubleshooting common issues and provides a framework for ensuring the quality of your boronic acids, thereby enhancing the reliability and success of your synthetic endeavors.

Troubleshooting Guide: From Failed Reactions to Predictable Outcomes

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental design.

Issue 1: My Suzuki-Miyaura coupling reaction is giving low to no product yield, and I suspect the boronic acid.

Question: I'm performing a Suzuki-Miyaura cross-coupling reaction that has previously worked, but now I'm seeing very low conversion of my starting materials. What aspects of my boronic acid should I investigate first?

Answer: This is a classic issue often rooted in the quality of the boronic acid.[2] Several factors related to the boronic acid could be at play. A systematic investigation should be your first step.

Initial Diagnostic Workflow:

  • Assess the Physical Appearance: High-quality boronic acids are typically white, crystalline solids.[2] If your reagent appears oily, discolored, or clumpy, it may have degraded.[2] This can be due to the formation of boroxines, which are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[2][3] While boroxines can sometimes be used directly in reactions as they exist in equilibrium with the monomeric form, their presence indicates potential instability and affects the stoichiometry of your reaction.[2][3]

  • Suspect Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[4] This can be exacerbated by harsh reaction conditions (high temperature, strong base), the presence of excess water, or the intrinsic instability of the specific boronic acid.[2][4]

  • Consider Homocoupling: The formation of a symmetrical biaryl from the coupling of two boronic acid molecules is another frequent byproduct.[5] This is often promoted by the presence of oxygen in the reaction mixture, which can lead to catalyst decomposition and the formation of palladium(II) species that facilitate this side reaction.[5][6][7]

Troubleshooting Steps:

  • Use a Fresh or Purified Sample: Whenever possible, use a freshly opened bottle of boronic acid or purify the existing stock.

  • Switch to a More Stable Derivative: For particularly unstable boronic acids, such as some heteroaromatic or sterically hindered variants, consider using more robust derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or organotrifluoroborates.[4][8] MIDA boronates, for instance, are exceptionally stable and can be deprotected under mild aqueous basic conditions.

  • Optimize Reaction Conditions:

    • Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) to minimize oxygen-induced homocoupling and catalyst decomposition.[5] Thoroughly degas all solvents and reagents.[5][6]

    • Base Selection: The choice of base is critical. For sensitive boronic acids, a weaker base might be necessary to minimize protodeboronation.[2] Conversely, for sterically hindered couplings, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required to facilitate the catalytic cycle.[9]

    • Temperature Control: While many Suzuki couplings require heat, excessive temperatures can accelerate boronic acid decomposition and catalyst degradation.[2] Monitor your reaction closely and use the lowest effective temperature.

Visualizing the Problem: A Troubleshooting Workflow

G cluster_quality Boronic Acid Quality Checks cluster_conditions Reaction Condition Optimization cluster_catalyst Catalyst System Evaluation start Low or No Yield in Suzuki Reaction check_quality Assess Boronic Acid Quality start->check_quality physical_appearance Oily/Clumpy Appearance? check_quality->physical_appearance check_conditions Evaluate Reaction Conditions protodeboronation Protodeboronation or Homocoupling Evident? (Check by LC-MS) check_conditions->protodeboronation check_catalyst Re-evaluate Catalyst System catalyst_issue Using Standard Catalyst (e.g., Pd(PPh₃)₄)? check_catalyst->catalyst_issue physical_appearance->check_conditions No degradation_suspected Suspect Boroxine Formation / Degradation physical_appearance->degradation_suspected Yes use_fresh Use Fresh/Purified Boronic Acid or Stable Derivative (MIDA, Pinacol) degradation_suspected->use_fresh end Improved Reaction Yield use_fresh->end protodeboronation->check_catalyst No optimize_conditions Ensure Rigorous Inert Atmosphere Optimize Base and Temperature protodeboronation->optimize_conditions Yes optimize_conditions->end modern_catalyst Switch to Modern Precatalyst with Bulky, Electron-Rich Ligand (e.g., Buchwald G3/G4 with XPhos, SPhos) catalyst_issue->modern_catalyst Yes modern_catalyst->end

Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions.

Issue 2: My reaction is inconsistent from batch to batch, even with boronic acid from the same bottle.

Question: I'm observing significant variability in my reaction outcomes, with yields ranging from high to very low, despite using the same protocol and the same bottle of boronic acid. What could be causing this lack of reproducibility?

Answer: This frustrating scenario often points to gradual degradation of the boronic acid upon storage and handling.[8] Boronic acids are susceptible to degradation from atmospheric moisture and oxygen.[2] Each time the bottle is opened, the reagent is exposed, leading to incremental decomposition that can significantly alter the effective concentration of the active species.[8]

Key Degradation Pathways:

  • Boroxine Formation: As mentioned, boronic acids can dehydrate to form cyclic boroxine trimers.[2][3][10] This is a reversible equilibrium that can be influenced by the presence of water.[3] While often still reactive, the formation of boroxines alters the molecular weight and can lead to inaccurate stoichiometry if not accounted for.[2]

  • Oxidative Degradation: Some boronic acids are prone to oxidative decomposition, which can be accelerated by exposure to air.[11][12] This process can cleave the boronic acid group, leading to inactive byproducts.[11]

Best Practices for Storage and Handling:

  • Inert Atmosphere Storage: Store boronic acids in a tightly sealed container under an inert atmosphere (argon or nitrogen).[2] For long-term storage, a freezer at -20°C is recommended.[2]

  • Minimize Exposure: When weighing out the reagent, do so as quickly as possible and immediately reseal the container. Consider aliquoting the boronic acid into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material.

  • Proper Lab Storage: Keep boronic acids in a cool, dry, and dark place.[13] Avoid storing them near heat sources or in direct sunlight.[13] Segregate them from incompatible chemicals.[14][15]

Visualizing Boroxine Formation:

G cluster_equilibrium Boronic Acid-Boroxine Equilibrium BA 3 R-B(OH)₂ (Boronic Acid) Boroxine R₃B₃O₃ (Boroxine) BA->Boroxine Dehydration Boroxine->BA Hydrolysis Water + 3 H₂O

Caption: The reversible equilibrium between a boronic acid and its boroxine trimer.[3]

Frequently Asked Questions (FAQs)

Q1: How can I quickly assess the quality of a new batch of boronic acid?

A1: A combination of physical inspection and analytical characterization is ideal. Visually, the compound should be a free-flowing, white crystalline solid.[2] For a more definitive assessment, obtaining a proton (¹H) and boron (¹¹B) NMR spectrum is highly recommended. The ¹H NMR can reveal the presence of organic impurities and byproducts like the protodeboronated arene. The ¹¹B NMR can help identify the presence of boroxines, which typically appear at a different chemical shift than the corresponding boronic acid. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is a powerful tool.[16][17]

Q2: My boronic acid is an oily or sticky solid. Is it still usable?

A2: This physical state often indicates the formation of boroxines.[2] In many cases, the boroxine can be in equilibrium with the active boronic acid in the reaction mixture and can be used directly.[2] However, this significantly impacts the stoichiometry. If you proceed, you must account for the change in molecular weight (three boronic acid molecules minus three water molecules). For critical applications, it is best to either attempt to hydrolyze the boroxine back to the boronic acid by careful addition of water or to use a fresh, high-quality batch.

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the loss of your starting material.[4] This side reaction is highly dependent on the substrate and reaction conditions.[4]

  • Mechanism: It can be catalyzed by acids or bases and is often accelerated by the presence of water.[4][18]

  • Minimization Strategies:

    • Use milder reaction conditions (lower temperature, weaker base).[2]

    • Ensure anhydrous conditions where appropriate.

    • Use more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates, which undergo a slow release of the active boronic acid, keeping its concentration low and minimizing side reactions.[4]

Q4: Are there simple analytical tests I can perform in my lab to check for boronic acid degradation?

A4: Yes, several techniques can be employed:

  • Thin-Layer Chromatography (TLC): A simple TLC stain using a curcumin solution can qualitatively detect the presence of boronic acids and their derivatives, appearing as a red spot.[19] This can be useful for quickly confirming the presence of the boronic acid moiety.

  • ¹H NMR Spectroscopy: As mentioned, this is one of the most powerful tools. Compare the spectrum of your sample to a reference spectrum of a pure standard. Look for the absence of the protodeboronated byproduct and other unexpected signals.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to identify and quantify the boronic acid, its degradation products (like the protodeboronated compound), and byproducts from trial reactions (like the homocoupled product).[6]

Protocols for Quality Assessment

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for developing an HPLC method for boronic acid analysis.[17]

  • Column Selection: A C18 reversed-phase column is a good starting point.[16][17]

  • Mobile Phase:

    • A: Water with 0.1% formic acid or 10 mM ammonium acetate.[16]

    • B: Acetonitrile or methanol.

  • Sample Preparation: Accurately weigh and dissolve the boronic acid in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).[17] Note that some boronic esters are prone to hydrolysis in aqueous or protic solvents, so a non-aqueous, aprotic diluent may be necessary.[20][21]

  • Gradient Elution: Start with a low percentage of organic mobile phase (e.g., 5-10% B) and gradually increase to a high percentage (e.g., 95% B) over 10-20 minutes.

  • Detection: Use a UV detector at a wavelength where your compound has strong absorbance (e.g., 254 nm).[17]

  • Analysis: The purity can be determined by the area percentage of the main peak. For accurate quantification, a calibration curve with a pure standard is required.

Protocol 2: Assay of Boronic Acid Content by Titration

This method is suitable for determining the total acidic content and can be adapted from the assay of boric acid.[22]

  • Principle: Boronic acids are weak Lewis acids and cannot be accurately titrated directly with a strong base. However, in the presence of a polyol like glycerol or mannitol, they form a more acidic complex that can be titrated.[22]

  • Procedure: a. Accurately weigh a sample of the boronic acid. b. Dissolve it in a mixture of water and glycerol (e.g., 1:2 v/v) that has been previously neutralized to a phenolphthalein endpoint with standard NaOH solution.[22] c. Titrate the solution with a standardized sodium hydroxide solution (e.g., 0.1 M) using phenolphthalein as an indicator until a persistent pink color is observed.[22] d. Calculate the percentage purity based on the volume of NaOH consumed.

Data Summary Tables

Table 1: Common Boronic Acid Derivatives and Their Stability

DerivativeStructureHandling CharacteristicsStabilityDeprotection Conditions
Free Boronic Acid R-B(OH)₂Often crystalline solids, but can be prone to dehydration/degradation.[8]Variable, often sensitive to air and moisture.[2][8]N/A
Pinacol Boronate Ester R-B(O₂C₂Me₄)Generally stable, crystalline solids or oils.[8]More stable than free boronic acids, but can still hydrolyze.[18]Aqueous acid or base.
MIDA Boronate Ester R-B(MIDA)Free-flowing, crystalline solids.Exceptionally stable to air, moisture, and chromatography.Mild aqueous base (e.g., NaHCO₃, NaOH) at room temperature.
Potassium Organotrifluoroborate [R-BF₃]KCrystalline solids.Generally very stable to air and moisture.[4]Slow release of boronic acid under reaction conditions.[23]

Table 2: Troubleshooting Common Suzuki-Miyaura Reaction Byproducts

ByproductIdentification MethodLikely Cause(s)Recommended Solution(s)
Protodeboronated Arene LC-MS, GC-MS, ¹H NMRExcess water; harsh conditions (high temp., strong base); unstable boronic acid.[2][4]Use milder conditions; ensure anhydrous setup; switch to a more stable boronic acid derivative (MIDA, trifluoroborate).[2][4]
Homocoupled Biaryl LC-MS, GC-MSPresence of oxygen; incomplete reduction of Pd(II) precatalyst.[5][6]Rigorously degas solvents and maintain an inert atmosphere; use a Pd(0) source or ensure complete precatalyst activation.[5][6]
Palladium Black Visual (black precipitate)Catalyst decomposition due to high temperature, oxygen, or impurities.[5]Lower reaction temperature; ensure inert atmosphere; use pure reagents and solvents.[5]

By understanding the inherent properties of boronic acids and implementing rigorous quality control and handling procedures, researchers can significantly improve the reproducibility and success rate of their synthetic reactions. This guide serves as a starting point for diagnosing and solving common problems, ultimately leading to more robust and reliable chemical transformations.

References

  • How to Store Boric Acid | Lab Alley. (n.d.). Lab Alley.
  • BenchChem Technical Support Team. (2026, January). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. Benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
  • Nishiyabu, R. (2025, August 5). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of Synthetic Organic Chemistry, Japan, 83(8), 796-806.
  • Wikipedia contributors. (n.d.). Protodeboronation. In Wikipedia.
  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 82(18), 9266–9278.
  • Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Dalton Transactions, 39(5), 1423–1431.
  • De Vita, E., et al. (2012). Boroxine formation reaction mechanism as calculated by DFT. Physical Chemistry Chemical Physics, 14(42), 14735-14741.
  • Plamondon, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Wikipedia contributors. (n.d.). Boroxine. In Wikipedia.
  • Rao, N. Z., Larkin, J., & Bock, C. W. (2016). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Structural Chemistry, 27(4), 1129-1141.
  • Pandiyan, A., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(18), 7237-7244.
  • Whiting, A., et al. (2011). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 3(7), 1533-1535.
  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(28), 5949-5954.
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265-1278.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 223-228.
  • EH&S. (n.d.). Corrosive Storage Guidelines. University of California, Santa Cruz.
  • Studer, A., et al. (2020). Protodeboronation and its application in synthesis. Chemical Society Reviews, 49(20), 7206-7236.
  • Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC).
  • U.S. Borax Inc. (n.d.). Borate handling and storage.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Accounts of Chemical Research, 40(4), 275-286.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • To perform the assay of the given sample of boric acid. (n.d.).
  • Cox, P. A., et al. (2013, September 12). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier.
  • Federal, M. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(3), 421-425.
  • Federal, M. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(3), 421-425.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). [Video]. YouTube.
  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Video]. YouTube.
  • Guengerich, F. P., et al. (2009). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. Chemical Research in Toxicology, 22(4), 650-656.
  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 63, 111-118.
  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13241-13253.
  • Hall, D. G., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(3), 662-671.
  • Crudden, C. M., et al. (2012). Investigations into Cross-Coupling of Secondary Organoboronic Esters. Library and Archives Canada.
  • Chemtradeasia. (2025, July 22). Safe Handling and Storage Tips for Borax Decahydrate.
  • Environmental Health and Safety, University of Texas at Austin. (n.d.). Practices for Proper Chemical Storage.
  • Hansen, E. B., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 7). Mastering Catalysis: The Impact of Boronic Acids like 3-Carboxy-5-nitrophenylboronic Acid.
  • Hall, D. G. (2016). Boronic acid catalysis. Topics in Current Chemistry, 374(1), 16.
  • Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(11), 3475-3496.
  • Ishihara, K., & Yamamoto, H. (2012). Emergent Organoboron Acid Catalysts.

Sources

Technical Support Center: Strategic Selection of Phosphine Ligands to Preclude Catalyst Poisoning

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into selecting the right phosphine ligand to avoid catalyst poisoning and ensure the success of your transition metal-catalyzed reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your catalytic systems.

Introduction: The Pivotal Role of Phosphine Ligands and the Challenge of Catalyst Deactivation

Phosphine ligands are indispensable in homogeneous catalysis, forming the cornerstone of a multitude of synthetic transformations, including the Nobel Prize-winning cross-coupling reactions.[1][2] Their power lies in their remarkable tunability; by modifying the substituents on the phosphorus atom, one can precisely modulate the steric and electronic properties of the metal catalyst.[3][4] This fine-tuning is critical for influencing the catalyst's activity, selectivity, and stability.[4][5]

However, the very reactivity that makes these catalysts so valuable also renders them susceptible to deactivation, or "poisoning." Catalyst poisoning is the partial or total inactivation of a catalyst by a chemical compound, leading to diminished yields, sluggish reactions, and ultimately, experimental failure.[6] Understanding the interplay between your chosen phosphine ligand, reaction substrates, and potential contaminants is paramount to developing a robust and efficient catalytic process. This guide will equip you with the knowledge to anticipate and circumvent common pitfalls related to catalyst poisoning.

FAQs: Understanding Phosphine Ligands and Catalyst Poisoning

This section addresses fundamental questions regarding the properties of phosphine ligands and the mechanisms of catalyst poisoning.

Q1: What are the key properties of phosphine ligands that influence catalytic activity?

A1: The behavior of a phosphine ligand is primarily governed by two key properties:

  • Electronic Effects: This refers to the electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom. Electron-rich ligands, typically trialkylphosphines, increase the electron density on the metal center.[5] This generally promotes the oxidative addition step in many catalytic cycles, a crucial activation step.[4] Conversely, electron-poor ligands, such as triarylphosphines or phosphites, can facilitate reductive elimination.

  • Steric Effects: This relates to the physical bulk of the ligand. Sterically demanding (bulky) ligands can create a more crowded environment around the metal center.[4] This bulkiness can favor reductive elimination, the final step in many cross-coupling reactions that forms the desired product.[3][5] It can also prevent the formation of inactive catalyst dimers or other off-cycle species.[7]

A useful tool for quantifying these properties is the Tolman map, which plots the electronic parameter (ν) against the steric parameter (cone angle, θ).[8]

Q2: What are common catalyst poisons in cross-coupling reactions?

A2: A wide range of compounds can act as catalyst poisons by strongly binding to the metal center and blocking active sites.[6] Common culprits include:

  • Sulfur-containing compounds: Thiols, sulfides, and sulfites are notorious poisons for palladium catalysts.[6][9]

  • Nitrogen-containing heterocycles: Pyridines, quinolines, and indoles can coordinate strongly to the metal center, potentially leading to catalyst inhibition.[6][10]

  • Other functional groups: Nitriles, nitro compounds, and oximes can also act as catalyst poisons.[6]

  • Halides and Cyanides: Excess halides or cyanides can lead to the formation of inactive, anionic metal complexes.[6][11]

  • Water and Oxygen: While not always direct poisons, water and oxygen can lead to the degradation of both the catalyst and the phosphine ligands, especially air-sensitive trialkylphosphines.[6][12] Ziegler-Natta catalysts, for instance, are poisoned by both.[6]

Q3: How does a phosphine ligand itself contribute to catalyst deactivation?

A3: While essential for catalysis, the phosphine ligand can also be a source of catalyst deactivation through several pathways:

  • P-C Bond Cleavage: Under harsh reaction conditions (e.g., high temperatures), the bond between the phosphorus and its carbon substituent can break, leading to ligand degradation and the formation of inactive metal species.[8][13]

  • Oxidation: Many phosphine ligands, particularly electron-rich trialkylphosphines, are susceptible to oxidation to form phosphine oxides.[12] Phosphine oxides can inhibit the catalytic reaction.[12] Therefore, it is crucial to handle such ligands under an inert atmosphere.[12]

  • Ligand Dissociation and Agglomeration: Dissociation of the phosphine ligand from the metal center is often a necessary step in the catalytic cycle to create an open coordination site.[8] However, if the ligand does not re-associate, the coordinatively unsaturated metal center can be prone to decomposition or aggregation into inactive metal black.

Troubleshooting Guide: Diagnosing and Solving Catalyst Poisoning Issues

This section provides a systematic approach to identifying and resolving common issues related to catalyst poisoning.

Observed Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or no product yield 1. Suboptimal Ligand Choice: The electronic and/or steric properties of the ligand are not suitable for the specific substrates.[12] 2. Catalyst Poisoning by Substrate/Reagents: A functional group on the starting materials or a reagent is poisoning the catalyst.[6] 3. Ligand Degradation: The phosphine ligand is decomposing under the reaction conditions.[8][13]1. Screen a panel of ligands: Systematically vary the steric and electronic properties of the phosphine ligand. For electron-deficient substrates, consider more electron-rich and bulky ligands like XPhos or SPhos.[12] 2. Purify starting materials: Ensure all substrates and reagents are free from potential poisons. Recrystallization or column chromatography may be necessary. 3. Lower reaction temperature: If ligand degradation is suspected, try running the reaction at a lower temperature, even if it requires a longer reaction time.
Reaction starts but then stalls 1. Catalyst Deactivation Over Time: The active catalyst is slowly being converted to an inactive species.[9] 2. Formation of Off-Cycle Species: The catalyst is being trapped in a stable, catalytically inactive complex.[14] 3. Product Inhibition: The product of the reaction is acting as a catalyst poison.1. Increase catalyst loading: A higher initial concentration of the active catalyst may be sufficient to drive the reaction to completion. 2. Modify ligand structure: A bulkier ligand can sometimes prevent the formation of off-cycle dimers or other inactive species.[7] 3. In situ product removal: If feasible, consider techniques to remove the product from the reaction mixture as it is formed.
Formation of significant byproducts 1. Incorrect Ligand Selectivity: The ligand is not effectively controlling the regioselectivity or stereoselectivity of the reaction. 2. Side Reactions Promoted by Deactivated Catalyst: Decomposing catalyst species may be promoting undesired side reactions.1. Employ chelating ligands: Bidentate phosphine ligands with a well-defined bite angle can often impart better control over selectivity.[8] 2. Re-evaluate the entire catalytic system: Consider changing the metal precursor, solvent, or base in conjunction with a different ligand.

Advanced Ligand Selection Strategies

Proactively choosing the right ligand is the most effective way to prevent catalyst poisoning. Here are some advanced strategies to guide your selection process.

Matching Ligand Properties to Substrate Demands

The electronic nature of your substrates should heavily influence your choice of ligand.

  • Electron-Poor Substrates (e.g., aryl chlorides, electron-deficient aryl bromides): These substrates are challenging for the initial oxidative addition step. To overcome this, use electron-rich and sterically bulky phosphine ligands .[5] The high electron density on the ligand will increase the electron density of the metal center, facilitating its insertion into the carbon-halogen bond.[4] The steric bulk will promote the final reductive elimination step.[5] Examples include tri-tert-butylphosphine, tricyclohexylphosphine, and Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos).[12]

  • Electron-Rich Substrates (e.g., electron-rich aryl bromides/iodides): Oxidative addition is typically easier with these substrates. The rate-limiting step may be reductive elimination. In such cases, a less electron-donating ligand or a more sterically hindered one might be beneficial to accelerate product formation.

Mitigating Poisoning from Coordinating Functional Groups

When your substrate contains a potentially coordinating functional group (e.g., pyridine, amine), the ligand plays a crucial role in preventing catalyst inhibition.

  • Utilize Bulky Ligands: A sterically demanding ligand can physically block the coordinating functional group from accessing the metal center, thus preventing the formation of a stable, inactive complex.

  • Consider Bidentate Ligands: Chelating phosphine ligands, which bind to the metal at two points, can be more strongly bound than monodentate ligands.[8] This can make it more difficult for a coordinating substrate to displace the ligand and poison the catalyst.

The following diagram illustrates a decision-making workflow for ligand selection:

Ligand_Selection_Workflow A Start: Define Substrates and Reaction Type B Are Substrates Electron-Poor? A->B C Use Electron-Rich & Bulky Ligands (e.g., P(t-Bu)3, XPhos) B->C Yes D Consider Moderately Electron-Rich Ligands (e.g., PPh3, P(o-tol)3) B->D No E Does Substrate Have Coordinating Groups? C->E D->E F Employ Bulky Monodentate or Bidentate Ligands (e.g., Xantphos) E->F Yes G Proceed with Ligand Screening E->G No F->G H Reaction Successful? G->H I End H->I Yes J Troubleshoot: - Vary Ligand - Check Purity - Adjust Conditions H->J No J->G Catalytic_Cycle_Poisoning M0 M(0)L_n OA Oxidative Addition M0->OA Ar-X Poison Poison (e.g., S, N-het) M0->Poison M2 Ar-M(II)-X L_n OA->M2 TE Transmetalation M2->TE R'-M' M2R Ar-M(II)-R' L_n TE->M2R RE Reductive Elimination M2R->RE RE->M0 Product Ar-R' RE->Product Inactive Inactive Complex Poison->Inactive

Caption: A simplified catalytic cycle with a poisoning pathway.

By understanding the principles outlined in this guide and adopting a systematic approach to ligand selection and troubleshooting, you can significantly enhance the success rate and efficiency of your catalytic reactions, paving the way for new discoveries in your research endeavors.

References

  • The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
  • Macromolecules.
  • Wikipedia.
  • The University of Manchester. Measuring the electronic and steric effect of some phosphine ligands. [Link]
  • ElectronicsAndBooks.
  • Chemistry LibreTexts. 2.9: Phosphines. [Link]
  • ACS Publications. Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). [Link]
  • PMC. Data-driven discovery of active phosphine ligand space for cross-coupling reactions. [Link]
  • Wiley Online Library.
  • Wikipedia. Metal-phosphine complex. [Link]
  • YouTube. Ligand design for cross-couplings: phosphines. [Link]
  • ResearchGate.
  • ACS Publications. Activation and Deactivation of Neutral Palladium(II)
  • RSC Publishing.
  • ACS Publications. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]
  • DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]
  • MDPI.
  • Chemical Society Reviews (RSC Publishing). The chemistry of phosphines in constrained, well-defined microenvironments. [Link]
  • MDPI.
  • PMC.
  • Chemistry World. Amine might end palladium's reign over classic cross coupling reaction. [Link]

Sources

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who wish to master the nuances of solvent and reagent handling to achieve robust and reproducible outcomes. We will move beyond simple procedural lists to explain the fundamental chemistry that dictates success or failure in these powerful C-C bond-forming reactions.

Frequently Asked Questions (FAQs): The "Why" Behind the Protocol

This section addresses the foundational principles governing the reaction environment. Understanding these concepts is the first step toward effective troubleshooting.

Q1: Why are anhydrous and degassed conditions so often cited as critical for Suzuki reactions?

A1: The recommendation for an inert and dry environment stems from the need to protect the two most sensitive components of the reaction: the palladium catalyst and the organoboron reagent.[1]

  • Catalyst Stability: The active form of the catalyst is a Palladium(0) species.[2] This electron-rich metal center is highly susceptible to oxidation by atmospheric oxygen, which converts it to an inactive Pd(II) state, effectively halting the catalytic cycle.[1][3] Maintaining an inert atmosphere with argon or nitrogen is essential to preserve the catalyst's activity throughout the reaction.[4][5]

  • Reagent Stability & Side Reactions: The organoboron component, particularly boronic acids, is vulnerable to two primary degradation pathways promoted by water and oxygen:

    • Protodeboronation: In the presence of water and base, the C-B bond of the boronic acid can be cleaved and replaced with a C-H bond.[1] This side reaction consumes the nucleophilic partner, reducing the potential yield of the desired cross-coupled product.[3][4] For substrates particularly sensitive to this pathway, using more stable boronic esters (e.g., pinacol esters) under strictly anhydrous conditions is a common strategy.[1][2]

    • Homocoupling: Dissolved oxygen can facilitate the unwanted self-coupling of two boronic acid molecules.[1] This process, often mediated by Pd(II) species, consumes the reagent and generates dimeric impurities that can complicate purification.[2][6] Rigorous degassing of the solvent is the primary method to prevent this.[6]

Q2: My reaction has a low yield, and I've isolated significant amounts of my starting aryl halide and the corresponding simple arene (from the boronic acid). What is the likely culprit?

A2: This outcome strongly suggests that protodeboronation is the dominant side reaction. The presence of your unreacted aryl halide indicates the catalytic cycle stalled, and the formation of the simple arene confirms your boronic acid was consumed by a non-productive pathway. The primary cause is excess water in the reaction mixture, which, under basic conditions, facilitates the cleavage of the carbon-boron bond.[1] Before investigating other parameters like catalyst activity or ligand choice, you should re-evaluate the dryness of your solvent and reagents.[1]

Q3: Is it always necessary to use strictly anhydrous solvents? I've seen procedures that use water.

A3: This is an excellent and nuanced question. While anhydrous conditions are a robust starting point, they are not always required. In fact, many modern Suzuki protocols are intentionally run in biphasic solvent systems containing water (e.g., Toluene/Water, Dioxane/Water).[2][6][7]

Water can be beneficial for several reasons:

  • Solubility of Bases: Many inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ have poor solubility in organic solvents but dissolve well in water.[2][6] This can accelerate the reaction.

  • Facilitating Transmetalation: The generally accepted mechanism for transmetalation involves a hydroxide-bridged intermediate between the palladium and boron atoms, suggesting water plays a direct, beneficial role in the catalytic cycle.[2]

The decision to use anhydrous vs. aqueous conditions depends on the stability of your specific substrates. If your boronic acid is known to be highly susceptible to protodeboronation, starting with anhydrous conditions is the safer, more conservative approach.[6][8]

Troubleshooting Guide: From Low Yield to Robust Results

When a Suzuki reaction performs poorly, a systematic approach is key. The following workflow helps diagnose common issues related to solvent and reagent integrity.

// Nodes start [label="Low Yield or No Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_byproducts [label="Analyze Crude Reaction:\nIdentify Byproducts (TLC, LCMS, GCMS)", fillcolor="#FBBC05", fontcolor="#202124"];

protodeboronation [label="Protodeboronation Observed\n(Arene from Boronic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; homocoupling [label="Homocoupling Observed\n(Boronic Acid Dimer)", fillcolor="#F1F3F4", fontcolor="#202124"]; dehalogenation [label="Dehalogenation Observed\n(Arene from Aryl Halide)", fillcolor="#F1F3F4", fontcolor="#202124"]; no_reaction [label="Only Starting Materials Remain", fillcolor="#F1F3F4", fontcolor="#202124"];

solve_proto [label="Root Cause: Water Present\n\nAction:\n1. Re-dry solvent rigorously.\n2. Use fresh/dry base.\n3. Consider a more stable boronic ester (e.g., pinacol).", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=note]; solve_homo [label="Root Cause: Oxygen Present\n\nAction:\n1. Improve solvent degassing (Freeze-Pump-Thaw).\n2. Ensure positive inert gas pressure.\n3. Use a direct Pd(0) source.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=note]; solve_dehalo [label="Root Cause: Hydride Source\n\nAction:\n1. Check solvent purity (e.g., alcohols in THF).\n2. Optimize base and temperature.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=note]; solve_no_rxn [label="Root Cause: Catalyst Inactivity\n\nAction:\n1. Verify inert atmosphere setup.\n2. Use fresh catalyst/ligand.\n3. Re-evaluate reaction conditions (temp, base, solvent).", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=note];

// Edges start -> check_byproducts; check_byproducts -> protodeboronation [label="Arene from Boronic Acid?"]; check_byproducts -> homocoupling [label="Boronic Acid Dimer?"]; check_byproducts -> dehalogenation [label="Arene from Aryl Halide?"]; check_byproducts -> no_reaction [label="No Byproducts?"];

protodeboronation -> solve_proto; homocoupling -> solve_homo; dehalogenation -> solve_dehalo; no_reaction -> solve_no_rxn; } Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Core Protocols: Ensuring Experimental Integrity

Adherence to proper technique is non-negotiable for sensitive catalytic reactions. The following protocols provide detailed, step-by-step instructions for preparing and handling anhydrous solvents and setting up an inert reaction environment.

Protocol 1: Solvent Drying

The choice of drying method depends on the solvent and the required level of dryness.

Method A: Drying with Activated Molecular Sieves (Good for General Use)

Molecular sieves are a convenient and effective way to dry many common solvents. 3Å sieves are recommended for polar solvents like THF and acetonitrile, as their pore size is small enough to exclude most solvent molecules while trapping water.[9]

  • Activation: Place fresh 3Å molecular sieves in a flask. Heat to ~300 °C under high vacuum for at least 24 hours.[9]

  • Cooling: Allow the sieves to cool to room temperature under vacuum or in a desiccator.[1]

  • Drying: Add the activated sieves (approx. 10-20% of the solvent volume) to a bottle of solvent under a nitrogen or argon atmosphere.[1]

  • Equilibration: Seal the bottle and allow it to stand for at least 48-72 hours for optimal drying.[1] The solvent can then be drawn directly from this storage bottle via syringe for use in reactions.

Method B: Distillation from a Drying Agent (Highest Purity)

For the most demanding reactions, distillation provides the driest solvent. CAUTION: This procedure involves heating flammable solvents and reactive metals. A thorough hazard analysis must be performed.

  • Apparatus: Oven- or flame-dried round-bottom flask, distillation head, condenser, and receiving flask.

  • Procedure (Example for THF):

    • Pre-dry the THF over calcium hydride or molecular sieves.[10]

    • Set up the distillation apparatus, ensuring all glassware is dry and assembled while hot, then cooled under a stream of nitrogen or argon.[1]

    • To the distillation flask, add sodium wire (or chunks) and a small amount of benzophenone as an indicator.[10]

    • Add the pre-dried THF via cannula.

    • Heat the mixture to reflux under a positive pressure of inert gas. A deep blue or purple color will develop, indicating that the solvent is dry and oxygen-free.[10]

    • Distill the required amount of solvent directly into the reaction flask or a dry storage flask (Schlenk flask) under an inert atmosphere.[1]

SolventRecommended Drying AgentAchievable Water Content (ppm)Notes
Tetrahydrofuran (THF)Na / Benzophenone (distillation)~43[9]The blue ketyl radical is a visual indicator of dryness.
DioxaneNa / Benzophenone (distillation)N/ASimilar to THF; check for peroxides before distilling.[11]
TolueneNa / Benzophenone (distillation)<10[9]Can also be effectively dried over CaH₂ or molecular sieves.
Dichloromethane (DCM)CaH₂ (distillation)~13[9]Do not use sodium. Pre-dry over CaH₂.[10]
Acetonitrile (MeCN)CaH₂ (distillation) or 3Å Sieves<10[9]Sieves are very effective for acetonitrile.[9]
Protocol 2: Solvent Degassing

Removing dissolved oxygen is as important as removing water.

Method A: Freeze-Pump-Thaw (Most Effective)

This method is the gold standard for removing dissolved gases.

  • Place the dried solvent in a Schlenk flask, ensuring the flask is no more than 3/4 full.[1]

  • Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.[1]

  • Once frozen, open the flask's sidearm to a high-vacuum line and evacuate for 10-15 minutes. This removes the gases from the headspace above the frozen solid.[1]

  • Close the stopcock to the vacuum line and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may see bubbles of gas being released from the liquid.[1]

  • Repeat this entire cycle at least three times for maximum effectiveness. After the final thaw, backfill the flask with argon or nitrogen.

// Nodes start [label="Start with Solvent\nin Schlenk Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; freeze [label="1. Freeze\n(Liquid N₂ Bath)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pump [label="2. Pump\n(High Vacuum)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; thaw [label="3. Thaw\n(Remove N₂ Bath)", fillcolor="#FBBC05", fontcolor="#202124"]; repeat [label="Repeat Cycle\n2-3x", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Backfill with\nInert Gas (Ar/N₂)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> freeze; freeze -> pump; pump -> thaw; thaw -> repeat; repeat -> freeze [label="Cycle not complete"]; repeat -> end [label="Cycle complete"]; } Caption: The three-step cycle for Freeze-Pump-Thaw degassing.

Method B: Sparging (Good, Faster Alternative)

Bubbling an inert gas through the solvent can effectively displace dissolved oxygen.

  • Place the dried solvent in a flask equipped with a gas inlet needle that reaches below the solvent surface and a gas outlet needle.[1]

  • Bubble a steady stream of argon or nitrogen through the solvent for at least 30-60 minutes.[12]

  • While sparging is less effective than Freeze-Pump-Thaw, it is sufficient for many less sensitive Suzuki reactions.

Protocol 3: Setting up an Inert Atmosphere Reaction

This procedure uses standard Schlenk line techniques to ensure the reaction remains free of air and moisture.

  • Glassware Preparation: Assemble your reaction flask (e.g., a round-bottom flask with a sidearm) and condenser. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of argon or nitrogen.[13]

  • Add Solids: Briefly remove the septum or stopper and add your solid reagents (aryl halide, boronic acid/ester, base, catalyst, and ligand) to the flask against a positive flow of inert gas.[14]

  • Evacuate & Backfill: Seal the flask and perform 3-5 vacuum/backfill cycles using the Schlenk line to remove all air from the vessel.[14]

  • Add Solvents/Liquids: Add the anhydrous, degassed solvent(s) via a gas-tight syringe.[13][14] If any reagents are liquid, add them via syringe as well.

  • Heating: If the reaction requires heat, begin stirring and place the flask in a pre-heated oil bath. The inert gas line should be connected to a bubbler to maintain a slight positive pressure throughout the reaction.[15][16]

  • Monitoring: Monitor the reaction by TLC or LCMS by withdrawing small aliquots via syringe under a positive pressure of inert gas.[13]

References

  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. (n.d.). BenchChem.
  • Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl. (n.d.). BenchChem.
  • Anhydrous and degassed solvent conditions for Suzuki reactions. (n.d.). BenchChem.
  • Water Is Key for Solid-State Suzuki-Miyaura Reactions. (2019). ChemistryViews.
  • What is the prominent role of water in the Suzuki reaction? (2023). Quora.
  • Technical Support Center: Suzuki Coupling Reactions. (n.d.). BenchChem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (n.d.). BenchChem.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. (n.d.). ORS.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). MilliporeSigma.
  • The Safe Use of Pyrophoric Reagents. (n.d.). University of California, Santa Barbara.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010). The Journal of Organic Chemistry.
  • What is the proper way to set up a suzuki coupling? (2020). Reddit.
  • Drying Solvents. (2021). Chemistry LibreTexts.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization. (n.d.). BenchChem.
  • Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. (2007). ResearchGate.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora.
  • Suzuki-Miyaura Reagent Guide. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Handling Pyrophoric Reagents. (n.d.). PNNL.
  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 8-Bromo- vs. 8-Chloro-2-methoxy-1,5-naphthyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the functionalization of privileged heterocyclic scaffolds like 1,5-naphthyridine is a cornerstone of modern medicinal chemistry.[1] The choice of starting material for derivatization via cross-coupling reactions is a critical decision that impacts reaction efficiency, cost, and scalability. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 8-bromo-2-methoxy-1,5-naphthyridine and 8-chloro-2-methoxy-1,5-naphthyridine. Supported by fundamental chemical principles and illustrative experimental data from analogous systems, we will explore their performance in cornerstone palladium-catalyzed reactions.

The Decisive Factor: The Carbon-Halogen Bond

In the landscape of palladium-catalyzed cross-coupling reactions, the identity of the halogen on the electrophilic partner is paramount. The generally accepted reactivity trend for aryl halides is I > Br > OTf > Cl.[2] This hierarchy is not arbitrary; it is rooted in the fundamental principles of organometallic chemistry, specifically the rate-determining oxidative addition step of the catalytic cycle.

Two primary factors dictate this reactivity difference:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-Br bond, facilitating its insertion into the palladium(0) catalyst center.

  • Kinetics of Oxidative Addition: Oxidative addition, where the palladium catalyst inserts into the C-X bond, is typically the slowest step in the catalytic cycle. This step is significantly faster for aryl bromides than for aryl chlorides. The greater polarizability and lower bond energy of the C-Br bond allow for a more facile interaction with the electron-rich Pd(0) catalyst, lowering the activation energy of this crucial step.

While advances in ligand design have produced highly active catalysts capable of activating the more robust C-Cl bond, the intrinsic reactivity advantage of the C-Br bond remains a key consideration in reaction design.[3][4][5]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds. When comparing the 8-bromo and 8-chloro-2-methoxy-1,5-naphthyridine substrates, a distinct difference in performance is anticipated. The 8-bromo derivative is expected to react under milder conditions, with lower catalyst loadings and shorter reaction times, to afford higher yields of the coupled product.

To couple the 8-chloro analog effectively, more forcing conditions are typically necessary. This often involves the use of more sophisticated, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos), higher temperatures, and potentially higher catalyst loadings to overcome the higher activation barrier of C-Cl bond cleavage.[4][6]

Illustrative Data: Suzuki-Miyaura Coupling of Heteroaryl Halides

The following table summarizes typical experimental outcomes when comparing analogous heteroaryl bromides and chlorides in Suzuki-Miyaura reactions. While this data is not specific to the 2-methoxy-1,5-naphthyridine core, it serves to illustrate the general performance trend.

Feature8-Bromo Derivative (Expected)8-Chloro Derivative (Expected)Rationale & Causality
Catalyst System Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / SPhosBromo derivative reacts with "standard" catalysts. Chloro derivative requires highly active, specialized ligand systems to facilitate the difficult oxidative addition.[4][6]
Temperature 80-100 °C100-120 °CLower C-Br bond energy allows for reaction at lower temperatures.
Reaction Time 1-12 hours12-24 hoursFaster kinetics of oxidative addition for the C-Br bond leads to more rapid reaction completion.
Expected Yield Good to ExcellentFair to GoodMore efficient conversion and fewer side reactions (e.g., hydrodehalogenation) are typical for the more reactive bromo substrate.[3]
Experimental Workflow: Suzuki-Miyaura Coupling

This diagram outlines the logical flow for setting up a comparative Suzuki-Miyaura coupling experiment.

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 To a dry flask, add: - 8-Halo-2-methoxy-1,5-naphthyridine (1.0 eq) - Arylboronic Acid (1.2-1.5 eq) - Pd Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) - Base (e.g., K₂CO₃, 2.0 eq) r1 Add degassed solvent (e.g., Dioxane/H₂O, 4:1) p1->r1 r2 Heat reaction mixture (e.g., 90°C for Bromo, 110°C for Chloro) r1->r2 r3 Monitor progress by TLC/LC-MS r2->r3 w1 Cool to RT, dilute with EtOAc r3->w1 Upon completion w2 Wash with H₂O and Brine w1->w2 w3 Dry over Na₂SO₄, concentrate w2->w3 w4 Purify by column chromatography w3->w4 Suzuki_Cycle cluster_reactants Pd(0)L₂ Pd(0)L₂ OA [Ar-Pd(II)-X]L₂ Pd(0)L₂->OA Oxidative Addition TM [Ar-Pd(II)-R]L₂ OA->TM Transmetalation TM->Pd(0)L₂ Reductive Elimination RE Product Ar-R TM->RE ArX Ar-X (8-Halo-1,5-naphthyridine) ArX->OA Boronic R-B(OH)₂ + Base Boronic->TM Buchwald_Hartwig_Cycle cluster_reactants Pd(0)L₂ Pd(0)L₂ OA [Ar-Pd(II)-X]L Pd(0)L₂->OA Oxidative Addition AmineComplex [Ar-Pd(II)-NHR₂]L OA->AmineComplex Amine Binding & Deprotonation AmineComplex->Pd(0)L₂ Reductive Elimination RE Product Ar-NR₂ AmineComplex->RE ArX Ar-X (8-Halo-1,5-naphthyridine) ArX->OA Amine HNR₂ + Base Amine->AmineComplex Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdoa Ar-Pd(II)-X L₂ pd0->pdoa Oxidative Addition (Ar-X) pdre Ar-Pd(II)-C≡CR L₂ pdoa->pdre Transmetalation pdre->pd0 Reductive Elimination product Product Ar-C≡CR pdre->product cu_x Cu(I)-X pdre->cu_x To Cu Cycle cu_acetylide Cu(I)-C≡CR cu_acetylide->pdoa From Cu Cycle alkyne H-C≡CR alkyne->cu_acetylide + Base, Cu(I)

Sources

A Comparative Guide to the Biological Activity of 8-Bromo-2-methoxy-1,5-naphthyridine Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of potent therapeutic agents. These "privileged structures" offer a versatile and effective scaffold for interacting with a wide array of biological targets. The 1,5-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a prime example of such a scaffold.[1] Its rigid structure and hydrogen bonding capabilities make it an ideal starting point for designing inhibitors of enzymes like kinases and topoisomerases.[2][3] Derivatives of naphthyridine have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]

This guide provides an in-depth, objective comparison of the biological activities of a specific derivative, 8-Bromo-2-methoxy-1,5-naphthyridine , and its structural analogs. By synthesizing data from multiple studies, we will explore the critical structure-activity relationships (SAR) that govern their efficacy, with a focus on anticancer and antimicrobial applications. Our analysis is grounded in experimental data, providing researchers and drug development professionals with a clear, evidence-based understanding of how subtle molecular modifications can dramatically influence therapeutic potential.

Comparative Analysis of Biological Activity

The biological profile of a 1,5-naphthyridine derivative is exquisitely sensitive to the nature and position of its substituents. The this compound core incorporates two key features: a halogen atom (bromine) at the C-8 position and an alkoxy group (methoxy) at the C-2 position. Our comparison will pivot on how variations at these and other positions modulate the compound's activity.

Antimicrobial Activity: Targeting Bacterial Topoisomerases

A significant area of research for 1,5-naphthyridine derivatives is in the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs).[7] These agents target DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, at a binding site distinct from that of fluoroquinolones, offering a potential solution to rising quinolone resistance.[8]

Structure-Activity Relationship (SAR) Insights:

  • The Role of the C-2 Methoxy Group: SAR studies on oxabicyclooctane-linked NBTIs have revealed that a methoxy group at the C-2 position is highly favorable for antibacterial activity.[8] This small alkoxy group appears to strike an optimal balance between electronic properties and steric fit within the enzyme's binding pocket. While other ethers are tolerated, the methoxy group is often associated with potent activity against Gram-positive bacteria like Staphylococcus aureus.[7]

  • The Influence of the C-8 Bromo Group: Halogenation is a well-established strategy for enhancing the potency of antimicrobial agents. The presence of bromine at the C-8 position contributes significantly to the overall lipophilicity and electronic character of the molecule, which can enhance membrane permeability and target binding. Studies on related heterocyclic systems have shown that dihalogenated compounds are often more potent than their monohalogenated counterparts.[9] The position of the halogen is also critical; research on substituted 1,5-naphthyridines indicates that substitutions at C-7 and C-2 are generally preferred for broad-spectrum activity, suggesting that the 8-bromo analog might exhibit a more specific activity profile.[8]

  • Comparison with Analogs:

    • Analogs with Different C-2 Substituents: Replacing the 2-methoxy group with larger alkyl ethers or polar groups can have varied effects. While some tolerance for polar groups is observed, it often comes at the cost of overall potency, particularly against Gram-negative strains.[7]

    • Analogs with Different Halogenation Patterns: An analog with a halogen at the C-7 position instead of C-8 may exhibit improved broad-spectrum activity.[8] Furthermore, the type of halogen matters; for instance, introducing bromine at the C-6 position of the 1,8-naphthyridine scaffold has been shown to enhance antibacterial activity against B. subtilis.[10][11]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 1,5-Naphthyridine Analogs (Note: This table is a representative summary based on trends reported in the literature. Specific values are hypothetical and for illustrative purposes.)

Compound IDC-2 SubstituentC-8 SubstituentC-7 SubstituentS. aureus (Gram-positive)E. coli (Gram-negative)
Ref-1 -OCH₃-Br-H0.58
Analog-A -OCH₃-H-H4>32
Analog-B -OCH₃-H-Cl0.254
Analog-C -OH-Br-H216
Analog-D -CN-H-Cl0.52

Data synthesized from principles reported in references[7][8][9].

Anticancer Activity: Kinase and Topoisomerase Inhibition

The 1,5-naphthyridine scaffold is also prominent in the design of anticancer agents, primarily through the inhibition of protein kinases and topoisomerases that are crucial for cancer cell proliferation and survival.[3][4]

Structure-Activity Relationship (SAR) Insights:

  • Kinase Inhibition: 1,5-Naphthyridine derivatives have been identified as potent inhibitors of several kinase families, including Fibroblast Growth Factor Receptors (FGFRs) and the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5.[2][12][13] The core structure acts as a hinge-binding motif. The substituents at the C-2 and C-8 positions play a crucial role in establishing selectivity and potency by forming additional interactions in the ATP-binding pocket.

    • For ALK5 inhibition, derivatives featuring aminothiazole and pyrazole substitutions have demonstrated exceptional potency, with IC₅₀ values in the low nanomolar range.[2][14] The 8-bromo-2-methoxy scaffold can be conceptualized as a foundational structure upon which such pharmacophores could be built to target specific kinases.

  • Cytotoxicity and Topoisomerase Inhibition: Many naphthyridine compounds exert their anticancer effects by inducing DNA damage, often through the inhibition of Topoisomerase II.[4] Chemical modifications to the naphthyridine ring are known to enhance this cytotoxic activity.

    • Studies on related naphthyridines have shown that substitutions at C-2 and C-7 are critical. For example, a compound with a C-7 methyl group and a C-2 naphthyl ring displayed potent activity against several human cancer cell lines.[4] This highlights the importance of the C-2 position, where the methoxy group in our core compound resides. The electron-withdrawing nature of the 8-bromo substituent could further modulate DNA intercalation or enzyme binding, potentially enhancing cytotoxicity.

Table 2: Comparative Cytotoxicity (IC₅₀, µM) of Naphthyridine Analogs Against Cancer Cell Lines (Note: This table is a representative summary based on trends reported in the literature. Specific values are hypothetical and for illustrative purposes.)

Compound IDC-2 SubstituentC-8 SubstituentC-7 SubstituentMCF-7 (Breast)K-562 (Leukemia)PA-1 (Ovarian)
Ref-1 -OCH₃-Br-H5.28.16.5
Analog-E Naphthyl-H-CH₃0.91.51.2
Analog-F -NH-(Aryl)-H-H3.54.92.8
Analog-G -OCH₃-Br-Arylurea0.050.110.09

Data synthesized from principles reported in references[4][15][16].

Experimental Design & Protocols

To ensure the trustworthiness and reproducibility of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays discussed.

Workflow for Evaluating Biological Activity

The process of evaluating a new chemical entity follows a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Mechanistic Studies Synthesis Chemical Synthesis of Derivatives Purification Purification & Characterization (HPLC, NMR) Synthesis->Purification Antimicrobial Antimicrobial Assay (MIC Determination) Purification->Antimicrobial Cytotoxicity Cytotoxicity Assay (IC50 Determination) Purification->Cytotoxicity Enzyme Enzyme Inhibition (e.g., Kinase Assay) Purification->Enzyme Mechanism Mechanism of Action (e.g., Topoisomerase Assay) Cytotoxicity->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle

Caption: General workflow for the synthesis and biological evaluation of novel chemical compounds.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., ~5 x 10⁵ CFU/mL). A positive control (bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under standard conditions (e.g., 37°C for 18-24 hours).[3]

  • Data Analysis: The MIC is determined as the lowest compound concentration in which no visible turbidity (bacterial growth) is observed.[3]

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The next day, the medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included. Cells are incubated for 48-72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is read on a microplate reader (e.g., at 570 nm). The IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%—is calculated by plotting the percentage of cell viability against the compound concentration.[17]

Mechanistic Insights: Kinase Inhibition Pathway

Many 1,5-naphthyridine derivatives function by blocking intracellular signaling pathways that drive cancer cell growth. A common mechanism is the inhibition of Receptor Tyrosine Kinases (RTKs).

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, ALK5) GF->RTK Binds & Activates ADP ADP RTK->ADP P P RTK->P ATP ATP ATP->RTK Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) P->Downstream Phosphorylates & Activates Response Cell Proliferation, Survival, Migration Downstream->Response Inhibitor 1,5-Naphthyridine Derivative Inhibitor->RTK Blocks ATP Binding Site

Caption: Mechanism of kinase inhibition by 1,5-naphthyridine derivatives.

Conclusion and Future Outlook

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research strongly suggests that the C-2 methoxy group is beneficial for activity, while the C-8 bromo substituent likely enhances potency through electronic and lipophilic contributions.

Comparative analysis with its analogs reveals clear structure-activity relationships:

  • For antimicrobial activity , analogs with halogenation at the C-7 position may offer a broader spectrum of activity compared to the C-8 bromo derivative.

  • For anticancer activity , the 8-bromo-2-methoxy core is a viable foundation. However, incorporating larger, more complex moieties at the C-2 position (such as aryl groups) or adding pharmacophores like aryl ureas at other positions can lead to dramatic increases in potency, particularly in kinase inhibition.

Future research should focus on synthesizing and evaluating a focused library of analogs to precisely map the SAR. This includes exploring different halogens (F, Cl) at the C-8 and C-7 positions and introducing diverse functional groups at the C-2 position to optimize target engagement, selectivity, and pharmacokinetic properties. By leveraging the insights detailed in this guide, researchers can more effectively navigate the chemical space around this privileged scaffold to discover next-generation therapeutics.

References

  • Surana, R., et al. (2015). Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5). Bioorganic & Medicinal Chemistry Letters, 25(17), 3630-3635. [Link]
  • Singh, R., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2409-2415. [Link]
  • Reddy, N. V., & Reddy, V. P. (2015). Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. International Research Journal of Engineering and Technology (IRJET). [Link]
  • Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641. [Link]
  • Tomasz, M., & Ganczar, W. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1. [Link]
  • Tomasz, M., & Ganczar, W. (2024).
  • Abrigach, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3192. [Link]
  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]
  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. CoLab.
  • Singh, R., et al. (2020). Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9).
  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
  • Chen, Y. F., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5347-5356. [Link]
  • Kumar, A., et al. (2010). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Acta Poloniae Pharmaceutica, 67(3), 243-252. [Link]
  • Various Authors. (2024). Antibacterial activity of 2-substituted-1,8-naphthyridine derivatives.
  • Kumar, A., et al. (2010).
  • Ganczar, W., & Grabowski, K. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
  • Kumar, A., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 15(23), 7347-7355. [Link]
  • Various Authors. (2024). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry. [Link]
  • Ganczar, W., & Grabowski, K. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]
  • Various Authors. (2019). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW.
  • de Oliveira, A. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(11), 1363. [Link]
  • Wang, Y., et al. (2019).

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,5-Naphthyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a bioisostere of quinoline and its ability to form critical hydrogen bonds with the hinge region of protein kinases.[1][2] This structural feature makes it an attractive core for the design of ATP-competitive kinase inhibitors.[3] Kinases are a major class of drug targets due to their central role in cellular signaling pathways; their dysregulation is a hallmark of numerous diseases, particularly cancer.[4][5] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,5-naphthyridine derivatives, synthesizing data from various studies to offer insights for researchers, scientists, and drug development professionals. We will explore how substitutions at different positions of the naphthyridine ring influence inhibitory potency and selectivity against key kinase targets, supported by experimental data and detailed protocols.

Core SAR Analysis of the 1,5-Naphthyridine Scaffold

The potency and selectivity of 1,5-naphthyridine inhibitors are highly dependent on the nature and position of substituents around the core. The following sections dissect the SAR at key positions, drawing on published data to establish general principles for inhibitor design.

The Significance of the N1 Nitrogen

The nitrogen at position 1 is fundamental to the scaffold's function. It typically acts as a hydrogen bond acceptor, anchoring the inhibitor to a key residue in the hinge region of the kinase ATP-binding pocket. The preservation of this nitrogen is often crucial for potent inhibitory activity. For instance, in the development of Casein Kinase 2 (CK2) inhibitors, a naphthyridine-based compound demonstrated high potency, whereas a structurally related analog lacking the key hinge-binding N1 nitrogen showed no binding.[6]

Substitutions at the C2 and C8 Positions

The C2 and C8 positions are frequently exploited to enhance potency and modulate physicochemical properties. Studies on 2,8-disubstituted-1,5-naphthyridines as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) revealed that these positions are critical for activity.[7][8]

  • C2 Position: Modifications at this position often involve aryl or heteroaryl groups that can extend into the ribose-binding pocket. For PfPI4K inhibitors, substituting the 2-position with various 3-pyridyl groups while keeping the 8-position constant showed that even minor changes, like the removal of a CF3 group, could impact whole-cell activity more than enzymatic potency, suggesting an influence on properties like cell permeability.[8]

  • C8 Position: This position often points towards the solvent-exposed region. Introducing basic groups at the C8 position, such as aminopiperidine or aminopyrrolidine, has been shown to retain or even switch the primary mode of action in antimalarial compounds, highlighting its role in interacting with different biological targets or influencing drug-like properties.[7][8]

Substitutions at the C4 Position

The C4 position is a key vector for achieving selectivity and potency. Aniline derivatives at this position are common, with the substituent on the aniline ring projecting out of the ATP-binding cleft.

  • Anilino Substituents: In the context of EGFR inhibitors, 4-anilino[9][10] and[9][11]naphthyridines have been explored. The 1,7-naphthyridine core was found to maintain high potency, while the 1,8-naphthyridine scaffold was significantly less active, a finding consistent with molecular modeling.[12] This underscores the geometric importance of the core scaffold in presenting the C4 substituent correctly.

  • Amino Substituents: A one-step nucleophilic aromatic substitution (SNAr) reaction is often used to introduce various amino substituents at the C4-position, leading to potent inhibitors for kinases like DYRK1A.[2]

Substitutions at Other Positions (C5, C6, C7)

While less frequently the primary focus of SAR studies, substitutions at C5, C6, and C7 can fine-tune activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

  • C5 and C7 Positions: For a series of cytotoxic naphthyridine derivatives, methyl substitutions at C6 or C7 were generally more active than those at C5.[13] A compound featuring a C7 methyl group combined with a C2 naphthyl ring showed the most potent activity against several cancer cell lines.[13][14]

  • C6 Position: In the development of spleen tyrosine kinase (SYK) inhibitors based on a[4][9]naphthyridine scaffold, the SAR revealed the necessity of a 7-aryl group, with further potency improvements gained from 5-aminoalkylamino substituents.[15] This highlights the cooperative effect of substitutions at different positions.

Comparative Analysis Against Key Kinase Targets

The 1,5-naphthyridine scaffold has been successfully employed to develop inhibitors for a diverse range of kinases. Below is a comparative look at its application against several important targets.

Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5)

Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of ALK5, a kinase involved in cancer and fibrosis.[9][16] The SAR studies led to the identification of compounds with nanomolar IC50 values. For example, compounds 15 and 19 from one study inhibited ALK5 autophosphorylation with IC50 values of 6 nM and 4 nM, respectively.[16] X-ray crystallography confirmed the binding mode, validating docking studies and providing a structural basis for the observed potency.[16]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a well-established target in non-small cell lung cancer (NSCLC).[17][18] The 1,5-naphthyridine core and its isomers (e.g., 1,7- and 1,8-naphthyridine) have been investigated as EGFR inhibitors.[12] A comparative study showed that while 1,7-naphthyridine derivatives could achieve high potency, their 1,8-naphthyridine counterparts were substantially less active, emphasizing the critical role of the scaffold's nitrogen placement for optimal interaction with the EGFR hinge region.[12]

Dual Kinase Inhibition: PI3K/mTOR and MEK/EGFR

The versatility of the naphthyridine scaffold allows for the development of dual inhibitors.

  • PI3K/mTOR: A tricyclic series based on a fused 1,5-naphthyridine scaffold yielded a potent PI3K/mTOR dual kinase inhibitor. The optimization process addressed not only in vitro potency but also ADMET properties like metabolic clearance and solubility.[1]

  • MEK/EGFR: Combination therapy using MEK and EGFR inhibitors has shown synergistic cytotoxic effects in EGFR-dependent NSCLC cell lines.[19] While not single molecules, these studies validate targeting both kinases and provide a rationale for designing dual inhibitors based on a single scaffold like 1,5-naphthyridine.

Table 1: Comparative Inhibitory Activity of 1,5-Naphthyridine Analogs
Compound IDTarget KinaseR-Group Modifications (Position)IC50 (nM)Cell-Based Activity (IC50, nM)Reference
ALK5 Inhibitor 15 ALK54-(5-methyl-1H-pyrazol-3-yl)6Potent cellular activity[16]
ALK5 Inhibitor 19 ALK54-(1H-pyrazol-3-yl)4Potent cellular activity[16]
PfPI4K Inhibitor 21 PfPI4K (Pv)2-(3-(trifluoromethyl)pyridin-2-yl), 8-(4-methyl-4-(methylamino)piperidin-1-yl)16012 (NF54 strain)[8]
PfPI4K Inhibitor 29 PfPI4K (Pv)2-(pyridin-2-yl), 8-(4-methyl-4-(methylamino)piperidin-1-yl)180120 (NF54 strain)[8]
c-Met Inhibitor 2t c-MetImidazo[4,5-h][4][9]naphthyridin-2(3H)-one core2600Effective inhibition in BaF3-TPR-Met cells[20]
CK2 Probe 2 CK2αN/AHighly PotentPotent cellular activity[6]

Note: Data is compiled from multiple sources and may have been generated using different assay conditions. Direct comparison should be made with caution.

Experimental Protocols for SAR Determination

To establish a robust SAR, standardized and well-controlled assays are essential.[21] The following protocols outline general procedures for evaluating kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a common format for measuring kinase activity due to its high throughput and reduced interference from compounds.[4][11][22]

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (optimized for the specific kinase)

  • Test compounds (serially diluted in DMSO)

  • HTRF Detection Reagents (e.g., Europium cryptate-labeled antibody and Streptavidin-XL665)[23]

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Dispense 2 µL of serially diluted test compounds into the assay plate. Include DMSO-only wells for 0% inhibition (high signal) and wells with a known potent inhibitor or without enzyme for 100% inhibition (background) controls.

  • Enzyme/Substrate Mix: Prepare a mix of kinase and biotinylated substrate in the assay buffer. Dispense 4 µL of this mix into each well.

  • Initiate Reaction: Prepare an ATP solution in the assay buffer. Add 4 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the enzyme.[11]

  • Incubation: Seal the plate and incubate at room temperature for a duration determined by enzyme kinetics (e.g., 60 minutes).

  • Detection: Prepare the HTRF detection reagent mix according to the manufacturer's instructions. Add 10 µL of this mix to each well to stop the reaction.

  • Final Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Protocol 2: Cell-Based Proliferation Assay (MTT/CellTiter-Glo)

Cell-based assays are crucial to confirm that biochemical potency translates into cellular activity, accounting for factors like cell permeability and off-target effects.[10][24]

Objective: To determine the GI50/IC50 (concentration for 50% growth inhibition) of a test compound in a cancer cell line.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • 96-well clear or opaque flat-bottom plates

  • Test compounds (serially diluted)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent[25]

  • Solubilization solution (for MTT)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate overnight to allow for attachment.[3]

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[3]

  • Viability Measurement (CellTiter-Glo Method): a. Equilibrate the plate and reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence with a plate reader.[25]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value by plotting percent viability against the log of compound concentration.[3][25]

Visualization of Workflows and Relationships

Visual diagrams help clarify complex processes and relationships in drug discovery.

SAR Study Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial compound synthesis to lead optimization.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Primary Screening cluster_2 Lead Optimization Synthesis Analog Synthesis Purification Purification & QC Synthesis->Purification Biochemical In Vitro Kinase Assay (e.g., HTRF) Purification->Biochemical Test Compounds Cellular Cell Proliferation Assay (e.g., MTT) Biochemical->Cellular Potent Hits ADMET ADMET Profiling (Solubility, Permeability) Cellular->ADMET Cell-Active Hits ADMET->Synthesis SAR Feedback (Improve Properties) Selectivity Kinase Selectivity Panel ADMET->Selectivity InVivo In Vivo Efficacy (Xenograft Model) Selectivity->InVivo Optimized Lead

Caption: A typical workflow for a kinase inhibitor SAR study.

Key Interactions of 1,5-Naphthyridine with Kinase Hinge

This diagram shows the critical hydrogen bonding interaction between the 1,5-naphthyridine core and the kinase hinge region.

Caption: H-bond between inhibitor N1 and kinase hinge backbone.

Conclusion and Future Perspectives

The 1,5-naphthyridine scaffold is a robust and versatile platform for the development of potent and selective kinase inhibitors.[9] SAR studies consistently highlight the importance of the N1 atom for hinge binding and the C2, C4, and C8 positions as key points for introducing substituents to modulate potency, selectivity, and pharmacokinetic properties.[2][7] Future efforts will likely focus on expanding the chemical space around this core to target novel kinases and overcome resistance mechanisms.[9] The development of covalent and allosteric inhibitors based on the 1,5-naphthyridine scaffold also represents a promising avenue for achieving greater selectivity and durable clinical responses. As our understanding of kinase biology deepens, the rational design principles derived from decades of SAR studies on this privileged scaffold will continue to guide the discovery of next-generation therapeutics.

References

  • Benchchem. The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. URL
  • Benchchem. Technical Support Center: Best Practices for Kinase Inhibitor Experiments. URL
  • PubMed. Bioassays for anticancer activities. URL
  • Noble Life Sciences.
  • Pharmacogenomics and Personalized Medicine.
  • PubMed.
  • Reaction Biology. Cell-based Assays for Drug Discovery. URL
  • Springer Link.
  • Frontiers in Pharmacology. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. URL
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. URL
  • Revvity.
  • MDPI.
  • Royal Society of Chemistry. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][4][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. URL
  • Benchchem. Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. URL
  • Merck Millipore. HTRF® Enzyme Assays | Life Science Research. URL
  • YouTube. How to measure Kinase activity with HTRF™ KinEASE™ assay kit. URL
  • PubMed. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). URL
  • MDPI.
  • ACS Medicinal Chemistry Letters. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. URL
  • ACS Publications.
  • ACS Publications.
  • PubMed Central.
  • PubMed Central. Measuring and interpreting the selectivity of protein kinase inhibitors. URL
  • ResearchGate. Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][4][9]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. URL
  • PubMed. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. URL
  • PubMed Central.
  • PubMed.
  • PubMed. Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino[9][10] and[9][11] naphthyridine-3-carbonitriles. URL
  • ResearchGate. Structure–activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. URL
  • Benchchem. Comparative Guide to the Structure-Activity Relationship of 5-Bromo-8-chloro-1,7-naphthyridine Analogs as Kinase Inhibitors. URL
  • PubMed Central.
  • MDPI.
  • PubMed. MEK and EGFR inhibition demonstrate synergistic activity in EGFR-dependent NSCLC. URL
  • ADMET & DMPK.
  • National Institutes of Health.

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for Unambiguous Molecular Formula Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, particularly within pharmaceutical research and development, the unambiguous determination of a molecule's elemental composition is a foundational requirement. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for this purpose, offering a level of precision that transcends the capabilities of nominal mass instruments. This guide provides an in-depth comparison of leading HRMS technologies, outlines best practices for experimental design, and delves into the nuances of data interpretation, empowering researchers to achieve confident molecular formula confirmation.

The Cornerstone of Molecular Identification: Why HRMS is Essential

Low-resolution mass spectrometry provides the nominal mass of an ion, which is its integer mass. However, numerous elemental compositions can correspond to the same nominal mass. For instance, carbon monoxide (CO), nitrogen (N₂), and ethylene (C₂H₄) all have a nominal mass of 28 Da. Without the ability to measure mass with high precision, these species are indistinguishable.

HRMS instruments, by contrast, measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within 5 parts-per-million (ppm) or less. This precision allows for the determination of an ion's monoisotopic mass with several decimal places of confidence. This high mass accuracy is critical because each element has a unique "mass defect"—the difference between its exact mass and its integer mass number. By measuring the mass defect of an unknown compound with high precision, we can severely constrain the number of possible elemental compositions, often leading to a single, unambiguous molecular formula.

The confidence in a proposed molecular formula is further enhanced by two other key parameters accessible through HRMS:

  • Resolving Power: Defined as M/ΔM, where M is the mass of the ion and ΔM is the full width at half maximum (FWHM) of the mass spectral peak, resolving power is the ability of a mass spectrometer to distinguish between two ions of very similar m/z. High resolving power is crucial for separating the analyte of interest from isobaric interferences, which are different molecules that have the same nominal mass but slightly different exact masses.

  • Isotopic Pattern Fidelity: Most elements exist as a mixture of isotopes. HRMS instruments can accurately measure the relative abundances of these isotopes, creating a characteristic isotopic pattern. Sophisticated software algorithms can then compare the experimentally observed isotopic pattern to the theoretical pattern for a proposed formula. A close match provides a powerful secondary confirmation of the elemental composition.

A Comparative Analysis of Modern HRMS Platforms

The choice of an HRMS instrument is a critical decision, with the primary technologies being Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR). Each offers a unique combination of performance characteristics.

FeatureTime-of-Flight (TOF)OrbitrapFourier-Transform Ion Cyclotron Resonance (FT-ICR)
Mass Accuracy Typically 1-3 ppm with internal calibrationTypically <1-3 ppm with internal calibration<1 ppm, often sub-500 ppb
Resolving Power 40,000 - 80,000 (FWHM)60,000 - >500,000 (FWHM)>1,000,000 (FWHM)
Acquisition Speed Very fast (up to hundreds of spectra per second)Slower, as resolution increases, scan time increasesSlowest, requires longer ion trapping times
Dynamic Range GoodExcellentExcellent
Cost


$

Primary Application High-throughput screening, LC-MSBroad applicability, from proteomics to metabolomicsComplex mixture analysis, petroleomics, imaging

Time-of-Flight (TOF) Mass Analyzers: TOF instruments measure the m/z of an ion by determining the time it takes to travel a known distance in a field-free region. Lighter ions travel faster and reach the detector first. The key advantage of TOF analyzers is their extremely high acquisition speed, making them ideal for coupling with fast chromatography techniques like UHPLC. While their resolving power is generally lower than that of Orbitrap or FT-ICR instruments, modern TOF systems offer excellent mass accuracy, making them a robust choice for routine molecular formula confirmation.

Orbitrap Mass Analyzers: The Orbitrap is a trapping instrument where ions are injected tangentially into an electric field between a central spindle-like electrode and an outer barrel-like electrode. The ions oscillate around the central electrode with a frequency that is proportional to their m/z. This frequency is detected as an image current, which is then converted into a mass spectrum via a Fourier transform. Orbitrap instruments are renowned for their high resolving power and excellent mass accuracy, all within a relatively compact and easy-to-use platform. The trade-off for higher resolution is a longer scan time, which can be a consideration for fast chromatography.

Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry: FT-ICR represents the pinnacle of HRMS performance, offering unparalleled mass accuracy and resolving power. Ions are trapped in a strong magnetic field, where they orbit at a frequency characteristic of their m/z. Like the Orbitrap, the image current is detected and Fourier transformed. The requirement for a high-field superconducting magnet makes FT-ICR instruments the most expensive and demanding in terms of maintenance. Consequently, they are typically reserved for the most challenging analytical problems, such as the analysis of highly complex mixtures like crude oil.

The Workflow for Confident Molecular Formula Confirmation

A robust and reproducible workflow is essential for achieving high-quality HRMS data suitable for molecular formula confirmation. The following section outlines the key steps, from sample preparation to data analysis.

HRMS Workflow for Molecular Formula Confirmation cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Confirmation SamplePrep 1. Sample Preparation (Dissolution in appropriate solvent) Calibration 2. Instrument Calibration (External and/or Internal) SamplePrep->Calibration Ensures mass accuracy Acquisition 3. Data Acquisition (Infusion or LC-HRMS) Calibration->Acquisition Ready for analysis Processing 4. Data Processing (Peak picking, background subtraction) Acquisition->Processing Raw data FormulaGen 5. Molecular Formula Generation (Based on accurate mass) Processing->FormulaGen Accurate m/z IsotopeMatch 6. Isotopic Pattern Matching (Compare experimental vs. theoretical) FormulaGen->IsotopeMatch Candidate Formulas Confirmation 7. Formula Confirmation (Based on mass accuracy, isotope score, and chemical sense) IsotopeMatch->Confirmation Confidence Score

Caption: A typical workflow for molecular formula confirmation using HRMS.

  • Sample Preparation:

    • Dissolve the purified compound in a high-purity solvent (e.g., LC-MS grade methanol, acetonitrile, or water) to a final concentration of approximately 1-10 µM.[1]

    • The choice of solvent should be compatible with the ionization technique (e.g., electrospray ionization - ESI).

    • Include a suitable internal standard or calibrant in the sample solution if performing internal calibration. This is the most robust method for achieving sub-ppm mass accuracy.

  • Instrument Calibration:

    • Perform an external calibration according to the manufacturer's protocol using a well-characterized calibration solution. This establishes the baseline mass accuracy of the instrument.

    • For the highest accuracy, utilize an internal calibrant (a compound of known exact mass that is co-infused with the sample). This allows for real-time correction of any mass drift during the analysis.

  • Data Acquisition:

    • The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system. LC-HRMS is preferred for complex mixtures as it provides an additional dimension of separation.

    • Acquire data in high-resolution mode. For an Orbitrap instrument, a resolving power of >100,000 (FWHM) at m/z 200 is recommended.[2]

    • Ensure that the mass range is set appropriately to detect the expected ion(s), including any potential adducts (e.g., [M+H]⁺, [M+Na]⁺).

  • Data Processing and Formula Determination:

    • Process the raw data using the instrument's software (e.g., Thermo Scientific™ Compound Discoverer™).[3][4] This involves peak detection and accurate mass determination.

    • Input the measured monoisotopic mass into a molecular formula calculator. The software will generate a list of possible elemental compositions within a specified mass tolerance (e.g., ± 5 ppm).

    • The software will then calculate the theoretical isotopic pattern for each candidate formula and compare it to the experimentally observed pattern.[5] A scoring algorithm is used to rank the candidates based on both the mass accuracy and the fidelity of the isotopic pattern match.

Interpreting the Data: A Case Study

Let's consider an unknown compound analyzed by HRMS, yielding a measured monoisotopic mass of 195.0871 for the protonated molecule, [M+H]⁺.

  • Mass Accuracy Calculation: The mass error is a critical parameter for evaluating the confidence of a formula assignment. It is calculated as:

    Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶[6]

  • Formula Generation: Using a molecular formula calculator with a 5 ppm mass tolerance and considering the elements C, H, N, and O, we obtain several potential candidates for the neutral molecule (mass = 194.0798):

Molecular FormulaTheoretical Mass (M)Mass Difference (ppm)
C₈H₁₀N₄O₂194.0798-1.5
C₁₀H₁₀N₂O₂194.073731.4
C₁₂H₁₄O₂194.0988-97.9

Based on mass accuracy alone, C₈H₁₀N₄O₂ is the most plausible candidate.

  • Isotopic Pattern Analysis: The next step is to compare the experimental isotopic pattern with the theoretical pattern for C₈H₁₀N₄O₂.

Isotopic Pattern Comparison Experimental Experimental Data m/z 195.0871 100% m/z 196.0902 9.8% m/z 197.0925 1.5% Theoretical Theoretical for C₈H₁₀N₄O₂ m/z 195.0877 100% m/z 196.0906 9.7% m/z 197.0916 1.4% Experimental:m0->Theoretical:m0 Match Experimental:m1->Theoretical:m1 Match Experimental:m2->Theoretical:m2 Match

Caption: Comparison of experimental and theoretical isotopic patterns.

The excellent agreement between the measured and theoretical isotopic patterns, combined with the low ppm mass error, provides very high confidence that the molecular formula of the unknown compound is C₈H₁₀N₄O₂ (which corresponds to caffeine).

  • Adduct Formation: In ESI, molecules frequently form adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). It is crucial to correctly identify the adduct in order to determine the correct mass of the neutral molecule.

  • Isobaric Interferences: Even with high resolution, it is possible for other compounds in the sample to have masses that are very close to the analyte of interest. Chromatographic separation is the best way to mitigate this issue.

  • The Nitrogen Rule: For a molecule containing only C, H, O, S, P, and halogens, an odd nominal molecular weight indicates the presence of an odd number of nitrogen atoms. An even nominal molecular weight suggests an even number of nitrogen atoms (including zero). This can be a useful heuristic for quickly narrowing down formula candidates.[7]

Conclusion: The Future of Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool in modern chemical analysis. The ability to determine the elemental composition of a molecule with high confidence is a critical step in structure elucidation, metabolite identification, and impurity profiling. While TOF and Orbitrap instruments represent the workhorses of most laboratories, the ultra-high performance of FT-ICR provides a solution for the most complex analytical challenges.

As instrumentation continues to improve, with faster scan speeds, higher resolution, and more sophisticated software, the process of molecular formula confirmation will become even more streamlined and reliable. The integration of ion mobility spectrometry with HRMS is also an exciting development, as it provides an additional dimension of separation based on the ion's size and shape, further enhancing the ability to resolve complex mixtures and confidently identify unknown compounds.

References

  • Exploring the Importance of Isotopic Patterns in Scientific Analysis. Longdom Publishing. [Link]
  • 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. [Link]
  • Isotope P
  • 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. [Link]
  • Understanding Mass Accuracy in High Resolution Mass Spectrometry. Excel in Science. [Link]
  • Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. UCLA Chemistry and Biochemistry. [Link]
  • High-Resolution Native Mass Spectrometry. PubMed Central (PMC). [Link]
  • Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. National Institutes of Health (NIH). [Link]
  • HRMS Analysis. The University of Texas Medical Branch. [Link]
  • Formula determination by high resolution mass spectrometry. YouTube. [Link]
  • LC-HRMS-based metabolomics workflow: An alternative strategy for metabolite identification in the antidoping field.
  • HRMS: Fundamentals and Basic Concepts. ScienceDirect. [Link]
  • Interpretation of Isotope Peaks in Small Molecule LC–MS.
  • How to calculate isotope p
  • Mass resolution and mass accuracy in mass spectrometry. The Bumbling Biochemist. [Link]
  • Qualitative LC MS HRMS - interpreting mass accuracy and isotope p
  • Effective Workflow for Pharmaceutical Impurity Analysis using HR- LCMS. YouTube. [Link]
  • How can I assess purity via HRMS? What is the acceptable deviation from the calculated mass?

Sources

A Comparative Guide to Cross-Coupling Methods for 1,5-Naphthyridines: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and functional materials. Its rigid, planar structure and unique electronic properties make it a sought-after building block in medicinal chemistry and materials science. The strategic functionalization of this core is paramount to modulating the physicochemical and pharmacological properties of the resulting molecules. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the 1,5-naphthyridine ring system.

This guide provides a comparative analysis of the most prevalent cross-coupling methodologies employed for the derivatization of 1,5-naphthyridines: the Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira reactions. Drawing from established literature and field-proven insights, we will delve into the mechanistic nuances, practical considerations, and comparative performance of each method, offering detailed experimental protocols to empower researchers in their synthetic endeavors.

The Landscape of Cross-Coupling on an Electron-Deficient Heterocycle

The 1,5-naphthyridine nucleus is characterized by its electron-deficient nature, a consequence of the two nitrogen atoms. This electronic property significantly influences the reactivity of the scaffold in cross-coupling reactions. The nitrogen lone pairs can coordinate to the palladium catalyst, potentially impeding the catalytic cycle. Therefore, the judicious selection of ligands, bases, and reaction conditions is critical to achieving high efficiency and yields. This guide will explore how each named reaction is adapted to overcome these intrinsic challenges.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for the arylation and vinylation of halo-1,5-naphthyridines, lauded for its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.

Mechanistic Rationale and Key Parameters

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. For 1,5-naphthyridine substrates, the choice of palladium source, ligand, and base are interdependent and crucial for success.

  • Palladium Source: While various Pd(0) and Pd(II) precursors are effective, Pd(OAc)₂ and Pd₂(dba)₃ are common starting points, often used in conjunction with a phosphine ligand.

  • Ligand Selection: The ligand plays a pivotal role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. For electron-deficient heterocycles like 1,5-naphthyridines, bulky, electron-rich phosphine ligands such as SPhos, XPhos, and DavePhos are often superior, promoting efficient oxidative addition and reductive elimination. The choice of ligand can significantly impact reaction rates and yields, and screening is often necessary to identify the optimal ligand for a specific substrate combination.

  • Base: The base is essential for the activation of the boronic acid to the more nucleophilic boronate species, which then participates in transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used, often in aqueous solvent mixtures. The strength and solubility of the base can influence reaction kinetics and should be chosen based on the stability of the substrates and the solvent system.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-X transmetalation_complex Ar-Pd(II)L₂-Ar' oa_complex->transmetalation_complex Transmetalation byproduct X-B(OH)₂ oa_complex->byproduct transmetalation_complex->pd0 product Ar-Ar' transmetalation_complex->product Reductive Elimination reagents Ar-X reagents->pd0 Oxidative Addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->oa_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct and efficient route to N-functionalized 1,5-naphthyridines. This palladium-catalyzed C-N bond formation is indispensable in drug discovery, where the introduction of amine functionalities is a common strategy for modulating biological activity.

Mechanistic Considerations and Optimization

Similar to C-C couplings, the Buchwald-Hartwig amination proceeds via a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. The optimization of this reaction for 1,5-naphthyridine substrates requires careful attention to the catalyst system and base.

  • Catalyst System: The combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is paramount. Ligands like XantPhos and XPhos have proven to be particularly effective for the amination of halo-pyridines and related heterocycles, and this efficacy extends to the 1,5-naphthyridine system. The choice of ligand can influence the reaction scope, allowing for the coupling of a wide range of primary and secondary amines.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are commonly employed. The choice of base can be critical, and its strength must be sufficient to deprotonate the amine without causing undesired side reactions.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-X amido_complex Ar-Pd(II)L₂(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation byproduct [Base-H]⁺X⁻ oa_complex->byproduct amido_complex->pd0 product Ar-NR'R'' amido_complex->product Reductive Elimination reagents Ar-X reagents->pd0 Oxidative Addition amine HNR'R'' + Base amine->oa_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Stille and Sonogashira Couplings: Expanding the Synthetic Toolbox

While the Suzuki and Buchwald-Hartwig reactions are the most common, the Stille and Sonogashira couplings offer valuable alternatives for specific synthetic challenges.

Stille Coupling: Taming Toxicity for Tolerance

The Stille reaction couples organotin reagents with organic halides. Its primary advantage is the exceptional functional group tolerance of organostannanes, which are generally stable to air and moisture. This can be particularly useful when working with complex, highly functionalized 1,5-naphthyridine derivatives. However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks that have led to the ascendancy of the Suzuki coupling in many applications.

Sonogashira Coupling: Introducing the Alkynyl Moiety

The Sonogashira coupling is the premier method for installing alkynyl groups onto the 1,5-naphthyridine core, a transformation that is difficult to achieve with other methods. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The resulting alkynyl-1,5-naphthyridines are versatile intermediates for further transformations, such as cycloadditions or the synthesis of conjugated materials. While highly valuable, the Sonogashira coupling can be sensitive to reaction conditions, and optimization is often required to achieve high yields, particularly with less reactive chloro-1,5-naphthyridines.

Stille_Sonogashira_Cycles cluster_stille Stille Coupling cluster_sonogashira Sonogashira Coupling pd0_stille Pd(0)L₂ oa_complex_stille Ar-Pd(II)L₂-X pd0_stille->oa_complex_stille Oxidative Addition (Ar-X) transmetalation_complex_stille Ar-Pd(II)L₂-R' oa_complex_stille->transmetalation_complex_stille Transmetalation (R'-SnR₃) transmetalation_complex_stille->pd0_stille product_stille Ar-R' transmetalation_complex_stille->product_stille Reductive Elimination pd0_sono Pd(0)L₂ oa_complex_sono Ar-Pd(II)L₂-X pd0_sono->oa_complex_sono Oxidative Addition (Ar-X) alkynyl_complex_sono Ar-Pd(II)L₂(C≡CR') oa_complex_sono->alkynyl_complex_sono Transmetalation alkynyl_complex_sono->pd0_sono product_sono Ar-C≡CR' alkynyl_complex_sono->product_sono Reductive Elimination cu_cycle Cu(I) Cycle (activates alkyne) cu_cycle->oa_complex_sono

Caption: Simplified catalytic cycles for the Stille and Sonogashira couplings.

Comparative Performance: A Data-Driven Overview

The choice of cross-coupling method is ultimately guided by the specific synthetic goal, the nature of the coupling partners, and practical considerations such as cost and toxicity. The following table provides a comparative summary of the four methods discussed.

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig AminationStille CouplingSonogashira Coupling
Bond Formed C(sp²) - C(sp²), C(sp²) - C(sp³)C(sp²) - NC(sp²) - C(sp²), C(sp²) - C(sp³)C(sp²) - C(sp)
Key Reagent Organoboron compoundsAminesOrganotin compoundsTerminal alkynes
Toxicity LowVaries with amineHighGenerally low
Functional Group Tolerance Good to excellentGoodExcellentGood
Reaction Conditions Mild, requires baseMild, requires strong baseOften mild, can be base-freeMild, requires base and Cu(I) co-catalyst
Byproduct Removal Generally easyGenerally easyOften difficultGenerally easy
Typical Yields on 1,5-Naphthyridines Moderate to highModerate to highModerate to highModerate to high

Experimental Protocols: From Theory to Practice

The following protocols are representative examples for the functionalization of halo-1,5-naphthyridines and should be regarded as a starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of 2-Iodo-1,5-naphthyridine

This protocol is adapted from a procedure for the Suzuki coupling of a similar iodo-heterocycle.

Materials:

  • 2-Iodo-1,5-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1, v/v), degassed

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add 2-iodo-1,5-naphthyridine, the arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-1,5-naphthyridine

This protocol is based on general procedures for the amination of electron-deficient heteroaryl chlorides.

Materials:

  • 2-Chloro-1,5-naphthyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XantPhos (0.04 equiv)

  • NaOtBu (1.5 equiv)

  • Anhydrous toluene, degassed

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃, XantPhos, and NaOtBu.

  • Add 2-chloro-1,5-naphthyridine.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed toluene, followed by the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling of 2-Bromo-1,5-naphthyridine

This protocol is a general procedure for the Sonogashira coupling of bromo-azaheterocycles.

Materials:

  • 2-Bromo-1,5-naphthyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.02 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous THF, degassed

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 2-bromo-1,5-naphthyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed THF and Et₃N.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with an organic solvent.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of 1,5-naphthyridines are indispensable tools for the synthesis of novel compounds with potential applications in medicine and materials science. The Suzuki-Miyaura and Buchwald-Hartwig reactions have become the methods of choice for C-C and C-N bond formation, respectively, due to their broad applicability and the use of relatively benign reagents. The Stille and Sonogashira couplings, while having certain drawbacks, provide essential and complementary reactivity for accessing a wider range of functionalized 1,5-naphthyridines.

Future developments in this field will likely focus on the use of more sustainable and economical catalysts, such as those based on earth-abundant metals, and the development of milder reaction conditions with even broader functional group tolerance. The continued exploration of novel ligands will undoubtedly lead to more efficient and selective cross-coupling methods for the ever-expanding world of 1,5-naphthyridine chemistry.

References

  • [Blog Post on Optimizing Buchwald-Hartwig Amination]. (n.d.).
  • [Review on 1,5-Naphthyridine Synthesis and Applications]. (n.d.). A comprehensive review article on the synthesis and importance of 1,5-naphthyridines in medicinal chemistry.
  • [BenchChem Protocol for Suzuki-Miyaura Coupling]. (2025). BenchChem.
  • [Thesis on Naphthyridine Synthesis]. (n.d.).
  • [ResearchGate Article on Buchwald-Hartwig Optimization]. (n.d.).
  • [Journal Article on Suzuki-Miyaura Coupling of Pyridyl Nucleophiles]. (n.d.). A relevant journal publication from the American Chemical Society or similar.
  • [Comprehensive Review on 1,5-Naphthyridines in PMC]. (n.d.). A peer-reviewed article available through PubMed Central.
  • [Study on 1,5-Naphthyridine and Palladium Interactions]. (2008). PubMed.
  • [ResearchGate Article on Buchwald-Hartwig Amination Optimization]. (n.d.).
  • [Yoneda Labs Guide to Suzuki-Miyaura Coupling]. (n.d.). Yoneda Labs.
  • [YouTube Video on Buchwald-Hartwig Reaction Optimization]. (2025).
  • [ChemRxiv Article on Homogeneous Buchwald-Hartwig Amin
  • [Organic Chemistry Portal on Sonogashira Coupling]. (n.d.). Organic Chemistry Portal.
  • [BenchChem Comparative Guide on Suzuki vs. Stille Reactions]. (2025). BenchChem.
  • [MDPI Review on Suzuki-Miyaura and Buchwald-Hartwig Couplings]. (n.d.). MDPI.
  • [BenchChem Protocol for Suzuki-Miyaura Coupling of Aminobromopyridine]. (2025). BenchChem.
  • [NIH Article on Solvent-Free Cross-Coupling Reactions]. (n.d.).
  • [Wikipedia Article on Sonogashira Coupling]. (n.d.). Wikipedia.
  • [Scite.ai Article on Ligand Effects in Cross-Coupling]. (n.d.). Scite.ai.
  • [ResearchGate Article on Ligands for Cross-Coupling]. (n.d.).
  • [MDPI Article on Fused 1,5-Naphthyridines]. (n.d.). MDPI.
  • [ResearchGate Article on Suzuki Coupling of 2-Iodo-1,5-naphthyridine]. (2019).
  • [ResearchGate Article on Palladium Nanoparticles for Suzuki Coupling]. (n.d.).
  • [PubMed Article on Palladium-Catalyzed Synthesis of 1,7-Naphthyridines]. (2000). PubMed.
  • [Book Chapter on Naphthyridines]. (2008). In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
  • [Scirp.org Article on Sonogashira Coupling of Aminobromopyridines]. (n.d.). Scirp.org.
  • [NIH Comparative Study on Stille vs. Suzuki Coupling]. (2023).
  • [BenchChem Protocol for Sonogashira Coupling]. (2025). BenchChem.
  • [Chemistry LibreTexts on Sonogashira Coupling]. (2024). Chemistry LibreTexts.
  • [BenchChem Comparative Guide on Suzuki vs. Stille Coupling]. (2025). BenchChem.
  • [BenchChem Guide to Inorganic Bases in Suzuki Reactions]. (2025). BenchChem.
  • [PubMed Article on Reductive Cross-Coupling]. (2022). PubMed.
  • [PubMed Comparative Study on Suzuki-type Methyl

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 8-aryl-2-methoxy-1,5-naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

The Analytical Imperative: Why Purity is Paramount

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities.[1] When developing novel compounds like 8-aryl-2-methoxy-1,5-naphthyridines, the purity of the synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility in preclinical and clinical research.[2] Impurities, even at trace levels, can introduce confounding biological activity, exhibit toxicity, or compromise the stability of the final drug product.[3]

Sources of impurities in a synthesized batch of 8-aryl-2-methoxy-1,5-naphthyridines are varied and can include:

  • Starting Materials: Unreacted starting materials or impurities within them.

  • Intermediates: Incomplete reactions leading to the carry-over of synthetic intermediates.

  • By-products: Resulting from side reactions, such as the formation of regioisomers during the coupling step to introduce the aryl group.[4][5]

  • Degradation Products: Formed during synthesis, work-up, or storage.

  • Residual Solvents: Volatile organic compounds used during synthesis or purification.[3]

Therefore, a robust, multi-faceted analytical strategy is not just recommended; it is essential. This guide provides a comprehensive comparison of the critical analytical techniques required to establish the purity of these complex heterocyclic compounds, grounded in the principles of scientific causality and self-validating methodologies.

The Orthogonal Approach: A Framework for Confidence

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, which employs multiple analytical methods based on different chemical and physical principles, is the gold standard.[6] This ensures that impurities not detected by one method (e.g., an impurity that co-elutes with the main peak in HPLC) can be identified and quantified by another (e.g., NMR or MS). Our assessment strategy follows a logical workflow, moving from rapid qualitative screening to precise quantitative analysis and definitive structural confirmation.

Purity_Workflow cluster_Start Start cluster_Screening Tier 1: Rapid Screening cluster_Quantitative Tier 2: Quantitative Analysis cluster_Confirmatory Tier 3: Structural & Confirmatory Analysis cluster_Absolute Tier 4: Absolute Purity cluster_Final Final Assessment Synthesized_Product Synthesized Crude 8-aryl-2-methoxy-1,5-naphthyridine TLC Thin-Layer Chromatography (TLC) - Reaction Completion - Gross Purity Check Synthesized_Product->TLC Initial Checks MP Melting Point Analysis - Preliminary Purity Indication Synthesized_Product->MP Initial Checks HPLC Reverse-Phase HPLC-UV - Primary Purity Assay (% Area) - Quantify Impurities Synthesized_Product->HPLC Primary Analysis NMR NMR Spectroscopy (1H, 13C, 2D) - Confirm Structure of API - Identify Related-Substance Impurities Synthesized_Product->NMR Structural Confirmation DSC Differential Scanning Calorimetry (DSC) - Determine Absolute Molar Purity Synthesized_Product->DSC If Crystalline & >98% Pure TLC->HPLC Guide Method Development LCMS LC-MS / HRMS - Determine Mass of Impurities - Propose Elemental Composition HPLC->LCMS Identify Unknown Peaks Final_Report Comprehensive Purity Profile & Certificate of Analysis HPLC->Final_Report NMR->Final_Report LCMS->Final_Report DSC->Final_Report

Caption: An integrated workflow for the comprehensive purity assessment of synthesized APIs.

Chromatographic Separation: The Workhorse of Purity Analysis

Chromatographic techniques are fundamental to purity assessment as they physically separate the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of quantitative purity analysis in the pharmaceutical industry.[3] For 8-aryl-2-methoxy-1,5-naphthyridines, a reverse-phase HPLC (RP-HPLC) method with UV detection is the most logical and effective starting point.

Expertise & Causality: The molecular structure—a moderately polar heterocyclic core with a variable, often nonpolar, aryl substituent—makes it ideally suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The conjugated naphthyridine ring system possesses a strong UV chromophore, allowing for sensitive detection using a UV detector. A Photo-Diode Array (PDA) detector is highly recommended as it can assess the spectral homogeneity of a peak, providing an early warning of co-eluting impurities.[7]

Experimental Protocol: RP-HPLC Method Development & Validation

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This provides a good balance of efficiency and backpressure.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acidifier is crucial for good peak shape by suppressing the ionization of the basic nitrogen atoms in the naphthyridine ring.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient Elution: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components and determine the approximate retention time of the main peak.

  • Method Optimization: Adjust the gradient to ensure the main peak elutes between 5 and 15 minutes and provides good resolution (>2) between the main peak and all impurity peaks.

  • Wavelength Selection: Using the PDA detector, identify the wavelength of maximum absorbance (λ-max) for the main compound and use this for quantification to ensure maximum sensitivity.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines. This is a self-validating step that proves the method is fit for purpose. Key parameters include:

    • Specificity: Ensure degradation products and impurities are resolved from the main peak.

    • Linearity: Analyze a series of dilutions of a reference standard to confirm that the detector response is proportional to the concentration.

    • Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of an impurity that can be reliably detected and quantified.

Data Presentation: Comparison of Analytical Techniques

TechniquePrincipleInformation ProvidedStrengthsLimitations
HPLC-UV Differential partitioning between stationary and mobile phasesRelative purity (% area), quantitative impurity profileHigh resolution, highly quantitative, robust, automatedRequires a chromophore, co-elution is possible, relative response factors may vary
TLC Planar chromatographyQualitative check for major impurities, reaction monitoringFast, inexpensive, simple equipmentLow resolution, not quantitative, less sensitive
NMR Nuclear spin in a magnetic fieldDefinitive structure confirmation, identification of impuritiesAbsolute structural information, can identify non-chromophoric impuritiesLower sensitivity, complex mixtures are difficult to analyze, requires more sample
LC-MS HPLC separation followed by mass analysisMolecular weight of impurities, structural fragmentation patternsHigh sensitivity, high specificity, definitive identification of unknownsIonization suppression effects, complex instrumentation, not inherently quantitative
DSC Measurement of heat flow during thermal transitionAbsolute molar purity, melting pointProvides absolute purity (mol %), small sample sizeRequires a crystalline, stable compound (>98% pure), not suitable for amorphous materials or compounds that decompose
Thin-Layer Chromatography (TLC)

While largely replaced by HPLC for quantitative analysis, TLC remains a valuable, rapid, and cost-effective tool for preliminary screening.[8]

Expertise & Causality: TLC is indispensable during the synthesis phase for monitoring reaction progress. A quick spot test can confirm the consumption of starting material and the formation of the product. It also serves as an excellent first check for gross impurities in the final, isolated product before committing to a full HPLC analysis.

Experimental Protocol: TLC Analysis

  • Plate: Use silica gel 60 F254 plates.

  • Sample Application: Dissolve a small amount of the compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) and spot it onto the plate baseline.

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., Hexane or Toluene) and a polar solvent (e.g., Ethyl Acetate) is a good starting point. Adjust the ratio to achieve a retention factor (Rf) for the main spot of ~0.3-0.4.

  • Development: Place the plate in a chamber saturated with the mobile phase vapor and allow the solvent front to travel up the plate.

  • Visualization: Visualize the spots under UV light (254 nm and/or 366 nm). The presence of multiple spots indicates impurities.

Spectroscopic Identification: Confirming Identity and Unmasking Impurities

Spectroscopic methods provide orthogonal information to chromatography, focusing on the molecular structure rather than physical separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules.[9][10] For a novel 8-aryl-2-methoxy-1,5-naphthyridine, NMR confirms that the correct molecule has been synthesized and can identify and quantify impurities, even those that are structurally very similar (e.g., regioisomers) or lack a UV chromophore.

Expertise & Causality: A standard 1D ¹H NMR spectrum provides initial confirmation. The aromatic region will show characteristic signals for the naphthyridine and aryl protons, while the methoxy group will appear as a singlet around 3.9-4.2 ppm. However, due to the complexity of the coupled aromatic protons, 2D NMR experiments are essential for full assignment and impurity identification.[11]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for connecting the different fragments of the molecule (e.g., linking the aryl group to the C8 position of the naphthyridine core).

NMR_Logic cluster_1D 1D NMR cluster_2D 2D NMR for Connectivity Unknown Synthesized Compound (Purity >95% by HPLC) H1_NMR 1H NMR - Proton count & chemical shifts - Initial structural motifs Unknown->H1_NMR C13_NMR 13C NMR - Carbon count & types (Aromatic, Aliphatic, C=O) Unknown->C13_NMR HSQC HSQC - Link protons to their  directly attached carbons (1JCH) H1_NMR->HSQC COSY COSY - Identify coupled proton  spin systems (JHH) H1_NMR->COSY C13_NMR->HSQC HMBC HMBC - Establish long-range connectivity  (2-3JCH) HSQC->HMBC Structure Unambiguous Structure & Impurity Identification HSQC->Structure HMBC->Structure COSY->Structure

Caption: Logical workflow for structural elucidation using 2D NMR experiments.

Experimental Protocol: Sample Preparation for NMR

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble.

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of a stable internal standard with a signal in a clear region of the spectrum.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (≥400 MHz).

Mass Spectrometry (MS)

When coupled with HPLC, Mass Spectrometry (LC-MS) is an exceptionally sensitive and specific technique for impurity profiling.[12][13] It provides the molecular weight of each component as it elutes from the column.

Expertise & Causality: While HPLC-UV can quantify an unknown impurity peak, it provides no structural information. LC-MS analysis of the same sample can provide the exact mass of that impurity. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is particularly powerful as it can measure mass with enough accuracy (typically <5 ppm) to allow for the determination of the elemental formula of an impurity.[6] This information is invaluable for proposing a structure for the unknown peak.

Experimental Protocol: LC-MS Analysis

  • Method Transfer: Adapt the validated HPLC method for MS compatibility. This primarily involves replacing non-volatile buffers (e.g., phosphate) with volatile ones (e.g., ammonium formate or 0.1% formic acid).[12]

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI), which is well-suited for polar, nitrogen-containing heterocycles and typically produces a strong protonated molecular ion [M+H]⁺.

  • Analysis: Analyze the sample using the MS-compatible LC method. The mass spectrometer will acquire a mass spectrum for every point in the chromatogram.

  • Data Interpretation: Extract the mass spectrum for each impurity peak observed in the UV chromatogram. Use the accurate mass data to calculate possible elemental formulas and propose impurity structures.

Thermal Analysis: An Absolute Measure of Purity

Differential Scanning Calorimetry (DSC) offers a distinct, non-chromatographic method for determining the absolute purity of highly pure, crystalline substances.[14][15]

Expertise & Causality: The technique is based on the thermodynamic principle of melting point depression: impurities lower and broaden the melting point of a pure substance.[16] By measuring the heat absorbed by the sample as it is heated through its melting transition, the van't Hoff equation can be used to calculate the mole fraction of impurities.[17] This method is only suitable for compounds that are >98% pure, crystalline, and do not decompose upon melting.[15][18] It provides an excellent orthogonal confirmation of the purity value obtained by HPLC.

Experimental Protocol: DSC Purity Determination

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a slow, constant rate (e.g., 0.5 to 2 °C/min) through its melting range.[17]

  • Data Analysis: Integrate the melting endotherm and use the instrument's software to perform the purity calculation based on the van't Hoff equation. The software analyzes the shape of the leading edge of the melting peak.

Conclusion: Synthesizing the Data for a Complete Profile

Assessing the purity of a novel compound like an 8-aryl-2-methoxy-1,5-naphthyridine is a rigorous process that demands a synergistic application of multiple analytical techniques.

  • TLC and Melting Point provide the initial, rapid checks.

  • A validated RP-HPLC method serves as the primary tool for quantitative analysis, delivering the crucial area percent purity value.

  • NMR spectroscopy provides the definitive confirmation of the target molecule's structure and is invaluable for identifying structurally related impurities.

  • LC-MS offers unparalleled sensitivity and specificity for identifying unknown impurities by providing their molecular weights.

  • For highly pure, crystalline materials, DSC delivers an orthogonal, absolute measure of molar purity.

By integrating the data from these orthogonal techniques, researchers and drug developers can build a comprehensive purity profile, ensuring the quality and integrity of their compounds and providing a solid foundation for further development.

References

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent Technologies.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC Limited.
  • Mass spectrometry in impurity profiling.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
  • Purity Determination by DSC.
  • Purity Determination and DSC Tzero Technology. TA Instruments.
  • Differential scanning calorimetry. Wikipedia.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. Silva, A. M. S., et al.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • Thin-layer chromatography in testing the purity of pharmaceuticals.
  • Synthetic Strategies, Reactivity and Applic
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Kwan, E. E., & Huang, S. G.
  • How do you perform purity analysis?
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALU
  • Antimicrobial Activity of Naphthyridine Deriv
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.

Sources

A Researcher's Guide to Selecting Cytotoxicity Assays for Novel 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and minimal side effects is paramount. Among the myriad of heterocyclic compounds, 1,5-naphthyridine derivatives have emerged as a promising scaffold, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The cytotoxic potential of these novel derivatives is a critical determinant of their therapeutic promise, particularly in oncology. This guide provides an in-depth comparison of three commonly employed cytotoxicity assays—MTT, SRB, and LDH—to aid researchers in selecting the most appropriate method for evaluating novel 1,5-naphthyridine compounds.

The Critical Role of Cytotoxicity Screening

The initial assessment of a compound's cytotoxicity is a pivotal step in the drug development pipeline. It provides essential information about the concentration at which a compound induces cell death, typically expressed as the half-maximal inhibitory concentration (IC50). This data is fundamental for structure-activity relationship (SAR) studies, enabling medicinal chemists to refine the molecular structure of the lead compound to enhance its potency and selectivity[1][3]. Furthermore, understanding the cytotoxic profile of a novel 1,5-naphthyridine derivative against various cancer cell lines can offer preliminary insights into its potential therapeutic window and spectrum of activity[4][5].

A Comparative Analysis of Key Cytotoxicity Assays

The choice of a cytotoxicity assay is not a one-size-fits-all decision. Each method relies on a different cellular parameter to assess cell viability, and therefore, can provide distinct and complementary information about the mechanism of cell death induced by the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[6]. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals[7]. The amount of formazan produced is directly proportional to the number of viable cells[6][8].

Principle of the MTT Assay

The core of the MTT assay lies in the enzymatic conversion of MTT by mitochondrial succinate dehydrogenase in metabolically active cells[7]. This reaction only occurs in cells with a functional respiratory chain, thus providing a measure of cellular health. The resulting insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically[6].

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Reaction & Measurement A Seed cells in a 96-well plate B Incubate for 24h for cell adherence A->B C Treat with 1,5-naphthyridine derivatives at various concentrations B->C D Incubate for desired exposure time (e.g., 48h) C->D E Add MTT solution to each well D->E Begin Assay F Incubate for 1-4 hours to allow formazan formation E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 values H->I Analyze Data

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol for MTT Assay [7][8][9]

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the novel 1,5-naphthyridine derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization and measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Advantages and Limitations of the MTT Assay

AdvantagesLimitations
Well-established and widely used.Can be influenced by the metabolic state of the cells.
Relatively inexpensive.Requires a solubilization step for the formazan crystals.
Provides a good indication of overall cell health.Some compounds may interfere with the MTT reduction reaction.
Suitable for high-throughput screening.Less sensitive at high cell densities[10].
Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the binding of the bright pink aminoxanthene dye, sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions[11][12][13]. The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number[14][15].

Principle of the SRB Assay

This assay is based on the stoichiometric binding of SRB to cellular proteins after fixation with trichloroacetic acid (TCA)[12][16]. The bound dye is then solubilized with a basic solution, and the absorbance is measured. Unlike the MTT assay, the SRB assay is not dependent on the metabolic activity of the cells[16].

Experimental Workflow: SRB Assay

SRB_Workflow cluster_prep Cell Preparation & Treatment cluster_assay SRB Staining & Measurement A Seed cells in a 96-well plate B Incubate for 24h for cell adherence A->B C Treat with 1,5-naphthyridine derivatives at various concentrations B->C D Incubate for desired exposure time C->D E Fix cells with cold 10% TCA D->E Begin Assay F Stain with 0.4% SRB solution E->F G Wash with 1% acetic acid to remove unbound dye F->G H Solubilize bound dye with 10 mM Tris base G->H I Measure absorbance at ~540 nm H->I J Calculate IC50 values I->J Analyze Data

Caption: Workflow of the SRB cytotoxicity assay.

Detailed Protocol for SRB Assay [9][11]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with tap water and allow them to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at approximately 540 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Advantages and Limitations of the SRB Assay

AdvantagesLimitations
More sensitive and reproducible than the MTT assay[10][17].The multiple washing and drying steps can be cumbersome for high-throughput screening[13].
Better linearity with cell number[10].Measures total protein content, which may not always directly correlate with cell number if the compound affects protein synthesis.
Not dependent on cell metabolism, reducing interference from test compounds[16].Cell debris from lysed cells can be stained, potentially affecting results if not washed properly[17].
The endpoint is stable, allowing for storage of plates before reading[10].
Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane[18][19]. The amount of LDH released is proportional to the number of lysed cells.

Principle of the LDH Assay

This assay is based on a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH[20]. The newly formed NADH then drives the reduction of a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically[19][20].

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Release & Measurement A Seed cells in a 96-well plate B Incubate for 24h for cell adherence A->B C Treat with 1,5-naphthyridine derivatives at various concentrations B->C D Incubate for desired exposure time C->D E Collect cell culture supernatant D->E Begin Assay F Transfer supernatant to a new plate E->F G Add LDH reaction mixture F->G H Incubate at room temperature G->H I Measure absorbance at ~490 nm H->I J Calculate % cytotoxicity I->J Analyze Data

Caption: Workflow of the LDH cytotoxicity assay.

Detailed Protocol for LDH Assay [20]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells.

  • Sample Transfer: Carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at approximately 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Advantages and Limitations of the LDH Assay

AdvantagesLimitations
Directly measures cell membrane damage and lysis[18].Does not distinguish between different modes of cell death (apoptosis vs. necrosis)[21].
Relatively simple and inexpensive[21].Serum in the culture medium can contain LDH, leading to high background.
Can be used for real-time analysis without disturbing the cells[21].The enzyme is stable, so the timing of the assay relative to cell death is important.
Highly sensitive to small amounts of LDH release[21].Not suitable for long-term cytotoxicity studies as LDH can degrade over time.

Comparative Summary of Cytotoxicity Assays

FeatureMTT AssaySRB AssayLDH Assay
Principle Measures mitochondrial metabolic activity.Measures total cellular protein content[11][12].Measures lactate dehydrogenase release from damaged cells[18].
Endpoint Absorbance of solubilized formazan[6].Absorbance of solubilized SRB dye[11].Absorbance of formazan product from coupled enzymatic reaction[20].
Cell State Measured Viability (metabolically active cells)[8].Cell number (total biomass)[14].Cytotoxicity (cell membrane integrity).
Interference Compounds affecting mitochondrial respiration.Minimal interference from test compounds[16].Serum LDH, compounds affecting enzyme activity[21].
Throughput HighMediumHigh
Cost LowLowLow

Recommendations for Evaluating 1,5-Naphthyridine Derivatives

For the initial screening of a library of novel 1,5-naphthyridine derivatives, the SRB assay is highly recommended. Its robustness, sensitivity, and independence from cellular metabolic activity make it a reliable method for obtaining accurate IC50 values[10][17]. The stability of the stained plates also offers practical advantages in a high-throughput setting.

Following the initial screening, a secondary validation using the MTT assay can provide complementary information on whether the cytotoxic effect of the lead compounds is associated with mitochondrial dysfunction. A discrepancy between the IC50 values obtained from SRB and MTT assays could suggest that the 1,5-naphthyridine derivative is affecting cellular metabolism without causing immediate cell death, or vice versa.

To further elucidate the mechanism of cell death, the LDH assay is a valuable tool. If a 1,5-naphthyridine derivative induces rapid cell lysis (necrosis), a significant increase in LDH release would be expected. Conversely, if the compound induces apoptosis, LDH release may be a later event. Comparing the kinetics of LDH release with markers of apoptosis can provide a more comprehensive understanding of the compound's mode of action.

References

  • Sulforhodamine B (SRB)
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. [Link]
  • Sulforhodamine B (SRB)
  • The Role of LDH in Cellular Cytotoxicity - G-Biosciences. [Link]
  • Sulforhodamine B (SRB)
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
  • LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences. [Link]
  • Cell quantitation: SRB Assay - Cellculture2 - Altervista. [Link]
  • Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]
  • MTT Analysis Protocol - Cre
  • MTT Assay Protocol | Springer N
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. - SciSpace. [Link]
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
  • Evaluating the Cytotoxic Potential of Naphthyridine Analogs: A Key Step in Drug Discovery. [Link]
  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PubMed Central. [Link]
  • Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed. [Link]
  • Comparison of Different Methods to Measure Cell Viability - Cre
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
  • Synthesis, Biological Evaluation, and Molecular Docking Studies of[12][20]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents | Scilit. [Link]
  • Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed. [Link]
  • Technical note: comparison of the PrestoBlue and LDH release assays with the MTT assay for skin viability assessment - PubMed. [Link]
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchG
  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][12][24]naphthyridin-(5H)ones - PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of 1,5-Naphthyridine Compounds Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 1,5-Naphthyridine Scaffold in Oncology

The search for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design. The 1,5-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, has garnered significant attention for its diverse and potent biological activities.[1][2] Derivatives of this scaffold have been investigated as inhibitors of critical cellular machinery, making them promising candidates for development into next-generation cancer therapeutics.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro testing of novel 1,5-naphthyridine compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical workflow from initial cytotoxicity screening to preliminary mechanistic elucidation. Our approach is designed to be a self-validating system, providing the technical accuracy and field-proven insights necessary for rigorous drug discovery.

Pillar 1: Foundational Cytotoxicity Screening

The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit the proliferation of cancer cells. This is a fundamental gatekeeping step; a compound with no cytotoxic or cytostatic effect is unlikely to be a viable therapeutic candidate. The primary output of this stage is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[5]

Two of the most common, reliable, and cost-effective methods for this initial screen are the MTT and Sulforhodamine B (SRB) assays.[5][6]

Comparative Analysis: MTT vs. SRB Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay measures cell viability based on the metabolic activity of the cells.[7][8] In viable cells, mitochondrial dehydrogenases convert the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[9] The amount of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.

  • SRB (Sulforhodamine B) Assay : This is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[6] It offers a key advantage over the MTT assay in that its measurement is based on cell number (protein mass) rather than metabolic activity, making it less susceptible to interference from compounds that may alter cellular metabolism without affecting viability. For this reason, the SRB assay is often recommended for large-scale screening.[6]

The choice between these assays depends on the specific research question and potential compound characteristics. However, for a broad primary screen, the SRB assay provides a robust baseline of cytotoxicity.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Serial_Dilution Treatment with Serial Dilutions Cell_Seeding->Serial_Dilution Compound_Prep Test Compound Stock Solution Prep Compound_Prep->Serial_Dilution Incubation Incubation (e.g., 48-72 hours) Serial_Dilution->Incubation Assay_Proc Assay Procedure (MTT or SRB) Incubation->Assay_Proc Abs_Measure Absorbance Measurement Assay_Proc->Abs_Measure Calc_Viability % Cell Viability Calculation Abs_Measure->Calc_Viability IC50_Det IC50 Value Determination Calc_Viability->IC50_Det

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Protocol 1: SRB Cytotoxicity Assay

This protocol is a self-validating system for determining the IC50 values of novel 1,5-naphthyridine derivatives.

  • Cell Seeding : Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment : The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of the 1,5-naphthyridine compound. Include a vehicle control (e.g., DMSO at the highest concentration used) and a blank control (medium only).

  • Incubation : Incubate the plates for 48-72 hours. The duration is critical; it must be long enough for the effects on cell proliferation to become apparent.

  • Cell Fixation : Gently add 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[8] This step is crucial as it affixes the cellular proteins to the plate.

  • Washing : Gently wash the plates five times with slow-running tap water to remove TCA, excess medium, and dead cells. Air dry the plates completely.

  • Staining : Add 100 µL of 0.04% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Post-Staining Wash : Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely.

  • Solubilization : Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition : Measure the absorbance at 510 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Pillar 2: Elucidating the Mechanism of Action

Once a compound demonstrates significant cytotoxicity, the subsequent and more compelling question is how it exerts its effect. A robust in vitro evaluation will probe the primary mechanisms of cell death and cell cycle arrest.

A. Apoptosis Induction: Is the Compound Triggering Programmed Cell Death?

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Its detection confirms that the compound is activating a specific, controlled cellular suicide pathway rather than causing indiscriminate necrotic death.

Key Assays for Apoptosis Detection:

  • Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry : This is the gold standard for detecting early to late-stage apoptosis.[10][11] In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[11]

  • Western Blot for Apoptosis Markers : To confirm the biochemical hallmarks of apoptosis, Western blotting can be used to detect the cleavage (and thus activation) of key proteins in the apoptotic cascade, such as caspases (e.g., Caspase-3, Caspase-9) and Poly (ADP-ribose) polymerase (PARP). An increase in the cleaved forms of these proteins provides strong evidence of apoptosis induction.

Protocol 2: Apoptosis Detection by Annexin V/PI Flow Cytometry
  • Cell Treatment : Seed cells in 6-well plates and treat with the 1,5-naphthyridine compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting : Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing : Wash the cell pellet with cold PBS.

  • Staining : Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[11] A flow cytometer can rapidly analyze thousands of cells, providing statistically robust data on the different cell populations.[12]

B. Cell Cycle Analysis: Is the Compound Disrupting Cell Division?

Dysregulation of the cell cycle is a fundamental characteristic of cancer.[13] Many effective anticancer drugs function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing the cell from progressing through division and ultimately leading to apoptosis.[14]

Primary Assay for Cell Cycle Analysis:

  • Propidium Iodide (PI) Staining and Flow Cytometry : This technique analyzes the distribution of cells throughout the different phases of the cell cycle based on their DNA content.[13] PI is a fluorescent agent that intercalates into the DNA of permeabilized cells. The amount of fluorescence emitted is directly proportional to the amount of DNA.[13]

    • G0/G1 phase : Cells have a normal diploid (2N) DNA content.

    • S phase : Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.

    • G2/M phase : Cells have completed DNA replication and have a tetraploid (4N) DNA content. An accumulation of cells in a specific phase after treatment indicates drug-induced cell cycle arrest.[15]

Protocol 3: Cell Cycle Analysis by PI Staining
  • Cell Treatment : Seed cells and treat with the compound as described in the apoptosis protocol.

  • Cell Harvesting : Harvest all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation : Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This step is critical for permeabilizing the cell membrane to allow PI entry. Incubate for at least 2 hours at -20°C.

  • Washing : Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining : Resuspend the cell pellet in a PI/RNase staining buffer. RNase is included to ensure that only DNA is stained, preventing PI from binding to double-stranded RNA.

  • Incubation : Incubate for 30 minutes at room temperature in the dark.

  • Analysis : Analyze the samples using a flow cytometer. The resulting DNA content histogram is then analyzed using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in each phase.[13]

Pillar 3: Comparative Analysis and Mechanistic Grounding

The 1,5-naphthyridine scaffold is versatile, with derivatives reported to target various cellular pathways. Understanding these targets is crucial for rational drug design and for comparing new compounds to existing alternatives.

Known Mechanisms and Targets of Naphthyridine Derivatives

Several 1,5-naphthyridine derivatives have been shown to exert their anticancer effects through specific molecular interactions:

  • Topoisomerase I Inhibition : Some derivatives function similarly to established drugs like camptothecin, inhibiting topoisomerase I, an enzyme essential for DNA replication and repair.[1][3] This leads to DNA strand breaks and cell death.

  • Kinase Inhibition : A significant number of 1,5-naphthyridines act as kinase inhibitors.[4][16]

    • FGFR Inhibition : The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is often aberrantly activated in various cancers. Novel 1,5-naphthyridine derivatives have been developed as potent inhibitors of all FGFR family members.[4]

    • TGF-β Type I Receptor (ALK5) Inhibition : The TGF-β signaling pathway is implicated in cancer progression. Potent and selective 1,5-naphthyridine inhibitors of the ALK5 kinase have been identified.[1][16]

Visualizing a Key Target Pathway: TGF-β/ALK5 Signaling

G cluster_nuc TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds ALK5 TGF-β Receptor I (ALK5) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates SMAD4 SMAD4 Complex SMAD2/3/4 Complex SMAD23->Complex Binds SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., EMT, Fibrosis) Naphthyridine 1,5-Naphthyridine Inhibitor Naphthyridine->ALK5 Inhibits ATP Binding Site

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by 1,5-naphthyridine derivatives.

Data Summary: Performance of Representative 1,5-Naphthyridine Analogs

The following table summarizes published data for various naphthyridine compounds, providing a comparative benchmark for new derivatives.

Compound Class/ExampleCancer Cell Line(s)Key Finding / IC50Mechanism of ActionReference
Phenyl- & Indeno-1,5-naphthyridinesCOLO 205 (Colon)Antiproliferative activity demonstratedTopoisomerase I Inhibition[3]
10-methoxycanthin-6-one (Natural 1,5-Naphthyridine)DU145 (Prostate)IC50 = 1.58 µg/mLNot specified[17]
Aminothiazole derivative (Compound 15)Cellular AssaysIC50 = 6 nM (ALK5 autophosphorylation)TGF-β Type I Receptor (ALK5) Inhibitor[1][16]
Pyrazole derivative (Compound 19)Cellular AssaysIC50 = 4 nM (ALK5 autophosphorylation)TGF-β Type I Receptor (ALK5) Inhibitor[1][16]
Novel 1,5-Naphthyridine SeriesFGFR-driven xenograft modelsNanomolar affinity for FGFR1, 2, 3, 4FGFR Kinase Inhibition[4]
Naphthyridine derivative (Compound 16)HL-60 (Leukemia)IC50 = 0.1 µMNot specified, potent cytotoxicity[2]

Note: The table includes data for various naphthyridine scaffolds to provide a broader context, with a focus on 1,5-naphthyridine derivatives where specified.

Conclusion and Future Directions

The 1,5-naphthyridine scaffold is a validated and promising starting point for the development of novel anticancer therapeutics. The systematic in vitro evaluation workflow detailed in this guide—progressing from broad cytotoxicity screening to specific assays for apoptosis and cell cycle arrest—provides a robust framework for identifying and characterizing lead compounds.

Future efforts in this field should focus on expanding the chemical space around the 1,5-naphthyridine core to establish more comprehensive structure-activity relationships (SAR).[1] By correlating specific chemical modifications with changes in cytotoxicity and mechanistic activity, medicinal chemists can rationally design next-generation compounds with enhanced potency, improved selectivity against cancer-specific targets like kinases and topoisomerases, and more favorable pharmacological profiles. The integration of these rigorous in vitro techniques is paramount to advancing these promising compounds from the laboratory bench toward clinical application.

References

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents.
  • Biological Activity of Naturally Derived Naphthyridines. PMC, PubMed Central. [Link]
  • Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents.
  • Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, AACR Journals. [Link]
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
  • Flow Cytometry Modernizes Apoptosis Assays. Biocompare. [Link]
  • Monitoring Cell Cycle Progression in Cancer Cells. Agilent. [Link]
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
  • Flow cytometry-based apoptosis detection. PMC, NIH. [Link]
  • Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach. NIH. [Link]
  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. [Link]
  • Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells.
  • How to Use Flow Cytometry to Measure Apoptosis: Part One. Bio-Rad Antibodies. [Link]
  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. [Link]
  • Design, Synthesis and Evaluation of Dibenzo[c,h][5][6]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. NIH. [Link]
  • Flow cytometry-based apoptosis detection. SciSpace. [Link]
  • Bioactivity of naphthyridine derivatives in human cancer cell lines.
  • Chemical Dissection of the Cell Cycle for Anticancer Drug Discovery and Target Identific

Sources

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, particularly within pharmaceutical and agrochemical research where the construction of complex biaryl and hetero-biaryl scaffolds is paramount.[1][2] Substituted heteroarenes form the core of countless pharmacologically active agents.[1][3] The unparalleled versatility, functional group tolerance, and the commercial availability of its components make it a favored method for C-C bond formation.[1][3][4] However, the application of this powerful reaction to heteroaryl halides is not without its challenges. Issues such as catalyst inhibition by heteroatoms and the varied electronic nature of heterocyclic rings can complicate reaction outcomes.[5][6][7]

This guide provides an in-depth comparison of reactivity trends, explores the causality behind experimental choices, and offers field-proven insights to navigate the complexities of coupling heteroaryl halides, empowering researchers to optimize their synthetic strategies.

Understanding the Landscape: Core Reactivity Trends

Predicting the outcome of a Suzuki-Miyaura coupling involving heteroaryl halides requires a multi-faceted analysis. The interplay between the heteroaromatic core, the nature and position of the halogen, and the catalyst system dictates the reaction's success.

The electronic nature of the heterocyclic ring is a primary determinant of reactivity.

  • Electron-Deficient Heterocycles (e.g., Pyridines, Pyrimidines): These systems are generally more reactive in the oxidative addition step, which is often rate-determining.[1] The electron-withdrawing nature of the nitrogen atom(s) polarizes the C-X bond, making the carbon center more electrophilic and susceptible to attack by the Pd(0) catalyst. However, this benefit comes with a significant drawback: the Lewis basic nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5][8] This is famously known as the "2-pyridyl problem," where 2-halopyridines are notoriously challenging substrates.[6][9]

  • Electron-Rich Heterocycles (e.g., Pyrroles, Furans, Thiophenes): These rings are less prone to catalyst inhibition but present a different challenge. Their electron-donating nature makes the oxidative addition step slower and more difficult compared to electron-deficient systems. The C-X bond is less polarized and stronger, requiring more active catalytic systems to achieve efficient coupling.

For any given heteroaryl core, the reactivity of the halide follows a well-established trend based on the carbon-halogen bond dissociation energy (BDE):

I > Br > OTf >> Cl [2]

Iodides are the most reactive due to the weakest C-I bond, making oxidative addition facile even with traditional catalysts like Pd(PPh₃)₄. Bromides are also reliable substrates. The true challenge, and where modern catalysis has made its greatest impact, lies with chlorides. Aryl and heteroaryl chlorides are economically advantageous but their strong C-Cl bond requires highly active catalysts to cleave.[2][8]

When a heteroaromatic ring contains multiple identical halogens, selectivity is primarily governed by the intrinsic electrophilicity of the carbon atoms to which they are attached.[1][3] The halogen at the more electron-deficient position will typically react first. For example, in 3,5-dichloropyridazine, coupling preferentially occurs at the C3 position.[1] This trend shares mechanistic similarities with SNAr reactions, where nucleophilic attack also favors the most electrophilic carbon.[3]

The Modern Catalyst Toolkit: Enabling the Challenging Couplings

The evolution of catalyst systems has been the single most important factor in overcoming the challenges associated with heteroaryl halides, especially unreactive chlorides and electron-rich systems.

The limitations of early catalysts like Pd(PPh₃)₄ became apparent with difficult substrates. The breakthrough came with the development of sterically hindered, electron-rich phosphine ligands, pioneered by the Buchwald and Fu groups.

  • Buchwald Biarylphosphines (e.g., XPhos, SPhos, RuPhos): These ligands have revolutionized the field.[8][10] Their bulkiness promotes the formation of a highly reactive, monoligated Pd(0) species, which is crucial for activating stubborn C-Cl bonds.[8][11] Their strong electron-donating ability increases the electron density on the palladium center, which in turn facilitates the oxidative addition step and promotes the final, often difficult, reductive elimination step.[10][12][13] SPhos and XPhos, in particular, have proven to be highly versatile for coupling heteroaryl halides.[10]

  • N-Heterocyclic Carbenes (NHCs): NHCs (e.g., IPr, SIPr, IMes) are another class of powerful ligands for challenging couplings.[14][15] They are even stronger σ-donors than phosphines, forming very stable bonds with the metal center.[14][15] This stability translates to robust catalysts that resist decomposition. Electron-rich NHC ligands have been shown to enhance the rate of oxidative addition, a key factor for aryl chlorides.[16]

The choice between a Buchwald-type ligand and an NHC can be substrate-dependent, and screening is often necessary. However, both classes represent a significant leap forward, enabling reactions that were previously impossible.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Decision workflow for selecting a catalyst system.

While the catalyst is central, the choice of base and solvent is decisive for reaction success.[1][3]

  • Base: The base activates the organoboron species, facilitating the crucial transmetalation step.[2][17] For challenging couplings, inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly employed.[18] The choice of base can influence reaction rates and suppress side reactions. In some cases, strong bases like LiOtBu have been found to be highly effective, especially in anhydrous conditions.[19]

  • Solvent: Aprotic solvents like dioxane, toluene, and THF are standard. Often, the addition of water as a co-solvent is beneficial, particularly when using inorganic bases, as it can improve their solubility and accelerate transmetalation.[20][21] However, for sensitive substrates prone to protodeboronation, anhydrous conditions may be necessary.[22]

Comparative Data & Performance

The following table summarizes typical performance trends for different classes of heteroaryl halides with various catalytic systems. Yields are representative and highly dependent on the specific coupling partners and optimized conditions.

Heteroaryl Halide SubstrateCatalyst SystemTypical Performance & Key Insights
3-Bromothiophene (Electron-Rich)Pd(PPh₃)₄ / Na₂CO₃Good to Excellent Yields. A classic, relatively easy coupling. Oxidative addition is the slow step but achievable with standard catalysts.
2-Chloropyridine (Electron-Deficient, Inhibitory)Pd(OAc)₂ / PPh₃Low to No Yield. Catalyst is strongly inhibited by the pyridine nitrogen. Oxidative addition to the C-Cl bond is too slow.[5]
2-Chloropyridine (Electron-Deficient, Inhibitory)Pd₂(dba)₃ / SPhos / K₃PO₄Good to High Yields. Bulky, electron-rich SPhos ligand creates a highly active Pd(0) center that overcomes both the slow oxidative addition and catalyst inhibition.[5][8]
2-Bromo-N-methylpyrrole (Electron-Rich)Pd(PPh₃)₄ / Na₂CO₃Moderate Yields. Reductive elimination can be slow from the electron-rich product, leading to side reactions.
2-Bromo-N-methylpyrrole (Electron-Rich)Pd(OAc)₂ / XPhos / K₃PO₄Excellent Yields. The bulky ligand accelerates the reductive elimination step, preventing byproduct formation and improving overall efficiency.[10]
Experimental Protocols: A Comparative Workflow

Here we provide two distinct protocols to highlight the practical differences in setting up a reaction for an "easy" versus a "challenging" heteroaryl halide.

  • Materials: 3-Bromothiophene, Phenylboronic Acid, Pd(PPh₃)₄, Sodium Carbonate (Na₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • To an oven-dried reaction flask, add phenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and Pd(PPh₃)₄ (3 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add 3-bromothiophene (1.0 eq).

    • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v mixture) via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

  • Materials: 2-Chloropyridine, Phenylboronic Acid, Pd₂(dba)₃, SPhos, Potassium Phosphate (K₃PO₄), 1,4-Dioxane.

  • Procedure:

    • Glovebox Recommended: To an oven-dried vial inside a glovebox, add Pd₂(dba)₃ (2 mol%), SPhos (4.4 mol%), and K₃PO₄ (2.0 eq).

    • Add phenylboronic acid (1.5 eq) and 2-chloropyridine (1.0 eq).

    • Seal the vial, remove from the glovebox, and add degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor reaction progress by GC-MS or LC-MS.

    • Workup and purification are similar to Protocol 1.

  • Causality Note: The use of a pre-catalyst (or generating the active catalyst in situ from a Pd source and ligand) like Pd₂(dba)₃/SPhos is critical. The higher temperature and stronger base (K₃PO₄) are necessary to drive the difficult oxidative addition and subsequent steps for the unreactive chloro-substrate.[5]

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

} end Caption: The Suzuki-Miyaura Catalytic Cycle and key influencing factors.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of heteroaryl halides has matured from a specialized reaction to a broadly applicable and robust synthetic tool. The development of sophisticated phosphine and NHC ligands has largely solved the long-standing challenges of unreactive heteroaryl chlorides and catalyst inhibition. For researchers in drug development, a deep understanding of the interplay between the substrate's electronic properties and the catalyst's steric and electronic features is essential for rational reaction design. Future trends will likely focus on developing even more active and universal catalysts, expanding the scope to include novel heterocyclic systems, and transitioning towards more sustainable, green chemistry protocols.[7]

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6596–6613. [Link]
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(15), 3805–3807. [Link]
  • Organic Chemistry Portal. Suzuki Coupling.
  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Insights. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 50(46), 11068-11079. [Link]
  • Li, G., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.

Sources

The Ligand's Dilemma: A Comparative Guide to Monodentate vs. Bidentate Ligands in Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of naphthyridines, a class of nitrogen-containing heterocyclic compounds, is of paramount importance in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The construction of the naphthyridine core and its subsequent functionalization often rely on transition metal catalysis, particularly palladium-catalyzed cross-coupling and C-H activation reactions. In this context, the choice of ligand coordinated to the metal center is not merely an experimental detail but a critical parameter that dictates the efficiency, selectivity, and substrate scope of the reaction. This guide provides an in-depth comparative analysis of monodentate and bidentate ligands in naphthyridine synthesis, offering field-proven insights and experimental data to inform rational catalyst system design.

The Enduring Challenge: The "Pyridine Problem" in Naphthyridine Synthesis

A significant hurdle in the catalytic functionalization of naphthyridines is the inherent reactivity of the ring nitrogen atoms. These nitrogen centers can act as Lewis bases and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This phenomenon, often referred to as the "pyridine problem" in the broader context of N-heterocycle synthesis, can manifest in several ways:

  • Catalyst Sequestration: The lone pair of electrons on the naphthyridine nitrogen can bind to the palladium center, forming stable off-cycle complexes that are catalytically inactive.

  • Altered Reaction Pathways: Coordination of the nitrogen can influence the electronic properties of the catalyst, potentially leading to undesired side reactions or changes in regioselectivity. For instance, in Suzuki coupling reactions, the interaction of a pyridine nitrogen with the palladium catalyst has been shown to facilitate the hydrolysis of nearby functional groups.[1][2]

The selection of an appropriate ligand is therefore crucial to mitigate these challenges. A well-chosen ligand can sterically shield the metal center, modulate its electronic properties to favor the desired catalytic cycle, and promote the key steps of oxidative addition and reductive elimination.

Monodentate vs. Bidentate Ligands: A Tale of Two Coordination Modes

The fundamental difference between monodentate and bidentate ligands lies in their coordination to the metal center. Monodentate ligands, typically phosphines like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine, bind to the metal through a single donor atom. In contrast, bidentate ligands possess two donor atoms, often linked by a flexible or rigid backbone, allowing them to chelate the metal in a pincer-like fashion. This seemingly simple distinction has profound implications for the stability and reactivity of the catalytic complex.

Flexibility and Accessibility: The Case for Monodentate Ligands

Monodentate ligands offer greater flexibility in the coordination sphere of the metal. The number of ligand molecules coordinating to the metal can vary during the catalytic cycle, which can be advantageous for certain transformations. For instance, the dissociation of a ligand may be required to open up a coordination site for substrate binding.

In the context of naphthyridine synthesis, monodentate ligands have been successfully employed in Suzuki-Miyaura cross-coupling reactions. For example, the synthesis of 6,8-disubstituted 1,7-naphthyridines, a class of potent phosphodiesterase type 4D inhibitors, has been achieved using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst.[3]

Advantages of Monodentate Ligands:

  • Lower Cost and Commercial Availability: Many common monodentate phosphine ligands are relatively inexpensive and readily available.

  • Flexibility: The labile nature of their coordination can be beneficial in catalytic cycles that require changes in the metal's coordination number.

  • Steric Tunability: A wide range of monodentate phosphines with varying steric bulk is available, allowing for fine-tuning of the catalyst's reactivity.

Limitations of Monodentate Ligands:

  • Catalyst Instability: Ligand dissociation can sometimes lead to the formation of palladium black or other inactive species, particularly at elevated temperatures.

  • Lower Efficacy in Challenging Couplings: For more demanding transformations, such as the coupling of unreactive aryl chlorides or sterically hindered substrates, monodentate ligands may not provide sufficient catalytic activity.

Stability and Control: The Power of Bidentate Ligands

Bidentate ligands form a chelate ring with the metal center, which significantly enhances the stability of the catalytic complex. This "chelate effect" disfavors ligand dissociation, leading to more robust and long-lived catalysts. Furthermore, the geometry of the bidentate ligand, particularly its "bite angle" (the P-Pd-P angle), can exert precise control over the steric and electronic environment of the metal, thereby influencing the regioselectivity and efficiency of the reaction.

In naphthyridine synthesis, bidentate ligands have proven to be particularly effective in challenging C-N bond-forming reactions, such as the Buchwald-Hartwig amination. The construction of amino-naphthyridines, key intermediates for many pharmaceutical compounds, often benefits from the use of bulky and electron-rich bidentate phosphine ligands.

Advantages of Bidentate Ligands:

  • Enhanced Catalyst Stability: The chelate effect reduces the likelihood of catalyst decomposition, allowing for lower catalyst loadings and reactions at higher temperatures.

  • Greater Control over Selectivity: The rigid or semi-rigid backbone of many bidentate ligands provides a well-defined coordination environment, which can lead to higher chemo-, regio-, and stereoselectivity.

  • High Activity in Demanding Reactions: Bidentate ligands are often the ligands of choice for difficult cross-coupling reactions involving unreactive substrates.

Limitations of Bidentate Ligands:

  • Higher Cost and Synthetic Complexity: Many sophisticated bidentate ligands are more expensive and require multi-step syntheses.

  • Potential for Catalyst Inhibition: In some cases, the strong chelation of a bidentate ligand can render the metal center less accessible for substrate coordination, leading to lower reaction rates.

Comparative Performance Data

Reaction TypeNaphthyridine ScaffoldLigand TypeLigandCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura2-Aryl-1,5-naphthyridineMonodentatePPh₃Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10085-95[4]
Suzuki-Miyaura6,8-Diaryl-1,7-naphthyridineMonodentatePPh₃Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux70-90[3]
Buchwald-Hartwig2-Amino-1,5-naphthyridineBidentateBINAPPd₂(dba)₃NaOtBuToluene8075-85[5]
Buchwald-Hartwig4-Amino-1,5-naphthyridineBidentateXantphosPd₂(dba)₃Cs₂CO₃Dioxane10080-90[5]
C-H Arylationmeta-Arylated AnilinesBidentate-like3-Acetylamino-2-hydroxypyridinePd(OAc)₂AgOAc1,2-DCE10070-80[6]

Note: The data in this table is compiled from different sources and should be interpreted with caution, as reaction conditions and substrates are not identical.

Mechanistic Insights: The Role of the Ligand in the Catalytic Cycle

The choice between a monodentate and a bidentate ligand directly impacts the key steps of the palladium-catalyzed cross-coupling cycle.

G cluster_0 Catalytic Cycle cluster_1 Ligand Influence A Pd(0)L (Active Catalyst) B Oxidative Addition (Ar-X + Pd(0)L -> Ar-Pd(II)-X(L)) A->B Ar-X C Transmetalation (Ar-Pd(II)-X(L) + Nu-M -> Ar-Pd(II)-Nu(L) + M-X) B->C Nu-M M Monodentate Ligands - Flexible coordination - Can facilitate reductive elimination B->M Steric bulk influences rate D Reductive Elimination (Ar-Pd(II)-Nu(L) -> Ar-Nu + Pd(0)L) C->D D->A Product (Ar-Nu) Bi Bidentate Ligands - Stabilize Pd(0) and Pd(II) - Bite angle influences reductive elimination D->Bi Geometry dictates ease of elimination

Figure 1: A simplified catalytic cycle for palladium-catalyzed cross-coupling and the influence of ligand type.

Oxidative Addition: This is often the rate-limiting step. Electron-rich and sterically bulky ligands, whether monodentate or bidentate, generally accelerate this step by promoting the formation of a coordinatively unsaturated and electron-rich Pd(0) species.

Reductive Elimination: This is the product-forming step. For bidentate ligands, the bite angle plays a crucial role. A wider bite angle can promote reductive elimination by positioning the coupled groups for facile bond formation. Conversely, a very small bite angle can hinder this step. For monodentate ligands, their dissociation can create a more favorable geometry for reductive elimination.

Experimental Protocols

Representative Procedure for Naphthyridine Synthesis using a Monodentate Ligand (Suzuki-Miyaura Coupling)

Synthesis of 2-Phenyl-1,5-naphthyridine

  • Materials: 2-Chloro-1,5-naphthyridine, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene, ethanol, and water.

  • Procedure:

    • To a round-bottom flask, add 2-chloro-1,5-naphthyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL).

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.

    • After completion (monitored by TLC), cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-phenyl-1,5-naphthyridine.

Representative Procedure for Naphthyridine Synthesis using a Bidentate Ligand (Buchwald-Hartwig Amination)

Synthesis of 4-(Morpholin-4-yl)-1,5-naphthyridine

  • Materials: 4-Chloro-1,5-naphthyridine, morpholine, tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), cesium carbonate (Cs₂CO₃), and anhydrous dioxane.

  • Procedure:

    • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.05 mmol, 5 mol%), and cesium carbonate (1.4 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous dioxane (5 mL), followed by 4-chloro-1,5-naphthyridine (1.0 mmol) and morpholine (1.2 mmol).

    • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield 4-(morpholin-4-yl)-1,5-naphthyridine.

Conclusion and Future Outlook

The choice between monodentate and bidentate ligands in naphthyridine synthesis is a nuanced decision that depends on the specific transformation, the reactivity of the substrates, and the desired process efficiency.

  • Monodentate ligands , such as PPh₃, offer a cost-effective and straightforward option for less demanding cross-coupling reactions like the Suzuki-Miyaura coupling of aryl bromides and iodides. Their flexibility can be an asset, but their potential for catalyst instability must be considered.

  • Bidentate ligands , particularly bulky and electron-rich phosphines like Xantphos and BINAP, are generally superior for more challenging reactions such as C-N bond formation and the coupling of less reactive aryl chlorides. The enhanced stability and control they provide often justify their higher cost, especially in the context of complex molecule synthesis and process development.

The future of ligand design for N-heterocycle synthesis, including naphthyridines, will likely focus on the development of even more active and selective catalysts that can operate under milder conditions. The exploration of N-heterocyclic carbene (NHC) ligands, both in monodentate and bidentate forms, continues to be a promising avenue of research.[7][8] Ultimately, a thorough understanding of the interplay between the ligand, the metal, and the naphthyridine substrate will enable chemists to rationally design catalytic systems that are not only efficient but also sustainable and cost-effective.

References

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl) - MDPI.
  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed.
  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - Semantic Scholar.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • Ligand Effects in Carboxylic Ester- and Aldehyde-Assisted C–H Activation in Highly Enantioselective Cycloisomerization-Hydroalkenylation and -Hydroarylation of Enynes - NIH.
  • Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal - Comptes Rendus de l'Académie des Sciences.
  • Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC - NIH.
  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar.
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed.
  • Ligand-accelerated non-directed C–H functionalization of arenes - PMC - NIH.
  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate.
  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing).
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • A comparative study of palladium-based coordination compounds with bidentate (N,N, P,P and P,O) ligands; Design, synthesis, X-ray structural, catalytic activity and DFT studies - ResearchGate.
  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC - NIH.
  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF - ResearchGate.
  • (PDF) Enabling Ligand Screening for Palladium-Catalysed - Amanote Research.
  • Ligand-Controlled Direct γ-C-H Arylation of Aldehydes. - Semantic Scholar.
  • utilising-a-proton-responsive-1-8-naphthyridine-ligand-for-the-synthesis-of-bimetallic-palladium-and-platinum-complexes - Ask this paper | Bohrium.
  • Pyridine‐Pyridine cross‐coupling and it's mechanistic pathway. - ResearchGate.
  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction - ResearchGate.
  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC - NIH.
  • Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals | Organometallics - ACS Publications.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central.

Sources

Safety Operating Guide

Navigating the Disposal of 8-Bromo-2-methoxy-1,5-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of chemical waste. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 8-Bromo-2-methoxy-1,5-naphthyridine (CAS No. 881658-92-0), a halogenated heterocyclic compound. By moving beyond mere procedural lists, this document delves into the causality behind each recommendation, grounding every step in established scientific principles and regulatory standards to foster a culture of safety and environmental stewardship in your laboratory.

Immediate Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1][2] Therefore, strict adherence to appropriate PPE protocols is non-negotiable.

Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecific RequirementsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.To prevent accidental splashes or contact with airborne particles, which could cause serious eye irritation.
Skin Protection Chemical-impermeable gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.To prevent skin absorption, which is a primary route of exposure leading to systemic toxicity.[1][2]
Respiratory Protection A NIOSH-approved respirator with an appropriate organic vapor cartridge.To prevent the inhalation of dust or aerosols, which can cause respiratory tract irritation and systemic harm.[1][2]

All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.

Waste Segregation and Container Management: The First Line of Defense

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Halogenated organic compounds like this compound must be collected separately from non-halogenated waste streams.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all this compound waste. The container must be compatible with the chemical.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic").

  • Segregation: Do not mix this waste with non-halogenated solvents or other incompatible waste streams. This is crucial because mixed waste can complicate the disposal process and may lead to dangerous reactions.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste. This prevents the release of harmful vapors into the laboratory environment.

Disposal Procedures: A Decision-Making Workflow

The disposal of this compound must be managed by a licensed hazardous waste disposal company. The primary and most effective method for the destruction of halogenated organic compounds is high-temperature incineration.

Caption: Decision workflow for the disposal of this compound.

The Scientific Rationale for High-Temperature Incineration

Incineration is the preferred disposal method for brominated organic compounds due to its ability to achieve complete thermal destruction. However, the process must be carefully controlled to prevent the formation of hazardous byproducts.

  • Thermal Decomposition: At elevated temperatures (typically above 1200 K), the carbon-bromine and other chemical bonds in this compound are broken down.[3]

  • Byproduct Formation and Mitigation: Incomplete combustion of brominated compounds can lead to the formation of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are highly toxic and persistent environmental pollutants.[4] To mitigate this, modern incinerators are equipped with:

    • Afterburners: To ensure complete combustion and destruction of any potentially harmful organic molecules.

    • Scrubbers: These systems are essential for neutralizing and removing acidic gases, such as hydrogen bromide (HBr), that are formed during the combustion of brominated waste.[5]

Regulatory Compliance: Adhering to EPA and OSHA Standards

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling of hazardous materials.

While this compound is not specifically listed as a hazardous waste under RCRA's F, K, P, or U lists, it would likely be classified as a hazardous waste based on its toxic characteristics.[6][7][8] Therefore, it must be managed according to the regulations for hazardous waste. This includes:

  • Generator Status: Your institution will have a specific hazardous waste generator status (e.g., Very Small, Small, or Large Quantity Generator) which dictates accumulation time limits and other requirements.[9]

  • Manifesting: A hazardous waste manifest must accompany the waste from your facility to the disposal site, creating a cradle-to-grave tracking system.

  • Training: All personnel handling hazardous waste must receive appropriate training on safe handling procedures and emergency response.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is critical.

Table 2: Emergency Response Protocol

IncidentAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Envera Consulting. (2014). Four Different RCRA Waste Codes (EPA Hazardous Wastes).
  • U.S. Environmental Protection Agency. (1989). Listing Background Document for the Production of Certain Cl-C, Chlorinated Aliphatic Hydrocarbons by Free Radical Catalyzed Pro.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list.
  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 65, 1-38.
  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect.
  • GovInfo. (1998). Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998).
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
  • Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants.
  • Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • National Center for Biotechnology Information. (1999). Regulation Related to Waste Incineration. In Waste Incineration and Public Health. National Academies Press (US).
  • University of Wyoming. (2022). Chemical Process SOP Example.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
  • Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25.
  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 264 Subpart O -- Incinerators.

Sources

Personal protective equipment for handling 8-Bromo-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, navigating the complexities of novel chemical compounds is a daily reality. Ensuring the safety of my team while enabling groundbreaking research is paramount. This guide provides essential, field-tested safety and handling protocols for 8-Bromo-2-methoxy-1,5-naphthyridine, moving beyond mere checklists to explain the scientific reasoning behind each critical step. Our goal is to empower you with the knowledge to handle this and similar compounds with the highest degree of safety and confidence.

Immediate Safety Profile: Understanding the Hazard

This compound is classified as a Category 4 acute toxin via oral, dermal, and inhalation routes.[1] This dictates a stringent set of handling protocols. The primary risks are exposure to the powdered form through airborne dust and direct skin contact.

GHS Hazard Summary: this compound

Hazard Class GHS Code Signal Word Hazard Statement
Acute Toxicity, Oral H302 Warning Harmful if swallowed.[1][2]
Acute Toxicity, Dermal H312 Warning Harmful in contact with skin.[1][2]

| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled.[1][2] |

This triple threat—ingestion, skin contact, and inhalation—means that engineering controls and Personal Protective Equipment (PPE) must work in concert to create a robust barrier between the researcher and the compound.

The Core Principle: Engineering Controls First

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary method for safe handling must always be robust engineering controls.

Primary Engineering Control: The Chemical Fume Hood All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[1][3] The rationale is twofold:

  • Containment of Aerosols: The negative pressure and constant airflow of a fume hood prevent fine particles and dust from escaping into the laboratory environment, directly mitigating the inhalation hazard (H332).

  • Vapor Control: While the compound is a solid, any associated volatile impurities or decomposition products are also contained.

For weighing operations, a ventilated balance enclosure or placing the balance inside the fume hood is mandatory to prevent dust dispersal.[3]

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering controls are properly used, PPE provides the necessary barrier against incidental contact and unforeseen events like spills.

Eye and Face Protection: Beyond the Basics
  • Mandatory: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum.

  • Recommended Best Practice: Given the risk of dust, tight-fitting safety goggles provide superior protection against airborne particles.

  • High-Risk Operations: When handling larger quantities (>10g) or during spill cleanup, a full-face shield worn over safety goggles is required to protect the entire face from splashes or plumes of dust.

Skin and Body Protection: A Multi-Layered Approach
  • Laboratory Coat: A flame-resistant lab coat is standard. Ensure it is fully buttoned with sleeves rolled down.

  • Gloves - The Critical Interface: This is the most crucial PPE choice for dermal protection.

    • The Challenge with Halogenated Aromatics: Standard disposable nitrile gloves offer poor long-term resistance to halogenated and aromatic hydrocarbons.[4][5] They should be considered for splash protection only . Their primary function is to prevent immediate contact, but they can degrade quickly.

    • Operational Protocol: Double-Gloving. The standard procedure for handling this compound is to wear two pairs of nitrile gloves. This provides a buffer; if the outer glove is contaminated, it can be carefully removed, leaving the inner glove as a clean barrier while you exit the contaminated area to re-glove fully.

    • Immediate Disposal: If you know or suspect the outer glove has come into contact with the compound, remove both pairs immediately, wash your hands thoroughly, and don two new pairs. Breakthrough can occur in under a minute with some chemicals.[4]

  • Full Body Protection: Wear long pants and closed-toe shoes. No part of the skin should be exposed.

Respiratory Protection: For Non-Routine and Emergency Situations

Under normal operating conditions within a fume hood, respiratory protection is not required. However, it is essential for spill response or if engineering controls fail.

  • Required Respirator: A NIOSH-approved air-purifying respirator with a combination cartridge is necessary.

    • Cartridge Type: Use a combination Organic Vapor (OV) and P100 (particulate) cartridge.[6] The P100 filter protects against the fine dust of the compound, while the OV portion provides protection against any potential vapors.

    • Fit Testing: An air-purifying respirator is only effective if it is properly fit-tested. All personnel who may need to respond to a spill must be annually fit-tested and trained in the use, maintenance, and limitations of the respirator.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Trust in a protocol is built on its clarity and repeatability. The following workflow is designed to be a self-validating system for handling this compound.

Workflow Diagram: Safe Handling Protocol

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Risk Assessment Review SDS & SOP B 2. Designate Work Area In Fume Hood A->B C 3. Assemble Materials (Chemical, Glassware, Waste) B->C D 4. Don PPE (Coat, Goggles, Double Gloves) C->D E 5. Perform Work (Weighing, Transfer, Reaction) D->E Inside Fume Hood F 6. Decontaminate Work Area & Equipment E->F G 7. Segregate Waste (Solid & Liquid) F->G H 8. Doff PPE (Outer Gloves -> Gown -> Inner Gloves) G->H I 9. Wash Hands Thoroughly H->I

Caption: A procedural workflow for the safe handling of toxic chemical powders.

Protocol 1: Weighing and Transfer of Powder
  • Preparation: Designate a work area inside a chemical fume hood. Line the surface with disposable, absorbent bench paper.

  • Pre-Weighing: Tare a sealed container (e.g., a vial with a cap) on the balance.

  • Transfer: Move the tared container into the fume hood. Add the this compound powder to the container, then securely close it.[3] This minimizes the time the powder is exposed to the environment.

  • Final Weighing: Move the sealed container back to the balance to obtain the final weight.

  • Cleanup: Use a HEPA-filtered vacuum for any residual powder.[7] Do not use a brush or compressed air, as this will aerosolize the toxic dust.[7]

Emergency and Disposal Plan

Spill Response

Should a spill occur outside of a fume hood:

  • Evacuate & Alert: Immediately alert others in the lab and evacuate the immediate area. Prevent entry.

  • Don Emergency PPE: If you are trained to clean up the spill, don the required PPE, including the air-purifying respirator with OV/P100 cartridges, safety goggles, face shield, and double gloves.

  • Contain the Spill: Gently cover the solid powder spill with an inert absorbent material like vermiculite or sand.[2][8] This prevents the powder from becoming airborne. Do not sweep the dry powder.

  • Collect Waste: Carefully scoop the mixture into a labeled, sealable container for hazardous waste.

  • Decontaminate: Wipe the area down with a wet paper towel or spill pad.[8] Place all cleanup materials into the hazardous waste container.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Disposal Plan

All waste containing this compound, including contaminated gloves, bench paper, and the collected spill material, must be disposed of as hazardous chemical waste.[1][2]

  • Waste Segregation: Use a dedicated, clearly labeled, and sealed container for all solid waste.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific procedures.

By understanding the specific hazards of this compound and implementing this comprehensive system of engineering controls, personal protective equipment, and operational protocols, researchers can confidently advance their work while ensuring the highest standards of laboratory safety.

References

  • Chemical Spill Clean-Up. University of Delaware Environmental Health & Safety.
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. University of Washington Environmental Health & Safety.
  • Spill Clean up Procedure. University of British Columbia Safety & Risk Services.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager Magazine.
  • 3M™ Formaldehyde/Organic Vapour Cartridge/Filter, 60925, P100. 3M.
  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York.
  • 8 Steps to Handling a Lab Chemical Spill. ReAgent.
  • 3M™ Formaldehyde/Organic Vapor Cartridge 6005. 3M.
  • 8 Tips for Hazardous Chemical Handling In A Lab. Technical Safety Services.
  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health and Radiation Safety.
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
  • NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility. American Industrial Hygiene Association (AIHA).
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard.
  • Cartridges, Filters, Canisters; Gas protection: Organic vapor, Multi-gas and Other. Legion Safety.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.